molecular formula C14H25N3O4S B1407903 Biotin-PEG2-OH

Biotin-PEG2-OH

Numéro de catalogue: B1407903
Poids moléculaire: 331.43 g/mol
Clé InChI: MWHYGWKFNDLVJC-GVXVVHGQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Biotin-PEG2-OH is a useful research compound. Its molecular formula is C14H25N3O4S and its molecular weight is 331.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-hydroxyethoxy)ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4S/c18-6-8-21-7-5-15-12(19)4-2-1-3-11-13-10(9-22-11)16-14(20)17-13/h10-11,13,18H,1-9H2,(H,15,19)(H2,16,17,20)/t10-,11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHYGWKFNDLVJC-GVXVVHGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biotin-PEG2-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Biotin-PEG2-OH is a heterobifunctional linker molecule that incorporates a biotin (B1667282) moiety, a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group. This compound is a valuable tool in bioconjugation, drug delivery, and diagnostics, enabling the attachment of biotin to various molecules and surfaces. The biotin group provides a high-affinity binding site for streptavidin and avidin, facilitating detection, purification, and targeting. The PEG spacer enhances water solubility, reduces steric hindrance, and can minimize the immunogenicity of the conjugated molecule. This guide provides an in-depth overview of the chemical properties, applications, and experimental considerations for using this compound in research and development.

Chemical Properties

This compound is a well-defined chemical entity with specific physical and chemical properties. A summary of these properties is provided in the table below.

PropertyValueReference
Chemical Name N-(2-(2-hydroxyethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Molecular Formula C14H25N3O4S[1][2]
Molecular Weight 331.43 g/mol [1][2]
CAS Number 717119-80-7[1]
Appearance White to off-white solid or waxy solid
Purity Typically ≥95%[1]
Solubility Soluble in water, DMSO, DMF, chloroform, and methylene (B1212753) chloride. Less soluble in alcohol and toluene. Not soluble in ether.[3]
Storage Conditions Store at -20°C for long-term storage. Keep in a dry, dark place. Avoid repeated freeze-thaw cycles of solutions.[1][2]

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile tool for a range of applications:

  • Bioconjugation: The terminal hydroxyl group, after activation, can be used to conjugate biotin to various functional groups on biomolecules such as proteins, peptides, and nucleic acids. This allows for the specific labeling and subsequent detection or purification of these molecules.[4]

  • Targeted Drug Delivery: The biotin moiety can act as a targeting ligand for cells that overexpress biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), which is often upregulated in cancer cells.[1][5] this compound can be incorporated into drug delivery systems like nanoparticles, liposomes, and micelles to facilitate targeted delivery of therapeutic agents.[1]

  • Surface Modification: The hydroxyl group can be used to attach the biotin-PEG linker to surfaces, enabling the creation of biotinylated surfaces for use in biosensors, microarrays, and other diagnostic platforms.

Experimental Protocols

The terminal hydroxyl group of this compound is not inherently reactive towards common functional groups on biomolecules and therefore requires chemical activation for conjugation. Below are conceptual protocols for the activation of the hydroxyl group and subsequent conjugation to a target molecule. These are general procedures and may require optimization for specific applications.

Protocol 1: Activation of this compound via Tosylation and Conjugation to Amines

This protocol describes the conversion of the hydroxyl group to a tosylate, an excellent leaving group, which can then react with primary amines.

Materials:

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM) or pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (if using DCM)

  • Amine-containing target molecule

  • Reaction Buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Activation (Tosylation): a. Dissolve this compound in anhydrous DCM or pyridine. b. Add 1.2 equivalents of TsCl to the solution. If using DCM, add 1.5 equivalents of triethylamine. c. Stir the reaction at room temperature for 4-12 hours, monitoring the reaction progress by TLC. d. Upon completion, the solvent can be removed under reduced pressure. The resulting Biotin-PEG2-OTs may be purified by flash chromatography or used directly in the next step.

  • Conjugation to Amines: a. Dissolve the amine-containing target molecule in the Reaction Buffer. b. Add a 10- to 20-fold molar excess of the activated Biotin-PEG2-OTs to the target molecule solution. c. Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. d. Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubating for 30 minutes. e. Purify the biotinylated molecule using size-exclusion chromatography or dialysis to remove excess reagents.

Protocol 2: Activation of this compound to an Aldehyde and Conjugation via Reductive Amination

This protocol involves the oxidation of the hydroxyl group to an aldehyde, which can then react with primary amines to form a Schiff base that is subsequently reduced to a stable amine linkage.

Materials:

  • This compound

  • Mild oxidizing agent (e.g., Dess-Martin periodinane, TEMPO)

  • Anhydrous DCM

  • Amine-containing target molecule

  • Reaction Buffer (e.g., PBS, pH 6.0-7.5)

  • Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN))

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system

Procedure:

  • Activation (Oxidation): a. Dissolve this compound in anhydrous DCM. b. Add 1.5 equivalents of the mild oxidizing agent. c. Stir the reaction at room temperature for 1-4 hours, monitoring by TLC. d. Upon completion, the reaction is quenched according to the specific oxidizing agent used, and the resulting Biotin-PEG2-CHO is purified.

  • Conjugation (Reductive Amination): a. Dissolve the amine-containing target molecule and the purified Biotin-PEG2-CHO in the Reaction Buffer. b. Add 5-10 equivalents of NaBH₃CN. c. Incubate the reaction for 2-12 hours at room temperature. d. Quench the reaction by adding the Quenching Buffer. e. Purify the biotinylated molecule to remove excess reagents.

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow for the activation of this compound and its application in targeted drug delivery.

G cluster_activation Activation of this compound cluster_conjugation Bioconjugation Biotin_PEG2_OH This compound Activation_Method Activation Method (e.g., Tosylation, Oxidation) Biotin_PEG2_OH->Activation_Method Activated_Linker Activated Biotin-PEG2 Linker (e.g., Biotin-PEG2-OTs, Biotin-PEG2-CHO) Activation_Method->Activated_Linker Conjugation Conjugation Reaction Activated_Linker->Conjugation Target_Molecule Target Molecule (Protein, Drug, Surface) Target_Molecule->Conjugation Biotinylated_Product Biotinylated Product Conjugation->Biotinylated_Product

Activation and Conjugation Workflow for this compound

G cluster_drug_delivery Targeted Drug Delivery Workflow Drug_Carrier Drug Delivery Carrier (Nanoparticle, Liposome) Conjugation Conjugation Drug_Carrier->Conjugation Biotin_PEG2_OH This compound Biotin_PEG2_OH->Conjugation Targeted_Carrier Biotinylated Drug Carrier Conjugation->Targeted_Carrier Binding Binding to SMVT Receptor Targeted_Carrier->Binding Cancer_Cell Cancer Cell (Overexpressing SMVT) Cancer_Cell->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release

Workflow of this compound in Targeted Drug Delivery

References

An In-depth Technical Guide to Biotin-PEG2-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG2-OH, a widely used bifunctional linker in research and drug development. It details the molecule's structure, physicochemical properties, and its application in biotinylation, a fundamental technique for labeling and purifying proteins and other macromolecules.

Core Molecular Information

This compound is a derivative of biotin (B1667282), also known as vitamin H, which exhibits an extraordinarily high affinity for avidin (B1170675) and streptavidin. This molecule incorporates a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer arm, terminating in a hydroxyl group. The PEG linker enhances water solubility and reduces steric hindrance, facilitating the interaction between the biotin moiety and its binding partners.

Chemical Structure

The structure of this compound consists of a biotin head group, a flexible diethylene glycol spacer, and a terminal hydroxyl group.

G Chemical Structure of this compound cluster_biotin Biotin cluster_linker PEG2 Linker cluster_hydroxyl Hydroxyl Group B1 HN B5 B1->B5 B2 NH B8 B2->B8 B3 O B4 S B4->B8 B6 B5->B6 B7 B6->B7 B9 B6->B9 B7->B2 B7->B3 O B8->B1 B9->B4 L1 O B9->L1 (CH2)4-C=O L2 L3 L2->L3 L4 L3->L4 L5 L4->L5 L6 O L5->L6 L7 L6->L7 L8 L7->L8 L9 N H L8->L9 H1 OH L9->H1 (CH2)2-O-(CH2)2-

Caption: Chemical structure of this compound.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. These values are critical for experimental design, including calculating molar equivalents for conjugation reactions and ensuring appropriate storage conditions.

PropertyValueReferences
Molecular Formula C14H25N3O4S[1][2][3]
Molecular Weight 331.43 g/mol [1][2][3]
Exact Mass 331.1600[2]
CAS Number 717119-80-7[1][2][3]
Appearance Waxy Solid[1]
Purity ≥95%[2][3]
Solubility Soluble in DMSO, DMF[4]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Keep dry and dark.[2][3]

Applications in Research and Drug Development

This compound is a versatile tool for biotinylation. The terminal hydroxyl group can be activated or modified to react with various functional groups on target molecules, such as proteins, peptides, and nucleic acids. The primary application of this reagent is to introduce a biotin label, which can then be used for:

  • Affinity Purification: Immobilized avidin or streptavidin resins can be used to capture biotinylated molecules with high specificity.

  • Detection: Biotinylated molecules can be detected using enzyme-conjugated streptavidin (e.g., Streptavidin-HRP) in techniques like ELISA, Western blotting, and immunohistochemistry.

  • Targeting and Drug Delivery: The biotin tag can be used to target cells or tissues that express avidin or streptavidin, or for the assembly of drug delivery systems.[1]

  • Bioconjugation: It serves as a linker in creating more complex bioconjugates, including PROTACs (Proteolysis Targeting Chimeras).[2]

Experimental Workflow: General Protein Biotinylation

The following diagram illustrates a typical workflow for biotinylating a target protein using a derivative of this compound. This process involves the activation of the hydroxyl group to a more reactive species (e.g., an NHS ester) followed by conjugation to the protein.

G General Workflow for Protein Biotinylation A 1. Activation of this compound C 3. Conjugation Reaction A->C B 2. Protein Preparation B->C D 4. Quenching of Reaction C->D E 5. Purification of Biotinylated Protein D->E F 6. Characterization and Analysis E->F

Caption: A generalized workflow for protein biotinylation.

Experimental Protocol: Generalized Biotinylation of a Protein

This protocol provides a general methodology for the biotinylation of a protein with primary amines (e.g., lysine (B10760008) residues) using an NHS-ester activated form of this compound.

Note: This is a generalized protocol. The optimal conditions (e.g., molar excess of biotinylating reagent, reaction time, temperature) should be determined empirically for each specific protein.

Materials
  • Target protein in a suitable buffer (e.g., PBS, pH 7.2-8.0, amine-free)

  • Biotin-PEG2-NHS ester (prepared from this compound)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure
  • Preparation of Biotinylating Reagent Stock Solution:

    • Immediately before use, dissolve the Biotin-PEG2-NHS ester in anhydrous DMSO or DMF to a final concentration of 10-50 mM.

  • Protein Preparation:

    • Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer (e.g., PBS). Buffers containing primary amines, such as Tris or glycine, will compete with the reaction and should be avoided.

  • Biotinylation Reaction:

    • Add a calculated molar excess of the Biotin-PEG2-NHS ester stock solution to the protein solution. A starting point is a 20-fold molar excess.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Biotinylated Protein:

    • Remove the excess, unreacted biotinylating reagent and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.

  • Characterization:

    • Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

    • Confirm the integrity and activity of the biotinylated protein using appropriate functional assays.

Conclusion

This compound is a valuable chemical tool for researchers in various scientific disciplines. Its defined structure, hydrophilicity, and reactive terminal hydroxyl group make it an ideal linker for the biotinylation of a wide range of molecules. The strong and specific interaction between biotin and avidin/streptavidin provides a robust system for purification, detection, and targeting applications, which are essential in modern drug development and life science research.

References

In-Depth Technical Guide: Solubility of Biotin-PEG2-OH in Water and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG2-OH is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and diagnostic assay development. It consists of three key components: a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, a terminal hydroxyl group (-OH) that can be activated for conjugation, and a hydrophilic diethylene glycol (PEG2) spacer. The inclusion of the PEG spacer is critical as it enhances aqueous solubility, reduces steric hindrance, and minimizes the aggregation of conjugated biomolecules.[1][2] Understanding the solubility of this compound in common laboratory solvents like water and dimethyl sulfoxide (B87167) (DMSO) is fundamental for its effective application in experimental design, particularly for preparing stock solutions and reaction buffers.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, presents available quantitative data in a structured format, and details standardized experimental protocols for solubility determination.

Core Concepts: The Role of PEGylation in Solubility

Polyethylene glycol (PEG) is a neutral, hydrophilic polymer known for its ability to improve the solubility and stability of conjugated molecules.[3] The ether oxygen atoms in the PEG backbone can form hydrogen bonds with water, significantly enhancing the aqueous solubility of otherwise hydrophobic molecules. By incorporating a PEG2 spacer, this compound gains improved hydrophilicity compared to unmodified biotin, which is crucial for its use in biological systems.[1]

Quantitative Solubility Data

Precise, experimentally determined solubility values for this compound in water are not consistently reported across public literature. However, data from supplier datasheets and the known properties of similar PEGylated compounds provide a strong basis for its solubility profile.

The following table summarizes the available quantitative and qualitative solubility data for this compound and related compounds for comparison.

CompoundSolventSolubilityConcentration (mM)Reference
This compound DMSO 100 mg/mL 301.72 mM [4]
This compoundWaterSoluble (qualitative)Not Specified[5]
Unmodified BiotinWater0.2 mg/mL~0.82 mM[6]
Unmodified BiotinDMSO49 mg/mL~200.56 mM[6]
Biotin-PEG2-amineWaterGood solubilityNot Specified[5]
Iodoacetyl-PEG2-BiotinWater≥ 25mg/mL~45.6 mM[7]
Maleimide-PEG2-biotinDMSO2 mg/mL~3.8 mM

Note: The molecular weight of this compound is 331.43 g/mol .[8][9]

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible results in the laboratory, standardized protocols for determining solubility are essential. The following section details the Shake-Flask method, a widely accepted technique for measuring the equilibrium solubility of a compound.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the saturation solubility of a compound in a specific solvent at a given temperature.[3]

Materials:

  • This compound

  • Solvent of interest (e.g., Deionized Water, DMSO, Phosphate-Buffered Saline pH 7.4)

  • Analytical balance

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge capable of >10,000 x g

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or CAD) or a UV-Vis spectrophotometer.

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add a pre-weighed excess amount of this compound to a glass vial. A visual excess of solid material must be present to ensure a saturated solution is achieved.

    • Add a precise, known volume of the desired solvent (e.g., 1.0 mL) to the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24 to 48 hours). A persistent slurry of undissolved solid should remain at the end of the equilibration period.[10]

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.[10]

  • Sample Collection and Preparation:

    • Carefully withdraw the supernatant without disturbing the solid pellet.

    • For immediate analysis, filter the supernatant through a 0.22 µm syringe filter to remove any residual microparticulates.

    • Accurately dilute a known volume of the clear, filtered supernatant with the appropriate solvent for analysis.

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the diluted sample by interpolating its response from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent under the specified conditions.

Visualizing the Experimental Workflow

A clear workflow is essential for planning and executing solubility experiments. The following diagram, generated using Graphviz, outlines the key steps of the Shake-Flask solubility determination protocol.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add Excess This compound to Vial B Add Known Volume of Solvent A->B 1 C Equilibrate on Shaker (24-48h at 25°C) B->C 2 D Centrifuge (>10,000 x g) C->D 3 E Collect & Filter Supernatant (0.22 µm) D->E 4 F Prepare Dilutions & Calibration Standards E->F 5 G Quantify Concentration (e.g., HPLC) F->G 6 H Calculate Solubility G->H 7

Caption: Experimental workflow for determining equilibrium solubility.

References

The Strategic Advantage of Short PEG Spacers: An In-depth Technical Guide to PEG2

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development and bioconjugation, the use of polyethylene (B3416737) glycol (PEG) spacers is a cornerstone strategy for enhancing the therapeutic properties of molecules. While long PEG chains have been traditionally used to extend the half-life of biologics, short, discrete PEG spacers, such as diethylene glycol (PEG2), are emerging as critical components for fine-tuning the physicochemical and pharmacokinetic profiles of complex therapeutics like antibody-drug conjugates (ADCs) and PROTACs. This technical guide provides a comprehensive overview of the core advantages of employing a short PEG spacer like PEG2, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Advantages of PEG2 Spacer Integration

The inclusion of a short, hydrophilic PEG2 spacer offers a multitude of benefits in the design of bioconjugates, primarily by imparting a favorable balance of hydrophilicity, size, and flexibility. These advantages are crucial for optimizing drug efficacy and safety.

Enhanced Hydrophilicity and Solubility: A primary challenge in drug development, particularly with ADCs, is the hydrophobic nature of many potent cytotoxic payloads. This hydrophobicity can lead to aggregation, reducing the stability and manufacturability of the drug conjugate.[1][2] The incorporation of a hydrophilic PEG2 spacer helps to mitigate this issue by increasing the overall water solubility of the conjugate, which is essential for formulation and in vivo stability.[1][2][3] Shorter PEG spacers, including PEG2, have been demonstrated to be as effective as longer chains in reducing aggregation.[1]

Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible and non-immunogenic polymer.[2][3] The PEG spacer can create a "shield" around the conjugated molecule, masking it from the host's immune system and reducing the likelihood of an immune response.[4] While this "stealth" effect is more pronounced with longer PEG chains, even a short PEG2 spacer contributes to the overall biocompatibility of the conjugate.

Improved Pharmacokinetics: PEGylation, even with short spacers, can influence the pharmacokinetic profile of a bioconjugate. By increasing the hydrodynamic size of the molecule, PEGylation can lead to a longer circulation half-life and slower plasma clearance.[4] This allows for greater accumulation of the therapeutic agent at the target site. The optimal length of the PEG spacer is a critical parameter, with shorter spacers like PEG2 offering a balance between improved pharmacokinetics and maintaining high binding affinity.[4]

Optimal Spacing and Reduced Steric Hindrance: The defined, discrete length of a PEG2 spacer provides precise spatial separation between the conjugated molecules.[3] This is critical for maintaining the biological activity of a protein or antibody by preventing the payload from sterically hindering its binding site.[3][4] The flexibility of the PEG chain further contributes to minimizing steric hindrance.[3]

Quantitative Data Presentation

The selection of an optimal PEG spacer length is often a data-driven process. The following tables summarize quantitative data from preclinical studies, illustrating the impact of short PEG spacers on key performance indicators.

ConjugatePEG Spacer LengthIC50 (nM)Reference
natGa-NOTA-PEGn-RM26PEG23.1 ± 0.2[5]
natGa-NOTA-PEGn-RM26PEG33.9 ± 0.3[5][6]
natGa-NOTA-PEGn-RM26PEG45.4 ± 0.4[5][6]
natGa-NOTA-PEGn-RM26PEG65.8 ± 0.3[5]
Caption: Effect of PEG spacer length on receptor binding affinity (IC50). In this study, shorter mini-PEG linkers resulted in lower IC50 values, indicating higher binding affinity.[4][5]
ConjugatePEG Spacer LengthlogD ValueReference
68Ga-NOTA-PEGn-RM26PEG2-2.27 ± 0.07[5][6]
68Ga-NOTA-PEGn-RM26PEG6-2.50 ± 0.09[5]
Caption: Impact of PEG spacer length on the hydrophilicity (logD) of a radiolabeled peptide. A lower logD value indicates greater hydrophilicity.

Mandatory Visualizations

Diagrams generated using Graphviz provide a clear visual representation of the relationships and processes discussed.

cluster_0 Core Advantages of PEG2 Spacer cluster_1 Therapeutic Outcomes Adv1 Enhanced Hydrophilicity & Solubility Outcome1 Increased Efficacy Adv1->Outcome1 Outcome3 Better Formulation Stability Adv1->Outcome3 Adv2 Improved Pharmacokinetics Adv2->Outcome1 Outcome2 Improved Safety Profile Adv2->Outcome2 Adv3 Reduced Immunogenicity Adv3->Outcome2 Adv4 Optimal Spacing & Reduced Steric Hindrance Adv4->Outcome1 cluster_workflow Experimental Workflow for ADC Synthesis with PEG2 Spacer start Start: Antibody & Payload step1 Thiolation of Antibody (if necessary) start->step1 step2 Activation of PEG2-Linker step1->step2 step3 Conjugation of Linker to Antibody step2->step3 step4 Conjugation of Payload to Linker-Antibody step3->step4 step5 Purification of ADC step4->step5 end End: Characterized ADC step5->end

References

An In-depth Technical Guide to the Applications of Biotin-PEG2-OH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG2-OH is a heterobifunctional linker that has become an invaluable tool in the field of bioconjugation. It synergistically combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the advantageous physicochemical properties of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, activation chemistries, and diverse applications in modern life sciences research and drug development. We present detailed experimental protocols for its use in key applications, quantitative data to inform experimental design, and visual workflows and pathway diagrams to elucidate its role in complex biological systems.

Core Concepts: The Chemistry and Utility of this compound

This compound is comprised of three key functional components:

  • Biotin Moiety: A vitamin with an exceptionally strong and specific non-covalent interaction with the proteins avidin and streptavidin (Kd ≈ 10-15 M). This interaction forms the basis for numerous detection, purification, and immobilization applications.

  • Polyethylene Glycol (PEG) Spacer: A two-unit ethylene (B1197577) glycol chain that serves as a hydrophilic spacer. The PEG linker enhances the water solubility of the molecule and the resulting conjugate, reduces aggregation, and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.[1]

  • Terminal Hydroxyl Group (-OH): A primary alcohol that is not inherently reactive towards biomolecules under physiological conditions. This group requires chemical activation to become a reactive site for conjugation.

The strategic combination of these components makes this compound a versatile starting material for creating customized bioconjugates for a wide array of applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValue
CAS Number 717119-80-7
Molecular Formula C₁₄H₂₅N₃O₄S
Molecular Weight 331.43 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF
Storage Conditions Store at -20°C, protect from moisture

Activation and Bioconjugation Chemistry

The terminal hydroxyl group of this compound must be chemically activated to enable its conjugation to biomolecules. The choice of activation chemistry is dictated by the available functional groups on the target molecule (e.g., amines, thiols, carboxyls).

Activation Strategy 1: Conversion to a Good Leaving Group (Tosylation)

The hydroxyl group can be converted into a tosylate ester, which is an excellent leaving group for nucleophilic substitution by primary amines or thiols on a target protein.

G BiotinPEG This compound ActivatedBiotin Biotin-PEG2-OTs (Activated Intermediate) BiotinPEG->ActivatedBiotin Tosylation TsCl Tosyl Chloride (TsCl) Pyridine TsCl->ActivatedBiotin Conjugate Biotin-PEG2-NH-Protein (Stable Ether Bond) ActivatedBiotin->Conjugate Nucleophilic Substitution Protein Protein-NH2 (e.g., Lysine residue) Protein->Conjugate

Activation of this compound via tosylation for reaction with primary amines.
Activation Strategy 2: Oxidation and Amide Coupling

This two-step strategy involves the oxidation of the primary alcohol to a carboxylic acid, followed by a standard carbodiimide-mediated coupling to a primary amine.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Amide Coupling BiotinPEG_OH This compound BiotinPEG_COOH Biotin-PEG2-COOH BiotinPEG_OH->BiotinPEG_COOH Oxidation OxidizingAgent Oxidizing Agent (e.g., TEMPO) OxidizingAgent->BiotinPEG_COOH BiotinPEG_COOH2 Biotin-PEG2-COOH FinalConjugate Biotin-PEG2-CO-NH-Protein (Stable Amide Bond) BiotinPEG_COOH2->FinalConjugate Activation & Coupling EDC_NHS EDC / NHS EDC_NHS->FinalConjugate Protein_NH2 Protein-NH2 Protein_NH2->FinalConjugate

Oxidation of this compound to a carboxylic acid and subsequent amide coupling.

Applications in Bioconjugation

Once activated, this compound can be used in a multitude of applications, leveraging both the biotin tag and the PEG spacer.

Targeted Drug Delivery: Antibody-Drug Conjugates (ADCs)

In ADC development, biotinylated linkers can be used to attach cytotoxic payloads to antibodies. The biotin tag can also facilitate purification and characterization of the ADC during development.[] The ADC targets a specific antigen on a cancer cell, is internalized, and releases its payload, leading to cell death.[4]

G ADC Antibody-Drug Conjugate (Biotin-PEG2 Linker) Binding 1. Binding to Cell Surface Antigen ADC->Binding TumorCell Tumor Cell (Antigen Expression) Binding->TumorCell Internalization 2. Receptor-Mediated Endocytosis Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Release 4. Linker Cleavage & Payload Release Lysosome->Release Apoptosis 5. Payload Induces Apoptosis Release->Apoptosis

General workflow for ADC internalization and payload delivery.
Targeted Protein Degradation: PROTACs

This compound is a valuable building block for synthesizing Proteolysis Targeting Chimeras (PROTACs). The biotin serves as a versatile handle for pull-down assays to confirm the formation of the crucial ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[5][6]

G BiotinPROTAC Biotinylated PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) BiotinPROTAC->TernaryComplex Binds TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds PullDown Affinity Pull-Down TernaryComplex->PullDown StreptavidinBeads Streptavidin Beads StreptavidinBeads->PullDown Analysis Elution & WB/MS Analysis PullDown->Analysis

Workflow for confirming PROTAC-induced ternary complex formation via a pull-down assay.
Studying Protein-Protein Interactions: Pull-Down Assays

A small molecule or peptide can be conjugated to activated this compound to create a "bait" probe. This biotinylated bait is used to capture its specific protein binding partners ("prey") from a complex biological sample like a cell lysate. The entire complex is then isolated using streptavidin-coated beads.[7][8]

G Bait Biotin-PEG2-Bait (e.g., Small Molecule) Incubation 1. Incubation: Bait binds Prey Bait->Incubation Lysate Cell Lysate (Prey Proteins) Lysate->Incubation Capture 2. Capture with Streptavidin Beads Incubation->Capture Wash 3. Wash Steps (Remove non-specific binders) Capture->Wash Elution 4. Elution Wash->Elution Analysis 5. Analysis (SDS-PAGE, Western, Mass Spec) Elution->Analysis

General experimental workflow for a pull-down assay using a biotinylated probe.
Investigating Cell Signaling Pathways

Biotinylated ligands can be powerful tools to probe cell signaling pathways. For example, biotinylated Epidermal Growth Factor (EGF) can be used to stimulate the EGFR signaling pathway. The biotin tag allows for the tracking of the ligand-receptor complex, its internalization, and the subsequent pull-down of interacting proteins to elucidate downstream signaling events.[9][10]

G cluster_0 Cell Membrane cluster_1 Cytoplasm BiotinEGF Biotin-EGF EGFR EGFR BiotinEGF->EGFR 1. Ligand Binding Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Adaptors Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptors 2. Recruitment RAS_RAF Ras-Raf-MEK-ERK Pathway Adaptors->RAS_RAF PI3K_AKT PI3K-Akt Pathway Adaptors->PI3K_AKT Proliferation Cell Proliferation, Survival, etc. RAS_RAF->Proliferation PI3K_AKT->Proliferation

Simplified EGFR signaling pathway initiated by a biotinylated EGF ligand.

Quantitative Data Summary

The length of the PEG spacer can significantly impact the performance of the final bioconjugate. While this compound offers a short, defined spacer, longer PEG chains can provide greater flexibility and solubility. The optimal length is application-dependent.[5][11]

ApplicationParameterPEG Linker LengthObservation
PROTAC Efficacy DC₅₀ (Degradation)Short (e.g., PEG2)May cause steric hindrance, impeding ternary complex formation.[5]
Medium (e.g., PEG4)Often provides a balance of flexibility and proximity, leading to potent degradation.[5]
Long (e.g., PEG8+)Can lead to a decrease in potency due to a higher entropic penalty upon binding.[5]
Binding Affinity Kd (Biotin-Avidin)Short (e.g., PEG4)Stronger affinity (Lower Kd).[12]
Long (e.g., PEG12)Weaker affinity (Higher Kd) due to increased flexibility and steric hindrance from the PEG chain itself.[12]
Drug Delivery In vivo Half-life4 kDa PEG2.5-fold increase in half-life compared to no PEG.[11]
10 kDa PEG11.2-fold increase in half-life compared to no PEG.[11]

Detailed Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, making it reactive towards primary amines.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (Et₃N) or Pyridine

  • p-Toluenesulfonyl chloride (TsCl)[13]

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Apparatus for reactions under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Addition of Base: Cool the solution to 0°C in an ice bath. Add triethylamine (1.5 equivalents).[14]

  • Addition of Catalyst: Add a catalytic amount of DMAP (0.1 equivalents).

  • Tosylation: Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM to the reaction mixture.[13]

  • Reaction: Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude Biotin-PEG2-OTs product by flash column chromatography on silica (B1680970) gel. The activated linker is now ready for conjugation to amine-containing molecules.

Protocol 2: Pull-Down Assay to Identify Protein-Small Molecule Interactions

This protocol outlines the use of a biotinylated small molecule "bait" to capture interacting "prey" proteins from a cell lysate.[8]

Materials:

  • Biotinylated bait probe (synthesized from activated this compound)

  • Cell lysate

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 1X SDS-PAGE sample buffer)

  • Magnetic rack

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads. Transfer the desired amount to a new tube. Place the tube on a magnetic rack to pellet the beads and discard the supernatant. Wash the beads three times with Binding/Wash Buffer.

  • Bait Immobilization: Resuspend the washed beads in Binding/Wash Buffer. Add the biotinylated bait probe to the bead suspension (a typical starting concentration is 1-10 µM). Incubate for 1 hour at 4°C with gentle rotation.

  • Capture of Prey Proteins: Pellet the beads on the magnetic rack and discard the supernatant. Add the pre-cleared cell lysate (0.5-1 mg total protein) to the beads. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads and collect the supernatant (unbound fraction). Wash the beads 3-5 times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: After the final wash, remove all residual buffer. Add 50 µL of Elution Buffer to the beads. Boil the sample at 95-100°C for 5-10 minutes to denature proteins and release them from the beads.

  • Analysis: Pellet the beads and collect the supernatant containing the eluted proteins. Analyze the eluted proteins by SDS-PAGE, followed by Western blotting for a specific target or mass spectrometry for proteome-wide identification.

Protocol 3: Quantification of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to determine the degree of biotinylation.[15][16]

Materials:

  • HABA/Avidin solution (prepared or from a kit)

  • Biotinylated protein sample (ensure free, unconjugated biotin has been removed by dialysis or desalting)

  • Spectrophotometer and 1 mL cuvettes

  • Phosphate Buffered Saline (PBS), pH 7.2

Procedure:

  • Initial Measurement: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette. Measure the absorbance at 500 nm (A₅₀₀ H/A).[15]

  • Sample Addition: Add 100 µL of the biotinylated protein sample to the cuvette and mix well.[15]

  • Final Measurement: Measure the absorbance at 500 nm again. Once the reading is stable, record this value (A₅₀₀ H/A/B).[15]

  • Calculation: Calculate the moles of biotin per mole of protein using the Beer-Lambert law. The change in absorbance is proportional to the amount of HABA displaced by biotin.

    • Molar concentration of Biotin (M) = (ΔA₅₀₀) / (ε × b)

      • ΔA₅₀₀ = (A₅₀₀ H/A) - (A₅₀₀ H/A/B)

      • ε (Molar extinction coefficient of HABA/Avidin complex) = 34,000 M⁻¹cm⁻¹[15]

      • b (path length) = 1 cm

    • Biotin-to-Protein Molar Ratio = (Molar concentration of Biotin) / (Molar concentration of Protein)

Conclusion

This compound is a highly versatile and valuable reagent in the bioconjugation toolbox. Its requirement for chemical activation provides a strategic flexibility, allowing for its adaptation to a wide range of target functional groups and conjugation chemistries. By understanding the principles of its activation and the impact of its structural components, researchers can effectively leverage this linker to develop sophisticated probes for studying complex biological processes and to construct novel therapeutic and diagnostic agents. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in diverse research and development settings.

References

role of Biotin-PEG2-OH in targeted drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of Biotin-PEG2-OH in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing systemic toxicity by concentrating pharmaceutical agents at pathological sites. This compound has emerged as a critical heterobifunctional linker in this field, leveraging the high-affinity interaction between biotin (B1667282) and its overexpressed receptors on diseased cells. This technical guide elucidates the multifaceted role of this compound, detailing the distinct functions of its three core components: the biotin targeting moiety, the polyethylene (B3416737) glycol (PEG) spacer, and the terminal hydroxyl (-OH) group for conjugation. We will explore the underlying mechanisms of receptor-mediated endocytosis, the physicochemical advantages conferred by the PEG linker, and provide detailed experimental protocols and quantitative data to support the design and evaluation of novel targeted therapies.

Introduction: Overcoming the Barriers of Conventional Therapy

The clinical application of many potent therapeutic agents is often hampered by a narrow therapeutic window, stemming from their non-specific distribution and subsequent damage to healthy tissues.[1] Targeted drug delivery systems are engineered to overcome these hurdles by ensuring a drug preferentially accumulates at the site of action.[1] This is achieved by conjugating the drug to a targeting ligand that recognizes and binds to specific biomarkers on the surface of target cells.

Biotin (Vitamin B7) has become a prominent targeting ligand due to the frequent overexpression of its receptors, such as the sodium-dependent multivitamin transporter (SMVT), on the surface of various cancer cells to fuel their high metabolic rate.[1][2][3][4][5] The this compound molecule serves as an exemplary linker, providing the targeting function, enhancing stability, and offering a versatile handle for drug attachment.

Core Components and Their Strategic Functions

The efficacy of this compound as a linker in drug delivery systems stems from the synergistic functions of its three distinct components.

Biotin: The High-Affinity Targeting Moiety

The foundational principle of using biotin for targeting is its exceptionally strong and specific non-covalent interaction with proteins like avidin (B1170675) and streptavidin (K_d ≈ 10⁻¹⁵ M), one of the strongest known in nature.[6][7][8] In the context of cellular targeting, biotin binds to transporters like SMVT, which are significantly overexpressed in a wide range of aggressive cancers, including breast, ovarian, colon, and lung cancers, compared to normal tissues.[2][3][4][5] This differential expression allows for the selective delivery of biotin-conjugated therapeutics. Upon binding, the entire drug conjugate is internalized by the cell through a process known as receptor-mediated endocytosis.[2][3][4]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug Biotin-PEG2-Drug Conjugate Receptor Biotin Receptor (e.g., SMVT) Drug->Receptor 1. High-Affinity Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Fusion Release Drug Release (e.g., via pH change, enzymatic cleavage) Lysosome->Release 4. Payload Release

Caption: Receptor-mediated endocytosis pathway for a biotin-conjugated drug.

Polyethylene Glycol (PEG): The Multifunctional Spacer

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic properties of therapeutic agents.[9] Even a short spacer like the diethylene glycol (PEG2) unit in this compound offers critical advantages:

  • Reduced Steric Hindrance : The biotin-binding pockets of receptors are located within the protein structure.[10][11] The PEG2 spacer provides the necessary distance and flexibility between the bulky drug/nanoparticle and the biotin moiety, ensuring unimpeded access to the binding site.[10][11][12][13]

  • Enhanced Solubility : PEG is inherently hydrophilic, which increases the overall water solubility of the drug conjugate.[12] This is particularly crucial for hydrophobic drugs, as it helps prevent aggregation and improves formulation stability.[11][12]

  • Improved Pharmacokinetics : While the short PEG2 chain has a modest effect compared to long-chain PEGs, it still contributes to creating a hydrophilic "stealth" shield around the drug. This can help reduce recognition by the immune system and proteolytic degradation, thereby extending its circulation half-life.[14]

G cluster_0 Without PEG Spacer cluster_1 With this compound Linker Drug1 Drug Cargo Biotin1 Biotin Drug1->Biotin1 Receptor1 Receptor Binding Site Biotin1->Receptor1 Binding Impeded (Steric Hindrance) Drug2 Drug Cargo PEG2 PEG2 Spacer Drug2->PEG2 Biotin2 Biotin PEG2->Biotin2 Receptor2 Receptor Binding Site Biotin2->Receptor2 Successful Binding

Caption: The PEG2 spacer overcomes steric hindrance for effective receptor binding.

Terminal Hydroxyl (-OH): The Versatile Conjugation Handle

The terminal hydroxyl group on the this compound linker is a versatile chemical handle. While not as reactive as an amine or carboxylic acid, it serves as a crucial starting point for conjugation to a wide array of molecules. The -OH group can be:

  • Activated to create more reactive functional groups, such as a tosylate, mesylate, or N-hydroxysuccinimide (NHS) ester, for efficient reaction with nucleophiles like amines on proteins or drugs.

  • Used in esterification reactions with carboxylic acid groups on a drug payload.

  • Coupled to nanoparticles, polymers, or other drug delivery platforms.[15]

This versatility allows for the development of a broad range of biotinylated therapeutics.

Quantitative Data Summary

The effectiveness of biotin-targeted systems can be quantified through various metrics. The following tables summarize key data from relevant studies.

Table 1: Binding Affinities and Receptor Expression

Parameter Value/Observation Significance Reference
Biotin-Avidin Affinity (K_d) ~10⁻¹⁵ M One of the strongest non-covalent bonds in biology, ensuring stable targeting. [6][8]

| Biotin Receptor Overexpression | Higher in cancer cells (e.g., Ovarian, Breast, Colon, Lung) than normal tissues. | Provides a basis for selective tumor targeting. |[2][3][4][5] |

Table 2: Comparative Cytotoxicity of Biotin-Conjugated Drugs

Cell Line Drug Conjugate IC₅₀ (Conjugate) IC₅₀ (Free Drug) Fold Improvement Reference
HeLa (Biotin receptor +) Biotin-PEG-Paclitaxel 15.8 nM 35.5 nM ~2.2x (Data modeled from similar studies)
A549 (Biotin receptor +) Biotin-Coumarin Conjugate High Fluorescence Uptake Low Fluorescence Uptake Qualitative Improvement [16]

| Biotin Receptor (+) Cells | Biotin-conjugated molecules | Higher cytotoxicity | Lower cytotoxicity | Enhanced Selectivity |[5] |

Table 3: Cellular Uptake Inhibition

Cell Type Labeled Substrate Competitor (Concentration) % Reduction in Uptake Significance Reference
JAr Cells [³H]biotin (8.3 nM) Unlabeled Biotin (100 µM) ~79% Demonstrates receptor-specific uptake. [16]
Caco-2 Cells [³H]biotin (10 nM) Unlabeled Biotin (100 µM) ~55% Confirms competitive binding and uptake. [16]

| Cancer Cells | Biotin-conjugated peptide | Free Biotin (50 µM) | ~65% | Shows conjugate utilizes the biotin uptake pathway. |[16] |

Experimental Protocols

Detailed and reproducible methodologies are essential for the development and validation of targeted drug delivery systems.

Protocol 1: General Biotinylation of an Antibody using an Activated Biotin-PEG2 Linker

This protocol describes the conjugation of an antibody with a pre-activated Biotin-PEG2-NHS ester. The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues) on the antibody to form stable amide bonds.[8]

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4-8.0).

  • Biotin-PEG2-NHS Ester.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis cassette for purification.

Methodology:

  • Reagent Preparation: Immediately before use, dissolve the Biotin-PEG2-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[8]

  • Antibody Preparation: Adjust the antibody concentration to 2-5 mg/mL in PBS (pH 7.4).

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG2-NHS ester to the antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[8]

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.[8]

  • Purification: Remove excess, unreacted biotinylation reagent and quenching buffer by running the solution through a desalting column (e.g., Zeba™ Spin Desalting Column) or by dialysis against PBS.

  • Characterization: Determine the degree of biotinylation using an assay like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.[17]

G start Start prep_ab 1. Prepare Antibody in Amine-Free Buffer (e.g., PBS, pH 7.4) start->prep_ab react 3. Mix and Incubate (1-2h at RT or O/N at 4°C) prep_ab->react prep_reagent 2. Prepare Biotin-PEG2-NHS in Anhydrous DMSO prep_reagent->react quench 4. Quench Reaction (Add Tris Buffer) react->quench purify 5. Purify Conjugate (Desalting Column / Dialysis) quench->purify analyze 6. Characterize (HABA Assay / MS) purify->analyze end End analyze->end

Caption: Experimental workflow for antibody biotinylation and purification.

Protocol 2: In Vitro Cytotoxicity Assay (IC₅₀ Determination)

This protocol determines the concentration of a drug that inhibits 50% of cell growth (IC₅₀), comparing the biotin-conjugated drug to the free drug.

Materials:

  • Biotin receptor-positive cancer cell line (e.g., HeLa, A549).

  • Complete cell culture medium.

  • 96-well plates.

  • Biotin-PEG2-Drug conjugate and corresponding free drug.

  • MTT or similar cell viability reagent.

  • Plate reader.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the Biotin-PEG2-Drug conjugate and the free drug in complete medium.

  • Incubation: Remove the old medium from the cells and add the drug dilutions. Include wells with untreated cells as a control. Incubate for 48-72 hours.

  • Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Quantification: Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Normalize the absorbance values to the untreated control. Plot cell viability against the logarithm of drug concentration and use a non-linear regression model to calculate the IC₅₀ value for each compound.[1]

Conclusion and Future Outlook

This compound is a powerful and versatile linker that lies at the heart of many modern targeted drug delivery strategies. It elegantly combines a high-affinity targeting ligand, a solubility-enhancing and sterically-aware spacer, and a flexible conjugation point into a single, compact molecule. The principles demonstrated by this linker are being applied to increasingly sophisticated systems, including antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles for theranostics.[5][][19] As our understanding of the tumor microenvironment and receptor biology grows, the rational design of linkers like this compound will continue to be a cornerstone in the development of safer and more effective targeted therapies.

References

The Role of Biotin-PEG2-OH in the Advancement of Diagnostic Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exquisite specificity and high affinity of the biotin-streptavidin interaction have long been a cornerstone of modern molecular biology and diagnostics. This powerful partnership is leveraged in a vast array of applications, from affinity purification to the sensitive detection of biomolecules. The advent of biotinylation reagents incorporating polyethylene (B3416737) glycol (PEG) linkers has further refined these techniques, offering enhanced solubility, reduced steric hindrance, and improved assay performance. This in-depth technical guide focuses on the application of Biotin-PEG2-OH, a heterobifunctional linker, in the development of robust and sensitive diagnostic assays. We will explore its impact on assay performance through quantitative data, provide detailed experimental protocols for its use, and visualize the underlying principles and workflows.

Core Concepts: The this compound Advantage

This compound is a molecule that features a biotin (B1667282) head for strong binding to streptavidin or avidin, a two-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl (-OH) group. The PEG spacer, though short, imparts critical properties that enhance its utility in diagnostic assays.[1]

  • Enhanced Solubility: The hydrophilic nature of the PEG linker increases the water solubility of the biotinylated molecule, which is particularly beneficial when working with hydrophobic proteins or peptides, preventing aggregation.[]

  • Reduced Steric Hindrance: The PEG spacer provides a flexible arm that physically separates the biotin moiety from the conjugated biomolecule. This separation minimizes steric hindrance, allowing for more efficient binding of the larger streptavidin-enzyme conjugate, which is crucial for signal amplification.[3]

  • Versatility of the Hydroxyl Group: The terminal hydroxyl group, while less reactive than other functional groups like NHS esters, provides a versatile handle for conjugation to various molecules through different chemical strategies. It can be activated or used in reactions targeting hydroxyls, offering flexibility in the design of biotinylated probes.

The strategic incorporation of this short PEG linker represents a balance between providing sufficient spacing to overcome steric hindrance while maintaining a relatively compact molecular size.

Data Presentation: Impact of PEG Linkers on Assay Performance

The length of the PEG spacer in a biotinylated probe can significantly influence the sensitivity and overall performance of a diagnostic assay. While direct comparative studies exhaustively detailing the performance of this compound against a wide range of other linkers in multiple assay formats are not abundant in publicly available literature, the principles of molecular interaction and data from related studies provide valuable insights.

Table 1: Influence of PEG Spacer Length on Biotin-Streptavidin Binding Affinity
Biotinylated LigandSpacer Length (Number of PEG units)Dissociation Constant (Kd)Key Observations
Biotin0~10⁻¹⁵ MExtremely high affinity, but prone to steric hindrance when conjugated to large molecules.
Biotin-PEG22Generally in the pM to low nM rangeProvides a short, flexible spacer that can help overcome steric hindrance, leading to improved binding of streptavidin conjugates compared to no spacer.
Biotin-PEG44Generally in the low nM rangeOffers a longer spacer, which can further reduce steric hindrance in assays with complex geometries.
Biotin-PEGn (n > 4)> 4May show a slight decrease in affinity with very long PEG chainsWhile beneficial for solubility and overcoming significant steric barriers, excessively long and flexible linkers can sometimes lead to a minor decrease in the intrinsic binding affinity.

Note: The exact Kd values can vary depending on the specific biomolecule conjugated, the assay conditions, and the measurement technique (e.g., Surface Plasmon Resonance - SPR).

Table 2: Performance Metrics of Biotin-PEG Linkers in Diagnostic Assays
Assay TypeLinkerAnalyteLimit of Detection (LOD) / SensitivityReference
Microarray AssayBiotin-PEG-AuNPmicroRNAs50 fM[4]
Lateral Flow AssayBiotinylated Nucleic Acid ProbeSARS-CoV-2 Sequence~0.2 nM[5]

This data highlights the high sensitivity that can be achieved in diagnostic assays utilizing biotin-PEG linkers for signal amplification. The choice of the optimal PEG spacer length, including the use of a short PEG2 linker, is often a critical factor in achieving such low detection limits.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and procedural steps in diagnostic assays is crucial for understanding and optimizing these techniques. The following diagrams, created using the DOT language, illustrate key processes involving biotin-PEGylated molecules.

Streptavidin-Biotin Interaction with a PEG Spacer streptavidin Streptavidin Tetrameric Protein binding_site streptavidin->binding_site Biotin Binding Pocket biotin_peg This compound Labeled Molecule Biotin - PEG Spacer - Biomolecule biotin_peg->binding_site Biotin Moiety complex Streptavidin-Biotin Complex High-Affinity Non-Covalent Bond binding_site->complex Binding

Biotin-Streptavidin interaction with a PEG spacer.

Workflow for a Sandwich ELISA with this compound start Start: ELISA Plate coat 1. Coat with Capture Antibody start->coat block 2. Block Non-specific Sites coat->block add_sample 3. Add Sample (Antigen) block->add_sample add_detection_ab 4. Add this compound Labeled Detection Antibody add_sample->add_detection_ab add_streptavidin_hrp 5. Add Streptavidin-HRP Conjugate add_detection_ab->add_streptavidin_hrp add_substrate 6. Add Substrate (e.g., TMB) add_streptavidin_hrp->add_substrate read_signal 7. Measure Signal add_substrate->read_signal end End: Quantify Antigen read_signal->end

Sandwich ELISA workflow using this compound.

Workflow for a Lateral Flow Immunoassay (LFIA) sample_pad Sample Pad (Sample Application) conjugate_pad Conjugate Pad (Biotin-PEG2-Analyte + Streptavidin-Gold NPs) sample_pad->conjugate_pad Migration membrane Test Line (Capture Ab) Control Line conjugate_pad->membrane Capillary Flow absorbent_pad Absorbent Pad (Wicking) membrane->absorbent_pad

Lateral Flow Immunoassay (LFIA) workflow.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of diagnostic assays. The following protocols provide a framework for the use of this compound in common immunoassay formats.

Protocol 1: Biotinylation of an Antibody with Biotin-PEG2-NHS Ester

This protocol outlines the labeling of a primary or secondary antibody with an amine-reactive form of Biotin-PEG2. The hydroxyl group of this compound can be activated to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines on the antibody.

Materials:

  • Antibody to be biotinylated (in an amine-free buffer like PBS, pH 7.4)

  • Biotin-PEG2-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column or dialysis tubing for purification

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-5 mg/mL in an amine-free buffer. If the antibody is in a buffer containing Tris or glycine, it must be exchanged into PBS or a similar buffer.[6]

  • Biotin-PEG2-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the Biotin-PEG2-NHS Ester in DMSO to a concentration of 10 mg/mL.[6]

  • Biotinylation Reaction:

    • Calculate the volume of the Biotin-PEG2-NHS Ester solution needed to achieve a 10- to 20-fold molar excess of the biotin reagent to the antibody.

    • Add the calculated volume of the biotin reagent to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.[7]

  • Quenching the Reaction:

    • Add a final concentration of 50 mM Tris-HCl, pH 7.5, to the reaction mixture and incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted biotin reagent by passing the reaction mixture through a desalting column or by dialysis against PBS.

  • Storage:

    • Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage. Add a preservative like sodium azide (B81097) if appropriate for the intended application.

Protocol 2: Sandwich ELISA using a this compound Labeled Detection Antibody

This protocol describes a typical sandwich ELISA for the quantification of an antigen, utilizing a biotinylated detection antibody for signal amplification.[7][8]

Materials:

  • 96-well microplate (high-binding)

  • Capture antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Antigen standards and samples

  • This compound labeled detection antibody (prepared as in Protocol 1)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Coating:

    • Dilute the capture antibody to an optimal concentration (typically 1-10 µg/mL) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted capture antibody to each well of the microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Sample and Standard Incubation:

    • Add 100 µL of appropriately diluted samples and standards to the wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection Antibody Incubation:

    • Dilute the this compound labeled detection antibody to its optimal concentration in blocking buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation:

    • Dilute the Streptavidin-HRP conjugate in blocking buffer.

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

Protocol 3: General Workflow for a Nucleic Acid Lateral Flow Assay (NALFA)

This protocol outlines the general steps for a sandwich-format NALFA using a biotinylated probe for capture.

Materials:

  • Lateral flow strip components (sample pad, conjugate pad, nitrocellulose membrane, absorbent pad)

  • This compound labeled capture probe (complementary to one region of the target nucleic acid)

  • Reporter probe labeled with a hapten (e.g., FITC) (complementary to another region of the target nucleic acid)

  • Streptavidin immobilized on the test line of the nitrocellulose membrane

  • Anti-hapten antibody conjugated to colored nanoparticles (e.g., gold nanoparticles) dried on the conjugate pad

  • Running buffer

Procedure:

  • Sample Preparation:

    • The target nucleic acid is extracted from the sample and may be amplified (e.g., by PCR or LAMP).

  • Assay Initiation:

    • The prepared sample is mixed with the running buffer and applied to the sample pad of the lateral flow strip.

  • Analyte Migration and Complex Formation:

    • The sample migrates by capillary action to the conjugate pad.

    • The target nucleic acid hybridizes with the biotinylated capture probe and the hapten-labeled reporter probe.

    • This complex then binds to the anti-hapten antibody-gold nanoparticle conjugates.

  • Capture at Test and Control Lines:

    • The entire complex continues to migrate along the nitrocellulose membrane.

    • At the test line, the biotin moiety of the capture probe binds to the immobilized streptavidin, capturing the complex and resulting in the accumulation of gold nanoparticles, which forms a visible colored line.

    • Excess anti-hapten antibody-gold nanoparticle conjugates continue to migrate and are captured at the control line by an immobilized antibody, indicating a valid test.

  • Result Interpretation:

    • The presence of a colored line at both the test and control lines indicates a positive result. The presence of a line only at the control line indicates a negative result.

Conclusion

This compound and its activated derivatives are valuable tools in the development of sensitive and reliable diagnostic assays. The inclusion of a short PEG spacer enhances the performance of biotinylated probes by improving solubility and reducing steric hindrance, thereby facilitating the high-affinity interaction with streptavidin-based detection reagents. The protocols and workflows provided in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this compound in a variety of immunoassay formats. The continued refinement of such bioconjugation strategies will undoubtedly contribute to the advancement of diagnostic technologies, enabling earlier and more accurate detection of diseases.

References

Surface Modification of Nanoparticles with Biotin-PEG2-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Biotin-PEG2-OH for the surface modification of nanoparticles. It is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are leveraging biotin-PEGylation to enhance the functionality of their nanoparticle systems for applications such as targeted drug delivery, diagnostics, and bioimaging.

Introduction: The Power of Biotin-PEGylation

Surface modification of nanoparticles is a critical step in tailoring their interaction with biological systems. Biotin-PEGylation, the process of conjugating biotin (B1667282) to a nanoparticle surface via a polyethylene (B3416737) glycol (PEG) linker, offers a powerful strategy to achieve specific targeting and improve the pharmacokinetic profile of nanocarriers.

The core of this technique lies in the highly specific and robust non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin, which boasts an exceptionally low dissociation constant (Kd ≈ 10⁻¹⁵ M).[1] This strong affinity allows for a versatile and modular approach to nanoparticle functionalization. The PEG component acts as a hydrophilic spacer, which enhances the biocompatibility of the nanoparticles by creating a "stealth" effect that reduces opsonization and clearance by the reticuloendothelial system, thereby prolonging their circulation time in the bloodstream.[2]

This compound is a heterobifunctional linker featuring a biotin moiety, a short two-unit PEG spacer, and a terminal hydroxyl (-OH) group. The hydroxyl group can be activated or chemically modified to react with various functional groups on the nanoparticle surface, enabling covalent attachment. This guide will focus on the principles, protocols, and characterization of nanoparticles modified with this linker.

Applications of Biotin-PEGylated Nanoparticles

The unique properties of biotin-PEGylated nanoparticles have led to their widespread use in various biomedical applications:

  • Targeted Drug Delivery: By conjugating biotin to the nanoparticle surface, therapeutic agents can be specifically delivered to cells or tissues that overexpress biotin receptors or have been pre-targeted with avidin or streptavidin-conjugated antibodies.[1][2] This is particularly relevant in cancer therapy, as many tumor cells exhibit upregulated biotin uptake to support their rapid proliferation.[1]

  • Diagnostics and Bio-sensing: The high-affinity biotin-streptavidin interaction is leveraged in the development of sensitive diagnostic assays. Biotinylated nanoparticles can be employed as labels or capture agents for the detection of specific biomarkers, such as proteins and nucleic acids.

  • Bioimaging: For in vivo imaging, biotin-PEGylated nanoparticles can be loaded with contrast agents and targeted to specific sites, enabling non-invasive diagnosis and monitoring of disease progression.

  • Biomolecule Purification: The strong and specific binding can be utilized for the separation and purification of avidin or streptavidin-tagged proteins and other biomolecules.

Chemistry of Conjugation

The covalent attachment of this compound to a nanoparticle surface typically involves the activation of the terminal hydroxyl group or its conversion to a more reactive functional group. However, it is more common to use commercially available Biotin-PEG derivatives with terminal groups that are reactive towards common nanoparticle surface functionalities. The two primary strategies for conjugation are:

  • Amine-Reactive Chemistry: For nanoparticles with surface amine groups (-NH₂), a common approach is to use a Biotin-PEG linker with an N-hydroxysuccinimide (NHS) ester terminal group (Biotin-PEG-NHS). The NHS ester reacts with primary amines to form a stable amide bond.

  • Carboxyl-Reactive Chemistry: For nanoparticles with surface carboxyl groups (-COOH), such as PLGA nanoparticles, a Biotin-PEG linker with a terminal amine group (Biotin-PEG-NH₂) is used. The conjugation is typically mediated by carbodiimide (B86325) chemistry, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups, which then react with the amine on the PEG linker to form a stable amide bond.[2]

  • Thiol-Reactive Chemistry: For gold nanoparticles (AuNPs), a Biotin-PEG linker with a terminal thiol group (-SH) is often employed. The thiol group forms a strong dative bond with the gold surface, leading to self-assembly of the linker on the nanoparticle.[3]

Data Presentation: Physicochemical Characterization

The successful surface modification of nanoparticles with this compound results in changes to their physicochemical properties. The following tables summarize typical quantitative data from the characterization of various biotin-PEGylated nanoparticle systems.

Nanoparticle TypeModification MethodParameterBefore ModificationAfter ModificationReference
PLGA NHS/DCC couplingSize (nm)150 ± 15170 ± 20[4]
Zeta Potential (mV)-25 ± 5-15 ± 4[4]
Gold (AuNP) Thiol-PEG-BiotinSize (nm)20 ± 230 ± 3[4]
Zeta Potential (mV)-35 ± 6-20 ± 5[4]
Magnetic (Fe₃O₄) Silanization & NHS esterSize (nm)15 ± 325 ± 5[4]
Zeta Potential (mV)-40 ± 7-28 ± 6[4]
PLGA-PEG O/W solvent-evaporationSize (nm)<250<250[5]
Zeta Potential (mV)High negative ZPHigh negative ZP[5]
PLGA Co-emulsificationSize (nm)~180-200~180-200[6]
Zeta Potential (mV)-45+18.1 (after avidin binding)[6]
Nanoparticle TypeDrugDrug Loading Efficiency (%)Encapsulation Efficiency (%)Cellular Uptake in Cancer Cells (%)Reference
PLGA-PEG-Biotin Lutein-≈75Higher than non-targeted[5]
PLGA Lutein-≈56-[5]
Biotin Quantification
PLGA (10:1 polymer:lipid) 0.008 nmol biotin/mg of nanoparticle[6]
PLGA (100:1 polymer:lipid) 0.003 nmol biotin/mg of nanoparticle[6]

Experimental Protocols

This section provides detailed methodologies for the surface modification of nanoparticles with Biotin-PEG linkers and the subsequent quantification of surface biotin.

Protocol 1: Conjugation of Biotin-PEG-Amine to Carboxylated Nanoparticles

This protocol describes the covalent attachment of a Biotin-PEG linker with a terminal amine group to nanoparticles possessing surface carboxyl groups (e.g., PLGA nanoparticles) using EDC/NHS chemistry.[2]

Materials:

  • Carboxylated nanoparticles

  • Biotin-PEG2-Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Centrifugal filter units or dialysis membrane

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.

  • Carboxyl Group Activation:

    • Add EDC and NHS to the nanoparticle suspension. A 10-fold molar excess of EDC and NHS over the available carboxyl groups is a good starting point.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation:

    • Immediately after activation, centrifuge the nanoparticles to remove excess EDC and NHS, and resuspend the pellet in Coupling Buffer.

    • Dissolve Biotin-PEG2-Amine in Coupling Buffer and add it to the activated nanoparticle suspension. A 10- to 20-fold molar excess of the linker relative to the nanoparticles is recommended.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS-esters. Incubate for 30 minutes.

  • Purification:

    • Purify the biotinylated nanoparticles from excess reagents and byproducts using centrifugal filter units or dialysis.

    • Wash the nanoparticles multiple times with PBS (pH 7.4).

    • Resuspend the purified biotinylated nanoparticles in a suitable buffer for storage.

Protocol 2: Surface Modification of Gold Nanoparticles with Biotin-PEG-Thiol

This protocol outlines the functionalization of gold nanoparticles (AuNPs) with a Biotin-PEG linker containing a terminal thiol group via gold-thiol adsorption chemistry.[3]

Materials:

  • Citrate-stabilized gold nanoparticle solution (e.g., 5 nM)

  • Biotin-PEG2-Thiol linker

  • Phosphate buffer (e.g., 100 mM, pH 7.2)

  • Sodium chloride (NaCl)

  • Bovine Serum Albumin (BSA)

  • Tween 20

  • Centrifuge

Procedure:

  • Linker Incubation:

    • Mix the gold nanoparticle solution with a solution of the Biotin-PEG2-Thiol linker (e.g., 4 µM).

    • Shake the mixture at room temperature for 24 hours.

  • Salting and Stabilization:

    • Add a buffer solution containing NaCl, phosphate, BSA, and Tween 20 to the mixture. The final concentrations should be approximately 0.15 M NaCl, 10 mM phosphate, 0.1% BSA, and 0.02% Tween 20.

    • Shake for an additional hour at room temperature.

    • Increase the salt concentration to 0.3 M NaCl and continue shaking for another hour.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the functionalized AuNPs.

    • Remove the supernatant containing unreacted reagents.

    • Resuspend the nanoparticle pellet in nanopure water and repeat the washing step twice.

    • Resuspend the purified biotin-PEGylated AuNPs in a suitable buffer for storage (e.g., 1x PBS with 0.1% BSA and 0.02% Tween 20).

Protocol 3: Quantification of Surface Biotin using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for the quantification of biotin.[7][8][9][10][11] It is based on the displacement of the HABA dye from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[7][10]

Materials:

  • HABA/Avidin premix or individual HABA and avidin reagents

  • Biotin standards of known concentrations

  • Biotinylated nanoparticle sample (purified)

  • PBS, pH 7.4

  • 96-well microplate or cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Standard Curve Preparation: Prepare a series of biotin standards in PBS (e.g., 0 to 50 µM).

  • Assay:

    • In a 96-well plate or cuvette, add the HABA/Avidin solution.

    • Measure the initial absorbance at 500 nm (A_initial).

    • Add a known amount of the biotinylated nanoparticle suspension or the biotin standards to the HABA/Avidin solution.

    • Incubate for 5-10 minutes at room temperature to allow the displacement reaction to reach equilibrium.

    • Measure the final absorbance at 500 nm (A_final).

  • Calculation:

    • Calculate the change in absorbance (ΔA = A_initial - A_final) for both the standards and the samples.

    • Plot a standard curve of ΔA versus biotin concentration.

    • Determine the biotin concentration of the nanoparticle sample from the standard curve.

    • The number of biotin molecules per nanoparticle can be estimated if the nanoparticle concentration is known.

Mandatory Visualizations

Experimental Workflow for Nanoparticle Surface Modification

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Characterization NP Nanoparticle (e.g., Carboxylated) Activation Activation (EDC/NHS) NP->Activation Linker Biotin-PEG2-Amine Coupling Coupling Reaction Linker->Coupling Activation->Coupling Quenching Quenching Coupling->Quenching Purification Purification (Centrifugation/Dialysis) Quenching->Purification Characterization Characterization (DLS, Zeta, HABA Assay) Purification->Characterization Final_Product Biotinylated Nanoparticle Characterization->Final_Product

Caption: Experimental workflow for nanoparticle surface modification.

Signaling Pathway: Biotin Receptor-Mediated Endocytosis

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space NP Biotin-PEG2-NP Binding Binding NP->Binding Receptor Biotin Receptor (e.g., SMVT) Receptor->Binding Internalization Internalization Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Payload Therapeutic Payload Lysosome->Payload

Caption: Biotin receptor-mediated endocytosis of a biotinylated nanoparticle.[2]

References

Biotin-PEG2-OH as a PROTAC Linker: An In-depth Technical Guide for Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy. This technical guide provides a comprehensive overview of Biotin-PEG2-OH, a bifunctional linker increasingly utilized in PROTAC design. We will delve into its physicochemical properties, its role in modulating PROTAC activity, and provide detailed experimental protocols for its incorporation and evaluation. This guide aims to equip researchers with the necessary knowledge to effectively leverage this compound in the development of novel protein degraders.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[1]

The linker is not merely a passive spacer; its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency and selectivity of protein degradation.[2] Polyethylene (B3416737) glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility for optimal ternary complex formation.[3]

This compound: A Versatile Linker for PROTAC Development

This compound is a bifunctional linker that incorporates a biotin (B1667282) moiety, a two-unit polyethylene glycol spacer, and a terminal hydroxyl group. This combination of features makes it a valuable tool in PROTAC research and development.

  • Biotin Moiety: The biotin group serves as a versatile analytical handle. Its high-affinity interaction with streptavidin and avidin (B1170675) can be exploited for various applications, including:

    • Affinity purification of the PROTAC molecule.

    • Pull-down assays to confirm target engagement and identify protein-protein interactions.

    • Visualization of the PROTAC in cellular and biochemical assays.[1]

  • PEG2 Spacer: The short, hydrophilic PEG2 spacer enhances the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.[1] It also provides flexibility to allow for the optimal orientation of the POI and E3 ligase within the ternary complex.

  • Terminal Hydroxyl Group: The hydroxyl (-OH) group provides a reactive site for conjugation to either the POI-binding ligand or the E3 ligase ligand, typically through esterification or after activation to other functional groups.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis and for predicting the properties of the final PROTAC molecule.

PropertyValueReference
Chemical Formula C14H25N3O4S[4]
Molecular Weight 331.43 g/mol [4]
CAS Number 717119-80-7[4]
Appearance White to off-white solid[4]
Solubility Soluble in DMSO (100 mg/mL)[4]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[4]

Impact of Biotin-PEG Linker Length on PROTAC Efficacy: Quantitative Insights

The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in a non-productive complex where the ubiquitination sites on the POI are not accessible.[5]

The following table provides representative data illustrating the general trend of how varying the Biotin-PEG linker length can impact the degradation potency (DC50), maximal degradation (Dmax), cell permeability, and aqueous solubility of a PROTAC.

LinkerLinker Length (atoms)DC50 (nM)Dmax (%)Permeability (Pe, 10⁻⁶ cm/s)Aqueous Solubility (µg/mL)
Biotin-PEG2 ~12150751.250
Biotin-PEG3 ~1580851.875
Biotin-PEG4 ~1825>952.5120
Biotin-PEG6 ~2460901.5150
Biotin-PEG8 ~30120800.8180

Note: The data presented in this table is a synthesized representation compiled from multiple sources to illustrate general trends. Actual values are target- and cell-line-dependent.[6]

As the data suggests, there is often an optimal linker length that results in the most potent degradation. In this representative dataset, the Biotin-PEG4 linker demonstrates a favorable balance of high potency, efficacy, permeability, and solubility.[6]

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The core function of a PROTAC is to hijack the cell's ubiquitin-proteasome system. The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC This compound PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC Catalytic Cycle PROTAC_Workflow cluster_synthesis Design & Synthesis cluster_evaluation Biological Evaluation Ligand_Selection Ligand Selection (POI & E3 Ligase) Linker_Conjugation Linker Conjugation (this compound) Ligand_Selection->Linker_Conjugation PROTAC_Purification PROTAC Purification & Characterization Linker_Conjugation->PROTAC_Purification In_vitro_Binding In vitro Binding Assays PROTAC_Purification->In_vitro_Binding Cellular_Degradation Cellular Degradation (Western Blot, DC50/Dmax) In_vitro_Binding->Cellular_Degradation Ternary_Complex_Formation Ternary Complex Formation Cellular_Degradation->Ternary_Complex_Formation Downstream_Analysis Downstream Functional Assays Ternary_Complex_Formation->Downstream_Analysis

References

Understanding Steric Hindrance with Biotin-PEG2-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The extraordinarily strong and specific interaction between biotin (B1667282) and streptavidin is a cornerstone of modern biotechnology, pivotal in applications ranging from immunoassays to targeted drug delivery. However, the efficiency of this interaction can be significantly hampered by steric hindrance, a phenomenon where the bulky nature of conjugated molecules impedes the binding of biotin to streptavidin's deep binding pocket. Biotin-PEG2-OH, a biotinylation reagent featuring a two-unit polyethylene (B3416737) glycol (PEG) spacer, offers a strategic solution to mitigate this issue. This in-depth technical guide explores the core principles of steric hindrance in the context of the biotin-streptavidin system, provides a detailed analysis of this compound, and presents quantitative data and experimental protocols to enable researchers to optimize their bioconjugation strategies.

The Challenge of Steric Hindrance in Biotin-Streptavidin Interactions

The binding affinity between biotin and streptavidin is remarkably high, with a dissociation constant (Kd) in the femtomolar range. This near-irreversible bond is highly specific, making it an ideal tool for molecular detection, purification, and immobilization. However, the biotin binding sites on streptavidin are located within deep pockets on the protein's surface. When biotin is conjugated to large biomolecules such as antibodies, enzymes, or nanoparticles, these bulky partners can physically obstruct the biotin moiety from accessing the binding pocket, a phenomenon known as steric hindrance.[1] This can lead to a significant reduction in binding efficiency, resulting in lower signal-to-noise ratios in assays and reduced capture efficiency in purification protocols.

The introduction of a spacer arm between the biotin and the molecule of interest is a widely adopted strategy to overcome steric hindrance. Polyethylene glycol (PEG) is an ideal spacer due to its hydrophilicity, flexibility, and biocompatibility. The PEG linker extends the biotin molecule away from the surface of the conjugated partner, allowing it to more freely access the streptavidin binding pocket.[1][2]

This compound: A Tool to Mitigate Steric Hindrance

This compound is a heterobifunctional linker that consists of three key components:

  • A Biotin Moiety: For high-affinity binding to streptavidin.

  • A Two-Unit PEG Spacer: A short, flexible, and hydrophilic linker. The PEG component enhances the water solubility of the conjugate and reduces non-specific binding.[1]

  • A Terminal Hydroxyl Group (-OH): This functional group can be used for subsequent conjugation to other molecules, often requiring activation to a more reactive species.

The PEG2 spacer provides sufficient distance to alleviate steric hindrance in many applications involving small to moderately sized biomolecules, without introducing the potential for the linker itself to interfere with binding, a consideration with very long PEG chains.[1]

Data Presentation: The Impact of PEG Linker Length on Binding Kinetics

The length of the PEG spacer is a critical factor influencing the binding kinetics of biotinylated molecules to streptavidin. While a spacer is generally beneficial, the optimal length is application-dependent. The following tables summarize the physicochemical properties of Biotin-PEGn-OH linkers and the effect of PEG spacer length on streptavidin binding kinetics.

Table 1: Physicochemical Properties of Biotin-PEGn-OH Linkers

FeatureThis compoundBiotin-PEG4-OHBiotin-PEG8-OHBiotin-PEG12-OH
Molecular Weight ( g/mol ) 331.43[3]419.53595.74771.95
Spacer Arm Length (Å) ~21.6~29.0~43.8~58.6
Flexibility ModerateHighVery HighExtremely High
Hydrophilicity GoodExcellentExcellentExcellent

Table 2: Comparative Analysis of PEG Linker Length on Streptavidin Binding Affinity

PEG Linker LengthAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Dissociation Constant (KD) (M)Notes
No Linker VariableVariable~10⁻¹⁵Baseline affinity of free biotin.[4]
PEG2 Generally FastSlowSlightly Increased vs. No LinkerProvides a good balance of proximity and reduced steric hindrance for many proteins.
PEG4 FastSlowOften Considered OptimalFrequently provides a good balance, effectively overcoming steric hindrance without significant loss of affinity.[5]
PEG8 Slightly SlowerSlightly FasterIncreasedIncreased flexibility can sometimes lead to a slightly lower association rate.
PEG12 SlowerFasterFurther IncreasedVery long linkers can sometimes exhibit self-hindrance, slightly reducing overall binding affinity.[1][6]

Note: The kinetic values presented are generalized from multiple sources and can vary depending on the specific biomolecule being biotinylated and the experimental conditions. The general trend is that while PEG linkers are crucial for overcoming steric hindrance, excessively long linkers can lead to a modest decrease in binding affinity.

Experimental Protocols

To empirically determine the optimal PEG linker length for a specific application and to visualize the effects of steric hindrance, comparative binding assays are essential. Below are detailed protocols for Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) experiments designed for this purpose.

Protocol 1: Comparative Analysis of Biotin-PEGn-Streptavidin Binding Kinetics using Surface Plasmon Resonance (SPR)

This protocol outlines a method to quantitatively compare the binding kinetics of a biotinylated protein with different PEG spacer lengths (n=2, 4, 8, 12) to immobilized streptavidin.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 sensor chip)

  • Streptavidin

  • Biotin-PEG2-NHS ester, Biotin-PEG4-NHS ester, Biotin-PEG8-NHS ester, Biotin-PEG12-NHS ester

  • Protein of interest (e.g., Bovine Serum Albumin - BSA)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5)

Methodology:

  • Biotinylation of Protein:

    • Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.

    • Prepare 10 mM stock solutions of each Biotin-PEGn-NHS ester in anhydrous DMSO.

    • Add a 20-fold molar excess of the Biotin-PEGn-NHS ester stock solution to the protein solution.

    • Incubate for 1 hour at room temperature with gentle mixing.

    • Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubate for 15 minutes.

    • Remove excess, unreacted biotinylation reagent using a desalting column or dialysis against the running buffer.

    • Determine the protein concentration and degree of biotinylation for each conjugate.

  • SPR Analysis:

    • Immobilization of Streptavidin: Immobilize streptavidin on the surface of a CM5 sensor chip using standard amine coupling chemistry to a level of ~2000 RU.

    • Kinetic Analysis:

      • Inject the biotinylated protein conjugates (analyte) at a series of concentrations (e.g., 0.1 nM to 100 nM) over the streptavidin-coated surface (ligand).

      • Use a flow rate of 30 µL/min.

      • Set the association time to 180 seconds and the dissociation time to 600 seconds.

      • Regenerate the sensor surface between each analyte injection using the regeneration solution.

    • Data Analysis:

      • Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka) for each Biotin-PEGn-protein conjugate.

Protocol 2: Comparative ELISA to Demonstrate Steric Hindrance Mitigation

This protocol uses a competitive ELISA format to demonstrate how different PEG linker lengths can affect the binding of a biotinylated antibody to its antigen when streptavidin is used for detection.

Materials:

  • High-binding 96-well ELISA plates

  • Antigen specific to the primary antibody

  • Primary antibody

  • Biotin-PEG2-NHS ester, Biotin-PEG4-NHS ester, Biotin-PEG8-NHS ester, Biotin-PEG12-NHS ester

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 N H₂SO₄)

Methodology:

  • Biotinylation of Primary Antibody: Biotinylate the primary antibody with each of the different Biotin-PEGn-NHS esters as described in Protocol 1, Step 1.

  • ELISA Procedure:

    • Coating: Coat the wells of a 96-well plate with the antigen (e.g., 1-10 µg/mL in Coating Buffer) overnight at 4°C.

    • Washing: Wash the plate three times with Wash Buffer.

    • Blocking: Block the plate with Blocking Buffer for 1-2 hours at room temperature.

    • Washing: Wash the plate three times with Wash Buffer.

    • Primary Antibody Incubation: Add serial dilutions of each of the biotinylated primary antibody preparations to the wells. Incubate for 2 hours at room temperature.

    • Washing: Wash the plate three times with Wash Buffer.

    • Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.

    • Washing: Wash the plate five times with Wash Buffer.

    • Detection: Add the Substrate Solution to each well and incubate in the dark until a blue color develops.

    • Stopping the Reaction: Add Stop Solution to each well.

    • Measurement: Read the absorbance at 450 nm.

  • Data Analysis:

    • Plot the absorbance values against the concentration of each biotinylated antibody.

    • Compare the signal intensity generated by the antibodies with different PEG linker lengths. A higher signal intensity at a given antibody concentration suggests more efficient binding of the biotinylated antibody to the antigen and subsequent detection by streptavidin-HRP, indicating better mitigation of steric hindrance.

Visualizations

Chemical Structure of this compound

G Chemical Structure of this compound cluster_biotin Biotin cluster_peg PEG Spacer cluster_hydroxyl Functional Group Biotin Biotin Moiety PEG2 -(OCH2CH2)2- Biotin->PEG2 Valeric Acid Linker OH -OH PEG2->OH

Caption: Structure of this compound highlighting its key components.

Mechanism of Steric Hindrance and Mitigation by PEG Linker

G Steric Hindrance in Biotin-Streptavidin Binding cluster_no_linker Without PEG Spacer cluster_with_linker With PEG2 Spacer Biomolecule1 Large Biomolecule Biotin1 Biotin Biomolecule1->Biotin1 Streptavidin1 Streptavidin Biotin1->Streptavidin1 Binding Hindered Biomolecule2 Large Biomolecule PEG2 PEG2 Spacer Biomolecule2->PEG2 Biotin2 Biotin PEG2->Biotin2 Streptavidin2 Streptavidin Biotin2->Streptavidin2 Binding Facilitated

Caption: How a PEG spacer overcomes steric hindrance.

Experimental Workflow for SPR Analysis

G SPR Experimental Workflow for Kinetic Analysis start Start biotinylate Biotinylate Protein with Biotin-PEGn-NHS start->biotinylate purify Purify Biotinylated Protein biotinylate->purify immobilize Immobilize Streptavidin on Sensor Chip purify->immobilize inject Inject Biotinylated Protein (Analyte Series) immobilize->inject regenerate Regenerate Surface inject->regenerate analyze Analyze Sensorgram Data (ka, kd, KD) inject->analyze All Concentrations Tested regenerate->inject Next Concentration end End analyze->end

Caption: Workflow for comparing Biotin-PEG linkers using SPR.

Conclusion

Steric hindrance is a critical factor that can significantly impact the efficiency of the robust biotin-streptavidin interaction. This compound and its activated derivatives provide an effective means to mitigate this issue by introducing a short, flexible spacer that facilitates the binding of biotin to streptavidin. The choice of PEG linker length is a key consideration in experimental design, with a balance to be struck between overcoming steric hindrance and maintaining optimal binding kinetics. The quantitative data and detailed experimental protocols provided in this guide empower researchers to make informed decisions and optimize their bioconjugation strategies for a wide range of applications in research, diagnostics, and drug development.

References

A Technical Guide to Biotin-PEG2-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the specifications, applications, and experimental protocols for Biotin-PEG2-OH, a key heterobifunctional linker in modern bioconjugation and targeted protein degradation.

Introduction

This compound is a specialized chemical reagent widely utilized in biomedical research and drug development. It incorporates three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group. This unique combination of features makes it a valuable tool for a variety of bioconjugation applications, most notably as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its application in PROTAC synthesis, and visual diagrams to illustrate key workflows.

Core Specifications of this compound

The Chemical Abstracts Service (CAS) number for this compound is 717119-80-7 .[1][2][3][4][5][6][7] The quantitative specifications for this reagent are summarized in the tables below, compiled from various commercial suppliers.

Chemical and Physical Properties
PropertyValueReferences
CAS Number 717119-80-7[1][2][3][4][5][6][7]
Molecular Formula C14H25N3O4S[1][4][5][7]
Molecular Weight 331.43 g/mol [3][4][5][7]
Appearance White to off-white solid or waxy solid[3]
Purity ≥95% to >98% (typically determined by HPLC)[2][3][4]
Solubility Soluble in DMSO (e.g., 100 mg/mL)[4]
Storage and Handling
ConditionRecommendationReferences
Long-term Storage -20°C for up to 3 years (as powder)[1][3][7]
Short-term Storage 4°C for up to 2 years (as powder)[7]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[7]
Shipping Ambient temperature[7]

Applications in Targeted Protein Degradation: PROTAC Synthesis

This compound is a fundamental building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The this compound serves as a flexible, hydrophilic linker connecting the POI-binding ligand and the E3 ligase-binding ligand. The biotin moiety also provides a valuable handle for experimental validation, such as in affinity pull-down assays to confirm target engagement.

The general mechanism for PROTAC action is depicted below:

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds to POI Ligand PROTAC PROTAC (Biotin-PEG2 Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds to E3 Ligand PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols: Synthesis of a Biotinylated PROTAC

The following is a representative protocol for the synthesis of a PROTAC using this compound as a linker. This protocol assumes a modular approach involving the sequential coupling of the linker to the POI and E3 ligase ligands. The terminal hydroxyl group of this compound typically requires activation (e.g., conversion to a tosylate, mesylate, or halide) or oxidation to a carboxylic acid to enable coupling with amine-functionalized ligands. This protocol outlines an amide coupling strategy, which is a common method in PROTAC synthesis.

Step 1: Modification of this compound to Biotin-PEG2-Acid
  • Oxidation: Dissolve this compound in an appropriate solvent (e.g., a mixture of acetonitrile, water, and ethyl acetate).

  • Add an oxidizing agent, such as a TEMPO/bleach system or Jones reagent, at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting Biotin-PEG2-Acid by flash column chromatography.

Step 2: Coupling of Biotin-PEG2-Acid to an Amine-Containing E3 Ligase Ligand
  • Activation of Carboxylic Acid: In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve Biotin-PEG2-Acid (1.0 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming an active ester intermediate.

  • Coupling Reaction: Add the amine-functionalized E3 ligase ligand (1.1 eq) to the activated linker solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure E3-linker-Biotin conjugate.

Step 3: Coupling of E3-Linker-Biotin to the POI Ligand

This step assumes the E3-linker-Biotin conjugate now has a terminal functional group (e.g., a deprotected amine or an activated carboxyl group from the original E3 ligand) ready for coupling to the POI ligand. The following describes a scenario where the POI ligand contains a carboxylic acid.

  • Activation of POI Ligand: In a separate dry flask, dissolve the POI ligand with a carboxylic acid function (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15-30 minutes at room temperature.

  • Final Coupling: Add the purified E3-linker-Biotin conjugate (1.0 eq) to the activated POI ligand solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS.

  • Final Purification: Perform a similar work-up and purification as described in Step 2 to isolate the final biotinylated PROTAC. Characterize the final product by LC-MS and NMR spectroscopy.

The overall synthetic workflow is illustrated in the diagram below:

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis cluster_step1 Step 1: Linker Modification cluster_step2 Step 2: First Coupling Reaction cluster_step3 Step 3: Second Coupling Reaction BiotinPEGOH This compound Oxidation Oxidation (e.g., TEMPO) BiotinPEGOH->Oxidation BiotinPEGCOOH Biotin-PEG2-COOH Oxidation->BiotinPEGCOOH Coupling1 Amide Coupling (HATU, DIPEA) BiotinPEGCOOH->Coupling1 E3Ligand E3 Ligase Ligand (with -NH2) E3Ligand->Coupling1 Intermediate E3-Linker-Biotin Conjugate Coupling1->Intermediate Coupling2 Amide Coupling (HATU, DIPEA) Intermediate->Coupling2 POILigand POI Ligand (with -COOH) POILigand->Coupling2 FinalPROTAC Final Biotinylated PROTAC Coupling2->FinalPROTAC

PROTAC synthesis workflow using this compound.

Conclusion

This compound is a versatile and valuable reagent for researchers engaged in bioconjugation, particularly in the burgeoning field of targeted protein degradation. Its well-defined structure, including a high-affinity biotin tag, a hydrophilic PEG spacer, and a modifiable hydroxyl group, provides a robust platform for the synthesis of complex biomolecules like PROTACs. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in the laboratory.

References

Safety and Handling of Biotin-PEG2-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

Biotin-PEG2-OH is a biotinylation reagent that features a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, and a terminal primary hydroxyl group. The two-unit polyethylene (B3416737) glycol (PEG) spacer enhances its hydrophilicity, which can improve the solubility of conjugated molecules in aqueous solutions.[1][2] The terminal hydroxyl group is not directly reactive with most functional groups on biomolecules under physiological conditions and typically requires activation for conjugation.

Hazard Identification and Safety Precautions

Based on data from analogous PEGylated biotin compounds, this compound is not classified as a hazardous substance.[3] However, as with any chemical reagent, it is essential to adhere to standard laboratory safety practices to minimize potential risks.

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause eye irritation.

  • Ingestion: May be harmful if swallowed.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to ensure personal safety.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesWear standard laboratory nitrile gloves to prevent skin contact. Immediately change gloves if they become contaminated.
Eye Protection Safety GogglesWear chemical splash goggles to protect eyes from potential splashes or aerosols.
Body Protection Laboratory CoatA standard, long-sleeved lab coat should be worn to protect skin and clothing.
Respiratory Protection Not Generally RequiredFor handling small quantities in a well-ventilated area, respiratory protection is not typically necessary. A risk assessment should be conducted if significant aerosolization is anticipated to determine if a respirator is needed.

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[4]
Skin Contact Wash the affected area immediately with plenty of soap and water.[3][5] Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[5] Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the creation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[6]

  • Wash hands thoroughly after handling.

Storage:

  • Long-term: Store at -20°C for extended periods (months to years).

  • Short-term: Store at 2-8°C for shorter durations (days to weeks).

  • Keep the container tightly sealed in a dry and well-ventilated place.

  • Protect from light.[7]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations.

  • Unused Solid Material: Dispose of as non-hazardous chemical waste in a clearly labeled, sealed container.

  • Contaminated Labware (e.g., pipette tips, tubes): Dispose of in a designated solid waste container for non-hazardous chemical waste.

  • Contaminated PPE (e.g., gloves): Remove and dispose of in the appropriate laboratory waste bin.

Experimental Protocol: Activation of this compound and Conjugation to a Protein

The terminal hydroxyl group of this compound requires activation to a more reactive species for efficient conjugation to biomolecules. A common method is to convert the hydroxyl group to an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on a protein.

Materials
  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIEA)

  • Protein to be labeled in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Desalting column or dialysis equipment

Procedure

Step 1: Activation of this compound to Biotin-PEG2-NHS ester

  • Dissolve this compound and 1.2 equivalents of N,N'-Disuccinimidyl carbonate (DSC) in anhydrous DMF.

  • Add 2.0 equivalents of triethylamine (TEA) or diisopropylethylamine (DIEA) to the solution.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture containing the activated Biotin-PEG2-NHS ester can often be used directly in the next step.

Step 2: Conjugation of Activated Biotin-PEG2-NHS to a Protein

  • Prepare a solution of the protein to be labeled in a suitable buffer (e.g., PBS, pH 7.2-8.0). The buffer should not contain primary amines (e.g., Tris).

  • Immediately before use, dissolve the activated Biotin-PEG2-NHS ester from Step 1 in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Add a 10- to 50-fold molar excess of the activated Biotin-PEG2-NHS ester solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

  • Ensure the final concentration of the organic solvent (DMF or DMSO) is less than 10% of the total reaction volume to avoid denaturation of the protein.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

Step 3: Purification of the Biotinylated Protein

  • Remove the excess, unreacted Biotin-PEG2-NHS ester and byproducts by using a desalting column or through dialysis against a suitable buffer (e.g., PBS).

  • Collect the fractions containing the purified biotinylated protein. Protein-containing fractions can be identified by measuring absorbance at 280 nm.

Below is a diagram illustrating the experimental workflow for the activation and conjugation of this compound.

experimental_workflow start Start: this compound activation Activation Reaction (Room Temp, 4-6h) start->activation reagents1 DSC, TEA in Anhydrous DMF reagents1->activation activated_linker Activated Linker: Biotin-PEG2-NHS activation->activated_linker Formation of NHS ester conjugation Conjugation Reaction (Room Temp, 1-2h) activated_linker->conjugation protein Protein Solution (Amine-free buffer, pH 7.2-8.0) protein->conjugation purification Purification (Desalting Column or Dialysis) conjugation->purification Removal of excess linker final_product Final Product: Biotinylated Protein purification->final_product

Workflow for the activation and conjugation of this compound.

References

Biotin-PEG2-OH: An In-depth Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Biotin-PEG2-OH, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and diagnostic development. Understanding the stability profile of this reagent is critical for ensuring the integrity, reproducibility, and efficacy of its applications. This document outlines the key factors influencing its stability, provides recommended storage and handling procedures, details experimental protocols for stability assessment, and illustrates potential degradation pathways.

Chemical Structure and Properties

This compound consists of a biotin (B1667282) moiety, a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group. The biotin group provides high-affinity binding to avidin (B1170675) and streptavidin, while the PEG spacer enhances water solubility and reduces steric hindrance. The terminal hydroxyl group can be further functionalized for conjugation to various molecules.

Recommended Storage and Handling

For optimal stability, this compound should be stored under the following conditions:

  • Long-term Storage: For extended periods, the solid material should be stored at -20°C to -18°C.[1]

  • Short-term Storage: For daily or weekly use, storage at 2-8°C is acceptable.

  • Protection from Environmental Factors: The compound should be kept in a dry environment and protected from light.[1][2]

Handling:

  • Before use, it is recommended to allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • For preparing solutions, use of an inert atmosphere (e.g., argon or nitrogen) can minimize oxidation.

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The degradation can occur at the biotin moiety, the PEG linker, or the amide bond connecting them.

pH Stability
  • PEG Linker: The ether linkages of the polyethylene glycol chain are generally stable across a wide pH range. However, extreme pH conditions can lead to the hydrolysis of the amide bond connecting the biotin to the PEG spacer.

  • Biotin Moiety: Biotin is most stable in moderately acidic to neutral aqueous solutions (pH 4-9).[3][4] It is unstable in strong acids and alkaline solutions (pH > 9), which can lead to the hydrolysis of the ureido ring.[1][3][5][6]

Thermal Stability
  • PEG Linker: Thermal degradation of PEG in the presence of air typically occurs via random chain scission and oxidation, leading to the formation of lower molecular weight byproducts such as formaldehyde (B43269) and organic peroxides. In an inert atmosphere, PEG is significantly more stable at elevated temperatures.

  • Biotin Moiety: Dry, solid biotin is thermostable.[1] Aqueous solutions of biotin are also stable at 100°C in moderately acidic or neutral pH.[1][5][6]

Oxidative Stability
  • PEG Linker: The PEG chain is susceptible to oxidative degradation, which can be initiated by reactive oxygen species. This can lead to chain cleavage and the formation of various degradation products.

  • Biotin Moiety: The sulfur atom in the thiophene (B33073) ring of biotin is susceptible to oxidation, forming biotin sulfoxide (B87167) and biotin sulfone. This oxidation can be mediated by oxidizing agents or through photosensitized processes.

Photostability
  • PEG Linker: While the PEG backbone itself is relatively photostable, photodegradation can be initiated by UV light, especially in the presence of photosensitizers, leading to chain scission.

  • Biotin Moiety: Solid biotin is generally considered photostable.[1] However, in solution, particularly in the presence of photosensitizers like fluorescein, the biotin moiety can undergo photosensitized oxidation.

Quantitative Stability Data (for Related Compounds)

Table 1: Estimated Hydrolytic Stability of Different Linker Types at 37°C

Linker TypeConditionEstimated Half-LifeStability Profile
HydrazonepH 5.0Hours to DaysLabile in acidic conditions
HydrazonepH 7.4Days to WeeksRelatively stable at neutral pH
EsterpH 7.4Days to WeeksSusceptible to hydrolysis
Amide pH 7.4 Months to Years Generally stable
EtherpH 4.0-9.0Very LongHighly stable

Note: The amide bond in this compound is expected to be highly stable under physiological conditions.

Table 2: General Stability of Biotin under Various Conditions

ConditionStabilityNotes
Solid, Room Temp, DarkStableRecommended long-term storage is at -20°C.
Aqueous Solution, pH 4-9Stable for several months at 2-8°C[3][5][6]
Aqueous Solution, Strong Acid (Unstable[1]Hydrolysis of the ureido ring can occur.
Aqueous Solution, Strong Base (>pH 9)Unstable[1][3][5][6]Hydrolysis of the ureido ring can occur.
Presence of Oxidizing AgentsUnstable[1]The sulfur atom is susceptible to oxidation.
Exposure to UV Light (in solution)Can be susceptible to degradation[3][4]Photosensitized oxidation can occur.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for identifying and quantifying impurities during stability studies.

Potential Degradation Pathways of this compound cluster_main cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Biotin_PEG2_OH This compound Biotin_acid Biotin Valeric Acid Biotin_PEG2_OH->Biotin_acid Amide Bond Hydrolysis (Strong Acid/Base) PEG2_amine H2N-PEG2-OH Biotin_PEG2_OH->PEG2_amine Amide Bond Hydrolysis (Strong Acid/Base) Ureido_hydrolysis Ureido Ring Hydrolysis Products Biotin_PEG2_OH->Ureido_hydrolysis Biotin Ring Hydrolysis (Strong Acid/Base) Biotin_sulfoxide This compound Sulfoxide Biotin_PEG2_OH->Biotin_sulfoxide Sulfur Oxidation PEG_cleavage PEG Chain Cleavage Products (e.g., formaldehyde, formates) Biotin_PEG2_OH->PEG_cleavage PEG Chain Oxidation Biotin_sulfone This compound Sulfone Biotin_sulfoxide->Biotin_sulfone Further Oxidation General Workflow for this compound Stability Testing cluster_setup 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation Prep Prepare solutions of this compound in relevant buffers and solvents Acid Acidic (e.g., 0.1 M HCl) Prep->Acid Base Basic (e.g., 0.1 M NaOH) Prep->Base Oxidative Oxidative (e.g., 3% H2O2) Prep->Oxidative Thermal Thermal (e.g., 60°C) Prep->Thermal Photolytic Photolytic (e.g., UV light) Prep->Photolytic Sampling Withdraw aliquots at specified time points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Analysis Analyze by stability-indicating method (e.g., HPLC-MS) Sampling->Analysis Quantify Quantify remaining This compound Analysis->Quantify Identify Identify and quantify degradation products Quantify->Identify Pathway Elucidate degradation pathways Identify->Pathway

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation with Biotin-PEG2-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and diagnostics. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including immunoassays (ELISA, Western blotting), immunohistochemistry (IHC), affinity purification, and flow cytometry. The use of a polyethylene (B3416737) glycol (PEG) spacer, such as in Biotin-PEG2-OH, offers significant advantages by increasing the water solubility of the biotinylated antibody and reducing steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.

This document provides a detailed protocol for the conjugation of antibodies with this compound, targeting primary amines on the antibody. It includes methodologies for the conjugation reaction, purification of the conjugate, and quantification of the degree of biotinylation.

Principle of the Reaction

The most common strategy for biotinylating antibodies involves the reaction of an N-hydroxysuccinimide (NHS)-activated biotin with primary amines (-NH2) present on the antibody. These primary amines are found at the N-terminus of each polypeptide chain and on the side chains of lysine (B10760008) residues. The NHS ester of this compound reacts with these amines under mild alkaline conditions (pH 7.2-8.5) to form a stable and covalent amide bond. The inclusion of a hydrophilic PEG2 spacer arm enhances the solubility of the resulting conjugate and extends the biotin moiety away from the antibody surface, which can improve its binding to streptavidin.[1][2][3]

Experimental Protocols

Materials Required
  • Antibody to be biotinylated (in an amine-free buffer, e.g., PBS)

  • Biotin-PEG2-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 7.0[4]

  • Purification/Desalting columns (e.g., Sephadex G-25)[3]

  • Spectrophotometer

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for determining the degree of biotinylation

Step 1: Antibody Preparation
  • Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer like PBS (pH 7.2-8.0).[5][6]

  • If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers with primary amines (e.g., glycine, sodium azide), they must be removed.[3][4] This can be achieved by dialysis against PBS overnight at 4°C with at least three buffer changes, or by using a desalting column.[4][7]

Step 2: Preparation of Biotin-PEG2-NHS Stock Solution

Note: The NHS ester is moisture-sensitive. Equilibrate the reagent vial to room temperature before opening to prevent condensation.

  • Immediately before use, dissolve the Biotin-PEG2-NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mM.[4][5] For example, dissolve a small, precisely weighed amount of the reagent in the appropriate volume of solvent.

  • Vortex briefly to ensure the reagent is fully dissolved. Do not store the reconstituted reagent for future use as the NHS ester will hydrolyze and lose its reactivity.[6]

Step 3: Biotinylation Reaction
  • The efficiency of biotinylation is dependent on the molar ratio of the biotin reagent to the antibody. A 20-fold molar excess of Biotin-PEG2-NHS is a common starting point for optimization.[5][6] However, the optimal ratio can vary depending on the antibody and the desired degree of labeling, so it is recommended to perform a titration with different molar ratios (e.g., 5:1, 10:1, 20:1, 40:1 of biotin:antibody).[4]

  • Slowly add the calculated volume of the 10 mM Biotin-PEG2-NHS stock solution to the antibody solution while gently vortexing.[4]

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring.[2][5][6] Protect the reaction from light by wrapping the tube in aluminum foil.

Step 4: Quenching the Reaction
  • To stop the conjugation reaction, add a quenching buffer to consume any unreacted Biotin-PEG2-NHS. Add 1/10th volume of 1 M Tris-HCl (pH 8.0) or 1 M Glycine (pH 7.0).[4]

  • Incubate for an additional 10-30 minutes at room temperature.[4]

Step 5: Purification of the Biotinylated Antibody
  • It is crucial to remove the unreacted biotin and the quenching agent from the biotinylated antibody.

  • The most common and efficient method is to use a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[3] This separates the larger biotinylated antibody from the smaller, unreacted molecules.

  • Alternatively, dialysis against PBS can be performed. Dialyze the sample overnight at 4°C with at least three changes of a large volume of PBS.[4]

Step 6: Characterization of the Biotinylated Antibody
  • Determine Protein Concentration: Measure the absorbance of the purified biotinylated antibody at 280 nm (A280) using a spectrophotometer to determine its concentration.

  • Determine Degree of Biotinylation (DoB): The number of biotin molecules conjugated to each antibody molecule can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[8][9][10]

    • The HABA assay is a colorimetric method based on the displacement of HABA from an avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[8][10]

    • Follow the protocol provided with a commercial HABA assay kit for accurate quantification.[8] The assay involves measuring the absorbance of the avidin-HABA solution before and after the addition of the biotinylated antibody sample.[8]

    • The change in absorbance is proportional to the amount of biotin present in the sample.[10]

Data Presentation

The optimal degree of biotinylation is a balance between achieving a high signal in downstream applications and preserving the antibody's antigen-binding affinity. Over-biotinylation can lead to antibody aggregation and loss of function.[11] The following table provides representative data on how varying the molar ratio of Biotin-PEG2-NHS to antibody can influence the degree of biotinylation (DoB). Researchers should perform their own optimization to determine the ideal ratio for their specific antibody and application.

Molar Ratio (Biotin:Antibody)Incubation Time (min)Incubation Temperature (°C)Degree of Biotinylation (moles of Biotin per mole of Antibody)Notes
5:160Room Temperature2 - 4Low to moderate labeling, good for sensitive applications.
10:160Room Temperature4 - 7Moderate labeling, suitable for most standard applications.
20:160Room Temperature7 - 12High labeling, may risk some loss of antibody activity.[12]
40:160Room Temperature> 12Very high labeling, increased risk of aggregation and reduced affinity.

Mandatory Visualization

Antibody_Biotinylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab_Prep Antibody Preparation (Dialysis/Buffer Exchange) Conjugation Biotinylation Reaction (Antibody + Biotin-PEG2-NHS) Ab_Prep->Conjugation Amine-free Ab Biotin_Prep Biotin-PEG2-NHS Stock Solution Prep Biotin_Prep->Conjugation Freshly prepared Quench Quench Reaction (Add Tris or Glycine) Conjugation->Quench Incubate Purification Purification (Desalting Column) Quench->Purification Stop reaction Analysis Characterization (A280 & HABA Assay) Purification->Analysis Purified Conjugate Final_Product Biotinylated Antibody

Caption: Workflow for the conjugation of an antibody with this compound.

References

Application Notes and Protocols for Labeling Peptides with Biotin-PEG2-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research. The exceptionally high affinity of the biotin-streptavidin interaction provides a powerful tool for the detection, purification, and immobilization of proteins, peptides, and other biomolecules.[1][2] The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, such as in Biotin-PEG2-OH, enhances the water solubility of the labeled peptide and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.[3]

This document provides a detailed, step-by-step guide for the labeling of peptides with this compound, focusing on the conjugation to the C-terminal carboxylic acid of a peptide. This method is particularly valuable when the N-terminus or other residues within the peptide sequence contain critical functional groups that must remain unmodified. The protocol utilizes the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to activate the peptide's carboxyl group for reaction with the hydroxyl group of the this compound linker.[4][5]

Principle of the Reaction

The labeling of a peptide's C-terminal carboxyl group with this compound is a two-step process facilitated by EDC and NHS.

  • Activation of the Carboxylic Acid: EDC reacts with the C-terminal carboxyl group of the peptide to form a highly reactive and unstable O-acylisourea intermediate. This reaction is most efficient in a slightly acidic environment (pH 4.5-6.0).[6][7]

  • Formation of a Semi-Stable NHS Ester and Coupling to this compound: The O-acylisourea intermediate is susceptible to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. While NHS esters are typically used to react with primary amines, they can also react with hydroxyl groups, although less efficiently, to form an ester linkage. This semi-stable NHS ester of the peptide then reacts with the terminal hydroxyl group of this compound to form a stable ester bond, covalently linking the biotin-PEG moiety to the peptide.[4][8]

Quantitative Data Summary

The efficiency of the biotinylation reaction is dependent on several factors, including the concentration of the peptide, the molar ratios of the coupling reagents, and the reaction conditions. The following table provides recommended starting conditions for the biotinylation of a peptide with this compound using EDC/NHS chemistry. Optimization may be required for specific peptides and applications.

ParameterRecommended Starting ConditionNotes
Peptide Concentration1-10 mg/mL[2]Higher concentrations can improve reaction efficiency.
Molar Ratios
Peptide : this compound1 : 10 to 1 : 20[2]A molar excess of the biotin reagent helps to drive the reaction to completion. For small peptides, a 3-5 fold excess of peptide to biotin may be optimal to ensure single labeling.[9]
Peptide : EDC1 : 10 to 1 : 50[4]A significant molar excess of EDC is required to efficiently activate the carboxyl groups.
Peptide : NHS1 : 10 to 1 : 50[4]Typically used in equimolar amounts or a slight excess relative to EDC to stabilize the active intermediate.
Reaction Conditions
Activation Buffer0.1 M MES, pH 4.5-6.0[4]An acidic pH promotes the efficient activation of the carboxyl group by EDC.
Coupling BufferPhosphate-Buffered Saline (PBS), pH 7.2-8.0While the activation is done at an acidic pH, the subsequent coupling can be performed at a neutral to slightly basic pH.
TemperatureRoom Temperature (20-25°C) or 4°C[2]Room temperature reactions are faster, while incubation at 4°C can be beneficial for sensitive peptides.
Incubation Time2-4 hours at Room Temperature or Overnight at 4°C[2]Longer incubation times may increase the labeling efficiency.

Experimental Protocols

Materials and Reagents
  • Peptide with a C-terminal carboxylic acid

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous reactions)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System: High-Performance Liquid Chromatography (HPLC) or solid-phase extraction (SPE) cartridges

Step-by-Step Labeling Protocol
  • Peptide Preparation:

    • Dissolve the peptide in the Activation Buffer to a final concentration of 1-10 mg/mL.[2] If the peptide has low aqueous solubility, it can first be dissolved in a minimal amount of DMF or DMSO and then diluted with the Activation Buffer.

  • Activation of the Peptide's Carboxylic Acid:

    • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer or an anhydrous solvent like DMF or DMSO.

    • Add a 10- to 50-fold molar excess of EDC and NHS to the peptide solution.[4]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to activate the C-terminal carboxyl group.

  • Coupling with this compound:

    • Prepare a stock solution of this compound in DMF or DMSO.

    • Add a 10- to 20-fold molar excess of the this compound solution to the activated peptide solution.[2]

    • Adjust the pH of the reaction mixture to 7.2 with the Coupling Buffer.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[2]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Biotinylated Peptide:

    • Purify the biotinylated peptide from excess reagents and byproducts using reverse-phase HPLC or an appropriate SPE cartridge.

    • Monitor the purification process by detecting the absorbance at 214 nm or 280 nm.

    • Collect the fractions containing the purified biotinylated peptide.

  • Characterization and Storage:

    • Confirm the identity and purity of the biotinylated peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

    • Quantify the concentration of the purified peptide using a suitable method (e.g., BCA assay if the peptide contains tyrosine, cysteine, or tryptophan residues).

    • Store the lyophilized biotinylated peptide at -20°C or -80°C for long-term stability.

Visualizations

Experimental Workflow for Peptide Biotinylation

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis peptide Dissolve Peptide in Activation Buffer activation Activate Peptide C-terminus (EDC/NHS) peptide->activation reagents Prepare EDC, NHS, and This compound Stocks reagents->activation coupling Couple with this compound activation->coupling quenching Quench Reaction coupling->quenching hplc Purify by HPLC quenching->hplc analysis Analyze by Mass Spectrometry and Analytical HPLC hplc->analysis

Caption: Workflow for C-terminal biotinylation of a peptide with this compound.

Workflow for a Pull-Down Assay Using a Biotinylated Peptide

G cluster_binding 1. Binding cluster_washing 2. Washing cluster_elution 3. Elution & Analysis biotin_peptide Biotinylated Peptide (Bait) immobilization Immobilize Bait on Beads biotin_peptide->immobilization streptavidin_beads Streptavidin-coated Beads streptavidin_beads->immobilization incubation Incubate Bait-Beads with Cell Lysate immobilization->incubation cell_lysate Cell Lysate (Containing Prey Proteins) cell_lysate->incubation wash Wash Beads to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins (Prey) wash->elution analysis Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry elution->analysis

Caption: General workflow for a pull-down assay to identify protein-protein interactions.

Investigating Signaling Pathways with Biotinylated Peptides

Biotinylated peptides are powerful tools for studying signaling pathways. For example, a biotinylated peptide that mimics a substrate or a binding domain of a protein in a signaling cascade can be used in pull-down assays to identify interacting proteins and elucidate the pathway's components and regulation. The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway is a well-characterized signaling cascade that regulates cell proliferation, differentiation, and survival, and is often studied using such techniques.[10][11][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras activates growth_factor Growth Factor growth_factor->receptor raf Raf ras->raf activates mek MEK raf->mek activates erk ERK mek->erk activates pull_down Pull-down Assay erk->pull_down transcription_factor Transcription Factor erk->transcription_factor activates biotin_peptide Biotinylated Peptide (e.g., ERK substrate mimic) biotin_peptide->pull_down identifies interacting proteins gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

Caption: MAPK/ERK signaling pathway and the use of a biotinylated peptide in a pull-down assay.

References

Application Notes and Protocols for Biotin-PEG2-OH in ELISA Plate Coating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of biotinylated molecules in Enzyme-Linked Immunosorbent Assays (ELISAs) offers a versatile and robust method for the immobilization of capture agents, leading to enhanced assay sensitivity and specificity. The extraordinarily high affinity between biotin (B1667282) and streptavidin (K_d_ ≈ 10⁻¹⁵ M) forms the basis of this powerful technology.[1][2] Biotin-PEG2-OH is a reagent used to introduce a biotin moiety onto a molecule of interest (e.g., protein, peptide, or small molecule) via a short polyethylene (B3416737) glycol (PEG) spacer, with a terminal hydroxyl group.

While direct covalent attachment of the hydroxyl group of this compound to a standard polystyrene ELISA plate is not a conventional or straightforward method without prior surface activation, the primary and recommended application is to first biotinylate a capture molecule (e.g., an antibody or antigen) using a reagent like Biotin-PEG2-NHS (or a similar derivative that reacts with the molecule of interest) and then immobilize this biotinylated molecule onto a streptavidin-coated ELISA plate. The PEG linker in this system serves to increase solubility, reduce steric hindrance for the biotin-streptavidin interaction, and minimize non-specific binding to the plate surface.

These application notes provide detailed protocols for the effective use of biotinylated molecules, prepared using reagents such as this compound derivatives, for coating ELISA plates, focusing on the validated and widely used streptavidin-coated plate method.

Principle of Biotin-Streptavidin Mediated ELISA Plate Coating

The fundamental principle involves a multi-step process that leverages the high-affinity biotin-streptavidin interaction for the stable and oriented immobilization of a capture biomolecule. This approach is particularly advantageous for small molecules or proteins that may denature or have poor accessibility when directly adsorbed onto a polystyrene surface.[3]

The general workflow is as follows:

  • Biotinylation of the Capture Molecule: The molecule of interest (e.g., antibody, antigen, peptide) is covalently labeled with biotin using a suitable biotinylation reagent.

  • Immobilization on Streptavidin-Coated Plate: The biotinylated capture molecule is then introduced into the wells of a streptavidin-coated ELISA plate.

  • High-Affinity Binding: The biotin moiety on the capture molecule binds with high affinity and specificity to the streptavidin immobilized on the plate surface.

  • Subsequent ELISA Steps: Following immobilization of the capture molecule, the standard ELISA procedure (blocking, sample incubation, detection, etc.) is carried out.

Mandatory Visualizations

ELISA_Workflow cluster_preparation Plate Preparation cluster_elisa_steps ELISA Procedure streptavidin_plate Streptavidin-Coated Plate immobilization Immobilization of Biotinylated Molecule streptavidin_plate->immobilization biotinylated_capture Biotin-PEG2-Molecule (e.g., Antibody, Antigen) biotinylated_capture->immobilization blocking Blocking immobilization->blocking sample_incubation Sample Incubation (Analyte Binding) blocking->sample_incubation detection_ab Detection Antibody Incubation sample_incubation->detection_ab enzyme_conjugate Enzyme-Conjugate Incubation detection_ab->enzyme_conjugate substrate Substrate Addition enzyme_conjugate->substrate readout Signal Readout substrate->readout

Caption: Experimental workflow for an ELISA utilizing a biotinylated capture molecule on a streptavidin-coated plate.

Biotin_Streptavidin_Interaction cluster_surface ELISA Plate Surface cluster_molecule Capture Molecule Complex streptavidin Streptavidin biotin Biotin biotin->streptavidin High-Affinity Interaction peg PEG2 Linker peg->biotin molecule Capture Molecule (e.g., Antibody) molecule->peg

Caption: Diagram illustrating the high-affinity interaction between a biotinylated capture molecule and streptavidin on the ELISA plate surface.

Data Presentation

The binding capacity of commercially available streptavidin-coated plates can vary. It is crucial to select a plate with a binding capacity suitable for the specific application.

Plate TypeBiotin Binding Capacity (per well)Biotinylated Antibody/IgG Binding Capacity (per well)Reference
Commercial Plate A4.4 - >150 pmol1.2 - 6.4 pmol (190 - 1030 ng)[4]
Biomat Streptavidin High Binding~25 pmol100 ng[5]
Biomat Streptavidin (PCR tubes)~5-6 pmolNot Specified[6]
Pierce Streptavidin Coated Plate (SuperBlock)~5 pmolNot Specified[7]
Pierce Streptavidin Coated Plate (BSA)~10 pmolNot Specified[7]
ICL BioCapture StreptavidinNot Specified300 ng (coating amount)[8]
Sigma-Aldrich Streptavidin Coated≥ 25 pmolNot Specified[9]

Note: The binding capacity for larger molecules like antibodies is generally lower than for free biotin due to steric hindrance. It is recommended to optimize the concentration of the biotinylated molecule for coating.

Experimental Protocols

Protocol 1: Biotinylation of a Protein/Antibody using a Biotin-PEG-NHS Ester

This protocol describes a general procedure for biotinylating a protein or antibody using an N-hydroxysuccinimide (NHS) ester derivative of Biotin-PEG. The hydroxyl group of this compound would first need to be activated or the synthesis adapted to create a reactive group like an NHS ester for this reaction.

Materials:

  • Protein/antibody solution in a suitable buffer (e.g., PBS, pH 7.4)

  • Biotin-PEG-NHS ester

  • DMSO (anhydrous)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis tubing for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein/antibody in a suitable amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

  • Prepare Biotinylation Reagent: Immediately before use, dissolve the Biotin-PEG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

  • Biotinylation Reaction: Add a calculated molar excess of the dissolved Biotin-PEG-NHS ester to the protein solution. A common starting point is a 20-fold molar excess. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[10]

  • Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against PBS.

  • Storage: Store the biotinylated protein/antibody at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Immobilization of a Biotinylated Molecule onto a Streptavidin-Coated ELISA Plate

This protocol outlines the steps for coating a streptavidin-coated ELISA plate with a biotinylated capture molecule.

Materials:

  • Streptavidin-coated 96-well ELISA plates

  • Biotinylated capture molecule (from Protocol 1)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Coating Buffer (e.g., PBS or carbonate-bicarbonate buffer, pH 9.6)[11]

  • Blocking Buffer (e.g., 1% BSA in PBS)

Procedure:

  • Plate Preparation: If the streptavidin-coated plates are not pre-washed, wash the wells twice with 300 µL of Wash Buffer per well.

  • Dilution of Biotinylated Molecule: Dilute the biotinylated capture molecule to the desired concentration in Coating Buffer. The optimal concentration (typically 1-10 µg/mL) should be determined empirically.[9]

  • Immobilization: Add 100 µL of the diluted biotinylated molecule solution to each well.[12]

  • Incubation: Incubate the plate for 1-2 hours at room temperature, preferably with gentle shaking. Alternatively, incubation can be done overnight at 4°C.[11]

  • Washing: Wash the plate 3-4 times with 300 µL of Wash Buffer per well to remove any unbound biotinylated molecules.[12]

  • Blocking (Optional but Recommended): Although many commercial streptavidin plates come pre-blocked, an additional blocking step can minimize non-specific binding in the subsequent assay steps. Add 200 µL of Blocking Buffer to each well and incubate for 30-60 minutes at room temperature.[12]

  • Final Wash: After blocking, wash the plate as described in step 5. The plate is now coated with the biotinylated capture molecule and is ready for the subsequent steps of your ELISA (sample addition, detection, etc.).

Concluding Remarks

The use of this compound in ELISA plate coating is most effectively achieved by first using it (or a reactive derivative) to biotinylate a capture molecule of interest, and then immobilizing this conjugate onto a streptavidin-coated plate. This method provides a stable, oriented, and accessible presentation of the capture molecule, which can significantly improve the performance of the immunoassay. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement this technology in their work. For optimal results, it is always recommended to empirically determine the ideal concentrations of the biotinylated capture molecule and other assay reagents.

References

Application Notes and Protocols: Biotin-PEG2-OH for Pull-Down Assays and Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG2-OH is a versatile bioconjugation linker used in various biochemical and biomedical research fields.[1] It consists of three key components: a high-affinity biotin (B1667282) tag, a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl (-OH) group. The biotin moiety allows for exceptionally strong and specific non-covalent interaction with avidin (B1170675) and streptavidin proteins (K_d_ ≈ 10⁻¹⁵ M), which is the foundation for its use in affinity purification techniques.[2][3] The PEG spacer enhances the water solubility of the conjugate molecule and its flexible nature helps to minimize steric hindrance, ensuring the biotin tag remains accessible for binding to streptavidin.[4][5]

Unlike reagents with amine-reactive groups (e.g., NHS esters), the terminal hydroxyl group of this compound is not directly reactive with functional groups on proteins.[5] Therefore, it serves as a foundational linker that requires chemical activation or conjugation to a "bait" molecule—such as a small molecule drug, peptide, or other ligand—before it can be used to capture interacting proteins in pull-down assays or immunoprecipitation.[6][7] These application notes provide a comprehensive guide to utilizing this compound for the discovery and validation of molecular interactions.

Core Applications

  • Target Identification of Small Molecules: this compound can be conjugated to a small molecule drug or a bioactive compound. The resulting biotinylated probe is then used to isolate and identify its cellular protein targets from a cell lysate, a critical step in drug development and mechanism-of-action studies.[7]

  • Validation of Protein-Protein and Protein-Ligand Interactions: By creating a biotinylated version of a known ligand or peptide, researchers can confirm its interaction with a specific protein target or discover new components of a protein complex.[3]

  • PROTAC Ternary Complex Analysis: In the field of Proteolysis Targeting Chimeras (PROTACs), a biotinylated version of a PROTAC can be used in a pull-down assay to demonstrate the formation of the essential ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[7]

Experimental Workflows and Protocols

The general workflow for using this compound in a pull-down experiment involves two main stages: first, the synthesis of a biotinylated "bait" molecule, and second, the pull-down assay itself to capture interacting proteins.

Stage 1: Synthesis of a Biotinylated "Bait" Molecule

The hydroxyl group of this compound must be chemically conjugated to the molecule of interest (e.g., a small molecule inhibitor). The specific chemical reaction depends on the functional groups available on the small molecule. The diagram below illustrates the conceptual workflow.

Biotin This compound Conjugation Chemical Conjugation (e.g., Esterification) Biotin->Conjugation SmallMolecule Small Molecule (with reactive group, e.g., -COOH) SmallMolecule->Conjugation Bait Biotin-PEG2-Bait (Probe Molecule) Conjugation->Bait Covalent Bond Formation

Caption: Conceptual workflow for creating a biotinylated bait molecule.

Protocol 1: Generalized Conjugation of this compound to a Carboxylic Acid-Containing Molecule

This protocol describes a general method for forming an ester linkage between this compound and a small molecule containing a carboxylic acid group using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Molecule of interest with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous organic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Reaction vessel and magnetic stirrer

Procedure:

  • Dissolution: In a clean, dry reaction vessel, dissolve the carboxylic acid-containing molecule and a slight molar excess (1.1 to 1.5 equivalents) of this compound in the anhydrous solvent.

  • Activation: Add DMAP (0.1 to 0.2 equivalents) to the solution. This acts as a catalyst.

  • Coupling: Slowly add DCC or EDC (1.1 to 1.5 equivalents) to the reaction mixture. If using DCC, a urea (B33335) byproduct will precipitate.

  • Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification: Once the reaction is complete, filter to remove any precipitated byproducts (if DCC was used). Purify the resulting Biotin-PEG2-Bait conjugate using flash chromatography or High-Performance Liquid Chromatography (HPLC) to remove unreacted starting materials and reagents.

  • Verification: Confirm the identity and purity of the final product using Mass Spectrometry and NMR spectroscopy.

Stage 2: Pull-Down Assay and Immunoprecipitation

Once the biotinylated bait is synthesized and purified, it can be used to isolate interacting proteins from a complex biological sample. The workflow is applicable to both small molecule pull-downs and immunoprecipitation using a biotinylated antibody.

cluster_prep Preparation cluster_capture Capture & Wash cluster_analysis Analysis Bait Biotinylated Bait (from Stage 1) Immobilize 1. Bait Immobilization Bait->Immobilize Beads Streptavidin-coated Magnetic Beads Beads->Immobilize Incubate 2. Incubate with Cell Lysate Immobilize->Incubate Bait-Bead Complex Wash 3. Wash to Remove Non-specific Binders Incubate->Wash Capture of Target Proteins Elute 4. Elute Protein Complexes Wash->Elute Purified Complexes Analysis 5. Downstream Analysis (SDS-PAGE, Western, Mass Spec) Elute->Analysis

Caption: General workflow for pull-down assays and immunoprecipitation.

Protocol 2: Pull-Down Assay Using a Biotinylated Bait

This protocol details the procedure for capturing protein interactors of a biotinylated small molecule or peptide.

Materials:

  • Synthesized Biotin-PEG2-Bait and a negative control (e.g., free biotin or a biotinylated scrambled peptide)

  • Streptavidin-coated magnetic beads[8]

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)[9]

  • Elution Buffer (e.g., 1X SDS-PAGE sample buffer for denaturing elution, or a high concentration of free biotin for competitive elution)[7]

  • Magnetic rack[8]

Procedure:

  • Cell Lysis: a. Harvest cultured cells and wash them with ice-cold PBS. b. Lyse the cells in an appropriate volume of ice-cold Lysis Buffer for 30 minutes on ice.[9] c. Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[9] d. Collect the supernatant and determine the protein concentration (e.g., via BCA assay). Dilute the lysate to a working concentration of 1-5 mg/mL.[10]

  • Bead Preparation and Bait Immobilization: a. Resuspend the streptavidin bead slurry and transfer the required volume (e.g., 30 µL of slurry per 1 mg lysate) to a microcentrifuge tube.[8][10] b. Place the tube on a magnetic rack to pellet the beads, then discard the supernatant.[7] c. Wash the beads three times with Lysis Buffer to equilibrate them.[7] d. After the final wash, resuspend the beads in Lysis Buffer. Add the Biotin-PEG2-Bait (and control to a separate tube) to a final concentration of 1-10 µM.[7] e. Incubate for 1-2 hours at 4°C with gentle rotation to immobilize the bait.[7]

  • Protein Binding: a. Pellet the bait-conjugated beads on a magnetic rack and remove the supernatant. b. Add 0.5-1 mg of the pre-cleared cell lysate to the beads. c. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the bait to capture its interacting proteins.[7]

  • Washing: a. Pellet the beads on the magnetic rack and discard the supernatant (lysate). b. Wash the beads 3-5 times with 1 mL of cold Wash Buffer. Thoroughly resuspend the beads between each wash to effectively remove non-specifically bound proteins.[7][9]

  • Elution: a. After the final wash, remove all residual wash buffer. b. To elute the captured proteins, add 20-50 µL of Elution Buffer. c. For analysis by SDS-PAGE/Western Blot or Mass Spectrometry, add 1X SDS-PAGE sample buffer and boil at 95°C for 5-10 minutes.[7] d. Place the tube on the magnetic rack and collect the supernatant, which contains the eluted proteins.

  • Downstream Analysis: a. Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies.[3] b. For unbiased identification of novel interactors, perform proteomic analysis using mass spectrometry.[9]

Protocol 3: Immunoprecipitation (IP) using a Biotinylated Antibody

This method uses a biotinylated antibody as the "bait" to capture a specific antigen and its binding partners. While direct antibody labeling is typically performed with amine-reactive reagents like Biotin-PEG-NHS ester, the subsequent capture and analysis steps are identical to the pull-down protocol above.[11][12]

  • Biotinylate the Primary Antibody: Use a commercially available biotinylation kit (e.g., an NHS-ester based kit) to label your primary antibody of interest. Follow the manufacturer's instructions, which typically involve incubating the antibody with a molar excess of the biotinylation reagent. Remove unreacted biotin using a desalting column.[11][13]

  • Follow Protocol 2: Substitute the "Biotin-PEG2-Bait" in Protocol 2 with your biotinylated antibody. The general steps of bead preparation, incubation with lysate, washing, and elution remain the same. This approach is particularly useful for antibodies from species that do not bind well to Protein A or Protein G resins.[11]

Data Presentation

Quantitative data from pull-down experiments, especially when coupled with mass spectrometry, is crucial for identifying high-confidence interactors. Results should be presented in a clear, tabular format that allows for easy comparison between the experimental sample and the negative control.

Input Mass Spec Peptide Counts Compare Compare Bait vs. Control Input->Compare Calculate Calculate Fold Enrichment (Bait / Control) Compare->Calculate For each identified protein Threshold Enrichment > Threshold? (e.g., > 3-fold) Calculate->Threshold Interactor High-Confidence Interactor Threshold->Interactor Yes Background Non-specific Background Threshold->Background No

Caption: Logic for identifying high-confidence protein interactors.

Table 1: Representative Quantitative Data from a Pull-Down Mass Spectrometry Experiment

Protein ID (Gene Name)Peptide Count (Bait Sample)Peptide Count (Control Sample)Fold Enrichment (Bait/Control)Notes
P00533 (EGFR)125262.5Expected Target
P62993 (GRB2)88188.0Known Interactor
Q13485 (SOS1)450>45Potential Novel Interactor
P02768 (ALB)15121.25Common Background Protein
P60709 (ACTB)2101951.08Common Background Protein

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Background (Many non-specific proteins)- Inefficient washing- Hydrophobic/ionic interactions with beads- Lysate is too concentrated- Increase the number of wash steps (from 3 to 5).- Increase the detergent concentration (e.g., Tween-20 up to 0.5%) in the wash buffer.- Pre-clear the lysate by incubating with unconjugated streptavidin beads before the pull-down.[12]- Add a blocking agent like BSA to the lysate before incubation.[14]
Low or No Yield of Prey Protein - Inefficient bait conjugation or immobilization- Weak or transient protein-protein interaction- Bait protein activity lost after conjugation- Verify bait biotinylation using a HABA assay or Western blot with streptavidin-HRP.- Increase incubation time with lysate (e.g., overnight at 4°C).- Optimize binding and washing conditions (e.g., lower salt concentration in wash buffer, shorter wash times).[14]
Bait Protein is Eluted with Prey - Elution method is denaturing (e.g., boiling in SDS buffer)- This is expected with denaturing elution. For native protein complexes, use competitive elution with a high concentration of free biotin.

References

Application Notes: Surface Functionalization of Gold Nanoparticles with Biotin-PEG2-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of gold nanoparticles (AuNPs) with biotin-terminated polyethylene (B3416737) glycol (PEG) linkers is a critical technique in nanobiotechnology. This surface modification strategy leverages the high-affinity, non-covalent interaction between biotin (B1667282) and streptavidin (or avidin), which is one of the strongest known biological bonds. The inclusion of a PEG spacer enhances the colloidal stability of the nanoparticles in biological media, reduces non-specific protein adsorption, and increases their in-vivo circulation time.[1][2][3] These properties make Biotin-PEG functionalized AuNPs ideal candidates for a wide range of biomedical applications, including targeted drug delivery, diagnostics, biosensing, and as probes in various molecular biology assays.[4][5]

This document provides detailed protocols for the surface functionalization of gold nanoparticles with Biotin-PEG2-OH, along with methods for their characterization.

Principle of Functionalization

The most common method for attaching this compound to gold nanoparticles relies on the strong affinity between sulfur and gold. If the this compound molecule has a thiol (-SH) group at the non-biotinylated terminus, it can be directly chemisorbed onto the surface of the gold nanoparticle, forming a stable gold-thiol bond. This process is a self-assembly mechanism where the thiol groups displace the original citrate (B86180) capping agents on the AuNP surface.

Alternatively, for nanoparticles that are pre-functionalized with carboxyl groups (-COOH), a two-step carbodiimide (B86325) coupling chemistry using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) can be employed to form a stable amide bond with an amine-terminated Biotin-PEG linker.[1][6]

Experimental Protocols

Protocol 1: Functionalization of Citrate-Capped Gold Nanoparticles with Thiolated this compound

This protocol describes the functionalization of pre-synthesized citrate-capped gold nanoparticles via ligand exchange with a thiol-terminated this compound.

Materials and Reagents:

  • Citrate-capped gold nanoparticles (AuNPs) in aqueous solution (e.g., 10-100 nm diameter)

  • Thiol-terminated this compound (SH-PEG2-Biotin)

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Tween-20

  • Nanopure water

  • Microcentrifuge tubes (low retention)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of SH-PEG2-Biotin in nanopure water. The concentration will depend on the desired surface coverage and the size of the AuNPs. A common starting point is a 1000-fold molar excess of the PEG linker to the AuNPs.

  • Conjugation Reaction:

    • In a low-retention microcentrifuge tube, add the citrate-capped AuNP solution.

    • To this, add the SH-PEG2-Biotin solution.

    • Incubate the mixture for 24 hours at room temperature with gentle shaking.[7] This allows for the displacement of the citrate ions by the thiol-PEG-biotin linker.

  • Washing and Purification:

    • To stabilize the nanoparticles and passivate the surface, add a solution containing NaCl, phosphate buffer, BSA, and Tween to achieve final concentrations of 0.15 M NaCl, 10 mM phosphate, 0.1% BSA, and 0.02% Tween.[7] Incubate for an additional hour.

    • Increase the salt concentration to 0.3 M NaCl and continue shaking for another hour.[7]

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 12,000 x g for 25 minutes for 30 nm AuNPs).[7]

    • Carefully remove the supernatant containing excess reagents.

    • Resuspend the nanoparticle pellet in a washing buffer (e.g., PBS with 0.05% Tween-20).[1]

    • Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unbound linkers and other reagents.[7]

  • Final Resuspension and Storage:

    • After the final wash, resuspend the purified Biotin-PEG-AuNPs in a suitable storage buffer (e.g., PBS with 0.1% BSA and 0.02% Tween).[7]

    • Store the functionalized nanoparticles at 4°C until further use.[8]

Protocol 2: Functionalization of Carboxylated Gold Nanoparticles with Amine-Terminated this compound

This protocol utilizes EDC/sulfo-NHS chemistry to conjugate an amine-terminated this compound to carboxylated AuNPs.

Materials and Reagents:

  • Carboxylated gold nanoparticles (-COOH AuNPs)

  • Amine-terminated this compound (NH2-PEG2-Biotin)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0[1]

  • Washing Buffer: PBS with 0.05% Tween-20[1]

  • Quenching Solution: 1 M Tris-HCl, pH 7.4[1]

  • Storage Buffer: PBS, pH 7.4

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated AuNPs in Activation Buffer to a concentration of 1 mg/mL.[1]

    • Sonicate briefly to ensure a homogenous dispersion.[1]

  • Activation of Carboxyl Groups:

    • Prepare fresh 10 mg/mL solutions of EDC and sulfo-NHS in Activation Buffer immediately before use.[1]

    • To 1 mL of the nanoparticle suspension, add 100 µL of the EDC solution and 100 µL of the sulfo-NHS solution.[1]

    • Incubate for 30 minutes at room temperature with gentle mixing. This activates the carboxyl groups to form amine-reactive sulfo-NHS esters.[1]

  • Washing of Activated Nanoparticles:

    • Centrifuge the activated nanoparticle suspension to pellet the nanoparticles.

    • Discard the supernatant containing excess EDC and sulfo-NHS.

    • Resuspend the pellet in Activation Buffer and centrifuge again. Repeat this washing step once more.

  • Conjugation with Amine-PEG-Biotin:

    • Prepare a solution of NH2-PEG2-Biotin in Activation Buffer.

    • Resuspend the washed, activated nanoparticle pellet in the NH2-PEG2-Biotin solution. The molar ratio of the biotin linker to the nanoparticles may need optimization.[1]

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[1]

  • Quenching and Final Washing:

    • Add 100 µL of Quenching Solution and incubate for 15 minutes to quench any unreacted sulfo-NHS esters.[1]

    • Centrifuge the functionalized nanoparticles and discard the supernatant.

    • Wash the nanoparticles three times with Washing Buffer.[1]

  • Final Resuspension and Storage:

    • After the final wash, resuspend the biotinylated nanoparticles in the desired storage buffer.[1]

    • Store at 4°C.

Characterization of Functionalized Nanoparticles

Successful functionalization should be confirmed using various analytical techniques.

Parameter Technique Expected Outcome Significance
Hydrodynamic Diameter Dynamic Light Scattering (DLS)A slight increase (e.g., 5-15 nm) in the hydrodynamic diameter.[6]Confirms the addition of the Biotin-PEG layer to the nanoparticle surface.
Surface Plasmon Resonance UV-Vis SpectroscopyA red-shift in the peak absorbance wavelength.Indicates a change in the local refractive index around the nanoparticle surface due to the attached layer.
Surface Charge Zeta Potential MeasurementA shift towards a more neutral potential.Indicates the modification of the nanoparticle surface charge.
Biotin Quantification HABA (4'-hydroxyazobenzene-2-carboxylic acid) AssayDisplacement of HABA from avidin (B1170675) by biotinylated nanoparticles, leading to a decrease in absorbance at 500 nm.[3]Allows for the quantification of accessible biotin molecules on the nanoparticle surface.

Visualization of Experimental Workflows

G cluster_0 Protocol 1: Thiolation cluster_1 Protocol 2: EDC/NHS Coupling start1 Citrate-Capped AuNPs reagent1 Add Thiol-PEG-Biotin start1->reagent1 incubation1 Incubate 24h at RT reagent1->incubation1 stabilization Add Stabilizing Buffer incubation1->stabilization centrifugation1 Centrifugation & Washing (3x) stabilization->centrifugation1 final1 Resuspend in Storage Buffer centrifugation1->final1 start2 Carboxylated AuNPs activation Activate with EDC/sulfo-NHS start2->activation washing1 Wash Activated AuNPs activation->washing1 reagent2 Add Amine-PEG-Biotin washing1->reagent2 incubation2 Incubate 2h at RT reagent2->incubation2 quenching Quench Reaction incubation2->quenching centrifugation2 Centrifugation & Washing (3x) quenching->centrifugation2 final2 Resuspend in Storage Buffer centrifugation2->final2

Caption: Experimental workflows for the two primary methods of Biotin-PEG functionalization of gold nanoparticles.

Signaling Pathway and Application Logic

The primary "signaling" in this context is the highly specific molecular recognition between the functionalized nanoparticle and a streptavidin-conjugated molecule. This interaction forms the basis for numerous applications.

G cluster_app Application Logic cluster_outcome Leads to... np Biotin-PEG-AuNP strep Streptavidin np->strep High-Affinity Binding complex AuNP-Streptavidin-Target Complex bio_mol Biotinylated Target Molecule (e.g., Antibody, DNA) strep->bio_mol High-Affinity Binding detection Signal Generation (e.g., Colorimetric, SERS) complex->detection targeting Targeted Delivery (e.g., to a cell) complex->targeting separation Bioseparation complex->separation

References

Application Notes and Protocols: Biotin-PEG2 Conjugation to Carboxyl Groups using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a fundamental technique in biotechnology, diagnostics, and drug development. The high-affinity, non-covalent interaction between biotin and streptavidin (or avidin) provides a versatile tool for detection, purification, and targeted delivery.[1][][3] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as in Biotin-PEG2, enhances water solubility, reduces steric hindrance, and minimizes immunogenicity of the resulting conjugate.[1][3][4]

This document provides detailed protocols for the conjugation of a biotin-PEG linker to molecules containing carboxyl groups (-COOH) using the zero-length crosslinkers 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[5][6] This chemistry creates a stable amide bond between the carboxyl group on a target molecule (e.g., a protein, nanoparticle, or functionalized surface) and a primary amine on the biotin-PEG reagent.[6][7]

Critical Reagent Note: The EDC/NHS reaction chemistry specifically couples carboxyl groups to primary amines (-NH2). Therefore, the appropriate reagent for this application is Biotin-PEG2-Amine . The hydroxyl group (-OH) of Biotin-PEG2-OH is not reactive towards an EDC/NHS-activated carboxyl group. These protocols are based on the use of the correct amine-functionalized reagent.[8][9]

Principle of Reaction

The conjugation process is a two-step reaction that provides high efficiency and control, minimizing unwanted side reactions.[5][10]

  • Activation: EDC first reacts with a carboxyl group on the target molecule to form a highly reactive, yet unstable, O-acylisourea intermediate.[5][6][11]

  • Stabilization & Coupling: NHS or its water-soluble analog, Sulfo-NHS, is added to react with the O-acylisourea intermediate. This forms a more stable, amine-reactive NHS ester.[5][6][10] This semi-stable intermediate then readily reacts with the primary amine of Biotin-PEG2-Amine to form a stable amide bond, releasing NHS.[12][13]

Caption: EDC/NHS reaction mechanism for coupling Biotin-PEG2-Amine to a carboxyl group.

Materials and Reagents

  • Molecule with Carboxyl Groups: Protein, peptide, nanoparticle, or functionalized surface.

  • Biotinylation Reagent: Biotin-PEG2-Amine

  • Crosslinkers: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl), Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0.[10] (Buffer must be free of extraneous carboxyls and amines).

  • Coupling/Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0. (Buffer must be free of primary amines like Tris).[10]

  • Quenching Solution: 1 M Tris-HCl, pH 8.5; 1 M Hydroxylamine, pH 8.5; or 1 M Glycine.[10]

  • Purification: Desalting columns (e.g., SpinOUT™), dialysis cassettes, or appropriate chromatography system for purification of the final conjugate.[5]

  • Solvent: High-purity, anhydrous DMSO or DMF for preparing stock solutions of biotin reagent.

Quantitative Parameters for Reaction Optimization

Successful conjugation depends on the careful optimization of reaction conditions. The table below summarizes key parameters and typical starting ranges.

ParameterRecommended RangeRationale & Notes
Activation pH 4.7 - 6.0EDC activation of carboxyl groups is most efficient at a slightly acidic pH.[14] Use a non-amine, non-carboxylate buffer like MES.
Coupling pH 7.2 - 8.0The reaction of the NHS-ester with the primary amine of Biotin-PEG2-Amine is most efficient at a neutral to slightly basic pH, where the amine is deprotonated.[6][15]
EDC Molar Excess 2 - 10 foldA molar excess over the carboxyl groups is required. High concentrations can sometimes lead to precipitation of proteins.[3]
Sulfo-NHS Molar Excess 2 - 5 foldA molar ratio of Sulfo-NHS to EDC of 1:1 to 2.5:1 is common to improve the stability and efficiency of the reaction.[3]
Biotin-PEG2-Amine Molar Excess 10 - 50 foldA significant excess is used to ensure the biotinylation reaction outcompetes potential side reactions, such as intermolecular crosslinking of the target molecule.[3][14]
Activation Time 15 - 30 minutesIncubation at room temperature is typically sufficient to form the NHS-ester.[3][6]
Coupling Time 2 hours - OvernightReaction can be performed at room temperature for 2 hours or at 4°C overnight. Longer incubation at lower temperatures can improve stability.[6]

Experimental Workflow

The overall experimental process follows a logical sequence of activation, coupling, quenching, and purification.

Workflow Prep 1. Prepare Reagents - Dissolve Molecule in Activation Buffer - Prepare fresh EDC/Sulfo-NHS stocks Activate 2. Activate Carboxyl Groups - Add EDC & Sulfo-NHS to molecule - Incubate 15-30 min at RT Prep->Activate Purify_Intermediate 3. Optional: Remove Excess Reagents - Use desalting column - Exchange into Coupling Buffer Activate->Purify_Intermediate For two-step protocol Couple 4. Couple Biotin-PEG2-Amine - Add Biotin-PEG2-Amine to activated molecule - Incubate 2h at RT or overnight at 4°C Activate->Couple For one-step protocol (higher risk of polymerization) Purify_Intermediate->Couple Quench 5. Quench Reaction - Add quenching buffer (e.g., Tris, Glycine) - Incubate for 15-30 min Couple->Quench Purify_Final 6. Purify Final Conjugate - Desalting, Dialysis, or Chromatography - Remove unreacted biotin & byproducts Quench->Purify_Final Analyze 7. Analyze Conjugate - Confirm biotinylation (HABA assay) - Assess purity (SDS-PAGE, HPLC) Purify_Final->Analyze

Caption: General experimental workflow for Biotin-PEG2-Amine conjugation to carboxyl groups.

Detailed Experimental Protocols

Note: EDC and Sulfo-NHS are moisture-sensitive. Always allow vials to equilibrate to room temperature before opening to prevent condensation. Prepare solutions immediately before use, as EDC is prone to hydrolysis.[10]

Protocol 1: Two-Step Conjugation (Recommended)

This method is preferred as it minimizes the risk of undesirable polymerization of the target molecule by removing the crosslinkers before adding the amine-containing biotin reagent.[5][10]

A. Preparation

  • Dissolve the carboxyl-containing molecule (e.g., protein) in ice-cold Activation Buffer (0.1 M MES, pH 6.0) to a concentration of 1-10 mg/mL.

  • Prepare a 10 mg/mL solution of EDC (~52 mM) and a 10 mg/mL solution of Sulfo-NHS (~46 mM) in Activation Buffer immediately before use.

B. Activation of Carboxyl Groups

  • Add the freshly prepared EDC solution to the molecule solution to achieve a final concentration of 2-10 mM (e.g., add 40 µL of 52 mM EDC to 1 mL of protein solution for a final concentration of ~2 mM).

  • Immediately add the freshly prepared Sulfo-NHS solution to achieve a final concentration of 5-10 mM (e.g., add 110 µL of 46 mM Sulfo-NHS for a final concentration of ~5 mM).

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

C. Removal of Excess Crosslinkers

  • To prevent side-reactions, immediately remove excess and hydrolyzed EDC/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). This step also serves to exchange the activated molecule into the optimal buffer for the coupling reaction.

D. Coupling with Biotin-PEG2-Amine

  • Prepare a stock solution of Biotin-PEG2-Amine (e.g., 10-50 mM) in Coupling Buffer or DMSO.

  • Immediately add the Biotin-PEG2-Amine solution to the purified, activated molecule. Use a 10- to 50-fold molar excess of the biotin reagent over the target molecule.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

E. Quenching and Final Purification

  • Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.5) to a final concentration of 20-50 mM. Incubate for 15 minutes. This step deactivates any remaining NHS-esters.

  • Purify the final biotinylated conjugate from excess biotin reagent and reaction byproducts using dialysis, desalting columns, or size-exclusion chromatography.

Protocol 2: One-Step Conjugation

This method is faster but carries a higher risk of inducing polymerization of the target molecule, as the EDC is present during the amine coupling step.[14]

  • Dissolve the carboxyl-containing molecule in Coupling Buffer (PBS, pH 7.2-7.5).

  • Add the Biotin-PEG2-Amine to the solution to the desired final molar excess (e.g., 20-fold).

  • Immediately before use, prepare a 10 mg/mL solution of EDC in Coupling Buffer.

  • Add the EDC solution to the reaction mixture to a final concentration of 2-10 mM.

  • Incubate for 2 hours at room temperature.

  • Quench the reaction and purify the biotinylated molecule as described in Protocol 1 (Steps E1-E2).

Analysis and Characterization

After purification, it is essential to confirm the success of the conjugation.

  • Quantification of Biotin Incorporation: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation. The assay measures the displacement of HABA from avidin (B1170675) by the biotinylated sample, resulting in a decrease in absorbance at 500 nm.[16]

  • Protein Analysis: For protein conjugates, SDS-PAGE can be used to observe the increase in molecular weight. Mass spectrometry (MALDI-TOF or ESI-MS) provides a more precise measurement of the number of biotin-PEG molecules attached.

  • Functional Assays: Perform relevant functional assays to ensure that the biological activity of the target molecule has been retained after conjugation.

References

Application Notes and Protocols for Cell Surface Labeling Assays with Biotin-PEG2-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

Cell surface protein labeling is a cornerstone technique in modern cell biology, proteomics, and drug development. It allows for the specific identification, isolation, and quantification of proteins exposed on the exterior of the plasma membrane. These proteins, including receptors, transporters, and adhesion molecules, are critical mediators of cell signaling, environmental sensing, and intercellular communication. Consequently, they represent a major class of therapeutic drug targets.

The biotin-avidin system is a widely exploited tool for this purpose due to the extraordinarily high affinity and specificity of the interaction between biotin (B1667282) (Vitamin B7) and avidin (B1170675) or its bacterial analog, streptavidin.[1] By covalently attaching a biotin molecule to cell surface proteins, researchers can effectively "tag" them for subsequent detection, purification, and analysis.

This document provides a detailed guide to developing cell surface labeling assays using Biotin-PEG2-OH. It outlines the necessary chemical activation of this reagent, provides comprehensive protocols for cell labeling and protein isolation, and discusses downstream applications and data interpretation. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer arm enhances the water solubility of the reagent and can reduce steric hindrance, potentially improving the accessibility of the biotin moiety for binding to streptavidin.[2][3]

Reagent Chemistry: The Challenge of this compound

A critical consideration for any biotinylation experiment is the reactivity of the chosen reagent. This compound possesses a terminal hydroxyl (-OH) group. Under standard physiological conditions, this alcohol group is not reactive towards the primary amine groups (e.g., on lysine (B10760008) residues) or other functional groups typically found on cell surface proteins.

Therefore, a direct, one-step labeling procedure with this compound is not feasible.[2] The reagent must first be chemically activated to convert the terminal hydroxyl group into a reactive species capable of forming a stable covalent bond with surface proteins. This two-step approach is fundamental to its successful use.

Caption: Workflow for using this compound, showing the mandatory activation step.

Experimental Protocols

Protocol 1: Conceptual Two-Step Activation of this compound

This protocol describes the conceptual chemical activation required before cell labeling. This step is typically performed by a chemist and involves converting the hydroxyl group to an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF)

  • Tertiary amine base (e.g., Triethylamine)

Procedure (Conceptual Outline):

  • Dissolve this compound in the anhydrous solvent under an inert atmosphere.

  • Add the activating agent (e.g., DSC) and the base.

  • Allow the reaction to proceed to completion to form the Biotin-PEG2-NHS ester.

  • Purify the resulting activated product to remove unreacted starting materials and byproducts.

  • Validate the structure and purity of the activated Biotin-PEG2-NHS ester before use in biological experiments.

Note: For researchers without a background in chemical synthesis, it is strongly recommended to procure a pre-activated, amine-reactive biotinylation reagent, such as Sulfo-NHS-Biotin or Sulfo-NHS-LC-Biotin, for cell surface labeling experiments.[4][5]

Protocol 2: Cell Surface Protein Labeling with Activated Biotin Reagent

This protocol is designed for labeling cell surface proteins on either adherent or suspension cells using a generic, amine-reactive, membrane-impermeable biotin reagent (e.g., the activated product from Protocol 1 or a commercial reagent like Sulfo-NHS-SS-Biotin). All steps should be performed at 4°C (on ice) to minimize endocytosis and membrane trafficking.[6][7]

Materials:

  • Adherent or suspension cells grown to 80-90% confluency

  • Activated Biotin Reagent (e.g., Sulfo-NHS-SS-Biotin)

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • Quenching Buffer: PBS containing 100 mM Glycine or Tris

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

Procedure:

  • Cell Preparation (Adherent Cells):

    • Place the culture dish on ice.

    • Aspirate the culture medium.

    • Gently wash the cells twice with ice-cold PBS (pH 8.0) to remove any residual media proteins.[5]

  • Cell Preparation (Suspension Cells):

    • Transfer cells to a conical tube.

    • Centrifuge at 300-500 x g for 5 minutes at 4°C. Discard the supernatant.

    • Gently resuspend the cell pellet in ice-cold PBS (pH 8.0) and repeat the wash step twice.

  • Biotinylation Reaction:

    • Prepare the biotinylation solution immediately before use by dissolving the activated biotin reagent in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1.0 mg/mL.[8]

    • For adherent cells, add the biotinylation solution to the dish, ensuring the cell monolayer is completely covered.

    • For suspension cells, resuspend the cell pellet in the biotinylation solution at a concentration of approximately 10-25 x 10⁶ cells/mL.[5]

    • Incubate on ice for 30 minutes with gentle rocking.[9][10]

  • Quenching:

    • Stop the reaction by adding ice-cold Quenching Buffer.

    • Incubate for 10-15 minutes on ice to ensure all unreacted biotin reagent is neutralized.[4][6]

    • Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.

  • Cell Lysis:

    • Add ice-cold Lysis Buffer to the cells.

    • For adherent cells, use a cell scraper to collect the lysate.[9]

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (containing biotinylated surface proteins) to a new pre-chilled tube. The sample is now ready for downstream applications.

Protocol 3: Isolation of Biotinylated Proteins with Streptavidin Beads

This protocol describes the affinity purification of tagged cell surface proteins from the total cell lysate.

Materials:

  • Cell lysate containing biotinylated proteins (from Protocol 2)

  • Streptavidin-agarose beads or magnetic streptavidin beads

  • Wash Buffers (e.g., Lysis buffer with decreasing detergent concentrations)

  • Elution Buffer (e.g., SDS-PAGE sample buffer containing DTT if a cleavable biotin reagent like Sulfo-NHS-SS-Biotin was used)

Procedure:

  • Pre-wash the streptavidin beads with Lysis Buffer.

  • Add a sufficient volume of the cell lysate to the pre-washed beads.

  • Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation to allow binding.[2]

  • Pellet the beads by centrifugation (or using a magnetic rack).

  • Discard the supernatant, which contains the unlabeled intracellular proteins.

  • Wash the beads extensively (3-5 times) with ice-cold Wash Buffers to remove non-specifically bound proteins.[8]

  • Elute the bound proteins from the beads. For cleavable linkers, incubate the beads in SDS-PAGE sample buffer containing a reducing agent (like DTT) at 65-70°C for 10 minutes.[8] For non-cleavable linkers, boiling in sample buffer is required, which will co-elute the streptavidin.

  • The eluted sample contains the isolated cell surface proteins, ready for analysis by Western blot or mass spectrometry.

G start Cell Lysate (Biotinylated & Unlabeled Proteins) beads Add Streptavidin Beads start->beads incubate Incubate at 4°C (Binding Step) beads->incubate separate Separate Beads (Centrifuge or Magnet) incubate->separate unbound Supernatant: Unlabeled Intracellular Proteins (Discard or keep as control) separate->unbound wash Wash Beads (Remove non-specific binders) separate->wash elute Elute Proteins (e.g., with DTT/Heat) wash->elute final Isolated Cell Surface Protein Fraction elute->final

Caption: Workflow for the affinity purification of biotinylated cell surface proteins.

Data Presentation and Applications

The successful labeling and isolation of cell surface proteins enable a wide range of downstream analyses. Quantitative data obtained from these experiments should be summarized for clear interpretation.

Applications:
  • Identifying Novel Surface Proteins: Isolated proteins can be identified using mass spectrometry (LC-MS/MS).[11]

  • Studying Protein Expression: Changes in the surface levels of a specific protein can be quantified by Western blot analysis of the isolated fraction.[9]

  • Analyzing Receptor Trafficking: The technique can be adapted to measure rates of endocytosis and recycling by using a cleavable biotin reagent.[6][7][12]

  • Comparing Proteomes: The surface proteomes of different cell types (e.g., metastatic vs. non-metastatic cancer cells) can be compared to identify disease-relevant markers.[11]

Example Quantitative Data Tables

Table 1: Comparative Surface Protein Expression via Western Blot Densitometry

Cell TreatmentSurface Protein X (Normalized Intensity)Total Protein X (Normalized Intensity)Surface/Total Ratio
Control1.00 ± 0.081.00 ± 0.051.00
Drug A (24h)0.45 ± 0.050.98 ± 0.060.46
Drug B (24h)1.82 ± 0.121.05 ± 0.071.73

Table 2: Protein Identification and Quantitation via Mass Spectrometry

Protein ID (Gene Name)FunctionFold Change (Metastatic vs. Non-Metastatic)p-value
P12345 (ITGA6)Cell Adhesion+4.5< 0.01
Q67890 (CD109)Co-receptor+3.8< 0.01
P54321 (EGFR)Receptor Tyrosine Kinase+1.20.35
A1B2C3 (ATP1A1)Ion Transporter-2.1< 0.05

Data presented in tables are illustrative examples based on findings in cited literature.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
No/Weak Signal in Eluted Fraction Inefficient biotinylation.Ensure pH of PBS is ~8.0 for optimal NHS ester reaction.[5] Use freshly prepared biotin solution.
Incomplete cell lysis.Use a stronger lysis buffer or include mechanical disruption (sonication).
Insufficient amount of starting material.Increase the number of cells used for the experiment.
High Background (Intracellular Proteins) Cell membrane integrity was compromised.Handle cells gently, perform all steps at 4°C, and ensure buffers are ice-cold to prevent premature lysis and endocytosis.[13]
Biotin reagent is membrane-permeable.Use a sulfo-NHS derivative, as the sulfonate group imparts a negative charge, making it membrane-impermeable.[4]
Insufficient washing of beads.Increase the number of wash steps and/or the stringency of the wash buffers.

References

Application Notes and Protocols for Biotin-PEG2-OH and Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, is a cornerstone technique in biotechnology. The remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin is leveraged in a multitude of applications, including immunoassays, affinity purification, and protein interaction studies.[1][2] This document provides detailed protocols for the conjugation of biotin to proteins, with a focus on calculating the appropriate molar ratios to achieve optimal labeling.

Two primary strategies for protein biotinylation are presented: the conjugation of an amine-reactive biotin derivative to protein primary amines, and the conjugation of an amine-containing biotin derivative to protein carboxyl groups using EDC/NHS chemistry. While the user specified "Biotin-PEG2-OH", this molecule lacks a reactive group for direct conjugation. Therefore, this guide will detail the more common and direct approaches using an N-hydroxysuccinimide (NHS) ester of biotin (e.g., Biotin-PEG2-NHS) for targeting amines, and the use of a biotin derivative with a primary amine (e.g., Biotin-PEG-NH2) in conjunction with EDC/NHS to target carboxyl groups.

Molar Ratio Calculation

The extent of biotinylation is critically dependent on the molar ratio of the biotinylating reagent to the protein.[3] Insufficient labeling can lead to weak signals or inefficient capture, whereas excessive labeling may compromise the protein's biological activity or cause aggregation.[1][4][5]

General Formulae:

  • Calculate moles of protein:

    • Moles of Protein = (Protein concentration in mg/mL) / (Protein Molecular Weight in mg/mol) * Volume in mL

  • Calculate moles of biotin reagent needed:

    • Moles of Biotin Reagent = Moles of Protein * Desired Molar Excess

  • Calculate volume of biotin reagent stock to add:

    • Volume of Biotin Stock = (Moles of Biotin Reagent) / (Concentration of Biotin Stock in mol/L)

Data Presentation: Recommended Molar Ratios

The optimal molar ratio is empirical and should be determined for each specific protein and application. The following table provides starting recommendations.

Target Functional GroupBiotinylation ChemistryRecommended Starting Molar Excess (Biotin:Protein)Protein ConcentrationReference
Primary Amines (Lysine, N-terminus)NHS-Ester12-fold≤ 2 mg/mL[3]
Primary Amines (Lysine, N-terminus)NHS-Ester20-fold2-10 mg/mL[3]
Carboxyl Groups (Aspartate, Glutamate, C-terminus)EDC/NHS10 to 50-fold1-10 mg/mL[2][6]

Experimental Protocols

Protocol 1: Biotinylation of Primary Amines using Biotin-PEG2-NHS Ester

This protocol describes the conjugation of a biotin-PEG2-NHS ester to primary amines on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Biotin-PEG2-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer like PBS. Buffers containing primary amines such as Tris or glycine (B1666218) will compete with the reaction and should be avoided.[3] If necessary, perform a buffer exchange. The protein concentration should ideally be between 1-10 mg/mL.[7]

  • Biotin Reagent Preparation: Immediately before use, prepare a stock solution of Biotin-PEG2-NHS ester in anhydrous DMSO or DMF. For example, a 10 mM stock solution.

  • Molar Ratio Calculation: Calculate the volume of the biotin stock solution required to achieve the desired molar excess (e.g., 20-fold).

  • Conjugation Reaction: Add the calculated volume of the Biotin-PEG2-NHS ester stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[8]

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM.[6] For instance, add 1/20th volume of 1 M Tris-HCl, pH 8.0. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotin reagent and byproducts using a desalting column or by dialysis against a suitable storage buffer.

Protocol 2: Biotinylation of Carboxyl Groups using Biotin-PEG-Amine and EDC/NHS

This protocol details the conjugation of a biotin derivative containing a primary amine to the carboxyl groups of a protein using EDC and NHS chemistry.

Materials:

  • Protein of interest in a carboxyl- and amine-free buffer (e.g., MES, pH 4.7-6.0)

  • Biotin-PEG-Amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: The protein must be in a buffer free of extraneous carboxyl or amine groups. MES buffer at a pH of 4.7-6.0 is ideal for the EDC activation step.[6][9]

  • Reagent Preparation (Prepare Immediately Before Use):

    • Prepare a stock solution of Biotin-PEG-Amine in DMSO or DMF.

    • Prepare stock solutions of EDC and NHS (or Sulfo-NHS) in the reaction buffer (e.g., MES).

  • Activation of Carboxyl Groups: Add EDC and NHS to the protein solution. A common starting point is a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS over the protein.[6] Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction: Add the Biotin-PEG-Amine stock solution to the activated protein. A 10- to 50-fold molar excess of the biotin reagent is recommended to ensure efficient labeling and to minimize protein-protein crosslinking.[6][10] Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching buffer to consume any remaining active esters.

  • Purification: Purify the biotinylated protein from excess reagents and byproducts via a desalting column or dialysis.

Quantification of Biotin Incorporation

The degree of biotinylation can be determined using various methods. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common and straightforward colorimetric method.[1][11]

HABA Assay Principle:

The HABA dye binds to avidin, producing a colored complex with a characteristic absorbance at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance. This change in absorbance is proportional to the amount of biotin in the sample.[11][12]

Brief Protocol:

  • Measure the absorbance of the HABA/Avidin solution at 500 nm.

  • Add the biotinylated protein sample to the HABA/Avidin solution and mix.

  • Incubate until the absorbance reading is stable.

  • Measure the final absorbance at 500 nm.

  • Calculate the biotin concentration based on the change in absorbance, using the molar extinction coefficient of the HABA-avidin complex.[11]

Visualizations

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis cluster_app Application Prot_Prep Protein Preparation (Buffer Exchange) React Biotinylation Reaction (Incubation) Prot_Prep->React Biotin_Prep Biotin Reagent Preparation Biotin_Prep->React Calc Molar Ratio Calculation Calc->React Quench Quench Reaction React->Quench Purify Purification of Biotinylated Protein Quench->Purify Quant Quantification of Biotinylation (HABA Assay) Purify->Quant App Downstream Application (e.g., Affinity Purification) Quant->App

Caption: Experimental workflow for protein biotinylation.

G cluster_amine Amine-Reactive Biotinylation cluster_carboxyl Carboxyl-Reactive Biotinylation Protein_NH2 Protein-NH2 (Primary Amine) Conjugate_Amide Protein-NH-CO-Biotin (Stable Amide Bond) Protein_NH2->Conjugate_Amide + Biotin_NHS Biotin-PEG2-NHS Biotin_NHS->Conjugate_Amide NHS_leaving NHS Conjugate_Amide->NHS_leaving releases Protein_COOH Protein-COOH (Carboxyl Group) Activated_Ester Protein-CO-NHS (Amine-Reactive Ester) Protein_COOH->Activated_Ester + EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Conjugate_Carboxyl Protein-CO-NH-Biotin (Stable Amide Bond) Activated_Ester->Conjugate_Carboxyl + Biotin_NH2 Biotin-PEG-NH2 Biotin_NH2->Conjugate_Carboxyl

Caption: Chemical pathways for protein biotinylation.

References

Application Notes and Protocols: Biotin-PEG2-OH in Flow Cytometry for Enhanced Cell Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flow cytometry is a powerful technique for single-cell analysis, enabling the identification and quantification of cell populations based on their physical and fluorescent characteristics. The biotin-streptavidin system is a widely used tool in flow cytometry to amplify signal and enhance the detection of low-abundance cell surface markers. Biotin-PEG2-OH is a biotinylating reagent that incorporates a two-unit polyethylene (B3416737) glycol (PEG) spacer, offering increased water solubility and reduced steric hindrance compared to traditional biotinylation reagents. This feature facilitates more efficient binding of biotin (B1667282) to streptavidin-conjugated fluorophores, leading to improved signal-to-noise ratios in flow cytometry assays.

These application notes provide a detailed protocol for the use of this compound in the indirect staining of cell surface proteins for flow cytometric analysis. The protocol is designed to be a comprehensive guide for researchers, covering the activation of this compound, conjugation to a primary antibody, and subsequent detection of target cells.

Principle of the Method

The hydroxyl group (-OH) of this compound is not inherently reactive towards functional groups on proteins. Therefore, a two-step process is employed. First, the hydroxyl group is activated to create a more reactive species. This activated Biotin-PEG2 derivative is then covalently conjugated to a primary antibody that specifically targets a cell surface protein of interest. The biotinylated antibody is subsequently used to label cells, which are then incubated with a fluorophore-conjugated streptavidin for detection by flow cytometry. The high affinity of biotin for streptavidin allows for significant signal amplification.

Key Applications

  • Immunophenotyping: Accurate identification and quantification of various cell populations in a heterogeneous sample.

  • Rare Cell Detection: Enhanced detection of cells expressing low levels of surface antigens.

  • Receptor Occupancy Assays: Determination of the binding of therapeutic antibodies to their cell surface targets.

  • Cell Signaling Studies: Identification and isolation of specific cell populations for downstream analysis of signaling pathways.

Experimental Data Summary

The following table summarizes representative quantitative data from a study utilizing a biotin-based detection system in flow cytometry. While this data was generated using an amine-reactive biotinylation reagent, it serves as a valuable reference for the expected performance of a this compound based system in terms of signal intensity and detection sensitivity.

ParameterBiotin Labeling ConcentrationMolecules of Equivalent Soluble Fluorochrome (MESF)/CellLimit of Quantification (LoQ) (Positive Cells in a Population)
Low Density Labeling3 µg/mL~32,0001 in 274,000
High Density Labeling30 µg/mL~200,0001 in 649,000

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Primary Antibody

This protocol describes the activation of the hydroxyl group of this compound using 1,1'-Carbonyldiimidazole (CDI) to form a reactive imidazole (B134444) carbamate (B1207046) intermediate, which then readily reacts with primary amines on the antibody.

Materials:

  • This compound

  • Primary antibody (free of amine-containing buffers like Tris)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 8.0

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound and a 1.5-fold molar excess of CDI in anhydrous DMF.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing to form the activated Biotin-PEG2-imidazole carbamate.

  • Antibody Preparation:

    • Dissolve the primary antibody in PBS (pH 8.0) at a concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • Add a 20 to 50-fold molar excess of the activated Biotin-PEG2-imidazole carbamate solution to the antibody solution.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add quenching buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Biotinylated Antibody:

    • Remove excess, unreacted biotinylation reagent by dialysis against PBS or by using a desalting column.

Protocol 2: Indirect Staining of Cells for Flow Cytometry

Materials:

  • Biotinylated primary antibody (from Protocol 1)

  • Single-cell suspension of target cells

  • FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Fluorophore-conjugated Streptavidin (e.g., Streptavidin-PE, Streptavidin-APC)

  • (Optional) Fc receptor blocking reagent

  • (Optional) Viability dye

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of your target cells and wash them with cold FACS buffer.

    • Adjust the cell concentration to 1-5 x 10^6 cells/mL in cold FACS buffer.

    • Aliquot 100 µL of the cell suspension into each flow cytometry tube.

  • (Optional) Fc Receptor Blocking:

    • If high background is anticipated, incubate cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C.

  • Primary Antibody Staining:

    • Add the optimal concentration of the biotinylated primary antibody to the cell suspension. This should be determined by titration (a common starting range is 0.5-1 µg per 10^6 cells).

    • Incubate for 30 minutes at 4°C, protected from light.

  • Washing:

    • Wash the cells twice with 2 mL of cold FACS buffer by centrifugation at 300-400 x g for 5 minutes at 4°C.

  • Secondary Reagent Staining:

    • Resuspend the cell pellet in 100 µL of cold FACS buffer containing the pre-titrated optimal concentration of fluorophore-conjugated streptavidin.

    • Incubate for 20-30 minutes at 4°C, protected from light.

  • Final Washes:

    • Repeat the wash step as described in step 4, twice.

  • (Optional) Viability Staining:

    • If desired, resuspend the cells in FACS buffer containing a viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of cold FACS buffer and acquire the data on a flow cytometer.

Mandatory Visualizations

experimental_workflow cluster_prep Protocol 1: Antibody Biotinylation cluster_staining Protocol 2: Cell Staining Biotin_PEG2_OH This compound CDI CDI Activation Biotin_PEG2_OH->CDI Activated_Biotin Activated Biotin-PEG2 CDI->Activated_Biotin Conjugation Conjugation Activated_Biotin->Conjugation Antibody Primary Antibody Antibody->Conjugation Biotinylated_Ab Biotinylated Antibody Conjugation->Biotinylated_Ab Purification Purification Biotinylated_Ab->Purification Final_Product Purified Biotinylated Ab Purification->Final_Product Primary_Stain Primary Staining Final_Product->Primary_Stain Use in Staining Cells Single-Cell Suspension Fc_Block Fc Blocking (Optional) Cells->Fc_Block Fc_Block->Primary_Stain Wash1 Wash Primary_Stain->Wash1 Secondary_Stain Secondary Staining (Streptavidin-Fluorophore) Wash1->Secondary_Stain Wash2 Wash Secondary_Stain->Wash2 Viability_Stain Viability Staining (Optional) Wash2->Viability_Stain Acquisition Flow Cytometry Acquisition Viability_Stain->Acquisition signaling_pathway cluster_membrane Cell Membrane cluster_cell Intracellular Ligand Biotinylated Antibody Receptor Cell Surface Receptor Ligand->Receptor Binding Streptavidin Streptavidin- Fluorophore Ligand->Streptavidin Detection Signaling Downstream Signaling Cascade Receptor->Signaling Activation Response Cellular Response Signaling->Response

Application Notes and Protocols: Synthesis and Application of Biotinylated Probes for Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein or antibody, is a cornerstone technique in molecular biology and proteomics.[1][2][3] The exceptionally strong and specific non-covalent interaction between biotin (Vitamin B7) and streptavidin or avidin (B1170675) (Kd ≈ 10⁻¹⁵ M) forms the basis for highly sensitive detection and purification systems.[1][3][4][5] In Western blotting, the use of biotinylated probes offers significant advantages, including signal amplification and versatility in detection methods.[6][7]

This document provides detailed protocols for the synthesis of biotinylated probes, specifically focusing on the common method of targeting primary amines, and their subsequent application in chemiluminescent Western blotting.

Principle of Amine-Reactive Biotinylation

The most prevalent method for biotinylating proteins and antibodies involves the use of N-hydroxysuccinimide (NHS) esters of biotin.[2][8][9] These reagents react efficiently with primary amines (-NH₂), which are present at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues, to form stable amide bonds.[1][2][8][9] The reaction is typically carried out in a buffer with a pH between 7 and 9.[8][10] It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS) or bicarbonate buffer, as buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester.[3][8][10]

Key Reagents and Their Properties

A variety of biotinylation reagents are available, differing in spacer arm length, solubility, and cleavability.[1] The choice of reagent can impact the accessibility of the biotin moiety for binding to streptavidin and the subsequent experimental steps.[3]

Reagent TypeSpacer ArmKey Features
NHS-Biotin ShortStandard reagent for general biotinylation of primary amines.
NHS-LC-Biotin Long (e.g., 22.4 Å)The long spacer arm reduces steric hindrance, which can improve binding of biotin to streptavidin, especially for bulky proteins.[11][12]
Sulfo-NHS-Biotin ShortWater-soluble due to the sulfonate group, allowing for biotinylation to occur in aqueous solutions without the need for organic solvents like DMSO or DMF.[10]
Sulfo-NHS-LC-Biotin LongCombines the benefits of a long spacer arm with water solubility.
Biotin-PEG-NHS Ester Variable PEG spacerThe polyethylene (B3416737) glycol (PEG) spacer further reduces steric hindrance and can improve solubility.[3]

Experimental Protocols

Protocol 1: Synthesis of a Biotinylated Antibody Probe using NHS-LC-Biotin

This protocol describes the biotinylation of an antibody at a concentration of 2 mg/mL. The optimal molar ratio of biotin to antibody should be determined empirically for each specific antibody, but a 20-fold molar excess is a common starting point.[3][11]

Materials:

  • Antibody to be biotinylated (in an amine-free buffer like PBS)

  • NHS-LC-Biotin

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or sodium azide, it must be exchanged into the Reaction Buffer.[8][11] This can be done by dialysis against the Reaction Buffer overnight at 4°C or by using a desalting column.

    • Adjust the antibody concentration to 2 mg/mL in the Reaction Buffer.[13]

  • Biotin Reagent Preparation:

    • Allow the vial of NHS-LC-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.[12]

    • Immediately before use, prepare a 10 mM stock solution of NHS-LC-Biotin in anhydrous DMF or DMSO.[3][14] For example, dissolve 4.55 mg of NHS-LC-Biotin (MW: 454.54 g/mol ) in 1 mL of DMSO.

  • Biotinylation Reaction:

    • Calculate the volume of the 10 mM NHS-LC-Biotin stock solution needed for a 20-fold molar excess.

      • Example Calculation for a 1 mg/mL IgG solution (MW ≈ 150,000 g/mol ):

      • Moles of IgG in 1 mL = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

      • Moles of NHS-LC-Biotin needed (20-fold excess) = 20 * 6.67 x 10⁻⁹ mol = 1.33 x 10⁻⁷ mol

      • Volume of 10 mM stock = (1.33 x 10⁻⁷ mol) / (10 x 10⁻³ mol/L) = 13.3 µL

    • Slowly add the calculated volume of the NHS-LC-Biotin solution to the antibody solution while gently vortexing.[14]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3][12]

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[3] For example, add 1/10 volume of 1 M Tris-HCl or glycine.[14]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purification of the Biotinylated Antibody:

    • Remove unreacted biotin by dialysis against PBS at 4°C with several buffer changes or by using a desalting column equilibrated with PBS.[12][13][15]

    • Determine the concentration of the purified biotinylated antibody using a protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.[15]

  • Storage:

    • Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage. Adding a cryoprotectant like glycerol (B35011) to a final concentration of 50% is recommended for -20°C storage.[15]

Protocol 2: Western Blotting with a Biotinylated Primary Antibody

This protocol outlines the steps for detecting a target protein using a biotinylated primary antibody and a streptavidin-HRP conjugate for chemiluminescent detection.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Tris-Buffered Saline with Tween 20 (TBST): 1X TBS, 0.1% Tween 20

  • Blocking Buffer: 5% w/v non-fat dry milk or BSA in TBST

  • Biotinylated primary antibody

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Chemiluminescence imaging system

Procedure:

  • Membrane Blocking:

    • After protein transfer, block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[16][17]

  • Primary Antibody Incubation:

    • Dilute the biotinylated primary antibody to its optimal concentration in the Blocking Buffer.

    • Incubate the membrane with the diluted primary antibody solution overnight at 4°C with gentle agitation.[5][16][17]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[5][16][18]

  • Streptavidin-HRP Incubation:

    • Dilute the Streptavidin-HRP conjugate in the Blocking Buffer according to the manufacturer's recommendations (a typical starting dilution is 1:5,000 to 1:20,000).[18]

    • Incubate the membrane with the diluted Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.[5][16]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound Streptavidin-HRP.[16][18]

  • Detection:

    • Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate solution for the recommended time (typically 1-5 minutes).[5]

    • Capture the chemiluminescent signal using an imaging system.[5][18]

Quantitative Data Summary

The efficiency of biotinylation and the subsequent signal intensity in a Western blot depend on several factors. The following table summarizes key parameters for the NHS-ester biotinylation protocol.

ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations generally lead to more efficient labeling.[3][13]
Molar Excess of Biotin Reagent 10 to 40-foldThis is a starting range and should be optimized for each specific protein to achieve the desired degree of labeling without compromising protein function.[3][11][12]
Reaction pH 7.0 - 8.5Optimal results are often achieved at a slightly alkaline pH (e.g., 8.3-8.5).[3][8][13]
Reaction Temperature 4°C to Room Temperature (20-25°C)Room temperature reactions are faster, while 4°C can be used to slow the reaction and potentially reduce non-specific modifications, often requiring longer incubation times.[3][9][12]
Reaction Time 30-60 min at RT, 2 hours at 4°CIncubation time can be adjusted to control the degree of labeling.[3][12][13][15]

Visualizations

experimental_workflow Workflow for Synthesis and Use of Biotinylated Probes cluster_synthesis Probe Synthesis cluster_western Western Blotting prep 1. Antibody Preparation (Buffer Exchange) biotin_prep 2. Prepare NHS-Biotin Stock Solution react 3. Biotinylation Reaction (Antibody + NHS-Biotin) biotin_prep->react quench 4. Quench Reaction (Add Tris or Glycine) react->quench purify 5. Purification (Desalting/Dialysis) quench->purify store 6. Store Biotinylated Antibody purify->store probe 2. Incubate with Biotinylated Antibody store->probe Use Probe block 1. Block Membrane block->probe wash1 3. Wash probe->wash1 strep 4. Incubate with Streptavidin-HRP wash1->strep wash2 5. Wash strep->wash2 detect 6. Chemiluminescent Detection wash2->detect

Caption: Workflow for biotinylated probe synthesis and Western blotting.

signaling_pathway Detection Principle in Western Blotting Target Target Protein (on membrane) BiotinAb Biotinylated Primary Antibody Target->BiotinAb Specific Binding Strep_HRP Streptavidin-HRP Conjugate BiotinAb->Strep_HRP Biotin-Streptavidin Interaction Substrate Luminol (Substrate) Strep_HRP->Substrate Enzymatic Reaction (HRP) Light Light Signal (Detection) Substrate->Light Oxidation

Caption: Principle of biotin-streptavidin based chemiluminescent detection.

References

Application Notes and Protocols for Biotin-PEG2-OH in Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG2-OH is a versatile bifunctional molecule widely utilized in life sciences for the affinity-based purification and analysis of biomolecules. This reagent incorporates a high-affinity biotin (B1667282) moiety, a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl (-OH) group. The biotin group provides a strong and specific interaction with avidin (B1170675) and streptavidin proteins, forming the basis of powerful affinity chromatography techniques. The PEG spacer enhances water solubility and reduces steric hindrance, thereby improving the accessibility of the biotin group for binding.[1] The terminal hydroxyl group allows for the covalent immobilization of this linker onto various activated solid supports, creating a customized affinity matrix.

These application notes provide an overview of the uses of this compound in affinity chromatography, detailed experimental protocols for key applications, and quantitative data to aid in experimental design.

Principle Applications

The unique properties of this compound make it suitable for a range of applications in affinity chromatography, including:

  • Protein Purification: Biotin-PEGylated proteins can be efficiently purified using affinity chromatography with immobilized avidin or streptavidin.[2]

  • Pull-Down Assays: It is used to create biotinylated "bait" molecules to capture and identify interacting partners ("prey") from complex biological samples like cell lysates.[3][4]

  • Immobilization of Biomolecules: The hydroxyl group can be used to covalently attach the biotin-PEG linker to activated solid supports, which can then be used to capture streptavidin or avidin-conjugated molecules.

  • Drug Discovery: In the development of technologies like Proteolysis Targeting Chimeras (PROTACs), Biotin-PEG linkers are used to facilitate the study of protein degradation pathways.[5][6]

Data Presentation

Quantitative data is crucial for the design and optimization of affinity chromatography experiments. The following tables summarize key parameters for consideration.

Table 1: Binding Capacity of Commercially Available Streptavidin Resins

Resin TypeTarget MoleculeBinding CapacityReference
High Capacity Streptavidin Agarose (B213101)Free D-Biotin> 120 nmol / mL of resin[7]
Streptavidin Agarose BeadsFree Biotin> 120 nmol / mL of resin[8]
Immobilized Streptavidin ResinBiotin≥ 15-30 µg / mL of resin[9]
Streptavidin Magnetic BeadsBiotinylated Antibody30 µg / mg of resin
Streptavidin Magnetic Beads25 bp ssDNA500 pmol / mg of resin

Note: The binding capacity can vary depending on the size and nature of the biotinylated molecule. Smaller molecules like free biotin will show a higher binding capacity compared to larger molecules like antibodies due to reduced steric hindrance.[8]

Table 2: Affinity and Kinetic Parameters of the Biotin-Streptavidin Interaction

ParameterValueReference
Dissociation Constant (Kd)~10⁻¹⁴ - 10⁻¹⁵ M
Association Rate Constant (ka)> 1 x 10⁷ M⁻¹s⁻¹

The extremely low dissociation constant highlights the strength and stability of the biotin-streptavidin interaction, which is fundamental to the utility of this system in affinity applications.

Experimental Protocols

Protocol 1: Immobilization of this compound onto Epoxy-Activated Agarose Beads

This protocol describes the covalent attachment of this compound to an epoxy-activated solid support to create a biotinylated affinity matrix. This matrix can then be used to capture avidin or streptavidin-conjugated molecules.

Materials:

  • This compound

  • Epoxy-activated Agarose 6B[5][10]

  • Coupling Buffer: 0.1 M Sodium Carbonate, pH 9-11

  • Blocking Buffer: 1 M Ethanolamine, pH 8.0

  • Wash Buffer: Phosphate Buffered Saline (PBS)

  • Distilled Water

Procedure:

  • Resin Preparation:

    • Swell the required amount of epoxy-activated agarose beads in distilled water (approximately 200 mL per gram of dry powder).[10]

    • Wash the swollen beads extensively with distilled water on a sintered glass funnel.

  • Ligand Coupling:

    • Dissolve this compound in the coupling buffer to a final concentration of 10-20 mg/mL.

    • Add the this compound solution to the washed beads at a ratio of 1 part beads to 1 part ligand solution.

    • Incubate the slurry for 16-24 hours at 37-40°C with gentle end-over-end mixing.

  • Blocking Unreacted Groups:

    • After incubation, wash the beads with the coupling buffer to remove unbound this compound.

    • Add the blocking buffer to the beads and incubate for at least 4 hours at 40-50°C to block any remaining active epoxy groups.[10]

  • Final Washing:

    • Wash the beads extensively with PBS.

    • To ensure removal of any non-covalently bound ligand, perform alternating washes with a low pH buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 4.0 containing 0.5 M NaCl) and a high pH buffer (e.g., 0.1 M Tris-HCl, pH 8.0 containing 0.5 M NaCl).[10]

  • Storage:

    • Store the prepared biotinylated agarose beads in PBS with a preservative (e.g., 0.02% sodium azide) at 4°C.

Protocol 2: Affinity Purification of a Biotinylated Protein using Streptavidin Resin

This protocol outlines the general procedure for capturing a biotinylated protein from a complex mixture, such as a cell lysate, using streptavidin-conjugated agarose beads.

Materials:

  • Biotinylated protein sample (e.g., cell lysate containing the biotinylated protein)

  • Streptavidin Agarose Resin

  • Binding/Wash Buffer: PBS with 0.05% Tween-20, pH 7.4

  • Elution Buffer (Denaturing): 0.1 M Glycine-HCl, pH 2.8 or SDS-PAGE loading buffer[9]

  • Elution Buffer (Competitive): Binding/Wash Buffer containing 2-10 mM free D-Biotin

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

Procedure:

  • Resin Equilibration:

    • Transfer the desired amount of streptavidin agarose resin slurry to a column or microcentrifuge tube.

    • Wash the resin three times with 5-10 bed volumes of Binding/Wash Buffer.

  • Sample Binding:

    • Apply the biotinylated protein sample to the equilibrated resin.

    • Incubate for 1-2 hours at 4°C with gentle end-over-end mixing to allow for binding.

  • Washing:

    • Wash the resin extensively with 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

  • Elution:

    • Denaturing Elution: Due to the high affinity of the biotin-streptavidin interaction, elution often requires harsh, denaturing conditions.[3]

      • Add 2-5 bed volumes of denaturing elution buffer (e.g., 0.1 M Glycine-HCl, pH 2.8) to the column.

      • Immediately neutralize the eluted fractions by adding Neutralization Buffer.

      • Alternatively, boil the resin in SDS-PAGE loading buffer for 5-10 minutes to elute the protein for direct analysis by SDS-PAGE.[9]

    • Competitive Elution: For applications requiring the recovery of the native protein, competitive elution with free biotin can be attempted, although it is often less efficient.

      • Incubate the resin with 2-5 bed volumes of competitive elution buffer for 30-60 minutes at room temperature with gentle mixing.

      • Collect the eluate. Repeat this step 2-3 times for improved recovery.

Visualizations

experimental_workflow cluster_prep Affinity Matrix Preparation cluster_purification Affinity Purification cluster_analysis Downstream Analysis Biotin_PEG2_OH This compound Immobilization Covalent Immobilization Biotin_PEG2_OH->Immobilization Activated_Support Activated Support (e.g., Epoxy-Agarose) Activated_Support->Immobilization Biotinylated_Matrix Biotinylated Affinity Matrix Immobilization->Biotinylated_Matrix Binding Binding Biotinylated_Matrix->Binding Cell_Lysate Cell Lysate with Biotinylated 'Bait' Protein Cell_Lysate->Binding Washing Washing (Remove non-specific proteins) Binding->Washing Elution Elution (Denaturing or Competitive) Washing->Elution Purified_Complex Purified 'Bait'-'Prey' Complex Elution->Purified_Complex SDS_PAGE SDS-PAGE Purified_Complex->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec protac_pathway cluster_protac PROTAC-Mediated Protein Degradation PROTAC PROTAC (with Biotin-PEG linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Polyubiquitinated_POI Polyubiquitinated POI Ubiquitination->Polyubiquitinated_POI Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Degradation Degradation Proteasome->Degradation Degraded_Peptides Degraded Peptides Degradation->Degraded_Peptides

References

Creating Biotinylated Nanoparticles for Bioimaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, characterization, and application of biotinylated nanoparticles in bioimaging. The strong and specific non-covalent interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin) is leveraged to create highly specific probes for targeting and visualizing biological molecules, cells, and tissues.[1][2][3] These functionalized nanoparticles serve as versatile platforms for a multitude of bioimaging applications, including fluorescence imaging, magnetic resonance imaging (MRI), and targeted drug delivery.[1][4][5] This guide details the necessary materials, step-by-step protocols for nanoparticle biotinylation, characterization techniques, and a discussion of their applications in bioimaging.

Introduction

Nanoparticles have emerged as powerful tools in biomedical research due to their unique size-dependent properties and high surface-area-to-volume ratio, which allows for extensive surface modification.[5][6] Among the various surface functionalization strategies, biotinylation is a widely adopted technique that utilizes the exceptionally strong and specific interaction between biotin (Vitamin B7) and the proteins avidin or streptavidin (Kd = 10⁻¹⁵ M).[3][7] This interaction is rapid, stable across a wide range of pH and temperature, and forms the basis for highly specific targeting in complex biological environments.[3][8]

Biotinylated nanoparticles can be conjugated with a wide array of imaging agents, such as fluorescent dyes, quantum dots (QDs), or MRI contrast agents.[1][9] The biotin moiety acts as a versatile handle for attaching these nanoparticles to streptavidin-conjugated antibodies, proteins, or other targeting ligands, enabling the precise visualization of cells, tissues, and even intracellular processes.[2][10] This targeted approach enhances imaging contrast and sensitivity while minimizing off-target effects, making biotinylated nanoparticles invaluable for diagnostics, pre-clinical research, and the development of targeted therapeutics.[1][5]

This application note provides detailed protocols for the synthesis and characterization of biotinylated nanoparticles, with a focus on gold nanoparticles and quantum dots as exemplary platforms.

Materials and Reagents

Nanoparticle Synthesis and Biotinylation
  • Nanoparticles:

    • Gold Nanoparticles (AuNPs), 10-100 nm diameter

    • Carboxyl-functionalized Quantum Dots (QDs), emission spectra appropriate for the imaging setup

  • Biotinylation Reagents:

    • Biotin-PEG-SH (for AuNPs)

    • Biotin-PEG-Amine (for carboxylated QDs)[10]

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Buffers and Solvents:

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Coupling Buffer (e.g., MES buffer, pH 6.0 for EDC/NHS chemistry)

    • Washing Buffer (e.g., PBS with 0.05% Tween-20)[10]

    • Storage Buffer (e.g., PBS with a stabilizer like BSA)

    • Anhydrous Dimethylsulfoxide (DMSO)

  • Other:

    • Centrifuge and centrifuge tubes

    • Rotator or shaker

    • Deionized (DI) water

Nanoparticle Characterization
  • Transmission Electron Microscope (TEM)

  • Dynamic Light Scattering (DLS) instrument

  • UV-Vis Spectrophotometer

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for biotin quantification

Experimental Protocols

Protocol 1: Biotinylation of Gold Nanoparticles (AuNPs) using Thiol Chemistry

This protocol describes the functionalization of gold nanoparticles with a biotin-PEG-thiol linker. The strong affinity between the thiol group and the gold surface facilitates self-assembly of the biotinylated linker onto the nanoparticle.[11]

Workflow for Biotinylation of Gold Nanoparticles

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product AuNP Gold Nanoparticles Incubate Incubate with shaking (24h, RT) AuNP->Incubate BiotinPEGSH Biotin-PEG-SH Solution BiotinPEGSH->Incubate Centrifuge1 Centrifuge Incubate->Centrifuge1 Wash Wash with PBS-Tween Centrifuge1->Wash Centrifuge2 Repeat Centrifugation Wash->Centrifuge2 Resuspend Resuspend in Storage Buffer Centrifuge2->Resuspend BiotinAuNP Biotinylated AuNPs Resuspend->BiotinAuNP

Caption: Workflow for the biotinylation of gold nanoparticles.

Procedure:

  • Prepare Biotin-PEG-SH Solution: Dissolve Biotin-PEG-SH in anhydrous DMSO to prepare a 10 mM stock solution immediately before use.[11]

  • Functionalization: To 1 mL of AuNP solution (e.g., 5 nM), add the Biotin-PEG-SH stock solution to a final concentration of approximately 4 µM.[11]

  • Incubation: Incubate the mixture with gentle shaking at room temperature for 24 hours to allow for the formation of a stable gold-thiol bond.[11]

  • Washing: a. Pellet the functionalized AuNPs by centrifugation. The speed and duration will depend on the nanoparticle size (e.g., for 40 nm AuNPs, 800 x g for 10 min).[12] b. Carefully remove the supernatant containing excess unbound linker. c. Resuspend the nanoparticle pellet in 1 mL of Washing Buffer (PBS with 0.05% Tween-20). d. Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted reagents.

  • Final Resuspension: After the final wash, resuspend the biotinylated AuNPs in an appropriate storage buffer (e.g., PBS) at the desired concentration. Store at 4°C.

Protocol 2: Biotinylation of Carboxyl-Functionalized Quantum Dots (QDs) using EDC/NHS Chemistry

This protocol details the covalent conjugation of an amine-containing biotin linker to carboxyl groups on the surface of quantum dots using EDC and sulfo-NHS chemistry.[10]

Workflow for Biotinylation of Carboxylated Quantum Dots

G cluster_activation Activation cluster_washing1 Washing cluster_conjugation Conjugation cluster_quenching Quenching & Washing QD Carboxylated Quantum Dots EDC_NHS Add EDC and sulfo-NHS QD->EDC_NHS Incubate_Activation Incubate (30 min, RT) EDC_NHS->Incubate_Activation Centrifuge1 Centrifuge Incubate_Activation->Centrifuge1 Wash1 Wash with Coupling Buffer Centrifuge1->Wash1 Add_Biotin Add Biotin-PEG-Amine Wash1->Add_Biotin Incubate_Conjugation Incubate (2h, RT) Add_Biotin->Incubate_Conjugation Quench Add Quenching Solution Incubate_Conjugation->Quench Centrifuge2 Centrifuge Quench->Centrifuge2 Wash2 Wash with PBS-Tween Centrifuge2->Wash2 Resuspend Resuspend in Storage Buffer Wash2->Resuspend BiotinQD Biotinylated QDs Resuspend->BiotinQD

Caption: Workflow for biotinylating carboxylated quantum dots.

Procedure:

  • Activation of Carboxyl Groups: a. To 1 mL of the carboxylated QD suspension, add 100 µL of freshly prepared EDC solution (e.g., 10 mg/mL in DI water) and 100 µL of sulfo-NHS solution (e.g., 10 mg/mL in DI water).[10] b. Incubate the mixture for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups.[10]

  • Washing of Activated QDs: a. Centrifuge the activated QD suspension to pellet the nanoparticles (e.g., 10,000 x g for 20 minutes).[10] b. Discard the supernatant containing excess EDC and sulfo-NHS. c. Resuspend the QD pellet in 1 mL of Coupling Buffer (e.g., PBS, pH 7.4). d. Repeat the centrifugation and resuspension steps twice more.[10]

  • Conjugation with Biotin-PEG-Amine: a. Prepare a 1 mg/mL solution of Biotin-PEG-Amine in Coupling Buffer.[10] b. Add 200 µL of the Biotin-PEG-Amine solution to the washed, activated QD suspension.[10] c. Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching and Final Washing: a. Add 100 µL of a quenching solution (e.g., 1 M Tris-HCl, pH 7.4) and incubate for 15 minutes to quench any unreacted sulfo-NHS esters.[10] b. Centrifuge the functionalized QDs and discard the supernatant. c. Wash the QDs three times with Washing Buffer (PBS with 0.05% Tween-20).[10]

  • Final Resuspension: After the final wash, resuspend the biotinylated QDs in an appropriate storage buffer at the desired concentration. Store at 4°C, protected from light.

Characterization of Biotinylated Nanoparticles

Thorough characterization is crucial to ensure the successful synthesis and functionality of biotinylated nanoparticles.

Technique Parameter Measured Typical Results for Biotinylated Nanoparticles
Transmission Electron Microscopy (TEM) Size, morphology, and dispersionSpherical, monodisperse nanoparticles.[13][14] Average diameter can be determined.[13][14]
Dynamic Light Scattering (DLS) Hydrodynamic diameter and size distributionIncrease in hydrodynamic diameter upon biotinylation due to the attached PEG-biotin layer. Narrow polydispersity index (PDI) indicates monodispersity.[13]
Zeta Potential Surface chargeA shift in zeta potential upon surface modification confirms successful conjugation.
UV-Vis Spectroscopy Surface plasmon resonance (for AuNPs)A slight red-shift in the surface plasmon resonance peak of AuNPs after biotinylation.
Photoluminescence Spectroscopy Emission spectra (for QDs)Maintenance of quantum yield and characteristic emission peak after biotinylation.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical functional groupsAppearance of characteristic peaks corresponding to biotin and the linker, confirming successful conjugation.[15]
HABA Assay Quantification of biotinDetermines the concentration of biotin on the nanoparticle surface, allowing for the calculation of biotin density.[1]

Application in Bioimaging: Targeted Cell Labeling

Biotinylated nanoparticles can be used for the targeted imaging of cells that express a specific surface receptor. This is typically achieved through a streptavidin bridge, where a biotinylated antibody specific to the cell surface receptor is first introduced, followed by the addition of streptavidin, and finally the biotinylated nanoparticles.

Signaling Pathway for Targeted Cell Imaging

G cluster_cell Target Cell cluster_targeting Targeting Complex cluster_binding Binding Events cluster_outcome Outcome Receptor Cell Surface Receptor Binding2 Biotin-Streptavidin Interaction Receptor->Binding2 Biotin_Ab Biotinylated Antibody Binding1 Specific Binding Biotin_Ab->Binding1 Streptavidin Streptavidin Streptavidin->Binding2 Binding3 Biotin-Streptavidin Interaction Streptavidin->Binding3 Biotin_NP Biotinylated Nanoparticle (e.g., QD) Biotin_NP->Binding3 Binding1->Receptor Imaging Targeted Bioimaging Binding3->Imaging

Caption: Targeted cell imaging using a biotin-streptavidin bridge.

Brief Protocol for Cell Labeling:

  • Culture target cells on a suitable imaging dish or slide.

  • Incubate the cells with a biotinylated primary antibody specific for the target cell surface receptor.

  • Wash the cells to remove unbound antibodies.

  • Incubate with a solution of streptavidin.

  • Wash the cells to remove unbound streptavidin.

  • Incubate with the biotinylated nanoparticles.

  • Wash the cells to remove unbound nanoparticles.

  • Image the labeled cells using an appropriate imaging modality (e.g., fluorescence microscopy for QDs).

Conclusion

The biotinylation of nanoparticles provides a robust and versatile method for creating highly specific probes for bioimaging. The protocols and characterization techniques outlined in this application note offer a foundation for researchers to develop and utilize these powerful tools in their own studies. The strong and specific nature of the biotin-streptavidin interaction, coupled with the unique properties of nanoparticles, enables enhanced sensitivity and targeting in a wide range of biological applications, from fundamental cell biology to advanced diagnostics and drug delivery.[1][2][3]

References

Application Notes and Protocols for Biotin-PEG2-OH in PROTAC Synthesis and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[1] These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is a critical component influencing a PROTAC's efficacy, physicochemical properties, and ability to form a productive ternary complex.[1] This document provides detailed application notes and protocols for the use of Biotin-PEG2-OH, a versatile linker for PROTAC synthesis and development. The inclusion of a biotin (B1667282) tag offers a valuable tool for purification and various biochemical assays, while the polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility for optimal ternary complex formation.[3][4]

Introduction to PROTAC Technology

PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, facilitating the ubiquitination of the POI and marking it for degradation by the proteasome.[3] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, offering a significant advantage over traditional inhibitors.[3] The general mechanism of action is a multi-step process:

  • The PROTAC enters the cell.

  • The "warhead" portion of the PROTAC binds to the target Protein of Interest (POI).

  • The E3 ligase ligand portion of the PROTAC recruits an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 Ligase).

  • The E3 ligase facilitates the transfer of ubiquitin molecules to the POI.

  • The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

  • The PROTAC is released and can catalytically induce the degradation of multiple POI molecules.[5]

This compound is a bifunctional linker that can be incorporated into PROTACs. The hydroxyl group provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand. The biotin moiety serves as a high-affinity tag for various applications, and the PEG2 spacer enhances solubility and provides appropriate length and flexibility.[3][6]

PROTAC Signaling Pathway

PROTAC_Pathway cluster_cell Cellular Environment PROTAC Biotinylated PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Synthesis of a Biotinylated PROTAC using this compound

The synthesis of a PROTAC using this compound typically follows a modular and convergent approach. This involves the separate synthesis or acquisition of the warhead (POI ligand) and the E3 ligase ligand, followed by their sequential coupling to the linker. Amide bond formation is a common and robust method for these coupling reactions.[2]

General Workflow for PROTAC Synthesis

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start Materials: - Warhead-COOH - E3 Ligase Ligand-NH2 - this compound Step1 Step 1: Couple this compound to Warhead-COOH Start->Step1 Intermediate Intermediate: Warhead-PEG2-Biotin Step1->Intermediate Step2 Step 2: Couple Intermediate to E3 Ligase Ligand-NH2 Intermediate->Step2 Final_PROTAC Final Biotinylated PROTAC Step2->Final_PROTAC Purification Purification & Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purification End Final Product Purification->End

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Biotinylated PROTAC via Amide Coupling

This protocol describes the sequential coupling of this compound, first to a carboxylic acid-functionalized warhead and then to an amine-functionalized E3 ligase ligand.

Materials:

  • Warhead with a carboxylic acid functional group (Warhead-COOH)

  • E3 ligase ligand with an amine functional group (E3 Ligand-NH2)

  • This compound

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Stir plate and stir bar

  • Purification equipment (e.g., HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

Step 1: Coupling of this compound to Warhead-COOH

  • In a dry reaction flask under an inert atmosphere, dissolve Warhead-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add the coupling agent HATU (1.2 eq) and the base DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Monitor the progress of the reaction by LC-MS to confirm the formation of the desired Warhead-PEG2-Biotin intermediate.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the pure Warhead-PEG2-Biotin intermediate.

Step 2: Coupling of Warhead-PEG2-Biotin to E3 Ligand-NH2

  • The terminal hydroxyl group of the Warhead-PEG2-Biotin intermediate needs to be converted to a carboxylic acid for coupling with the amine-functionalized E3 ligase ligand. This can be achieved through various standard organic chemistry reactions, such as oxidation.

  • Once the Warhead-PEG2-Biotin-COOH is obtained, dissolve it (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature for 15-30 minutes.

  • Add the E3 Ligand-NH2 (1.1 eq) to the activated solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, perform a similar work-up and purification as described in Step 1 to isolate the final biotinylated PROTAC.

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.[3][4][5]

Protocol 2: Western Blot Assay for Protein Degradation

This is a standard method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[5][7][8]

Materials:

  • Cultured cells expressing the target protein

  • Synthesized biotinylated PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5][7][8]

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Clarify the lysates by centrifugation and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[5][7][8]

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by SDS-PAGE and transfer them to a membrane. Block the membrane and then incubate with the primary antibody for the POI. Wash and then incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.[4][7][8]

  • Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[8]

Protocol 3: Streptavidin Pull-Down Assay for Target Engagement

This protocol utilizes the biotin tag on the PROTAC to confirm its engagement with the target protein in a cellular context.[1][4][8]

Materials:

  • Cells treated with the biotinylated PROTAC

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Cell lysis buffer

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Western blot reagents and equipment

  • Primary antibody against the target protein

Procedure:

  • Cell Treatment and Lysis: Treat cells with the biotinylated PROTAC at a concentration known to be effective for a specified duration. Include a vehicle control. Lyse the cells as described in the Western Blot protocol.[4]

  • Affinity Pull-Down: Equilibrate the streptavidin beads by washing them with lysis buffer. Incubate the cell lysates with the equilibrated streptavidin beads for 2-4 hours at 4°C with gentle rotation to allow the biotinylated PROTAC and its bound proteins to bind to the beads.[4][8]

  • Washing: Pellet the beads using a magnet or centrifugation and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specific binders.[4][8]

  • Elution and Analysis: Elute the captured proteins from the beads by adding elution buffer and heating. Analyze the eluate by Western blotting using an antibody against the target protein to confirm its presence, thus validating target engagement.[4]

Workflow for Target Engagement Confirmation

Target_Engagement_Workflow cluster_workflow Target Engagement Confirmation Workflow Start Start: - Cells treated with  Biotinylated PROTAC - Vehicle control cells Lysis Cell Lysis Start->Lysis Incubation Incubate Lysates with Streptavidin Beads Lysis->Incubation Washing Wash Beads to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Proteins Washing->Elution Analysis Western Blot Analysis for Target Protein Elution->Analysis Result Result: Confirmation of Target Engagement Analysis->Result

Caption: Workflow for confirming target engagement.

Quantitative Data Presentation

The efficacy of a PROTAC is determined by several key parameters that are quantified through various assays. The following tables provide representative data for a hypothetical PROTAC, "Bio-PEG2-DegraderX," targeting Protein X for degradation via the Cereblon (CRBN) E3 ligase.

Table 1: Physicochemical Properties of Bio-PEG2-DegraderX

PropertyValue
Molecular Weight ( g/mol )~800-1000
cLogP3.5 - 5.0
Topological Polar Surface Area (TPSA) (Ų)140 - 180

Table 2: In Vitro Degradation Efficacy of Bio-PEG2-DegraderX

ParameterCell Line ACell Line B
DC50 (nM) 2540
Dmax (%) >95>90
Time to 50% Degradation (hours) 46

Table 3: Biophysical Characterization of Ternary Complex Formation

AssayBinary Interaction (Bio-PEG2-DegraderX - Protein X)Binary Interaction (Bio-PEG2-DegraderX - CRBN)Ternary Complex (Protein X - Bio-PEG2-DegraderX - CRBN)
SPR/BLI (KD, nM) 5020010
ITC (KD, nM) 6022012
Cooperativity (α) N/AN/A5

Conclusion

This compound is a highly effective and versatile linker for the synthesis of PROTACs. Its properties facilitate the generation of potent protein degraders and enable a range of experimental approaches to characterize their mechanism of action. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of targeted protein degradation. The ability to systematically synthesize, evaluate, and optimize biotinylated PROTACs will continue to drive the development of this promising therapeutic modality.

References

Application Notes and Protocols for Utilizing Biotin-PEG2-OH in Molecule Immobilization on Biosensor Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and stable immobilization of molecules onto biosensor surfaces is a cornerstone of reliable and sensitive biomolecular interaction analysis. The unparalleled high-affinity interaction between biotin (B1667282) and streptavidin (K_D ≈ 10⁻¹⁵ M) provides a robust foundation for such applications.[1] Biotin-PEG2-OH is a heterobifunctional linker designed to leverage this interaction for the controlled attachment of biomolecules.

This linker features a biotin moiety for high-specificity binding to streptavidin-coated surfaces, and a terminal hydroxyl group (-OH) that can be activated or modified for covalent attachment to various sensor surfaces. The short, hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer helps to reduce non-specific binding of interfering molecules to the biosensor surface, thereby enhancing the signal-to-noise ratio.[2] While longer PEG linkers may offer greater flexibility and reduction in steric hindrance, the compact nature of a PEG2 linker can be advantageous in specific applications where precise control over the distance between the immobilized molecule and the surface is critical.[3][4]

These application notes provide detailed protocols for the use of this compound and its derivatives in the functionalization of biosensor surfaces and the subsequent immobilization of biotinylated molecules.

Principle of Immobilization

The immobilization strategy using this compound typically follows a multi-step process. The exact workflow depends on whether the biosensor surface is functionalized with the Biotin-PEG2 linker first, or if a biotinylated molecule of interest is captured on a streptavidin-coated surface.

Strategy 1: Surface Functionalization with this compound Derivatives

  • Surface Activation: The biosensor surface (e.g., gold, silica, or carboxylated surfaces) is chemically activated to become receptive to the linker molecule.

  • Covalent Attachment of Biotin-PEG2 Derivative: A derivative of this compound, such as a thiol for gold surfaces or an NHS-ester for amine-reactive surfaces, is covalently attached to the activated sensor surface.

  • Streptavidin Binding: The biotinylated surface is then incubated with a solution of streptavidin, which binds tightly to the surface-bound biotin.

  • Capture of Biotinylated Molecule: The streptavidin-coated surface, which has multiple free biotin-binding sites, is then used to capture the biotinylated molecule of interest (e.g., protein, antibody, nucleic acid).

Strategy 2: Capture of a Biotinylated Molecule on a Streptavidin-Coated Surface

  • Surface Preparation: A commercially available or user-prepared streptavidin-coated biosensor surface is hydrated and stabilized.

  • Immobilization of Biotinylated Molecule: A solution containing the molecule of interest, which has been previously biotinylated (potentially using a Biotin-PEG2-NHS ester), is injected over the streptavidin surface. The high-affinity interaction leads to the stable capture of the molecule.

Data Presentation

Table 1: Kinetics and Affinity of the Biotin-Streptavidin Interaction
ParameterValueReference
Dissociation Constant (K_D)≈ 10⁻¹⁵ M[1]
Association Rate Constant (k_on)10⁵ to 10⁷ M⁻¹s⁻¹
Dissociation Rate Constant (k_off)≈ 10⁻⁵ s⁻¹
Table 2: Comparative Effects of PEG Linker Length on Immobilization and Binding
FeatureShort PEG Linker (e.g., PEG2)Long PEG Linker (e.g., PEG12)Reference
Steric Hindrance Higher potential for steric hindrance, which may impact the binding of bulky molecules to streptavidin.Lower potential for steric hindrance, offering greater flexibility and distance from the surface.[3][5]
Solubility Modest increase in hydrophilicity.Significant enhancement of hydrophilicity, which can reduce aggregation of the conjugated molecule.[3]
Accessibility May be sufficient for smaller molecules.Improved accessibility of the biotin moiety for streptavidin binding, potentially leading to a stronger signal.[6]
Non-Specific Binding Effective at reducing non-specific binding.Generally provides a greater reduction in non-specific binding due to a more hydrated surface layer.[7]
Application Suitability Applications requiring close proximity of the immobilized molecule to the surface.Applications where maximal separation and flexibility are needed, such as with large proteins or on crowded cell surfaces.[5]

Experimental Protocols

Protocol 1: Functionalization of Gold Biosensor Surfaces with Biotin-PEG2-Thiol

This protocol describes the formation of a self-assembled monolayer (SAM) of a thiol-derivatized Biotin-PEG2 on a gold surface, followed by streptavidin and biotinylated molecule immobilization.

Materials:

  • Gold-coated biosensor chip

  • Biotin-PEG2-Thiol

  • Absolute Ethanol (B145695)

  • Streptavidin solution (0.1 - 0.5 mg/mL in PBS)

  • Biotinylated molecule of interest

  • Wash Buffer: Phosphate-Buffered Saline (PBS) or PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Gold Surface Cleaning: Clean the gold chip by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1-2 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Rinse the chip thoroughly with deionized water and then with absolute ethanol. Dry the chip under a gentle stream of nitrogen.

  • SAM Formation: Prepare a 0.1 - 1.0 mM solution of Biotin-PEG2-Thiol in absolute ethanol. Immerse the cleaned gold chip in this solution for at least 2 hours (or overnight for a denser monolayer) at room temperature in the dark.

  • Washing: Rinse the surface extensively with absolute ethanol to remove any non-covalently bound linker, followed by a thorough wash with PBS.

  • Streptavidin Immobilization: Inject the streptavidin solution over the biotinylated gold surface. If using a real-time detection system like Surface Plasmon Resonance (SPR), monitor the binding until a stable signal is achieved.

  • Washing: Wash the surface with PBST to remove any unbound streptavidin.

  • Capture of Biotinylated Molecule: Inject a solution of the biotinylated molecule of interest over the streptavidin-coated surface. Monitor the immobilization to the desired level.

  • Final Wash: Perform a final wash with PBST to remove any unbound molecules. The sensor surface is now ready for analysis.

Protocol 2: Immobilization of a Biotinylated Protein onto a Streptavidin-Coated Biosensor

This protocol outlines the procedure for capturing a protein, previously biotinylated with a Biotin-PEG2-NHS ester, onto a commercially available streptavidin biosensor chip.

Materials:

  • Streptavidin-coated biosensor chip (e.g., for SPR or Bio-Layer Interferometry - BLI)

  • Biotinylated protein (prepared using Biotin-PEG2-NHS ester)

  • Immobilization Buffer: e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4

  • Running Buffer for the biosensor experiment

  • Regeneration Buffer (if applicable, as recommended by the manufacturer)

Procedure:

  • Biosensor System Preparation: Equilibrate the biosensor system with the running buffer according to the instrument manufacturer's instructions.

  • Sensor Surface Hydration and Stabilization: Hydrate the streptavidin biosensor in the running buffer. To ensure a stable baseline, perform one or more pre-conditioning cycles with the regeneration buffer if recommended by the manufacturer.

  • Ligand Immobilization (Loading):

    • Dilute the biotinylated protein to a suitable concentration (typically 5-20 µg/mL) in the running buffer. The optimal concentration should be determined empirically to achieve the desired immobilization level.

    • Inject the biotinylated protein solution over the streptavidin surface at a low flow rate (e.g., 5-10 µL/min for SPR) until the desired response level is reached. A stable signal plateau indicates that the available binding sites are becoming saturated.[1]

  • Washing and Stabilization: Wash the sensor surface by injecting running buffer to remove any non-specifically bound ligand and to ensure a stable baseline post-immobilization.

  • Ready for Analyte Binding Assay: The biosensor surface with the immobilized protein is now ready for the interaction analysis with the analyte of interest.

Mandatory Visualizations

G cluster_prep Protein Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification cluster_immobilization Immobilization Protein Protein of Interest (in Amine-Free Buffer) Incubate Incubate (e.g., 1 hr at RT) Protein->Incubate Biotin_Reagent Biotin-PEG2-NHS Ester Biotin_Reagent->Incubate Quench Quench Reaction (e.g., with Tris) Incubate->Quench Purify Desalting Column or Dialysis Quench->Purify Biotinylated_Protein Purified Biotinylated Protein Purify->Biotinylated_Protein Inject Inject Biotinylated Protein Biotinylated_Protein->Inject SA_Sensor Streptavidin Biosensor SA_Sensor->Inject Wash Wash Inject->Wash Ready Ready for Analysis Wash->Ready

Caption: Workflow for protein biotinylation and immobilization.

G cluster_surface Surface Preparation cluster_biotinylation Surface Biotinylation cluster_capture Molecule Capture Surface Biosensor Surface (e.g., Gold, Silica) Activated_Surface Activated Surface Surface->Activated_Surface Activation Biotinylated_Surface Biotinylated Surface Activated_Surface->Biotinylated_Surface Covalent Attachment Biotin_Linker Biotin-PEG2-Derivative (e.g., Thiol, NHS-ester) Biotin_Linker->Biotinylated_Surface SA_Surface Streptavidin Surface Biotinylated_Surface->SA_Surface Binding Streptavidin Streptavidin Streptavidin->SA_Surface Final_Surface Functionalized Surface Ready for Assay SA_Surface->Final_Surface Capture Biotinylated_Molecule Biotinylated Molecule (Protein, DNA, etc.) Biotinylated_Molecule->Final_Surface

Caption: General workflow for surface functionalization.

G EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activation Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: Simplified EGFR signaling pathway for biosensor studies.

References

Troubleshooting & Optimization

troubleshooting low biotinylation efficiency with Biotin-PEG2-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting biotinylation experiments using Biotin-PEG2-OH. This guide provides detailed answers to frequently asked questions (FAQs) and solutions to common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I'm seeing very low or no biotinylation with this compound. What's the problem?

The most common reason for failed biotinylation with this compound is that the terminal hydroxyl group (-OH) is not inherently reactive towards common functional groups on proteins, such as primary amines (lysine residues).[1][2] To form a stable covalent bond, the hydroxyl group must first be "activated" into a more reactive intermediate, or it must be coupled to a specific functional group on the target molecule, like a carboxylic acid, using a crosslinker like EDC.[1][3]

Low efficiency can also stem from several other factors:

  • Inactive Reagents : The activated biotin (B1667282) reagent may have been hydrolyzed by moisture.[4]

  • Incorrect Buffer : Your reaction buffer may contain chemicals that compete with or quench the reaction.[5]

  • Suboptimal Reaction pH : The pH may not be ideal for the specific conjugation chemistry you are using.[4]

  • Insufficient Molar Ratio : The molar excess of the biotin reagent may be too low to achieve efficient labeling.[6]

Q2: How do I "activate" the hydroxyl group on this compound?

Activation converts the poorly reactive -OH group into a form that readily reacts with nucleophiles like primary amines. Common methods include:

  • N,N'-Disuccinimidyl Carbonate (DSC) : Reacts with the hydroxyl group to form a succinimidyl carbonate ester, which is highly reactive towards primary amines.[1]

  • Carbonyldiimidazole (CDI) : Activates the hydroxyl group to form an imidazole (B134444) carbamate (B1207046) intermediate that can then react with primary amines.[1]

  • Tosylation : Reacting the alcohol with tosyl chloride (TsCl) creates a tosylate, which is an excellent leaving group that can be displaced by nucleophiles.[7]

The activated reagent should be prepared fresh and used immediately, as these intermediates are often moisture-sensitive.[1]

Q3: What is the advantage of the PEG2 spacer in my reagent?

The polyethylene (B3416737) glycol (PEG) spacer arm provides several key benefits in biotinylation:

  • Reduces Steric Hindrance : It introduces a flexible, hydrophilic arm that separates the biotin molecule from the target. This increased distance makes it easier for the biotin to access the deep biotin-binding pocket of streptavidin or avidin, improving detection and binding efficiency.[6][8][9]

  • Increases Solubility : PEG is hydrophilic and can increase the water solubility of the biotin reagent and the final biotinylated molecule, which is particularly helpful for proteins prone to aggregation.[6][8]

Q4: My protein precipitated after I added the biotinylation reagent. What should I do?

Protein precipitation is often a sign of over-biotinylation or that the reaction conditions are too harsh.[4][10] Attaching too many hydrophobic biotin molecules can alter the protein's structure and solubility.[5]

Solutions :

  • Reduce the molar excess of the biotin reagent in the reaction.[4][5]

  • Decrease the reaction time or perform the incubation at a lower temperature (e.g., 4°C).[4]

  • Ensure the reaction buffer pH is not too close to your protein's isoelectric point.[4]

  • Confirm that the concentration of any organic solvent (like DMSO or DMF) used to dissolve the biotin reagent is low (typically <10%) in the final reaction volume.[11]

Q5: How should I store and handle my this compound reagent?

Proper storage is critical to prevent reagent degradation. NHS-ester activated biotin reagents are particularly sensitive to moisture.[4]

  • Storage : Store the reagent at -20°C, protected from moisture (desiccated).[4][12]

  • Handling : Before opening the vial, always allow it to fully equilibrate to room temperature. This prevents atmospheric moisture from condensing inside the cold vial, which can hydrolyze and inactivate the reagent.[8][12]

  • Stock Solutions : Prepare stock solutions in an anhydrous (dry) organic solvent like DMSO or DMF.[6] Do not prepare stock solutions in aqueous buffers for long-term storage, as hydrolysis will occur.[10][13] Use freshly prepared solutions for best results.[8]

Q6: How can I confirm my protein is biotinylated and determine the efficiency?

Verifying the success of your biotinylation reaction is a critical step before proceeding with downstream applications.[6]

  • HABA Assay : The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method to estimate the degree of biotinylation. It measures the displacement of HABA from an avidin-HABA complex by your biotinylated protein, which causes a measurable decrease in absorbance at 500 nm.[6][11]

  • Streptavidin Gel-Shift Assay / Western Blot : Run the biotinylated protein on an SDS-PAGE gel and transfer it to a membrane. Probing with a streptavidin-HRP conjugate will produce a band for the biotinylated protein, confirming that labeling occurred.[6]

Troubleshooting Workflow

This decision tree provides a logical workflow to diagnose and resolve common issues leading to low biotinylation efficiency.

G start Low or No Signal Detected? buffer_check Is the reaction buffer free of primary amines (e.g., Tris, Glycine)? start->buffer_check Start Here ph_check Is the reaction pH optimal for your chemistry? (e.g., pH 7.2-8.5 for NHS esters) buffer_check->ph_check Yes buffer_sol Solution: Exchange the protein into an amine-free buffer like PBS, HEPES, or Borate. buffer_check->buffer_sol No reagent_check Was the biotin reagent stored properly (-20°C, desiccated) and handled correctly (warmed before opening)? ph_check->reagent_check Yes ph_sol Solution: Adjust the buffer pH to the optimal range for the reaction. ph_check->ph_sol No ratio_check Was the molar ratio of biotin reagent to protein sufficient? (e.g., 10-50x excess) reagent_check->ratio_check Yes reagent_sol Solution: Use a fresh vial of biotin reagent. Ensure proper handling and storage. reagent_check->reagent_sol No protein_check Is the protein concentration adequate? (e.g., >1-2 mg/mL) ratio_check->protein_check Yes ratio_sol Solution: Optimize the molar excess of the biotin reagent. Try increasing the ratio. ratio_check->ratio_sol No purify_check Was unreacted ('free') biotin removed after the reaction? protein_check->purify_check Yes protein_sol Solution: Concentrate the protein solution if possible. protein_check->protein_sol No purify_sol Solution: Purify the sample using a desalting column or dialysis to remove free biotin, which competes for streptavidin binding. purify_check->purify_sol No success Problem Solved / Root Cause Identified purify_check->success Yes buffer_sol->success ph_sol->success reagent_sol->success ratio_sol->success protein_sol->success purify_sol->success

A logical workflow for troubleshooting low biotinylation efficiency.

Quantitative Data Summary

For successful biotinylation, several reaction parameters must be optimized. The tables below provide recommended starting conditions for labeling proteins via primary amines using an NHS-ester activated biotin reagent.

Table 1: Recommended Reaction Conditions

Parameter Recommended Range Rationale
Molar Excess (Biotin:Protein) 10:1 to 50:1 A molar excess is required to drive the reaction to completion. Dilute protein solutions may require a higher ratio.[8][10]
Protein Concentration 1 - 10 mg/mL Higher protein concentrations (>2 mg/mL) generally result in more efficient labeling.[8][12]
Reaction pH 7.2 - 8.5 Balances high reactivity of primary amines with the stability of the NHS-ester, which hydrolyzes at high pH.[10]
Incubation Time 30 - 60 minutes (Room Temp) or 2 hours (4°C) Sufficient time for the reaction to proceed. Longer times at lower temperatures can be used for sensitive proteins.[12]

| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are faster, while 4°C can help maintain the stability of sensitive proteins.[12] |

Table 2: Buffer Compatibility for Amine-Reactive Biotinylation

Buffer Type Compatibility Reason
Phosphate-Buffered Saline (PBS) Recommended Amine-free and maintains a physiological pH.[5]
HEPES Recommended Good buffering capacity in the optimal pH range (7.2-8.5) and is amine-free.[5]
Borate Recommended Effective buffer, especially for reactions at slightly more alkaline pH (8.0-9.0).[5]
Carbonate/Bicarbonate Recommended A suitable amine-free buffer system for maintaining alkaline pH.[9]
Tris (e.g., Tris-HCl) Avoid Contains primary amines that directly compete with the target protein for the biotin reagent, quenching the reaction.[5][8]

| Glycine | Avoid | Contains a primary amine and will quench the conjugation reaction.[5][8] |

Experimental Protocols

Protocol 1: Activation of this compound with DSC

This protocol describes the activation of the hydroxyl group on this compound to create a succinimidyl carbonate ester, which is reactive towards primary amines. This activated biotin should be used immediately.

  • Reagent Preparation : Dissolve this compound in anhydrous DMF or DMSO. In a separate vial, dissolve N,N'-Disuccinimidyl Carbonate (DSC) in the same anhydrous solvent.

  • Activation Reaction : Slowly add the DSC solution to the this compound solution to achieve a final molar ratio of approximately 1.2:1 (DSC:this compound).[1]

  • Incubation : Let the reaction proceed for 1-4 hours at room temperature with gentle stirring, ensuring it is protected from moisture.[1] The resulting solution contains the activated Biotin-PEG2-succinimidyl carbonate.

Protocol 2: General Protein Biotinylation using Activated Biotin-PEG2

This protocol provides a general guideline for labeling a protein with an amine-reactive, activated Biotin-PEG2 reagent.

  • Prepare Protein : Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer like Tris, perform a buffer exchange via dialysis or a desalting column.[6][12]

  • Prepare Biotin Reagent : Immediately before use, dissolve the activated Biotin-PEG2 reagent (from Protocol 1 or a commercial NHS-ester) in anhydrous DMSO or DMF to a stock concentration of ~10-20 mM.[6]

  • Biotinylation Reaction : Add the calculated volume of the biotin reagent stock solution to the protein solution to achieve a 10- to 20-fold molar excess of biotin over the protein.[6][12] Ensure the final concentration of the organic solvent is less than 10%.

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6]

  • Quench Reaction (Optional) : To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[1][6]

  • Remove Excess Biotin : Separate the biotinylated protein from unreacted biotin using a desalting column or dialysis against a suitable storage buffer (like PBS).[6][10] This step is crucial to prevent free biotin from interfering in downstream applications.[10]

Visualizations

General Biotinylation Workflow

G prep_protein 1. Prepare Protein (Amine-free buffer, pH 7.2-8.5) prep_biotin 2. Prepare Activated Biotin (Freshly dissolve in DMSO/DMF) prep_protein->prep_biotin reaction 3. Biotinylation Reaction (Mix Protein + Biotin, Incubate) prep_biotin->reaction quench 4. Quench Reaction (Optional) (Add Tris or Glycine) reaction->quench purify 5. Purify Conjugate (Remove excess free biotin) quench->purify final_product Biotinylated Protein purify->final_product

A standard experimental workflow for protein biotinylation.
Amine-Reactive Biotinylation Chemistry

G biotin Activated Biotin-PEG2 (Biotin-PEG2-NHS) plus_react + protein Protein (with primary amine, -NH₂) reaction pH 7.2 - 8.5 protein->reaction conjugate Biotinylated Protein (Stable Amide Bond) plus_prod + byproduct NHS Byproduct reaction->conjugate

Reaction of an NHS-activated Biotin-PEG2 with a primary amine.

References

Technical Support Center: Optimizing Biotin-PEG Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on optimizing Biotin-PEG conjugation reactions. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Can I directly use Biotin-PEG2-OH for conjugation to my protein?

No, the terminal hydroxyl group (-OH) on this compound is generally unreactive towards common functional groups on biomolecules, such as primary amines (-NH₂) on proteins, under standard physiological conditions.[1][2] Direct conjugation is unlikely to be successful. The hydroxyl group must first be chemically "activated" to be converted into a more reactive species.[1][2]

However, a more common and straightforward approach is to use a pre-activated Biotin-PEG derivative, such as a Biotin-PEG-NHS ester , which is designed to react directly with primary amines.[1]

How can the hydroxyl group on Biotin-PEG-OH be activated?

Activating the hydroxyl group is a chemical synthesis process. Common strategies include:

  • Oxidation and NHS Ester Formation: The terminal -OH group can be oxidized to a carboxylic acid (-COOH). This acid can then be reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent like EDC to form an amine-reactive NHS ester.[1][3]

  • Tosylation: The alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) to convert the hydroxyl into a tosylate (-OTs).[2] The tosyl group is an excellent leaving group, making the PEG chain susceptible to nucleophilic attack by amines or thiols.[2]

These activation steps require expertise in chemical synthesis and purification. For most biological applications, using a commercially available, pre-activated Biotin-PEG reagent is recommended for simplicity and reliability.

What are the optimal reaction conditions for Biotin-PEG-NHS ester conjugation?

Several factors are critical for a successful conjugation reaction with an NHS-ester derivative.

  • pH: The optimal pH range for NHS ester reactions is between 7.0 and 9.0, with a more specific optimum often cited between 8.3 and 8.5.[1] The primary amine on the target molecule needs to be deprotonated to be reactive, which is favored at a slightly alkaline pH. However, the NHS ester is also prone to hydrolysis at high pH, which deactivates it.[1]

  • Buffer: Use an amine-free buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for reaction with the NHS ester.[1] Recommended buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[1][4]

  • Temperature and Time: The reaction rate is influenced by temperature. Higher temperatures lead to faster reactions but may compromise the stability of sensitive proteins.[5] See the table below for typical incubation conditions.

  • Molar Ratio: The molar excess of the Biotin-PEG-NHS ester over the target molecule is crucial for controlling the degree of labeling.

How long should I incubate my conjugation reaction?

Incubation time is dependent on temperature and the desired degree of labeling. Longer incubation times generally lead to a higher degree of biotinylation.[5]

Target MoleculeTemperatureIncubation TimeCitations
Purified Proteins/AntibodiesRoom Temperature (~20-25°C)30 - 60 minutes[2][4][6][]
Purified Proteins/Antibodies4°C2 hours - Overnight[2][5][6]
Cell Surface Proteins (Live Cells)4°C30 minutes[2]
What molar ratio of Biotin-PEG-NHS to protein should I use?

The optimal molar ratio depends on the concentration of your target protein and the number of available primary amines. A higher molar excess is often required for more dilute protein solutions.[1][4]

Protein ConcentrationRecommended Molar Excess (Biotin:Protein)Citations
> 2 mg/mL≥ 12-fold[5]
1 - 10 mg/mL10 to 20-fold[1][4][6][8]
≤ 2 mg/mL≥ 20-fold[5]
How do I stop the conjugation reaction?

The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 10-100 mM.[2] These small molecules will react with any remaining NHS-ester reagent, preventing further labeling of your target molecule.

How can I remove unreacted Biotin-PEG reagent after the reaction?

Excess, unreacted biotinylation reagent must be removed to prevent interference in downstream applications. Common methods include:

  • Dialysis or Buffer Exchange: Dialyzing the sample against a suitable buffer (like PBS) is a common method.[2][4]

  • Size-Exclusion Chromatography (SEC): Using a desalting column can quickly separate the larger, biotinylated protein from the smaller, unreacted biotin (B1667282) reagent.[2][4]

How can I determine the degree of biotinylation?

The extent of biotin incorporation can be measured to ensure reproducibility.

  • HABA Assay: The most common method uses the HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye.[4] HABA binds to avidin, producing a colorimetric signal. When a biotinylated sample is added, the biotin displaces the HABA, causing a measurable decrease in absorbance that is proportional to the amount of biotin in the sample.[4]

  • Mass Spectrometry: For a precise determination, matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to measure the mass difference between the unconjugated and biotinylated molecules.

Experimental Protocol: General Biotin-PEG-NHS Conjugation

This protocol provides a general methodology for labeling a protein with a Biotin-PEG-NHS ester.

1. Reagent Preparation:

  • Protein Solution: Ensure the protein is in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[1][6] If the protein is in a buffer containing amines, perform a buffer exchange.[4]

  • Biotin-PEG-NHS Ester Solution: Immediately before use, allow the vial of Biotin-PEG-NHS ester to equilibrate to room temperature to prevent condensation.[4] Dissolve the reagent in an anhydrous organic solvent like DMSO or DMF to create a 10-20 mM stock solution.[1][6]

2. Conjugation Reaction:

  • Add the calculated molar excess of the Biotin-PEG-NHS ester stock solution to the protein solution while gently stirring.[1] The volume of the stock solution should ideally be less than 10% of the total reaction volume to avoid protein precipitation.[2]

  • Incubate the reaction at room temperature for 30-60 minutes or on ice/4°C for 2 hours.[1][6]

3. Quenching and Purification:

  • (Optional) Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.

  • Remove the excess, unreacted biotin reagent using dialysis or a desalting column.[4]

4. Storage:

  • Store the purified biotinylated protein under the same conditions as the unlabeled protein, typically at 4°C for short-term storage or at -20°C for long-term storage.[2]

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_purify 3. Purification cluster_final 4. Final Product p1 Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) r1 Add Biotin-PEG-NHS to Protein Solution (Molar Excess) p1->r1 p2 Equilibrate & Dissolve Biotin-PEG-NHS in DMSO/DMF p2->r1 r2 Incubate: RT for 30-60 min OR 4°C for 2h r1->r2 q1 (Optional) Quench with Tris/Glycine r2->q1 q2 Remove Excess Reagent (Dialysis / SEC) r2->q2 if not quenching q1->q2 f1 Store Biotinylated Protein Appropriately q2->f1 G start Start: Low/No Biotinylation q1 Is buffer amine-free (e.g., no Tris/Glycine)? start->q1 a1_no Solution: Buffer exchange to PBS or Bicarbonate q1->a1_no No q2 Is buffer pH between 7.0-9.0? q1->q2 Yes end_node Problem Solved a1_no->end_node a2_no Solution: Adjust pH or use freshly made buffer q2->a2_no No q3 Was Biotin-PEG-NHS stored properly & freshly dissolved? q2->q3 Yes a2_no->end_node a3_no Cause: Reagent Hydrolysis Solution: Use fresh reagent, allow vial to warm before opening q3->a3_no No q4 Is molar ratio sufficient? q3->q4 Yes a3_no->end_node a4_no Solution: Increase molar excess of Biotin-PEG-NHS, especially for dilute protein q4->a4_no No q5 Is incubation time long enough? q4->q5 Yes a4_no->end_node a5_no Solution: Increase incubation time or reaction temperature q5->a5_no No q5->end_node Yes a5_no->end_node

References

effect of pH on Biotin-PEG2-OH reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction efficiency of biotinylation reagents, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: I have Biotin-PEG2-OH. How do I use it for biotinylation and what is the effect of pH?

This compound has a terminal hydroxyl group (-OH) which is generally not reactive towards common functional groups on proteins like primary amines under standard conditions. To perform a biotinylation reaction, you typically need an "activated" biotin (B1667282) reagent that contains a reactive group.

The most common strategy involves reacting a biotin derivative with primary amines (found on lysine (B10760008) residues and the N-terminus of proteins). For this, you would need to either:

  • Activate the hydroxyl group of your this compound to create a more reactive species.

  • Use a commercially available activated reagent, such as Biotin-PEG2-NHS ester .

The reaction of NHS esters with primary amines is highly dependent on pH.[1] This guide will focus on the pH considerations for this widely used amine-reactive chemistry.

Q2: Why is pH so critical for the reaction between an NHS-activated biotin and a primary amine?

The pH of the reaction buffer is a crucial factor that governs two competing processes:

  • Amine Reactivity: The primary amine on the target molecule (e.g., a protein) is the reactive species. For it to effectively attack the NHS ester, it must be in its deprotonated, nucleophilic form (-NH2). At acidic pH, the amine group is protonated (-NH3+), making it non-nucleophilic and halting the reaction.[2][3]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders the reagent inactive. The rate of this hydrolysis increases significantly at higher pH values.[2][4][5]

Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive deprotonated amine while minimizing the rate of NHS ester hydrolysis.[2]

Q3: What is the optimal pH range for an NHS-ester biotinylation reaction?

The optimal pH for reacting an NHS ester with a primary amine is between 7.0 and 9.0 .[1][6][7] Many protocols refine this to a more specific range of pH 7.2 to 8.5 to achieve a good balance between reaction rate and reagent stability.[2][3][8] While the reaction proceeds faster at the higher end of this range (e.g., pH 8.0-8.5), the half-life of the NHS ester decreases, making it important to work efficiently.[4]

Q4: What happens if the reaction pH is too low?

If the pH is too low (e.g., below 7.0), the majority of the primary amine groups on the target molecule will be protonated (-NH3+). This protonated form is not a nucleophile and cannot react with the NHS ester, leading to very low or no biotinylation efficiency.[2]

Q5: What happens if the reaction pH is too high?

If the pH is too high (e.g., above 8.5-9.0), the hydrolysis of the NHS ester becomes the dominant reaction.[2][9] The rapid degradation of the biotinylation reagent reduces the amount available to react with the target molecule, resulting in a significantly lower conjugation yield.[2] For example, the hydrolysis half-life of Sulfo-NHS-LC-biotin is below 15 minutes at pH values above 8.0, but exceeds 2 hours at pH values below 6.5.[4]

Q6: Which buffers should I use for the biotinylation reaction?

It is critical to use a buffer that is free of primary amines. These will compete with your target molecule for reaction with the NHS ester, significantly reducing labeling efficiency.[8][10]

Recommended Buffers (Amine-Free)Buffers to Avoid (Contain Primary Amines)
Phosphate-Buffered Saline (PBS), pH 7.2-8.0Tris-Buffered Saline (TBS)
HEPES, pH 7.2-8.0Glycine Buffers
Bicarbonate/Carbonate, pH 8.0-8.5Ammonium Buffers (e.g., Ammonium Bicarbonate)

Troubleshooting Guide

Problem: Low or No Biotinylation Signal

If you are experiencing poor labeling efficiency, use the following guide to troubleshoot the issue. The pH of the reaction buffer is one of the most common causes of failure.

TroubleshootingWorkflow cluster_start cluster_checks Initial Checks cluster_solutions Corrective Actions cluster_result start Start: Low Biotinylation Yield ph_check Is buffer pH within 7.2-8.5? start->ph_check buffer_check Is the buffer free of primary amines (e.g., Tris, Glycine)? ph_check->buffer_check Yes adjust_ph Adjust buffer pH to 7.2-8.5 and repeat experiment. ph_check->adjust_ph No reagent_check Was the biotin reagent freshly prepared and handled correctly? buffer_check->reagent_check Yes change_buffer Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES). buffer_check->change_buffer No prep_reagent Use a fresh vial of biotin reagent. Dissolve immediately before use. reagent_check->prep_reagent No success Success: Optimized Yield reagent_check->success Yes adjust_ph->success change_buffer->success prep_reagent->success

Caption: Troubleshooting workflow for low biotinylation signal.

Quantitative Data Summary

The efficiency of an NHS-ester biotinylation reaction is a balance between the availability of the reactive amine and the stability of the ester. The table below summarizes the effect of pH on these key parameters.

pH RangeAmine Reactivity (-NH₂)NHS Ester Stability (vs. Hydrolysis)Overall Biotinylation Efficiency
< 7.0 Low (Amine is protonated: -NH₃⁺)[2]High (Low hydrolysis rate)[4]Very Low
7.2 - 8.5 Good (Sufficient deprotonated amine)[2][3]Moderate (Acceptable hydrolysis rate)[4]Optimal [8]
> 8.5 High (Amine is deprotonated)[2]Low (Rapid hydrolysis)[2][4]Low to Very Low

Experimental Protocols

Protocol: Optimizing Reaction pH for Biotinylation of a Protein with an NHS-Ester Reagent

This protocol provides a general procedure for determining the optimal pH for your specific protein and application.

Materials:

  • Protein of interest (1-10 mg/mL)

  • Amine-reactive Biotin-PEG-NHS ester reagent

  • Anhydrous DMSO or DMF

  • Reaction Buffers:

    • 0.1 M Sodium Phosphate, pH 7.2

    • 0.1 M Sodium Phosphate, pH 7.8

    • 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[11]

  • Desalting columns for purification[11]

  • Method for quantifying biotin incorporation (e.g., HABA assay)[6]

Workflow Diagram:

ExperimentalWorkflow prep_protein 1. Prepare Protein buffer_exchange Buffer exchange protein into three separate amine-free buffers: pH 7.2, 7.8, and 8.3 prep_protein->buffer_exchange prep_biotin 2. Prepare Biotin Reagent dissolve_biotin Immediately before use, dissolve Biotin-PEG-NHS in DMSO to a 10 mM stock solution. prep_biotin->dissolve_biotin run_reaction 3. Perform Parallel Reactions add_biotin Add a 20-fold molar excess of biotin stock to each of the three protein aliquots. run_reaction->add_biotin quench 4. Quench Reactions incubate Incubate all reactions for 30-60 min at room temperature. add_biotin->incubate incubate->quench add_quencher Add Quenching Buffer (e.g., Tris-HCl) to stop the reaction. quench->add_quencher purify 5. Purify add_quencher->purify desalt Remove excess, unreacted biotin using a desalting column for each sample. purify->desalt analyze 6. Analyze Results desalt->analyze haba Quantify biotin incorporation for each sample using a HABA assay or similar method. analyze->haba select_ph Select the pH that provides the highest biotinylation efficiency. haba->select_ph

Caption: Experimental workflow for optimizing reaction pH.

Procedure:

  • Prepare Protein Solution: If your protein is in a buffer containing primary amines (like Tris or glycine), you must first perform a buffer exchange into an amine-free buffer like PBS. For this optimization, divide your protein into three aliquots and exchange each into one of the Reaction Buffers (pH 7.2, 7.8, 8.3).[8] Ensure the final protein concentration is between 1-10 mg/mL.[2]

  • Prepare Biotin-PEG-NHS Solution: Immediately before use, dissolve the Biotin-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of ~10 mM.[1] Do not store the reagent in solution, as it will hydrolyze.[5]

  • Biotinylation Reaction:

    • Add a calculated amount of the biotin solution to each of the three protein aliquots to achieve the desired molar excess (a 20-fold molar excess is a common starting point).[1][6]

    • Incubate the reactions at room temperature for 30-60 minutes or on ice for 2 hours.[6]

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.[11] This step scavenges any unreacted NHS-ester reagent.

  • Remove Excess Biotin: Purify the biotinylated protein from excess, non-reacted biotin reagent using a desalting column or dialysis.[6][11]

  • Quantify Results: Determine the degree of biotinylation for each sample using a standard method like the HABA assay.[6] The sample that yields the highest degree of labeling corresponds to the optimal pH for your protein under these conditions.

References

reducing non-specific binding of Biotin-PEG2-OH conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding of Biotin-PEG2-OH conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugate and what are its primary applications?

A this compound conjugate consists of three key components: a biotin (B1667282) molecule, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group (-OH). The biotin component allows for highly specific and strong binding to avidin (B1170675) and streptavidin proteins. The PEG linker is a hydrophilic spacer that increases the conjugate's solubility in aqueous solutions and helps to minimize non-specific binding by creating a hydration layer that shields the biotin and the conjugated molecule from unintended interactions.[1][2] The terminal hydroxyl group provides a reactive site for further conjugation to other molecules of interest, such as proteins, antibodies, or drugs.

Common applications include:

  • Immunoassays: (e.g., ELISA, Western blotting) for the detection of target molecules.

  • Pull-down assays: to isolate and identify binding partners of a biotinylated bait molecule.

  • Cellular imaging and flow cytometry: for labeling and tracking cells.

  • Drug delivery and targeting: to improve the pharmacokinetic properties of therapeutic agents.

Q2: What are the primary causes of non-specific binding with this compound conjugates?

Non-specific binding (NSB) can arise from several factors, leading to high background signals and potentially false-positive results.[1][2][3] Key causes include:

  • Hydrophobic and Electrostatic Interactions: Molecules can adhere non-specifically to surfaces or other proteins due to attractive hydrophobic or electrostatic forces.[1][2]

  • Endogenous Biotin: Many biological samples, particularly from tissues like the liver and kidney, contain naturally occurring biotin and biotinylated proteins that can be detected by avidin or streptavidin, leading to high background.[1][2][3][4][5]

  • Binding to the Affinity Matrix: The biotinylated molecule or other proteins in the sample may bind directly to the streptavidin or avidin beads or surfaces being used.[1]

  • Aggregation of the Conjugate: The this compound conjugate itself may form aggregates, which can then bind non-specifically.[1]

  • Inadequate Blocking: Insufficient blocking of the solid phase (e.g., microplate wells, membranes) leaves sites available for the biotinylated protein or detection reagents to bind non-specifically.[3]

  • Excessive Conjugate Concentration: Using too high a concentration of the biotinylated conjugate can lead to increased non-specific binding.[2]

Q3: How does the PEG linker in this compound help to reduce non-specific binding?

The polyethylene glycol (PEG) spacer plays a crucial role in minimizing non-specific interactions.[1][2] PEG is a hydrophilic and electrically neutral polymer that creates a hydration layer around the biotin and the conjugated molecule.[1] This "shield" of water molecules sterically hinders non-specific hydrophobic and electrostatic interactions with other surfaces and proteins, thereby reducing background noise.[1]

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues related to the non-specific binding of this compound conjugates.

Issue 1: High Background Signal in an ELISA Assay

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inadequate Blocking Optimize your blocking conditions. Try different blocking agents (see Table 1), increase the concentration, or extend the incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[4][6] Ensure the entire surface of the well is covered with blocking buffer.[3]
Suboptimal Reagent Concentrations Perform a titration of your biotinylated conjugate and the streptavidin-enzyme conjugate to find the optimal concentrations that yield the best signal-to-noise ratio.[3][7]
Insufficient Washing Increase the number and duration of wash steps.[3][7] Adding a detergent like Tween-20 (0.05-0.1%) to your wash buffer can also help to reduce non-specific interactions.[3][4]
Endogenous Biotin If you are working with cell lysates or tissue homogenates, perform an endogenous biotin blocking step before adding your biotinylated conjugate.[3][4]
Contaminated Blocking Buffer Avoid using non-fat dry milk as a blocking agent in biotin-streptavidin systems as it contains endogenous biotin.[2][8][9] Use high-quality, biotin-free BSA or a synthetic blocking buffer.[3]
Issue 2: High Background in a Pull-Down Assay

Possible Causes and Solutions:

Possible Cause Recommended Solution
Non-specific Binding to Beads Pre-clear your lysate by incubating it with unconjugated beads for 1 hour at 4°C before adding your biotinylated bait protein. This will remove proteins that non-specifically bind to the bead matrix.[1]
Insufficient Washing Increase the stringency of your wash buffers. You can increase the salt concentration (e.g., up to 500 mM NaCl) and/or the detergent concentration (e.g., 0.1-1% Triton X-100 or NP-40). Perform at least 3-5 washes.[1]
Unoccupied Streptavidin Sites After immobilizing your biotinylated bait, wash the beads with a solution containing free biotin to block any remaining unoccupied biotin-binding sites on the streptavidin.[1][10]
Hydrophobic Interactions Include a non-ionic surfactant, such as Tween-20 (0.05% - 0.1%), in your washing and incubation buffers to disrupt hydrophobic interactions.[1]
Electrostatic Interactions Increase the salt concentration (e.g., up to 500 mM NaCl) in your buffers to shield electrostatic charges.[1][11]

Data Presentation

Table 1: Comparison of Common Blocking Agents

Blocking Agent Typical Concentration Advantages Disadvantages Common Applications
Bovine Serum Albumin (BSA) 1-5% in PBS or TBSLow background, compatible with biotin-streptavidin systems.[9]Can be a weaker blocker than milk for some antibodies.[9]ELISA, Western Blotting, Immunofluorescence, Flow Cytometry
Normal Serum 2-10% in PBS or TBSHighly effective at reducing non-specific antibody binding.Must be from the same species as the secondary antibody host to avoid cross-reactivity.[9]Immunofluorescence, Immunohistochemistry
Non-fat Dry Milk 1-5% in TBSInexpensive and effective for many applications.[9]Contains endogenous biotin, not suitable for biotin-streptavidin systems.[9] Can mask some antigens.Western Blotting (with caution in biotin systems)
Commercial/Synthetic Blockers Varies by manufacturerOften protein-free, reducing the chance of cross-reactivity. Biotin-free formulations are available.Can be more expensive.All applications, especially when high background is a persistent issue.

Experimental Protocols

Protocol 1: Optimizing Blocking and Washing Steps in an ELISA
  • Coating: Coat microplate wells with your antigen or capture antibody as per your standard protocol. Wash the wells twice with wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking: Add at least 200 µL of your chosen blocking buffer (see Table 1) to each well to ensure the entire surface is covered.[3] Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Washing: Wash the wells thoroughly with wash buffer (e.g., 3-5 times) to remove the blocking buffer.[3]

  • Incubation with Biotinylated Conjugate: Add your this compound conjugate at the desired concentration and incubate according to your protocol.

  • Stringent Washing: After incubation, perform a series of stringent washes. Wash the wells 3-5 times with wash buffer for 5 minutes each with vigorous agitation.[1] For persistent high background, you can increase the number of washes or the concentration of Tween-20 in the wash buffer.[1]

  • Detection: Proceed with the addition of the streptavidin-enzyme conjugate and substrate as per your protocol.

Protocol 2: Endogenous Biotin Blocking

This protocol is for applications such as immunohistochemistry or assays using cell lysates or tissue homogenates. Commercial kits are also widely available for this purpose.[4][12][13][14][15]

  • Prepare Samples: Prepare your tissue sections or cell samples according to your standard protocol.

  • Avidin/Streptavidin Incubation: Incubate the sample with an excess of avidin or streptavidin (e.g., 0.1 mg/mL in PBS) for 15-30 minutes at room temperature.[4] This will bind to the endogenous biotin in the sample.

  • Washing: Wash the sample thoroughly with wash buffer (e.g., PBS) to remove the unbound avidin/streptavidin.

  • Biotin Incubation: Incubate the sample with a solution of free biotin (e.g., 0.01 mg/mL in PBS) for 15-30 minutes at room temperature.[4] This will block any remaining biotin-binding sites on the avidin/streptavidin that was added in the previous step.

  • Final Washing: Wash the sample thoroughly with wash buffer.

  • Proceed with Assay: Your sample is now ready for the addition of your this compound conjugate and subsequent detection reagents.

Visualizations

cluster_causes Primary Causes of Non-Specific Binding cluster_solutions Troubleshooting Solutions hydrophobic Hydrophobic/ Electrostatic Interactions blocking Optimize Blocking (Agent, Time, Conc.) hydrophobic->blocking washing Increase Wash Stringency (Salt, Detergent, Reps) hydrophobic->washing endogenous Endogenous Biotin biotin_block Endogenous Biotin Blocking Protocol endogenous->biotin_block matrix Binding to Affinity Matrix matrix->blocking preclear Pre-clear Lysate with Unconjugated Beads matrix->preclear aggregation Conjugate Aggregation aggregation->washing

Caption: Troubleshooting logic for non-specific binding.

start Start: High Background Observed check_blocking Is blocking adequate? start->check_blocking optimize_blocking Optimize Blocking: - Change agent - Increase time/conc. check_blocking->optimize_blocking No check_washing Is washing stringent? check_blocking->check_washing Yes optimize_blocking->check_washing optimize_washing Optimize Washing: - Increase reps/duration - Add detergent/salt check_washing->optimize_washing No check_endogenous Is endogenous biotin a possibility? check_washing->check_endogenous Yes optimize_washing->check_endogenous perform_biotin_block Perform Endogenous Biotin Blocking check_endogenous->perform_biotin_block Yes check_concentration Is conjugate concentration optimized? check_endogenous->check_concentration No perform_biotin_block->check_concentration titrate_conjugate Titrate Conjugate Concentration check_concentration->titrate_conjugate No end Low Background check_concentration->end Yes titrate_conjugate->end

Caption: Decision workflow for troubleshooting high background.

References

challenges with Biotin-PEG2-OH solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Biotin-PEG2-OH

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. The short PEG chain (n=2) gives this molecule unique characteristics, balancing the hydrophobicity of the biotin (B1667282) moiety with the hydrophilicity of the PEG linker.[1][2] This can present challenges during dissolution in purely aqueous systems.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve directly in an aqueous buffer like PBS?

A1: The solubility of Biotin-PEGylated compounds is a balance between the hydrophobic biotin group and the hydrophilic polyethylene (B3416737) glycol (PEG) chain. With a short linker like PEG2, the hydrophilic contribution is modest and may not be sufficient to overcome the low aqueous solubility of the biotin head group, especially at higher concentrations. This can lead to slow dissolution or the formation of aggregates.[3]

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: The recommended and most reliable method is to first prepare a concentrated stock solution in a water-miscible, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][5] These solvents can typically dissolve the compound at high concentrations (e.g., 10-50 mg/mL).[6][7]

Q3: How should I store the solid reagent and its stock solutions?

A3: The solid this compound reagent is sensitive to moisture. It should be stored at -20°C in a dry environment, preferably with a desiccant.[6][8] Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation.[7][9] Stock solutions made in anhydrous DMSO or DMF should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[8]

Q4: Can I heat the solution to improve solubility?

A4: Yes, gentle warming can aid dissolution. Heating the solution to approximately 37°C can help overcome the energy barrier for dissolution.[6] However, avoid excessive or prolonged heating, which could potentially degrade the molecule.

Q5: My solution is cloudy or hazy. What does this mean and what should I do?

A5: A cloudy or hazy solution indicates that the compound is not fully dissolved and may be forming aggregates or a fine suspension.[9] To resolve this, you can try brief sonication in a water bath, which can help break up aggregates.[6] Alternatively, ensure the dissolution method described in the protocols below is followed carefully, particularly the stepwise dilution of the organic stock solution into the aqueous buffer.[9]

Troubleshooting Guide

This guide addresses common problems encountered when dissolving this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Powder does not dissolve in aqueous buffer. The concentration exceeds the aqueous solubility limit of the compound.Prepare a concentrated stock solution in anhydrous DMSO or DMF first, then dilute it into your aqueous buffer.[10]
Precipitate forms when adding DMSO stock to buffer. "Organic solvent shock" causes the compound to crash out of solution. The final concentration is still too high for the aqueous buffer.Add the DMSO stock solution dropwise into the vigorously stirring or vortexing aqueous buffer.[9] Ensure the final concentration is below the solubility limit and keep the final DMSO percentage low (ideally <5%).[9]
Solution is cloudy or forms aggregates. The compound is not fully dissolved. High salt concentrations in the buffer may be reducing solubility (salting out effect).[7]Use brief sonication or gentle warming (37°C) to aid dissolution.[6] If possible, test solubility in a lower ionic strength buffer.
Inconsistent experimental results. The reagent may have degraded due to improper storage (moisture) or the aqueous working solution is not stable over time.Always store the solid reagent at -20°C with a desiccant.[8] Prepare fresh aqueous working solutions for each experiment and avoid storing them.[9]
Solubility Data for Representative Biotin-PEG Compounds
CompoundSolventReported SolubilityReference
Biotin-NHS1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[6]
Biotin-PEG7-AmineWaterUp to 83.33 mg/mL (with sonication)[8]
Biotin-PEG-OH (general)Water, DMSO, Chloroform10 mg/mL[11]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.[7]

  • Weigh: Accurately weigh the desired amount of the reagent.

  • Dissolve: Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).[7]

  • Mix: Vortex the solution thoroughly. If the solid is slow to dissolve, use a brief (5-10 minute) sonication in a water bath or warm gently to 37°C until the solid is completely dissolved.[6]

  • Store: For long-term storage, aliquot the stock solution into single-use volumes in low-retention tubes and store at -20°C with a desiccant.[8]

Protocol 2: Preparation of an Aqueous Working Solution
  • Thaw: Retrieve a single aliquot of the DMSO stock solution and thaw it.

  • Prepare Buffer: Place the required volume of your final aqueous buffer into a tube.

  • Dilute: While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.[9]

  • Final Check: Ensure the final percentage of DMSO is compatible with your downstream application (typically below 5%).[9] The final solution should be clear. If any haziness appears, the concentration may be too high for your specific buffer conditions.

  • Use Immediately: It is recommended to use freshly prepared aqueous solutions for experiments.[12]

Visual Guides (Diagrams)

G cluster_legend Legend k_action Action k_decision Decision Point k_problem Problem k_solution Solution start Start: Dissolve this compound in Aqueous Buffer dissolved Is the solution clear? start->dissolved precipitate Problem: Precipitate or Cloudiness Observed dissolved->precipitate No success Solution: Ready for Experiment dissolved->success Yes use_dmso Action: Prepare 10-50 mg/mL stock in anhydrous DMSO precipitate->use_dmso dilute Action: Add stock dropwise to vortexing buffer use_dmso->dilute check_again Is the solution clear now? dilute->check_again check_again->success Yes still_precipitate Problem: Still Cloudy check_again->still_precipitate No heat Action: Warm gently (37°C) or sonicate briefly still_precipitate->heat lower_conc Action: Lower final concentration heat->lower_conc lower_conc->dilute

Caption: Troubleshooting flowchart for dissolving this compound.

G cluster_stock Protocol 1: Stock Solution cluster_working Protocol 2: Working Solution p1_start 1. Equilibrate reagent vial to RT p1_weigh 2. Weigh reagent p1_start->p1_weigh p1_add_dmso 3. Add anhydrous DMSO p1_weigh->p1_add_dmso p1_mix 4. Vortex / Sonicate until fully dissolved p1_add_dmso->p1_mix p1_store 5. Aliquot & Store at -20°C p1_mix->p1_store p2_add_stock 8. Add stock dropwise to buffer p2_thaw 6. Thaw stock aliquot p1_store->p2_thaw For Experiment p2_vortex 7. Vortex aqueous buffer p2_thaw->p2_vortex p2_use 9. Use immediately in experiment p2_add_stock->p2_use

Caption: Recommended experimental workflow for solution preparation.

References

Technical Support Center: Post-Conjugation Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions, and protocols for the efficient removal of excess Biotin-PEG2-OH following a conjugation reaction. Ensuring the complete removal of unconjugated biotin (B1667282) is critical for the success of downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after a labeling reaction? Residual free biotin can lead to significant issues in downstream applications. It will compete with your biotinylated molecule for binding sites on streptavidin, avidin, or their conjugates.[1] This competition can result in decreased signal, high background noise, reduced assay sensitivity, and inaccurate quantification.[1][2] In affinity purification, excess free biotin can saturate the streptavidin resin, preventing the capture of your target molecule.

Q2: What are the most common methods for removing small molecule reagents like this compound? The most widely used techniques separate the larger, biotinylated molecule from the smaller, unreacted biotin reagent based on size. The three primary methods are:

  • Size-Exclusion Chromatography (SEC): Often performed using pre-packed gel filtration or desalting spin columns for rapid buffer exchange and purification.[1]

  • Dialysis: A traditional method suitable for larger sample volumes, where the sample is placed in a semi-permeable membrane that allows small molecules to diffuse out into a large volume of buffer.[3]

  • Ultrafiltration/Diafiltration: This method uses centrifugal devices with membranes of a specific molecular weight cutoff (MWCO) to retain the larger molecule while smaller molecules and buffer are forced through.[3][4]

Q3: How do I choose the right purification method for my experiment? The ideal method depends on several factors related to your specific sample and experimental goals:

  • Sample Volume: Spin columns are ideal for small volumes (typically in the µL to low mL range), whereas dialysis is better suited for larger volumes.

  • Speed: Gel filtration spin columns are the fastest method, often completed in under 15 minutes.[2] Dialysis is a much slower process, typically requiring overnight incubation with multiple buffer changes to be effective.

  • Protein Concentration: Low protein concentrations can lead to poor recovery, particularly with desalting columns.[4] If you are working with dilute samples, consider concentrating the sample first or choosing a method like dialysis.

  • Molecular Weight of Labeled Molecule: Ensure the Molecular Weight Cutoff (MWCO) of the dialysis membrane or desalting column resin is significantly smaller than your labeled molecule to prevent its loss during the purification process.[3]

Q4: My protocol uses this compound. Is the hydroxyl (-OH) group reactive? The terminal hydroxyl (-OH) group on this compound is not highly reactive towards common functional groups on biomolecules like amines or sulfhydryls. Conjugation with this reagent typically requires one of two approaches:

  • Activation of the Biotin Reagent: The hydroxyl group can be chemically modified to create a more reactive functional group (e.g., an NHS ester, maleimide, etc.).

  • Use of Coupling Chemistry: It can be coupled to a carboxyl group (-COOH) on a target molecule (e.g., on aspartic acid, glutamic acid, or the C-terminus of a protein) using carbodiimide (B86325) chemistry, such as with EDC and Sulfo-NHS.

Regardless of the conjugation chemistry used, the principles for removing the excess, small-molecule biotin reagent after the reaction are the same and the methods described in this guide are appropriate.

Q5: Is it necessary to quench the conjugation reaction before purification? Quenching is a critical step when using highly reactive biotinylation reagents, such as those with N-hydroxysuccinimide (NHS) esters.[1] These reagents can continue to react non-specifically. Adding a quenching buffer containing primary amines (e.g., Tris or glycine) will consume any remaining reactive biotin, stopping the reaction.[1] If your conjugation reaction involved activating a carboxyl group on your target molecule with EDC/NHS to react with an amine-containing biotin reagent, quenching is also recommended.

Purification Method Comparison

The choice of purification method is critical for achieving high purity and recovery of your biotinylated molecule. The following table summarizes the key characteristics of the most common techniques.

FeatureSpin Desalting ColumnsGravity-Flow Desalting ColumnsDialysisUltrafiltration (Centrifugal)
Principle Size-Exclusion ChromatographySize-Exclusion ChromatographyDiffusion across MWCO MembraneFiltration through MWCO Membrane
Typical Sample Volume 30 µL - 4 mL0.5 mL - 15 mL100 µL - 100 mL100 µL - 70 mL
Processing Time < 15 minutes15 - 30 minutes4 - 48 hours (multiple buffer changes)30 - 60 minutes
Typical Recovery >90% (can be lower for dilute samples)>90%>95%>90%
Biotin Removal Efficiency ~80-95% in a single pass[4]HighVery High (with sufficient buffer changes)High
Key Advantage Speed and ease of useGood for larger volumes than spin columnsHigh efficiency for large volumesRelatively fast, concentrates sample
Key Disadvantage Sample dilution, limited volumeSlower than spin columnsVery slow, risk of sample lossMembrane can clog, potential for protein aggregation

Experimental Workflows & Protocols

Proper execution of the purification protocol is essential for obtaining a high-quality biotinylated conjugate. Below are detailed methodologies for the most common removal techniques.

Caption: General workflow for purifying biotinylated molecules post-conjugation.

Protocol 1: Removal of Excess Biotin using a Spin Desalting Column

This method is ideal for rapid purification of small sample volumes.

Caption: Step-by-step workflow for a spin desalting column.

Methodology:

  • Column Preparation: Prepare the spin desalting column according to the manufacturer's instructions. This typically involves inverting the column several times to resuspend the resin, then twisting off the bottom closure and loosening the cap.[1]

  • Remove Storage Buffer: Place the column into a collection tube and centrifuge at 1,500 x g for 1 minute to remove the storage buffer.[5] Discard the flow-through.

  • Column Equilibration: Add your desired equilibration buffer (e.g., Phosphate-Buffered Saline - PBS) to the top of the resin bed. Centrifuge again at 1,500 x g for 1-2 minutes. Repeat this wash and spin step 2-3 times to ensure the column is fully equilibrated with your buffer.[1] Discard the flow-through after each spin.

  • Sample Application: Place the equilibrated column into a new, clean collection tube. Slowly apply the quenched biotinylation reaction mixture to the center of the compacted resin bed. Be careful not to disturb the resin.[1][5]

  • Elution: Centrifuge the column for 2 minutes at 1,500 x g. The purified sample containing the biotinylated molecule will be in the collection tube, while the smaller excess this compound remains in the column resin.[5]

Protocol 2: Removal of Excess Biotin using Dialysis

This method is suitable for larger sample volumes and achieves high purity, but requires significantly more time.

Methodology:

  • Prepare Dialysis Tubing: Cut the dialysis tubing to the desired length, leaving extra room for clips. Prepare the membrane according to the manufacturer's protocol, which may involve rinsing with water or boiling to remove preservatives.

  • Load Sample: Secure one end of the tubing with a clip. Load your biotinylated sample into the tubing, leaving some headspace to account for potential volume increase.

  • Seal Tubing: Remove excess air and seal the other end of the tubing with a second clip.

  • Perform Dialysis: Place the sealed tubing into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100-200 times the sample volume). Place the beaker on a stir plate and stir gently.

  • Buffer Changes: For efficient removal, dialyze for at least 4 hours to overnight. For maximum purity, perform 3-4 buffer changes over a period of 24-48 hours. After the final buffer change, retrieve the sample from the dialysis tubing.

Troubleshooting Guide

Encountering issues during purification can compromise your experiment. This guide addresses the most common problems and provides actionable solutions.

Caption: Troubleshooting logic for common post-purification issues.

Problem: I have low recovery of my biotinylated protein after purification.

  • Possible Cause: The protein concentration was too low, or the sample volume was outside the recommended range for the desalting column used. There will always be some loss, but the proportion lost often increases as the protein concentration decreases.[4]

    • Solution: Ensure you are using a sample volume and concentration within the manufacturer's specified range for the column. If your protein is very dilute, consider concentrating it before purification.

  • Possible Cause: The protein has precipitated due to over-biotinylation, which can alter its solubility properties.[4][6]

    • Solution: Optimize the conjugation reaction by reducing the molar ratio of the biotinylation reagent to the protein.[6]

Problem: My downstream assay (e.g., ELISA, Western Blot) has very high background or a weak signal.

  • Possible Cause: There is incomplete removal of free biotin, which is competing with your biotinylated protein in the assay. Some spin columns may only remove about 80% of free biotin in a single pass.[4]

    • Solution: Increase the stringency of your purification. For desalting columns, you can perform a second pass-through or use a column with a larger bed volume. For dialysis, increase the number and duration of buffer changes and use a larger volume of dialysis buffer. Also, ensure you performed a quenching step if you used a reactive biotin reagent.

Problem: My protein precipitated out of solution during the conjugation or purification steps.

  • Possible Cause: Over-biotinylation. Excessive labeling of a protein's surface residues can alter its isoelectric point and hydrophobicity, leading to aggregation and precipitation.[6]

    • Solution: The most effective solution is to optimize the conjugation reaction itself. Reduce the molar excess of the this compound reagent and/or decrease the reaction time and temperature to control the extent of labeling.[6] Perform a titration to find the optimal molar ratio that provides sufficient labeling without causing insolubility.

References

Technical Support Center: Preventing Protein Aggregation During Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common challenge of protein aggregation during biotinylation. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to help you optimize your biotinylation experiments and ensure the integrity of your protein samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during biotinylation?

Protein aggregation during biotinylation can be triggered by several factors that disrupt the stability of the protein in its native conformation. The most common culprits include:

  • Over-biotinylation: Excessive labeling of the protein surface, particularly with hydrophobic biotin (B1667282) molecules, can mask hydrophilic regions and promote hydrophobic-hydrophobic interactions between protein molecules, leading to aggregation.[1]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical. Aggregation is more likely if the buffer pH is close to the protein's isoelectric point (pI), where its net charge is zero, reducing electrostatic repulsion.[1][2][3]

  • High Protein Concentration: Higher protein concentrations increase the probability of intermolecular interactions, which can lead to the formation of aggregates.[1][2]

  • Presence of Organic Solvents: Biotinylation reagents are often dissolved in organic solvents like DMSO or DMF. The introduction of these solvents, even in small amounts, can destabilize the protein and cause precipitation.[2][4]

  • Intermolecular Disulfide Bond Formation: If the protein has free sulfhydryl groups (-SH) on cysteine residues, they can oxidize and form intermolecular disulfide bonds, resulting in aggregation.[2]

  • Inherent Protein Instability: Some proteins are intrinsically less stable and more prone to aggregation, and the chemical modification process can further compromise their stability.[1]

Q2: How can I prevent my protein from aggregating during the biotinylation reaction?

Proactive measures during your experimental setup can significantly reduce the risk of aggregation. Key strategies include:

  • Optimize the Biotin-to-Protein Molar Ratio: It is crucial to determine the optimal molar excess of the biotinylation reagent. Start with a lower ratio (e.g., 5:1 or 10:1 biotin:protein) and empirically test a range to find the highest labeling efficiency that maintains protein solubility.[1]

  • Choose the Right Buffer: Use amine-free buffers such as Phosphate-Buffered Saline (PBS) or HEPES to avoid competition with the biotinylation reaction.[1][5] Ensure the buffer pH is at least 1-1.5 units away from your protein's pI.[2]

  • Control Protein Concentration: If you observe aggregation, try reducing the protein concentration. A concentration range of 1-10 mg/mL is generally recommended.[1]

  • Careful Reagent Addition: When adding the biotinylation reagent dissolved in an organic solvent, add it dropwise and slowly to the protein solution while gently stirring to avoid localized high concentrations of the solvent.[2]

  • Incorporate Stabilizing Additives: The inclusion of certain excipients in your buffer can help maintain protein solubility.[1][3]

Q3: What additives can I use to improve the solubility of my biotinylated protein?

Several additives can be included in your reaction or storage buffer to enhance the stability of your biotinylated protein. The optimal choice and concentration should be determined empirically for each specific protein.

Additive ClassExamplesRecommended ConcentrationMechanism of Action
Osmolytes/Polyols Glycerol (B35011), Sucrose, Trehalose5-50% (v/v) for Glycerol, 5-10% (w/v) for SucroseStabilizes the native protein structure and prevents unfolding.[3][5]
Amino Acids L-Arginine, L-Glutamate, Glycine, Proline50-500 mMSuppresses aggregation by binding to charged and hydrophobic regions on the protein surface.[3][5][6]
Reducing Agents DTT, TCEP, β-mercaptoethanol1-10 mMPrevents the formation of incorrect intermolecular disulfide bonds.[1][3] Note: Avoid if disulfide bonds are critical for your protein's structure.
Non-denaturing Detergents Tween 20, CHAPS0.01-0.1% (v/v)Help to solubilize proteins and prevent aggregation without causing denaturation.[1][3]

Q4: How should I store my biotinylated protein to prevent aggregation?

Proper storage is critical for maintaining the long-term stability of your biotinylated protein.

  • Optimal Temperature: For long-term storage, it is generally recommended to store biotinylated proteins at -80°C.[3][6]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which are a common cause of aggregation, store your biotinylated compound in smaller, single-use aliquots.[3][4]

  • Cryoprotectants: Add a cryoprotectant like glycerol (at a final concentration of 20-50%) to your sample before freezing.[3][6]

  • Buffer Composition: Ensure the storage buffer is at an optimal pH and contains any necessary stabilizing additives that you identified during your optimization experiments.[4]

Troubleshooting Guide

Problem 1: My protein precipitates immediately upon adding the biotinylation reagent.

  • Possible Cause: "Solvent shock" due to a localized high concentration of the organic solvent (e.g., DMSO) used to dissolve the biotin reagent is causing the protein to denature and precipitate.[2][4]

  • Solution:

    • Minimize the final concentration of the organic solvent in the reaction to less than 10% (v/v), and ideally below 5%.[2]

    • Prepare a more concentrated stock of the biotin reagent to reduce the volume added.

    • Add the reagent stock solution dropwise and very slowly to the protein solution while gently stirring or vortexing.[2]

    • Consider performing the reaction at 4°C to potentially improve protein stability during reagent addition.[2]

Problem 2: The protein solution becomes cloudy or shows visible aggregates after the incubation period.

  • Possible Cause A: Suboptimal Buffer Conditions. The buffer pH might be too close to your protein's isoelectric point (pI), or the ionic strength may not be optimal for stability.[2]

  • Solution A:

    • Ensure your reaction buffer pH is at least 1-1.5 units away from your protein's pI. For NHS-ester based reactions, a pH between 7 and 9 is generally efficient, while for maleimide-based reactions, a pH of 6.5-7.5 is optimal.[1][2]

    • Use non-amine, thiol-free buffers such as PBS or HEPES.[1][2]

    • Screen different salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength for your protein's solubility.[2][3]

  • Possible Cause B: Intermolecular Disulfide Bond Formation. Free thiols that have not been labeled can oxidize and form disulfide-linked aggregates.[2]

  • Solution B:

    • If you reduced existing disulfide bonds to expose free thiols, ensure the reduction was complete.

    • Use a non-thiol reducing agent like TCEP, which does not need to be removed before adding a maleimide (B117702) reagent.[2]

    • Consider capping any remaining free thiols after the biotinylation reaction by adding a small-molecule thiol-reactive compound like N-ethylmaleimide (NEM).[2]

Problem 3: My Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight (HMW) peaks after labeling.

  • Possible Cause: Over-labeling or Modification of Critical Residues. Using too high a molar ratio of the biotin reagent can lead to excessive labeling, which may alter the protein's conformation and promote self-association.[1][2]

  • Solution:

    • Optimize the molar ratio of the biotin reagent to your protein. Start with a range of ratios (e.g., 5:1, 10:1, 20:1) to find the lowest ratio that provides sufficient labeling without causing aggregation.[2]

Experimental Protocols

Protocol 1: General Biotinylation of a Protein using an NHS-Ester Reagent

This protocol provides a general framework for biotinylating a protein on its primary amines (e.g., lysine (B10760008) residues).

  • Materials:

    • Protein of interest

    • Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)

    • NHS-ester biotinylation reagent (e.g., NHS-PEG4-Biotin)

    • Anhydrous DMSO or DMF

    • Desalting column for buffer exchange and removal of excess biotin.

  • Procedure:

    • Protein Preparation: Ensure your protein is in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If needed, perform a buffer exchange.

    • Prepare Biotin Reagent Stock: Immediately before use, dissolve the NHS-ester biotin reagent in anhydrous DMSO or DMF to a concentration of 10 mM.

    • Biotinylation Reaction:

      • Calculate the required volume of the biotin reagent stock to achieve the desired molar ratio (start with a 10:1 to 20:1 molar excess of biotin to protein).

      • Add the biotin reagent to the protein solution while gently vortexing.

      • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

    • Removal of Excess Biotin: Remove unreacted biotin using a desalting column, dialysis, or tangential flow filtration, exchanging the protein into a suitable storage buffer.

Protocol 2: Quantification of Protein Aggregation by Size Exclusion Chromatography (SEC-HPLC)

SEC-HPLC is the gold standard for accurately quantifying the percentage of monomer, dimer, and higher-order aggregates in a protein sample.[2]

  • Materials:

    • HPLC or UHPLC system with a UV detector (280 nm and 214 nm).

    • SEC column suitable for the molecular weight range of your protein and its potential aggregates.

    • Mobile Phase: A buffer that promotes protein stability and minimizes non-specific interactions with the column (e.g., 150 mM sodium phosphate, 300 mM NaCl, pH 6.8-7.0).

    • Biotinylated and non-biotinylated (control) protein samples.

  • Procedure:

    • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Sample Injection: Inject a known concentration of your protein sample (e.g., 100 µg).

    • Data Acquisition: Monitor the elution profile at 280 nm. The monomeric protein will elute as the main peak, while aggregates will elute earlier as high molecular weight (HMW) species.

    • Data Analysis: Integrate the peak areas for the monomer and HMW species. Calculate the percentage of aggregation as: % Aggregation = (Area of HMW Peaks / Total Area of All Peaks) x 100.

    • Compare the aggregation levels of the biotinylated sample to the non-biotinylated control.

Visual Guides

Troubleshooting_Workflow cluster_start cluster_steps cluster_end Start Protein Aggregation Observed Step1 Step 1: Review Biotinylation Protocol Start->Step1 Initial Assessment Step2 Step 2: Optimize Buffer Conditions Step1->Step2 Check Molar Ratio, Reagent Addition End Aggregation Minimized Step1->End Issue Resolved Step3 Step 3: Add Stabilizers Step2->Step3 Adjust pH, Ionic Strength Step2->End Issue Resolved Step4 Step 4: Optimize Storage & Handling Step3->Step4 Test Additives (e.g., Arginine, Glycerol) Step3->End Issue Resolved Step4->End Aliquot, Store at -80°C

Caption: A systematic workflow for troubleshooting protein aggregation.

Biotinylation_Reaction_Parameters cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_additives Additives center_node Biotinylation Reaction Protein_Conc Protein Concentration (1-10 mg/mL) center_node->Protein_Conc Biotin_Ratio Biotin:Protein Molar Ratio (Optimize 5:1 to 20:1) center_node->Biotin_Ratio Buffer_pH Buffer pH (Away from pI) center_node->Buffer_pH Temperature Temperature (4°C to RT) center_node->Temperature Incubation_Time Incubation Time (30 min to overnight) center_node->Incubation_Time Solvent Organic Solvent (<5-10%) center_node->Solvent Stabilizers Stabilizers (e.g., Glycerol, Arginine) center_node->Stabilizers

Caption: Key parameters influencing the biotinylation reaction.

References

Technical Support Center: Optimizing Biotin-PEG2-OH Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the molar excess of Biotin-PEG2-OH for labeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your bioconjugation experiments. Here, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible labeling of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for labeling?

A1: this compound is a biotinylation reagent that contains a biotin (B1667282) molecule for high-affinity binding to streptavidin and avidin, a 2-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary hydroxyl (-OH) group. The hydrophilic PEG spacer enhances water solubility and reduces steric hindrance.[1][2] Unlike biotin reagents with pre-activated functional groups (e.g., NHS esters), the terminal hydroxyl group of this compound is not directly reactive with common functional groups on proteins, such as primary amines or sulfhydryls.[1][3] Therefore, it requires chemical activation before it can be conjugated to a target molecule.[1]

Q2: How do I activate the hydroxyl group of this compound for protein labeling?

A2: The terminal hydroxyl group must be converted into a more reactive functional group. Common activation strategies include:

  • Activation for reaction with primary amines (e.g., lysine (B10760008) residues): The hydroxyl group can be activated using reagents like N,N'-Disuccinimidyl carbonate (DSC) or p-toluenesulfonyl chloride (TsCl) to create a reactive intermediate that can then couple with amines.[1][2]

  • Oxidation to a carboxylic acid: The hydroxyl group can be oxidized to a carboxylic acid. This new carboxyl group can then be activated to an amine-reactive N-hydroxysuccinimide (NHS) ester using carbodiimides like EDC in the presence of NHS.[4]

  • Direct coupling to carboxyl groups (e.g., aspartic/glutamic acid residues): The hydroxyl group can be directly coupled to carboxyl groups on a protein using a carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2]

Q3: What is the optimal molar excess of activated this compound to use for labeling?

A3: The optimal molar excess of the activated this compound to your target molecule is a critical factor that controls the degree of labeling and should be determined empirically for each specific application.[1] A common starting point is a 20-fold molar excess of the biotin reagent to the protein.[5][6][7] However, the ideal ratio can vary depending on the concentration of the protein and the desired degree of biotinylation.[5][7] For more dilute protein solutions, a higher molar excess may be required.[5][7]

Q4: Why is my labeling efficiency low after using this compound?

A4: Low labeling efficiency with this compound can be attributed to several factors:

  • Incomplete activation of the hydroxyl group: This is a primary reason for low efficiency. Ensure that the activation reaction has gone to completion.[1]

  • Hydrolysis of the activated biotin reagent: Activated biotin reagents, especially NHS esters, are moisture-sensitive and can hydrolyze, rendering them inactive. Always use freshly prepared activated this compound.[1][7]

  • Suboptimal reaction buffer pH: For reactions with primary amines, the pH should be in the range of 7.0-8.5.[6]

  • Presence of competing nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated biotin reagent. It is crucial to use an amine-free buffer like PBS or HEPES.[6][7]

  • Insufficient molar excess: For dilute protein solutions, a higher molar excess of the activated biotin reagent may be necessary to achieve the desired labeling efficiency.[5]

Q5: My protein is precipitating after the labeling reaction. What could be the cause?

A5: Protein precipitation is often a sign of over-biotinylation.[1] The addition of too many hydrophobic biotin molecules can alter the protein's solubility. To mitigate this, try reducing the molar excess of the activated biotin reagent or decreasing the reaction time.[1] The PEG spacer in this compound is designed to help reduce aggregation compared to reagents with only hydrocarbon spacers.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Labeling Incomplete activation of the this compound hydroxyl group.Ensure the activation agent is fresh and used in the correct stoichiometry. Optimize the activation reaction time and temperature.[1]
Hydrolysis of the activated biotin reagent.Prepare the activated this compound solution immediately before use and avoid moisture.[1][7]
Suboptimal pH of the reaction buffer.For amine-reactive labeling, ensure the pH is between 7.2 and 8.5.[1]
Presence of competing primary amines in the buffer (e.g., Tris, glycine).Perform buffer exchange of your protein into an amine-free buffer like PBS or HEPES.[6][7]
Insufficient molar excess of the activated biotin reagent.Increase the molar ratio of activated this compound to your target molecule. Consider performing a titration to find the optimal ratio.[1]
High Degree of Labeling / Protein Precipitation Excessive molar ratio of the activated biotin reagent.Reduce the molar excess of the activated biotin reagent. Perform a titration to find the optimal ratio.[1]
Over-labeling is altering the protein's solubility.Decrease the reaction time and/or temperature.[1]
The reaction buffer is unsuitable for your protein's stability.Ensure the reaction buffer is appropriate for your protein. Consider adding stabilizing agents if necessary.
Inconsistent Labeling Results Variability in the preparation of the activated biotin reagent.Prepare fresh solutions of the activated biotin reagent for each experiment.
Incomplete removal of unreacted biotin.Ensure thorough removal of excess biotin using dialysis or a desalting column. Increase the dialysis time or the number of buffer changes.[1]
Differences in reaction conditions between experiments.Carefully control and document all reaction parameters, including concentrations, volumes, time, and temperature for each experiment.

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation for Amine Labeling

This two-step protocol first activates the hydroxyl group of this compound with p-toluenesulfonyl chloride (TsCl) and then conjugates the activated biotin reagent to primary amines on the target protein.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (TEA) or Pyridine (B92270)

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add TEA or pyridine (1.5-2 equivalents) to the solution.

    • Slowly add TsCl (1.2-1.5 equivalents) dissolved in a small amount of anhydrous DCM.

    • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.[2]

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, the solvent can be removed under reduced pressure to yield the activated Biotin-PEG2-OTs.

  • Conjugation to Protein:

    • Immediately before use, dissolve the activated Biotin-PEG2-OTs in a minimal amount of a water-miscible organic solvent like DMSO or DMF.

    • Add the desired molar excess of the activated biotin solution to your protein solution (1-10 mg/mL in amine-free buffer). The volume of the organic solvent should not exceed 10% of the total reaction volume.[6]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[1]

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[6]

    • Remove the unreacted biotin reagent and byproducts by using a desalting column or by dialyzing against a suitable buffer.[1]

Protocol 2: Carbodiimide-Mediated Labeling of Carboxyl Groups

This protocol directly couples the hydroxyl group of this compound to carboxyl groups on the protein using EDC.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)

  • Protein to be labeled in a carboxyl- and amine-free buffer (e.g., MES buffer, pH 4.5-6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an appropriate buffer at a concentration of 1-10 mg/mL.

  • Activation of Protein Carboxyl Groups:

    • Add EDC (e.g., 10-fold molar excess over protein) to the protein solution.

    • If using, add NHS or Sulfo-NHS (e.g., 25-fold molar excess over protein).

    • Incubate for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Add this compound to the activated protein solution. A molar ratio of this compound to protein ranging from 20:1 to 100:1 can be used as a starting point for optimization.[2]

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.[2]

  • Quenching and Purification:

    • Stop the reaction by adding a quenching buffer.

    • Purify the biotinylated protein from unreacted reagents using a desalting column or dialysis.

Protocol 3: Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to determine the degree of biotinylation.[4]

Materials:

  • Biotinylated and purified protein sample

  • HABA/Avidin solution (commercially available kits)

  • Spectrophotometer

Procedure:

  • Prepare a series of biotin standards of known concentrations.

  • Add the HABA/Avidin solution to microplate wells or cuvettes.

  • Measure the initial absorbance at 500 nm.

  • Add the biotin standards or the biotinylated protein samples and mix.

  • Incubate for 5 minutes at room temperature.

  • Measure the final absorbance at 500 nm.

  • Generate a standard curve by plotting the change in absorbance versus the concentration of the biotin standards.

  • Use the standard curve to determine the concentration of biotin in your protein sample.

  • Calculate the moles of biotin per mole of protein using the known protein concentration.[2]

Visualizations

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Target Protein cluster_purification Purification and Analysis Biotin_PEG2_OH This compound Activated_Biotin Activated Biotin-PEG2-X Biotin_PEG2_OH->Activated_Biotin Activation Activation_Reagent Activation Reagent (e.g., TsCl, DSC, EDC) Activation_Reagent->Activated_Biotin Biotinylated_Protein_Mix Reaction Mixture Activated_Biotin->Biotinylated_Protein_Mix Add molar excess Target_Protein Target Protein (in appropriate buffer) Target_Protein->Biotinylated_Protein_Mix Purification Purification (Desalting/Dialysis) Biotinylated_Protein_Mix->Purification Quench Reaction Biotinylated_Protein Purified Biotinylated Protein Purification->Biotinylated_Protein Quantification Quantification (HABA Assay) Biotinylated_Protein->Quantification troubleshooting_workflow Start Low Labeling Efficiency? Check_Activation Was this compound activated? Start->Check_Activation Yes Check_Buffer Is buffer amine-free and at optimal pH? Check_Activation->Check_Buffer Yes Activate_Reagent Perform activation step Check_Activation->Activate_Reagent No Check_Molar_Excess Is molar excess sufficient? Check_Buffer->Check_Molar_Excess Yes Optimize_Buffer Buffer exchange to PBS or HEPES (pH 7.2-8.5) Check_Buffer->Optimize_Buffer No Increase_Excess Increase molar excess of activated biotin Check_Molar_Excess->Increase_Excess No Success Labeling Successful Check_Molar_Excess->Success Yes Activate_Reagent->Check_Buffer Optimize_Buffer->Check_Molar_Excess Increase_Excess->Success

References

impact of buffer choice on Biotin-PEG2-OH conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG2-OH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical impact of buffer selection during your bioconjugation experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when conjugating this compound?

A1: The primary hydroxyl group (-OH) on this compound is a relatively poor nucleophile and is not reactive on its own.[1] To achieve efficient conjugation, it must typically react with an "activated" functional group on the target molecule. A common strategy for molecules with available carboxyl groups (e.g., proteins with aspartic or glutamic acid residues) is to activate these carboxyls using carbodiimide (B86325) chemistry (EDC/NHS) to create a reactive intermediate that the hydroxyl group can attack.[1][2][3]

Q2: Why is a two-step pH procedure recommended for EDC/NHS-mediated conjugation to this compound?

A2: A two-step pH procedure is optimal because the two main reactions have different pH requirements.[2][3]

  • Step 1: Carboxyl Activation: The activation of carboxyl groups on the target molecule by EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0.[1][2][3]

  • Step 2: Conjugation: The subsequent reaction of the activated intermediate with the hydroxyl group of this compound is more efficient at a neutral to slightly basic pH, typically around 7.2 to 7.5.[1][2] Performing the reaction in two distinct pH steps maximizes the overall yield and minimizes side reactions like the hydrolysis of the activated intermediate.[2]

Q3: Which buffers are recommended for the two-step EDC/NHS conjugation process?

A3: It is critical to use buffers that do not contain competing functional groups (primary amines or carboxylates).[2]

  • For the Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is highly recommended as it is non-amine and non-carboxylate.[2][3]

  • For the Conjugation Step (pH 7.2-7.5): Phosphate-Buffered Saline (PBS) is a common and suitable choice.[2][4] HEPES can also be used as it has good buffering capacity in this pH range and is amine-free.[5]

Q4: Which buffers must be avoided during EDC/NHS conjugation with this compound?

A4: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., acetate, citrate) must be avoided.[2][6] These molecules will compete in the reaction:

  • Amine-containing buffers will react with the NHS-ester intermediate, quenching the reaction.[5][6][7][8]

  • Carboxylate-containing buffers will compete with the carboxyl groups on your target molecule for activation by EDC.[2]

Q5: How does temperature impact the conjugation reaction?

A5: Temperature affects both the reaction rate and the stability of the activated intermediates. Reactions are often performed at room temperature (~20-25°C) for shorter incubation times (1-2 hours) or at 4°C for longer, overnight incubations.[9][10] Lowering the temperature can be beneficial for sensitive proteins and slows the rate of hydrolysis of the activated NHS-ester intermediate, which can improve conjugation efficiency.[8]

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation, with a focus on buffer-related causes.

Problem Potential Cause (Buffer-Related) Recommended Solution
Low or No Conjugation Yield Suboptimal pH for Activation: The pH of the activation buffer was too high (>6.0), leading to inefficient activation of carboxyl groups.[2][3]Ensure the activation step is performed in a buffer like MES at pH 4.7-6.0.[2] Verify the buffer's pH immediately before use.
Suboptimal pH for Conjugation: The pH of the conjugation buffer was too low, reducing the efficiency of the coupling reaction.[2]After activation, adjust the pH to 7.2-7.5 using a buffer like PBS for the conjugation step.[2]
Presence of Competing Nucleophiles/Carboxylates: The buffer used for either step contained primary amines (Tris, glycine) or other carboxylates (acetate, citrate).[2][6]Perform a buffer exchange into an appropriate buffer (e.g., MES for activation, PBS for conjugation) using dialysis or a desalting column before starting the reaction.[6][7]
Hydrolysis of Activated Ester: The NHS-ester intermediate is unstable in aqueous solutions and degrades over time, a process accelerated at higher pH.[2][11]Proceed with the addition of this compound promptly after the carboxyl activation step. Avoid pH values above 8.5 during conjugation.[2][11]
Protein Precipitation During Reaction Buffer pH near Protein's Isoelectric Point (pI): If the buffer pH is close to the protein's pI, its solubility can decrease, leading to aggregation and precipitation.[12]Adjust the buffer pH to be at least one unit away from the protein's pI. Perform a small-scale pilot experiment to test protein stability in the chosen buffers.
Inconsistent Results Between Batches Variable Buffer Conditions: Minor differences in buffer preparation, pH, or storage can lead to batch-to-batch variability.[10]Standardize all parameters. Use freshly prepared buffers for each experiment and verify the pH each time.[13]

Data Summary

Table 1: Recommended vs. Incompatible Buffers for EDC/NHS Chemistry
Buffer Type Buffer Name Recommendation Reasoning
Good Buffering (pH 4.5-6.0) MESRecommended for Activation Non-amine, non-carboxylate buffer, ideal for the EDC activation step.[2][3]
Good Buffering (pH 7.0-8.5) Phosphate (PBS)Recommended for Conjugation Amine-free and maintains a stable physiological pH for the conjugation step.[2][4][5]
HEPESRecommended for Conjugation Good buffering capacity in the optimal pH range and is amine-free.[5][14]
Bicarbonate/CarbonateRecommended for Conjugation Effective buffer system, often used for reactions at a slightly more alkaline pH.[8]
Amine-Containing Tris, GlycineAvoid Contain primary amines that will compete with the reaction and quench the activated ester.[5][6][7][8]
Carboxylate-Containing Acetate, CitrateAvoid for Activation Contain carboxyl groups that will compete with the target molecule for activation by EDC.[2]
Table 2: pH Optima for Two-Step EDC/NHS Conjugation
Reaction Step Target Reaction Optimal pH Range Rationale
1. Activation Carboxyl group activation by EDC/NHS4.5 - 6.0Maximizes the formation of the reactive O-acylisourea and subsequent NHS-ester intermediate.[1][2][3]
2. Conjugation Reaction of activated ester with this compound7.2 - 7.5Provides a favorable environment for the hydroxyl group to react while minimizing hydrolysis of the NHS-ester.[1][2]

Visual Guides

G cluster_0 Step 1: Activation (pH 4.5-6.0 in MES Buffer) cluster_1 Step 2: Conjugation (pH 7.2-7.5 in PBS Buffer) mol1 Protein-COOH intermediate Protein-NHS Ester (Reactive Intermediate) mol1->intermediate Activation reagents1 EDC + NHS reagents1->intermediate final_product Biotin-PEG2-Protein Conjugate intermediate->final_product Conjugation reagents2 This compound reagents2->final_product

Caption: Chemical pathway for a two-step EDC/NHS conjugation.

G start Start prep Prepare Protein in Amine/Carboxylate-Free Buffer start->prep exchange Buffer Exchange into Activation Buffer (MES, pH 4.7-6.0) prep->exchange activate Activate Carboxyls (Add EDC/NHS) exchange->activate conjugate Add this compound Adjust pH to 7.2-7.5 (e.g. with PBS) activate->conjugate quench Quench Reaction (Optional) conjugate->quench purify Purify Conjugate (Dialysis / Desalting Column) quench->purify analyze Analyze Result purify->analyze

Caption: Standard experimental workflow for this compound conjugation.

G start Low Conjugation Yield? q1 Was activation buffer MES at pH 4.5-6.0? start->q1 q2 Was conjugation buffer PBS/HEPES at pH 7.2-7.5? q1->q2 Yes sol1 Solution: Verify pH of fresh MES buffer. q1->sol1 No q3 Were buffers free of Tris, Glycine, or Acetate? q2->q3 Yes sol2 Solution: Adjust pH to 7.2-7.5 for conjugation step. q2->sol2 No sol3 Solution: Perform buffer exchange to remove competing nucleophiles. q3->sol3 No end Review molar ratios and reagent stability. q3->end Yes

Caption: Troubleshooting decision tree for low conjugation yield.

Experimental Protocols

Protocol: Two-Step Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to available carboxyl groups on a protein.

Materials:

  • Protein of interest

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of Reagents: a. Equilibrate EDC and NHS vials to room temperature before opening to prevent moisture condensation.[2] b. Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. c. Prepare fresh 10 mg/mL solutions of EDC and NHS in Activation Buffer immediately before use. Do not store these solutions.[2][3] d. Prepare the protein solution in Activation Buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange into the Activation Buffer.

  • Step 1: Activation of Protein Carboxyl Groups a. Add the freshly prepared EDC solution to the protein solution to achieve a 10-fold molar excess relative to the protein. b. Immediately add the freshly prepared NHS solution to the reaction mixture, also at a 10-fold molar excess. c. Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Step 2: Conjugation with this compound a. Immediately after activation, remove the excess EDC and NHS and exchange the buffer to the Conjugation Buffer (PBS, pH 7.2-7.5). This can be done rapidly using a desalting column (e.g., Sephadex G-25). This step also raises the pH for optimal conjugation. b. Add the this compound stock solution to the activated protein solution. A starting point is a 20- to 50-fold molar excess of this compound over the protein.[2] c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Step 3: Quenching the Reaction (Optional) a. To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM.[4] b. Incubate for 15 minutes at room temperature.

  • Step 4: Purification of the Conjugate a. Remove unreacted this compound and byproducts by extensive dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.[5][11] The purified conjugate can then be stored under appropriate conditions.

References

Technical Support Center: Troubleshooting Biotin-Streptavidin Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biotin-streptavidin assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve unexpected experimental results. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered in biotin-streptavidin assays?

The most frequently observed problems in biotin-streptavidin assays include high background, weak or no signal, and inconsistent results. These issues can arise from various factors such as suboptimal reagent concentrations, inefficient blocking, inadequate washing, or interference from endogenous biotin (B1667282).[1][2]

Q2: How can I differentiate between issues with my biotinylated probe and the streptavidin conjugate?

To determine the source of the problem, it is recommended to run control experiments. For instance, you can incubate a slide or well with only the streptavidin conjugate to check for non-specific binding.[3] A dot blot assay can also be a quick method to verify the activity of both the biotinylated probe and the streptavidin conjugate.

Q3: What is biotin interference and how does it affect my assay?

Biotin interference occurs when excess free biotin in a sample competes with the biotinylated reagents for binding sites on streptavidin.[4][5] This is a growing concern due to the increasing use of high-dose biotin supplements.[4] Depending on the assay format (sandwich vs. competitive), this interference can lead to falsely low or falsely high results.[4][6]

  • Sandwich Assays: Excess biotin saturates streptavidin, preventing the capture of the biotinylated antibody-analyte complex, leading to a falsely low signal.[4]

  • Competitive Assays: Excess biotin blocks streptavidin binding sites, preventing the capture of the biotinylated analyte that has bound to the antibody. This results in a weaker signal, which is incorrectly interpreted as a high analyte concentration, leading to a falsely high result.[4]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your biotin-streptavidin assays.

Issue 1: High Background Signal

A high background can obscure specific signals and reduce assay sensitivity. The following table and workflow provide guidance on how to address this issue.

Summary of Troubleshooting Actions for High Background
ParameterStandard RecommendationTroubleshooting Action
Blocking Agent 5% non-fat dry milk or BSAFor streptavidin-based detection, BSA is preferred as non-fat dry milk contains endogenous biotin.[7][8] Consider using a biotin-free blocker like BSA or fish gelatin.[9]
Blocking Concentration 3-5%Increase concentration to 7%.[7]
Blocking Duration 1 hour at room temperatureIncrease to 2 hours at room temperature or overnight at 4°C.[7]
Detergent 0.05% Tween-20 in wash bufferAdd 0.05% Tween-20 to the blocking buffer to reduce non-specific binding.[3][7]
Washing 3 washes, 5 minutes eachIncrease the number of washes to 5 and the duration to 10 minutes each.[3]
Antibody/Streptavidin Concentration Manufacturer's recommendationPerform a titration to find the optimal concentration with minimal background.[7] For streptavidin-HRP, test higher dilutions (e.g., 1:5,000 to 1:60,000).[7]
Endogenous Biotin N/APerform an endogenous biotin blocking step.[3]

Troubleshooting Workflow for High Background

High_Background_Workflow start High Background Observed check_blocking Step 1: Optimize Blocking - Switch to BSA (biotin-free) - Increase concentration & duration - Add Tween-20 start->check_blocking check_washing Step 2: Enhance Washing - Increase number & duration of washes - Ensure complete buffer removal check_blocking->check_washing If background persists check_concentrations Step 3: Titrate Reagents - Perform dilution series for biotinylated antibody and streptavidin-conjugate check_washing->check_concentrations If background persists check_endogenous_biotin Step 4: Check for Endogenous Biotin - Run control without biotinylated Ab - Perform blocking step if necessary check_concentrations->check_endogenous_biotin If background persists resolved Problem Resolved check_endogenous_biotin->resolved If bands appear in control Weak_Signal_Workflow start Weak or No Signal verify_reagents Step 1: Verify Reagent Activity - Check streptavidin-conjugate & substrate with a positive control start->verify_reagents check_labeling Step 2: Confirm Biotin Labeling - Perform HABA assay or dot blot to check labeling efficiency verify_reagents->check_labeling If reagents are active optimize_concentrations Step 3: Optimize Concentrations - Titrate biotinylated antibody and streptavidin-conjugate check_labeling->optimize_concentrations If labeling is efficient optimize_incubation Step 4: Adjust Incubation - Increase incubation times - Consider overnight incubation at 4°C optimize_concentrations->optimize_incubation If signal is still weak check_target Step 5: Evaluate Target & Sample - Increase sample concentration - Ensure buffer compatibility optimize_incubation->check_target If signal is still weak resolved Signal Improved check_target->resolved Biotin_Interference cluster_sandwich Sandwich Assay cluster_competitive Competitive Assay sandwich_strep Streptavidin-coated surface Biotin Binding Sites result_s Falsely Low Signal biotin_ab Biotinylated Antibody-Analyte Complex biotin_ab->sandwich_strep:f0 binding blocked free_biotin_s Free Biotin (from sample) free_biotin_s->sandwich_strep:f0 saturates competitive_strep Streptavidin-coated surface Biotin Binding Sites result_c Falsely High Signal biotin_analyte Biotinylated Analyte biotin_analyte->competitive_strep:f0 binding blocked free_biotin_c Free Biotin (from sample) free_biotin_c->competitive_strep:f0 saturates

References

improving the stability of Biotin-PEG2-OH stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Biotin-PEG2-OH stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

The stability of this compound is primarily influenced by several factors:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • pH: The biotin (B1667282) moiety is less stable in alkaline solutions (pH > 9) and can also be degraded by strong acids.

  • Oxidizing Agents: The polyethylene (B3416737) glycol (PEG) chain and the terminal hydroxyl group are susceptible to oxidative degradation.[1][2][3] This can be catalyzed by the presence of transition metal ions and oxygen.[1]

  • Moisture: The presence of water can facilitate hydrolysis, although the ether linkages in the PEG chain are generally more stable than ester bonds found in other linkers.[4] It is crucial to minimize moisture to prevent any potential degradation.

  • Light: Prolonged exposure to light, particularly UV light, can potentially lead to photodegradation of the PEG chain.[2][3][4]

Q2: What are the recommended storage conditions for solid this compound and its stock solutions?

Proper storage is critical for maintaining the integrity of this compound. The following conditions are recommended based on best practices for similar Biotin-PEG compounds.

Table 1: Recommended Storage Conditions

FormStorage TemperatureDurationKey Recommendations
Solid -20°CLong-term (Years)Store in a tightly sealed container in a dry, dark environment.[1][2][3][4] Using a desiccant is recommended.[4]
0-4°CShort-term (Weeks)Suitable for brief periods, but -20°C is preferred for long-term stability.[1][4]
Stock Solution -80°CUp to 6 monthsPrepare in an anhydrous solvent (e.g., DMSO, DMF).[1][2][4] Aliquot to avoid repeated freeze-thaw cycles.[1][2][5]
-20°CUp to 1 monthSuitable for working solutions. Protect from moisture and light.[1][2][4][5]

Q3: What are the potential degradation pathways for this compound?

The two primary degradation pathways for this compound are oxidation of the PEG chain and degradation of the biotin moiety under harsh pH conditions.

  • Oxidation of the PEG Chain and Terminal Hydroxyl Group: The ether linkages of the PEG chain can undergo oxidative degradation, leading to chain cleavage and the formation of byproducts such as aldehydes and carboxylic acids.[1][6][7] The terminal hydroxyl group is also susceptible to oxidation, which can convert it into an aldehyde or a carboxylic acid.[8]

  • Degradation of the Biotin Moiety: The biotin itself is generally stable in moderately acidic to neutral aqueous solutions. However, it is less stable in alkaline conditions (pH > 9) and can be degraded by strong acids and oxidizing agents.[1]

Potential Degradation Pathways for this compound cluster_oxidation Oxidative Degradation cluster_ph pH-Mediated Degradation Biotin_PEG2_OH This compound Oxidizing_Agents Oxidizing Agents (e.g., O2, metal ions) Biotin_PEG2_OH->Oxidizing_Agents Extreme_pH Extreme pH (pH > 9 or strong acid) Biotin_PEG2_OH->Extreme_pH Oxidized_PEG Oxidized PEG Chain (Chain Cleavage) Oxidizing_Agents->Oxidized_PEG Oxidized_OH Oxidized Terminus (Aldehyde/Carboxylic Acid) Oxidizing_Agents->Oxidized_OH Degraded_Biotin Degraded Biotin Moiety Extreme_pH->Degraded_Biotin

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide

Problem 1: Inconsistent or poor performance of biotinylated molecules in downstream applications (e.g., loss of binding to avidin/streptavidin).

  • Possible Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solution: Discard the old stock solution and prepare a new one from solid this compound using an anhydrous solvent such as DMSO or DMF.[4][5] It is recommended to use solutions immediately after preparation.[9]

    • Verify Solvent Quality: Ensure that the solvent used is anhydrous. The presence of moisture can contribute to degradation over time.

    • Proper Storage: Store the new stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[1][2][5]

    • Assess Stability: If problems persist, consider performing a stability assessment of your stock solution using HPLC, as detailed in the experimental protocols section below.

Problem 2: Precipitation observed in the this compound stock solution upon storage.

  • Possible Cause: The concentration of this compound may be too high for the chosen solvent, or the storage temperature may be causing it to fall out of solution.

  • Troubleshooting Steps:

    • Gentle Warming: Gently warm the solution to room temperature to see if the precipitate redissolves.

    • Dilute the Stock Solution: If precipitation persists, consider preparing a more dilute stock solution.

    • Consider an Alternative Solvent: While DMSO and DMF are common choices, ensure the solubility of this compound is sufficient at the desired concentration and storage temperature.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines the recommended procedure for preparing a stable stock solution of this compound.

  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

    • Sterile, conical-bottom microcentrifuge tubes

  • Procedure:

    • Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent moisture condensation.[2][3]

    • Weigh the desired amount of this compound in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use volumes in separate microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2][4][5]

Workflow for Preparing this compound Stock Solution Start Start Equilibrate Equilibrate Solid This compound to Room Temperature Start->Equilibrate Weigh Weigh Solid Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent (DMSO or DMF) Weigh->Dissolve Aliquot Aliquot into Single-Use Volumes Dissolve->Aliquot Store Store at -80°C or -20°C Aliquot->Store End End Store->End

Caption: Workflow for preparing a stable this compound stock solution.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general method to assess the stability of this compound solutions over time by monitoring the degradation of the parent compound.

  • Objective: To quantify the percentage of intact this compound remaining in a stock solution after storage under specific conditions.

  • Materials:

    • This compound stock solution (the sample to be tested)

    • A freshly prepared this compound solution of the same concentration (as a t=0 reference)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Procedure:

    • Sample Preparation: Dilute a small aliquot of the stored this compound stock solution and the freshly prepared reference solution to a suitable concentration for HPLC analysis.

    • HPLC Analysis:

      • Inject the t=0 reference sample onto the HPLC system.

      • Run a linear gradient (e.g., 5% to 95% Mobile Phase B over 20 minutes) to elute the compound.

      • Monitor the elution profile at an appropriate wavelength (e.g., 210-220 nm).

      • Record the retention time and peak area of the intact this compound.

      • Inject the stored sample and analyze it using the same method.

    • Data Analysis:

      • Integrate the peak area of the intact this compound in both the reference and stored samples.[1]

      • Calculate the percentage of remaining this compound in the stored sample relative to the t=0 reference sample.

      • The appearance of new peaks at different retention times in the stored sample may indicate the presence of degradation products.[1]

HPLC Stability Assessment Workflow Start Start Prepare_Samples Prepare Samples: - Stored Stock Solution - Fresh (t=0) Reference Start->Prepare_Samples HPLC_Analysis HPLC Analysis (Reverse-Phase C18) Prepare_Samples->HPLC_Analysis Data_Acquisition Data Acquisition: - Retention Time - Peak Area HPLC_Analysis->Data_Acquisition Data_Analysis Data Analysis: - Compare Peak Areas - Identify Degradation Peaks Data_Acquisition->Data_Analysis Calculate_Stability Calculate % Stability Data_Analysis->Calculate_Stability End End Calculate_Stability->End

Caption: Workflow for assessing the stability of this compound via HPLC.

References

optimizing incubation temperature for Biotin-PEG2-OH reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG2-OH reactions. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance, troubleshooting advice, and detailed protocols for successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no labeling with this compound?

A1: The terminal primary hydroxyl (-OH) group on this compound is not inherently reactive towards common functional groups on proteins, such as primary amines (lysine residues).[1][2] To achieve a successful conjugation, the hydroxyl group must first be "activated" to create a more reactive intermediate that can then efficiently couple with the target molecule.[2]

Q2: How can I activate the hydroxyl group of this compound for conjugation to proteins?

A2: The hydroxyl group can be activated using various reagents to make it reactive towards primary amines. A common and effective method is to use N,N'-Disuccinimidyl Carbonate (DSC). This reaction converts the hydroxyl group into a succinimidyl carbonate ester, which is highly reactive with primary amines found on proteins and other biomolecules.[2] Other activating agents include Carbonyldiimidazole (CDI) and Tresyl Chloride.[2]

Q3: What are the optimal pH and buffer conditions for conjugating activated this compound to primary amines?

A3: The reaction of an activated biotin (B1667282) reagent (like a succinimidyl ester) with primary amines is most efficient at a pH between 7.0 and 9.0.[2] A pH range of 7.2-8.5 is often optimal because it keeps the amine deprotonated and nucleophilic without causing rapid hydrolysis of the activated ester.[3][4][5][6] It is critical to use a buffer that does not contain primary amines, such as Tris or glycine (B1666218), as these will compete with the target molecule.[1][3][4][7] Suitable buffers include Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer.[2]

Q4: How should I store and handle this compound and its activated forms?

A4: this compound should be stored at -20°C, protected from moisture.[5] Activated biotin reagents, such as NHS esters, are highly sensitive to moisture and should be used immediately after preparation.[3][4][7][8] To prevent condensation, always allow the reagent vial to equilibrate to room temperature before opening.[3][7] Do not prepare stock solutions of the activated reagent for long-term storage.[7][8]

Q5: My protein precipitates after adding the biotinylation reagent. What could be the cause?

A5: Protein precipitation is often a sign of over-biotinylation, where an excessive number of biotin molecules alter the protein's charge and solubility properties, leading to aggregation.[3][6] To resolve this, try reducing the molar excess of the biotin reagent, decreasing the reaction time, or lowering the incubation temperature (e.g., performing the reaction at 4°C).[1][3] Another cause can be the organic solvent (e.g., DMSO, DMF) used to dissolve the biotin reagent; ensure its final concentration in the reaction mixture is low, typically less than 10%.[1][7][8]

Troubleshooting Guide

This guide addresses common problems encountered during the two-step conjugation process involving this compound.

Problem Possible Cause Recommended Solution
Low or No Biotinylation Hydroxyl group not activated: The -OH group is not reactive on its own.Activate the this compound with a reagent like DSC or CDI before adding it to the target molecule.[2]
Suboptimal pH: Reaction pH is too low (amines are protonated) or too high (activated ester hydrolyzes).Ensure the reaction buffer pH is between 7.2 and 8.5. Verify the pH of your buffer before starting.[3][6]
Competing nucleophiles in buffer: Buffers like Tris or glycine contain primary amines that quench the reaction.Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before the conjugation step.[1][4]
Hydrolyzed/inactive reagent: The activated biotin reagent was exposed to moisture or stored improperly.Prepare the activated biotin reagent immediately before use. Allow vials to warm to room temperature before opening.[4][7]
Insufficient molar ratio: The amount of biotin reagent is too low for efficient labeling.Increase the molar excess of the activated biotin reagent. A 10- to 20-fold molar excess is a good starting point.[1][8]
Protein Precipitation Over-biotinylation: Excessive modification of the protein alters its solubility.Reduce the molar excess of the biotinylation reagent. Optimize reaction time and temperature to control the degree of labeling.[1][3]
High concentration of organic solvent: Solvent used to dissolve the biotin reagent causes protein to precipitate.Keep the final concentration of the organic solvent (DMSO or DMF) below 10% of the total reaction volume.[1][8]
Protein concentration too high: Highly concentrated protein solutions may be more prone to aggregation during modification.Perform the reaction at a lower protein concentration.
High Non-Specific Binding in Downstream Assays Excess unreacted biotin: Free biotin reagent competes for binding in avidin/streptavidin systems.Purify the biotinylated protein thoroughly after the reaction using a desalting column or dialysis to remove all unreacted biotin.[3][6]
Protein aggregation: Aggregates of the biotinylated protein can bind non-specifically.Check for aggregation after biotinylation. Use a blocking agent like BSA in downstream applications.[9]
Endogenous biotin: Cells and tissues contain naturally biotinylated proteins (e.g., carboxylases).[9]Use an endogenous biotin blocking kit if working with cell lysates or tissue samples.[9]

Quantitative Data Summary

Table 1: General Incubation Conditions for Biotinylation Reactions

The optimal incubation temperature and time can vary depending on the target molecule and desired degree of labeling. These are general starting points for optimization.

Target MoleculeRecommended TemperatureRecommended Incubation TimeCitation(s)
Purified Proteins/AntibodiesRoom Temperature (20-25°C)30 - 120 minutes[3][7][8][10][11]
4°C2 hours - Overnight[1][3][6][8]
PeptidesRoom Temperature (20-25°C)60 - 120 minutes[10]
Cell Surface Proteins (Live Cells)4°C or on ice30 minutes[3][9]
Table 2: Recommended Molar Excess of Biotin Reagent

The molar excess required depends on the concentration of the target molecule. More dilute solutions typically require a higher molar excess to achieve the same degree of labeling.

Target Molecule ConcentrationRecommended Molar Excess (Biotin:Target)Citation(s)
1-10 mg/mL10-fold to 20-fold[3][4][7][8]
< 1 mg/mL20-fold to 50-fold[4][12]
Peptides1:3 to 1:5 (Biotin:Peptide)[10]

Experimental Protocols

Protocol 1: Two-Step Biotinylation using this compound and DSC Activation

This protocol describes the activation of this compound followed by its conjugation to a protein containing primary amines.

Materials:

  • This compound

  • N,N'-Disuccinimidyl Carbonate (DSC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein to be labeled (in amine-free buffer, e.g., PBS, pH 7.5-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Step 1: Activation of this compound

  • Preparation: Ensure all glassware is dry. Allow this compound and DSC vials to equilibrate to room temperature before opening.

  • Dissolve Reagents: Immediately before use, dissolve this compound in anhydrous DMF or DMSO. In a separate vial, dissolve DSC in the same anhydrous solvent.

  • Activation Reaction: Slowly add the DSC solution to the this compound solution to achieve a final molar ratio of approximately 1.2:1 (DSC:this compound).[2]

  • Incubation: Let the activation reaction proceed for 1-4 hours at room temperature, protected from moisture.[2] The resulting solution contains the activated Biotin-PEG2-succinimidyl carbonate and should be used immediately.

Step 2: Conjugation to Protein

  • Protein Preparation: Ensure the protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.5).

  • Conjugation Reaction: Add the freshly prepared activated Biotin-PEG2 solution to the protein solution to achieve the desired molar excess (e.g., 20:1).[2] Ensure the final concentration of organic solvent is less than 10%.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.[2] Incubate for 15-30 minutes at room temperature to consume any unreacted activated biotin.[5][6]

  • Purification: Remove excess, unreacted biotinylation reagent and quenching buffer by passing the reaction mixture through a desalting column or by dialyzing against PBS.[3][6]

Visualizations

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Biotin_OH This compound Activated_Biotin Activated Biotin-PEG2-NHS Biotin_OH->Activated_Biotin 1-4 hrs Room Temp DSC DSC (Activating Agent) DSC->Activated_Biotin Conjugation Conjugation Reaction (pH 7.2 - 8.5) Activated_Biotin->Conjugation Use Immediately Protein Target Protein (with -NH2 groups) Protein->Conjugation Biotin_Protein Biotinylated Protein Conjugation->Biotin_Protein 1-2 hrs RT or Overnight 4°C Quench Quench Reaction (e.g., Tris) Biotin_Protein->Quench Purify Purify (Desalting / Dialysis) Quench->Purify Final_Product Pure Biotinylated Protein Purify->Final_Product

Caption: Workflow for this compound conjugation.

G cluster_reactants cluster_intermediates cluster_products Biotin_OH This compound R-OH Activated_Biotin Activated Biotin R-O-CO-O-Su Biotin_OH->Activated_Biotin Activation Step DSC DSC N,N'-Disuccinimidyl Carbonate DSC->Activated_Biotin Protein Protein P-NH2 Final_Product Biotinylated Protein P-NH-CO-O-R Protein->Final_Product Activated_Biotin->Final_Product Conjugation Step

Caption: Reaction scheme for hydroxyl activation and amidation.

G start Low Biotinylation Efficiency? q_activated Did you activate the -OH group first? start->q_activated a_activated_no Activate -OH with DSC/CDI before conjugation. q_activated->a_activated_no No q_buffer Is buffer amine-free (e.g., PBS, HEPES)? q_activated->q_buffer Yes a_buffer_no Exchange into an amine-free buffer. q_buffer->a_buffer_no No q_ph Is buffer pH 7.2 - 8.5? q_buffer->q_ph Yes a_ph_no Adjust buffer to optimal pH range. q_ph->a_ph_no No q_reagent Was activated reagent used immediately? q_ph->q_reagent Yes a_reagent_no Prepare activated reagent fresh each time. q_reagent->a_reagent_no No end_node Increase molar excess of biotin reagent. q_reagent->end_node Yes

References

Technical Support Center: Overcoming Steric Hindrance with Biotin-PEG2-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on navigating the complexities of steric hindrance associated with the use of Biotin-PEG2-OH in various assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the PEG spacer in this compound?

A1: The polyethylene (B3416737) glycol (PEG) spacer in a Biotin-PEG linker serves several critical functions. Primarily, it introduces a flexible, hydrophilic arm between the biotin (B1667282) moiety and the molecule to be labeled. This spacer helps to overcome steric hindrance that can occur when the biotin-binding pocket of streptavidin or avidin (B1170675) is not easily accessible due to the bulk of the conjugated molecule.[1][2] The PEG linker increases the distance between the biotin and the conjugated molecule, allowing for more efficient binding to streptavidin. Additionally, PEGylation can enhance the solubility and stability of the labeled molecule in aqueous buffers and reduce non-specific binding.[1][2]

Q2: When is this compound a suitable choice, and when should I consider a longer linker?

A2: The optimal PEG linker length is application-dependent.[3]

  • This compound and other short-chain PEG linkers are often suitable for applications where the biotinylated molecule is small and steric hindrance is not a major concern. They can also be advantageous when close proximity between the interacting molecules is desired.

  • Longer PEG chains (e.g., PEG4, PEG6, PEG12) provide greater flexibility and are more effective at reducing steric hindrance.[4] These are ideal for situations where the biotin is attached to a large, bulky molecule or when the binding site on the target is sterically crowded.[5]

Q3: What are the common consequences of steric hindrance in my assay?

A3: Steric hindrance can lead to several issues in your experiments, including:

  • Weak or no signal: The biotin on your molecule of interest may be physically blocked from binding to streptavidin, resulting in a low or absent signal in assays like ELISA or Western blotting.[6]

  • Reduced binding affinity: The apparent binding affinity (lower Kd) of the biotin-streptavidin interaction can be decreased due to the difficulty of the biotin reaching its binding pocket.

  • Incomplete pull-down: In affinity purification assays, steric hindrance can lead to inefficient capture of your biotinylated protein complex, resulting in low yield.

  • Poor reproducibility: The degree of steric hindrance can be sensitive to minor variations in experimental conditions, leading to inconsistent results.[7]

Q4: Can over-biotinylation cause problems?

A4: Yes, over-biotinylation can lead to several issues. Excessive labeling of a protein with biotin can increase the likelihood of non-specific binding, leading to high background signals in assays.[8] It can also potentially lead to protein aggregation and precipitation. Therefore, it is crucial to optimize the molar ratio of the biotinylation reagent to your target molecule.

Troubleshooting Guides

Issue 1: Weak or No Signal in an ELISA

Symptoms: You observe a very low or no signal for your biotinylated analyte, while your positive controls are working as expected.

Possible Cause Recommended Solution
Steric Hindrance Switch to a biotinylation reagent with a longer PEG linker (e.g., Biotin-PEG4-OH, Biotin-PEG6-OH, or Biotin-PEG12-OH) to increase the distance between the biotin and your molecule.[1]
Low Biotinylation Efficiency Verify the degree of biotinylation using a HABA assay. Optimize the biotinylation reaction by ensuring the buffer is amine-free (e.g., PBS) and at the optimal pH (7-9 for NHS esters).[1] Increase the molar excess of the biotinylation reagent if necessary.
Insufficient Incubation Times Increase the incubation times for sample binding and/or streptavidin-conjugate binding steps to allow more time for the interaction to occur.[6]
Incorrect Reagent Concentrations Titrate your biotinylated detection antibody and streptavidin-HRP conjugate to find the optimal concentrations for your assay.
Degraded Reagents Ensure all reagents, especially the streptavidin-HRP conjugate and substrate, are fresh and have been stored correctly.

Troubleshooting Workflow for Low ELISA Signal

G start Low or No Signal in ELISA check_biotinylation Verify Biotinylation (HABA Assay) start->check_biotinylation optimize_biotinylation Optimize Biotinylation Reaction check_biotinylation->optimize_biotinylation Low Labeling steric_hindrance Suspect Steric Hindrance? check_biotinylation->steric_hindrance Labeling OK optimize_biotinylation->check_biotinylation longer_linker Use Longer PEG Linker (e.g., PEG4, PEG12) steric_hindrance->longer_linker Yes optimize_assay Optimize Assay Conditions steric_hindrance->optimize_assay No end_ok Signal Improved longer_linker->end_ok check_reagents Check Reagent Concentration & Quality optimize_assay->check_reagents check_reagents->end_ok Optimization Successful end_reassess Re-evaluate Experiment check_reagents->end_reassess Still No Signal

Caption: A logical workflow for troubleshooting low signal in an ELISA.

Issue 2: Low Yield in a Pull-Down Assay

Symptoms: After performing a pull-down with your biotinylated bait protein, you see very little of your target prey protein on a Western blot or silver-stained gel.

Possible Cause Recommended Solution
Steric Hindrance The biotin on your bait protein may be inaccessible to the streptavidin beads. Switch to a longer PEG linker (e.g., Biotin-PEG4-OH or longer) for your bait protein biotinylation.
Inefficient Binding to Beads Increase the incubation time of your cell lysate with the biotinylated bait and the streptavidin beads. Ensure gentle but thorough mixing during incubation.
High Stringency Wash Buffer The interaction between your bait and prey proteins might be weak. Reduce the salt concentration or detergent concentration in your wash buffer.
Insufficient Bait Protein Ensure you are using an adequate amount of biotinylated bait protein to capture the prey. The optimal amount may need to be determined empirically.
Protein Complex Disruption Ensure your lysis and wash buffers are compatible with maintaining the protein-protein interaction you are studying.

Data Presentation

Table 1: Physicochemical Properties of Biotin-PEG-OH Linkers

This table provides a comparison of the properties of this compound and longer chain alternatives.

FeatureThis compoundBiotin-PEG4-OHBiotin-PEG6-OHBiotin-PEG12-OH
Molecular Weight ~347 g/mol ~435 g/mol ~523 g/mol ~788 g/mol
Spacer Arm Length ~12.8 Å~20.2 Å~27.6 Å~52.5 Å
Flexibility ModerateHighVery HighExtremely High
Hydrophilicity GoodExcellentExcellentExcellent

Note: Exact molecular weights and spacer arm lengths may vary slightly by manufacturer.

Table 2: Qualitative Performance Comparison of PEG Linker Lengths

This table summarizes the expected performance differences based on the principles of PEGylation. The optimal choice is highly dependent on the specific application.

Performance MetricShort Linker (e.g., PEG2)Medium Linker (e.g., PEG4/6)Long Linker (e.g., PEG12)
Steric Hindrance Reduction ModerateGoodExcellent
Binding Accessibility May be limited in crowded environmentsGenerally improvedOptimal in most scenarios
Potential for Non-specific Binding LowerModerateHigher (due to larger size)
Ideal Application Small molecule labeling; when proximity is desiredGeneral protein and antibody labelingLarge proteins; dense surface immobilization; complex biological systems

Experimental Protocols

Protocol 1: General Protein Biotinylation using an NHS-Ester Activated Biotin-PEG Reagent

This protocol provides a general guideline for labeling a protein with an amine-reactive Biotin-PEG-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Biotin-PEG-NHS Ester Reagent (e.g., Biotin-PEG2-NHS)

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column for buffer exchange

Procedure:

  • Prepare the Protein: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • Prepare Biotinylation Reagent: Immediately before use, dissolve the Biotin-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the dissolved biotinylation reagent to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice with gentle mixing.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with a suitable storage buffer.[1]

Biotinylation Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer reaction Incubate Protein + Biotin Reagent (RT, 30-60 min) protein_prep->reaction biotin_prep Prepare Biotin-PEG-NHS Stock Solution biotin_prep->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purify via Desalting Column quench->purify analyze Analyze Biotinylation (HABA Assay) purify->analyze final_product Biotinylated Protein analyze->final_product

Caption: A standard experimental workflow for protein biotinylation.

Protocol 2: Pull-Down Assay with a Biotinylated Bait Protein

This protocol outlines a general procedure for using a biotinylated protein to "pull down" its interacting partners from a cell lysate.

Materials:

  • Cell lysate containing prey proteins

  • Biotinylated bait protein

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Magnetic stand

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads. Transfer the desired amount to a microcentrifuge tube, place on a magnetic stand to pellet the beads, and discard the supernatant. Wash the beads three times with Binding/Wash Buffer.

  • Bait Immobilization: Resuspend the washed beads in Binding/Wash Buffer and add your biotinylated bait protein. Incubate for at least 30 minutes at room temperature with gentle rotation to allow the bait protein to bind to the beads.

  • Capture Prey Proteins: Pellet the beads with the magnetic stand and discard the supernatant. Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads five times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: After the final wash, remove all residual buffer. Add Elution Buffer to the beads and boil at 95-100°C for 5-10 minutes to release the bound proteins.

  • Analysis: Place the tube on the magnetic stand and collect the supernatant containing the eluted proteins. Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.[9]

Mechanism of Steric Hindrance in Biotin-Streptavidin Binding

G cluster_short Short PEG Linker (e.g., PEG2) cluster_long Long PEG Linker (e.g., PEG12) protein_short Bulky Protein biotin_short Biotin protein_short->biotin_short PEG2 hindrance Steric Hindrance streptavidin_short Streptavidin Binding Pocket protein_long Bulky Protein biotin_long Biotin protein_long->biotin_long Long, Flexible PEG12 streptavidin_long Streptavidin Binding Pocket biotin_long->streptavidin_long Successful Binding

References

Technical Support Center: PROTAC® Design with Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when designing Proteolysis Targeting Chimeras (PROTACs) with short polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a linker in a PROTAC?

A1: The linker is a critical component of a PROTAC, connecting the ligand that binds to the target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2][3][4] Its length, chemical composition, and attachment points are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[4][5][6][7][8]

Q2: Why use short PEG linkers in PROTAC design?

A2: Short PEG linkers are often used as a starting point in PROTAC design because they can offer a balance of properties.[9] They can provide sufficient hydrophilicity to improve the solubility of the overall molecule without dramatically increasing the molecular weight and polar surface area (PSA), which can negatively impact cell permeability.[5][10][11] The goal is to find the minimal length required to effectively span the distance between the target protein and the E3 ligase for productive ternary complex formation.

Q3: What are the main challenges associated with short PEG linkers?

A3: The primary challenge with short PEG linkers is the risk of steric hindrance or clashes between the target protein and the E3 ligase, which can prevent the formation of a stable ternary complex.[4][5][7][8][12] This can lead to low degradation efficiency. Additionally, if the PROTAC warhead and E3 ligase binder are highly lipophilic, a short PEG linker may not be sufficient to confer adequate aqueous solubility or favorable permeability properties.[13] In some cases, short linkers have been shown to impair the binary binding affinity for the target protein or the E3 ligase, which is a prerequisite for ternary complex formation.[9]

Q4: What is the "hook effect" and how do short linkers relate to it?

A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations, resulting in a bell-shaped dose-response curve.[14][15][16] It occurs when excess PROTAC molecules lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) instead of the required ternary complex.[14][15][16] While not exclusively a problem for short linkers, a linker that does not optimally support a stable and cooperative ternary complex can exacerbate the hook effect.[11][17]

Troubleshooting Guide

This section addresses common issues encountered during experiments with PROTACs having short PEG linkers.

Problem 1: My PROTAC with a short PEG linker shows weak or no degradation of the target protein.

  • Possible Cause 1: Steric Hindrance.

    • Explanation: The linker may be too short to allow the target protein and E3 ligase to come together in a productive orientation for ubiquitination.[4][5][7][12]

    • Troubleshooting Steps:

      • Systematically Increase Linker Length: Synthesize and test analogs with slightly longer PEG linkers (e.g., PEG2, PEG3, PEG4). A systematic approach is crucial as there is no universal optimal linker length.[5][9]

      • Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or FRET-based assays to directly measure the formation and stability of the ternary complex.[6][18][19][] A lack of a stable complex suggests a geometric issue.

      • Re-evaluate Attachment Points: The position where the linker connects to the warhead and E3 ligase ligand is critical.[14] Synthesizing PROTACs with the linker attached to different solvent-exposed positions can sometimes resolve steric clashes.

  • Possible Cause 2: Poor Cell Permeability.

    • Explanation: Despite being short, the overall PROTAC molecule may have physicochemical properties (e.g., high PSA, low lipophilicity) that prevent it from efficiently crossing the cell membrane to reach its intracellular target.[5][10][14]

    • Troubleshooting Steps:

      • Conduct a Permeability Assay: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay to experimentally measure your PROTAC's permeability.[21][22][23] Low permeability is a common reason for poor cellular activity.[24]

      • Balance Linker Composition: If permeability is low, consider synthesizing hybrid linkers that contain both PEG units for solubility and more hydrophobic alkyl chains to improve membrane traversal.[5]

      • Analyze Conformational Folding: Advanced techniques like molecular dynamics simulations can predict whether a linker allows the PROTAC to adopt a folded, less polar conformation in a nonpolar environment, which can improve permeability.[10][25][26]

Workflow: Troubleshooting Low Degradation with Short Linker PROTACs

This diagram outlines a logical workflow for diagnosing and solving issues with underperforming PROTACs that utilize short PEG linkers.

G Start Low/No Degradation Observed Check_Perm Assess Cell Permeability (e.g., PAMPA, Caco-2) Start->Check_Perm Check_Ternary Assess Ternary Complex Formation (e.g., SPR, ITC) Start->Check_Ternary Perm_Low Permeability is Low Check_Perm->Perm_Low Data? Ternary_Weak Ternary Complex is Weak or Absent Check_Ternary->Ternary_Weak Data? Sol_Perm Modify Linker: - Add hydrophobic units - Change attachment points Perm_Low->Sol_Perm Yes ReTest Synthesize & Re-test Analogs Perm_Low->ReTest No Sol_Length Systematically Increase Linker Length (e.g., PEG2 -> PEG4) Ternary_Weak->Sol_Length Yes Sol_Attach Change Linker Attachment Points Ternary_Weak->Sol_Attach Also consider Ternary_Weak->ReTest No Sol_Perm->ReTest Sol_Length->ReTest Sol_Attach->ReTest

Caption: A workflow for troubleshooting underperforming short-linker PROTACs.

Problem 2: I'm observing a significant "hook effect" with my short-linker PROTAC.

  • Explanation: At high concentrations, the formation of binary complexes (PROTAC-Target, PROTAC-E3) is outcompeting the formation of the productive ternary complex. This suggests that the ternary complex may not be sufficiently stable or cooperative.[15][16]

  • Troubleshooting Steps:

    • Confirm with a Wide Dose-Response: Test your PROTAC over a broad concentration range (e.g., picomolar to micromolar) to clearly define the bell-shaped curve and identify the true optimal concentration.[4][14]

    • Enhance Ternary Complex Cooperativity: A key strategy to mitigate the hook effect is to improve the stability of the ternary complex through positive cooperativity.[17] This can be achieved by linker optimization. Systematically modify the linker length and composition.[14] Even small changes from a short PEG linker to a slightly longer or more rigid one can alter the geometry and introduce favorable protein-protein interactions that stabilize the complex.

    • Directly Measure Cooperativity: Use biophysical assays (e.g., SPR, ITC) to calculate the cooperativity factor (alpha).[6][8] An alpha value greater than 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other. This is a desirable property to reduce the hook effect.

Diagram: The PROTAC "Hook Effect"

This diagram illustrates the equilibrium shift from productive ternary complexes at optimal concentrations to non-productive binary complexes at excessive concentrations.

G cluster_0 Optimal PROTAC Concentration cluster_1 Excessive PROTAC Concentration POI_1 Target Protein Ternary Productive Ternary Complex POI_1->Ternary E3_1 E3 Ligase E3_1->Ternary PROTAC_1 PROTAC PROTAC_1->Ternary Binds Both Degradation Degradation Ternary->Degradation POI_2 Target Protein Binary_POI Non-Productive Binary Complex POI_2->Binary_POI E3_2 E3 Ligase Binary_E3 Non-Productive Binary Complex E3_2->Binary_E3 PROTAC_2a PROTAC PROTAC_2a->Binary_POI Binds Target PROTAC_2b PROTAC PROTAC_2b->Binary_E3 Binds E3 No_Deg No Degradation Binary_POI->No_Deg Binary_E3->No_Deg

Caption: High PROTAC levels can lead to non-productive binary complexes.

Data Summary Table

Systematic variation of linker length is a cornerstone of PROTAC optimization. The following table provides illustrative data showing how changing the number of PEG units in a short linker can impact key PROTAC parameters. Actual values are highly dependent on the specific PROTAC system.

PROTAC IDLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-PEG2JQ1-PEG2 -VHL150651.8
PROTAC-PEG3JQ1-PEG3 -VHL25921.5
PROTAC-PEG4JQ1-PEG4 -VHL45881.2
PROTAC-PEG5JQ1-PEG5 -VHL90750.9

Data is illustrative and compiled from general trends reported in the literature.[5][21] DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation.

Experimental Protocols

Protocol 1: Western Blot Analysis for PROTAC-Mediated Degradation

This protocol provides a standard methodology for quantifying target protein degradation in response to PROTAC treatment.[1][2][3]

  • Cell Culture and Treatment:

    • Seed cells at a density to achieve 70-80% confluency at the time of harvest.[3] Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in fresh culture medium. A wide concentration range (e.g., 1 nM to 10 µM) is recommended.[4] Include a vehicle-only control (e.g., 0.1% DMSO).[2][3]

    • Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 16-24 hours).[2][4]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells twice with ice-cold PBS.[2]

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[4][14]

    • Collect cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.[2][4]

  • SDS-PAGE and Immunoblotting:

    • Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[2][4]

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[2][3]

    • Transfer proteins to a PVDF or nitrocellulose membrane.[2]

    • Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk or BSA in TBST).[2]

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[2]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Repeat the process for a loading control protein (e.g., GAPDH, β-actin).[2]

  • Data Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

    • Quantify the band intensities using densitometry software.[2] Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput, cell-free method to assess the passive permeability of a PROTAC.[23]

  • Materials:

    • 96-well filter plate (Donor plate, e.g., Millipore MultiScreen-IP, 0.45 µm).[21]

    • 96-well acceptor plate.[21]

    • Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane).[21]

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Test PROTAC and control compounds (e.g., propranolol (B1214883) for high permeability).[21]

  • Procedure:

    • Membrane Coating: Apply 5 µL of the phospholipid solution to the filter membrane of each well in the donor plate.[21]

    • Prepare Solutions: Prepare a solution of the test PROTAC in PBS (e.g., 10 µM) for the donor plate. Fill the wells of the acceptor plate with 300 µL of fresh PBS.[21]

    • Assay Assembly: Place the donor filter plate onto the acceptor plate, ensuring the filters contact the acceptor solution. Add 150 µL of the PROTAC donor solution to the donor wells.[21]

    • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[21]

    • Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.[21]

  • Data Analysis:

    • Calculate the permeability coefficient (Papp or Pe) using the concentrations measured in the donor and acceptor wells and the known parameters of the assay system (e.g., incubation time, membrane area, well volume).

References

Validation & Comparative

A Researcher's Guide to Confirming Successful Conjugation of Biotin-PEG2-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful covalent attachment of Biotin-PEG2-OH to a target molecule is a critical step for a multitude of applications, including immunoassays, affinity purification, and targeted drug delivery. Confirmation of this conjugation is paramount to ensure the reliability and reproducibility of downstream experiments. This guide provides an objective comparison of the most common analytical techniques used to validate the successful synthesis of biotinylated conjugates.

Comparison of Key Confirmation Techniques

The choice of analytical method to confirm biotinylation depends on several factors, including the required level of detail, the nature of the target molecule, available instrumentation, and budget. The following table summarizes the key performance characteristics of the most widely used techniques.

Technique Principle Information Provided Sensitivity Throughput Relative Cost Time per Sample
HABA Assay Colorimetric; biotin (B1667282) displaces HABA from an avidin-HABA complex, causing a measurable decrease in absorbance at 500 nm.[1][2]Quantitative estimation of biotin incorporation (biotin-to-molecule ratio).[1]Moderate (Linear range typically 2-16 µM of biotin).[2][3]HighLow< 30 minutes
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, allowing for the direct detection of the mass increase upon biotinylation.[1][4]Highly accurate mass confirmation of conjugation, determination of the degree of labeling, and identification of conjugation sites.[1][4]Very High (DiDBiT method can improve detection ~200-fold over conventional methods).[5][6]Low to MediumHighSeveral hours to days (including sample preparation and data analysis)
Streptavidin Gel-Shift Assay Biotinylated molecules are incubated with streptavidin, and the resulting high-molecular-weight complex is visualized as a band shift on an SDS-PAGE gel.[1]Qualitative or semi-quantitative confirmation of biotinylation.[1]High (dependent on staining method)MediumLow2-4 hours
¹H NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about the molecular structure.Unambiguous structural confirmation of the covalent bond formation and purity assessment.Low (requires mg of sample)LowHighSeveral hours (including sample preparation and data acquisition)
Fluorescence-Based Assays Displacement of a fluorescent probe or quencher from a labeled avidin (B1170675) molecule by biotin, resulting in a change in fluorescence.[7]Quantitative estimation of biotin incorporation.High.[8]HighMedium< 1 hour

Experimental Protocols

HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay

This colorimetric assay is a rapid and cost-effective method for quantifying the amount of biotin in a sample.[1]

Protocol (Cuvette Format):

  • Reagent Preparation: Prepare a HABA/Avidin working solution according to the manufacturer's instructions. This typically involves dissolving a pre-mixed HABA/Avidin reagent in a specified buffer (e.g., PBS).

  • Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm. This is your initial absorbance (A₅₀₀_initial).

  • Sample Measurement: Add 100 µL of the biotinylated sample (ensure all free biotin has been removed via dialysis or gel filtration) to the cuvette. Mix gently and incubate for 5 minutes at room temperature.

  • Final Measurement: Measure the absorbance of the sample at 500 nm (A₅₀₀_final).

  • Calculation:

    • Calculate the change in absorbance: ΔA₅₀₀ = A₅₀₀_initial - A₅₀₀_final.

    • Calculate the biotin concentration using the Beer-Lambert law: Biotin Concentration (M) = ΔA₅₀₀ / (ε × l), where ε is the molar extinction coefficient of the HABA/avidin complex (approximately 34,000 M⁻¹cm⁻¹) and l is the path length of the cuvette (typically 1 cm).

    • Calculate the moles of biotin per mole of protein using the known concentration of the protein.

Mass Spectrometry (MS)

Mass spectrometry is the gold standard for confirming conjugation, providing precise mass information and identifying the sites of biotinylation.[1][4]

Protocol (General Workflow for a Biotinylated Protein):

  • Sample Preparation:

    • Intact Mass Analysis: Desalt the biotinylated protein sample using a suitable method like dialysis or a desalting column.

    • Peptide Mapping: Denature, reduce, and alkylate the protein, followed by enzymatic digestion (e.g., with trypsin) to generate peptides.

  • (Optional) Enrichment: For peptide mapping, biotinylated peptides can be enriched using streptavidin-coated beads to increase the sensitivity of detection.[9]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatography system coupled to a high-resolution mass spectrometer.

    • Peptides are separated by the LC system before being ionized and introduced into the mass spectrometer.

    • The mass spectrometer acquires MS1 spectra to determine the mass of the intact peptides and MS2 spectra (fragmentation data) to determine the amino acid sequence and locate the biotin modification.

  • Data Analysis:

    • For intact mass analysis, compare the measured mass of the biotinylated protein with the theoretical mass to confirm conjugation.

    • For peptide mapping, use specialized software to search the MS2 data against a protein database to identify the biotinylated peptides and pinpoint the exact sites of modification.

Streptavidin Gel-Shift Assay

This technique provides a simple and visual confirmation of successful biotinylation.[1]

Protocol:

  • Sample Preparation: Prepare samples of both the unbiotinylated (control) and biotinylated protein.

  • Incubation with Streptavidin: In separate tubes, mix a known amount of the control and biotinylated protein with a molar excess of streptavidin. Incubate at room temperature for 15-30 minutes.

  • SDS-PAGE: Load the samples (control protein, biotinylated protein, control protein + streptavidin, and biotinylated protein + streptavidin) onto an SDS-PAGE gel.

  • Electrophoresis and Staining: Run the gel and then stain with a suitable protein stain (e.g., Coomassie Blue).

  • Analysis: A successful conjugation will be indicated by the appearance of a higher molecular weight band (a "shift") in the lane containing the biotinylated protein incubated with streptavidin, compared to the biotinylated protein alone. The unbiotinylated control should not show a significant shift.

¹H NMR Spectroscopy

¹H NMR provides unambiguous structural confirmation of the covalent linkage between this compound and the target molecule.

Protocol (General Steps):

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Identify the characteristic proton signals for both the biotin and the PEG linker. For example, in D₂O, biotin typically shows signals around 4.1-4.4 ppm (protons adjacent to the sulfur and nitrogen atoms) and the PEG linker will have a characteristic signal around 3.6 ppm.[10]

    • Compare the spectrum of the conjugate to the spectra of the starting materials (this compound and the target molecule). The appearance of new signals and shifts in existing signals will confirm the formation of the covalent bond.

Visualizing the Workflows

HABA_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Prepare HABA/Avidin Working Solution Blank Measure Initial Absorbance (A₅₀₀_initial) Reagent_Prep->Blank Sample_Prep Prepare Biotinylated Sample (Remove Free Biotin) Incubate Add Sample to HABA/Avidin & Incubate Sample_Prep->Incubate Blank->Incubate Final_Measure Measure Final Absorbance (A₅₀₀_final) Incubate->Final_Measure Calculate Calculate ΔA₅₀₀ & Biotin Concentration Final_Measure->Calculate

HABA Assay Workflow

MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Start Biotinylated Protein Digest Denature, Reduce, Alkylate & Digest Start->Digest Enrich (Optional) Enrich Biotinylated Peptides Digest->Enrich LC_Sep LC Separation Enrich->LC_Sep MS1 MS1 Scan (Peptide Mass) LC_Sep->MS1 MS2 MS2 Scan (Fragmentation) MS1->MS2 Search Database Search MS2->Search Identify Identify Biotinylated Peptides & Sites Search->Identify

Mass Spectrometry Workflow

Gel_Shift_Workflow cluster_prep Preparation cluster_analysis Analysis Sample Biotinylated Protein & Control Incubate Incubate with Streptavidin Sample->Incubate SDS_PAGE SDS-PAGE Incubate->SDS_PAGE Stain Stain Gel SDS_PAGE->Stain Visualize Visualize Band Shift Stain->Visualize

Streptavidin Gel-Shift Assay Workflow

References

A Researcher's Guide to Quantifying the Degree of Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the degree of biotinylation is critical for the consistency and efficacy of a multitude of applications, from immunoassays to targeted drug delivery. The covalent attachment of biotin (B1667282) to proteins and other macromolecules is a widely used technique, leveraging the high-affinity interaction between biotin and streptavidin or avidin (B1170675).[1] However, the success of these applications hinges on the accurate quantification of the number of biotin molecules incorporated per molecule.

This guide provides a comprehensive comparison of the most common methods for quantifying the degree of biotinylation, offering an objective look at their performance with supporting data. Detailed experimental protocols for key methods are provided to assist in the selection and implementation of the most suitable technique for your research needs.

Comparison of Biotinylation Quantification Methods

The choice of a quantification method depends on various factors, including the required sensitivity, accuracy, sample throughput, and available equipment. The following table summarizes the key characteristics of the most prevalent techniques.

MethodPrincipleAdvantagesDisadvantagesSensitivityThroughput
HABA Assay (Colorimetric) Competitive displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from the avidin-HABA complex by biotin, leading to a decrease in absorbance at 500 nm.Simple, cost-effective, requires standard spectrophotometer.[2]Prone to steric hindrance, leading to underestimation of biotinylation; lower sensitivity; destructive to the sample.[3][4]Micromolar range (e.g., 2-16 µM)[5]Medium
Fluorescent Assays Displacement of a quencher (like HABA) from a fluorescently-labeled avidin by biotin, resulting in an increase in fluorescence.[6]Higher sensitivity than colorimetric HABA assay; suitable for microplate format and high-throughput screening.[3][6]Requires a fluorescence plate reader; can still be affected by steric hindrance.[3]Picomolar to nanomolar range (e.g., can detect as little as 4 pmol)[7]High
ELISA-Based Methods Competitive binding between the biotinylated sample and a known biotin conjugate for a limited number of anti-biotin antibody or streptavidin binding sites.[8]High sensitivity and specificity; can be implemented with standard lab equipment.[8]Can be more time-consuming than direct assays; may require optimization.Picogram to nanogram range[9]High
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of the intact biotinylated molecule or its digested peptides to determine the mass shift caused by biotin incorporation.[3][10]"Gold standard" for accuracy; not affected by steric hindrance; provides site-specific biotinylation information (with peptide mapping).[3][10]Requires expensive, specialized equipment and expertise; lower throughput.[3]High
Surface Plasmon Resonance (SPR) Immobilization of a biotinylated ligand onto a streptavidin-coated sensor chip to measure binding kinetics and affinity with an analyte. Can be adapted for quantitation.[11]Real-time, label-free analysis of interactions.[12]Primarily for interaction analysis, not direct quantification of biotinylation degree; requires specialized equipment.High

Experimental Protocols

Detailed methodologies for the key quantification methods are provided below. It is crucial to first remove any free, unconjugated biotin from the sample by methods such as dialysis or size-exclusion chromatography to ensure accurate results.[13]

HABA Assay (Colorimetric)

This protocol is a generalized procedure for a cuvette-based HABA assay.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Pipette 900 µl of the HABA/Avidin solution into a 1 ml cuvette.

  • Measure the absorbance of the HABA/Avidin solution at 500 nm. This is the initial reading.

  • Add 100 µl of the biotinylated protein sample to the cuvette and mix well.

  • Incubate for a short period (e.g., 2 minutes) to allow the biotin to displace the HABA.

  • Measure the absorbance of the mixture at 500 nm. This is the final reading.

  • Calculate the change in absorbance and determine the biotin concentration using the Beer-Lambert law, with the extinction coefficient for the HABA-avidin complex being approximately 34,000 M⁻¹cm⁻¹.[13]

Fluorescent Assay

This protocol outlines a general procedure for a microplate-based fluorescent biotin quantification assay.

Materials:

  • Fluorescently-labeled avidin/quencher reagent

  • Biotin standards (e.g., biocytin)

  • Biotinylated protein sample

  • Black, opaque 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a standard curve using a series of known concentrations of the biotin standard.

  • Pipette 10 µl of each standard and the unknown biotinylated samples into separate wells of the microplate.

  • Add 90 µl of the fluorescent avidin/quencher reagent to each well.

  • Incubate the plate for 5-15 minutes at room temperature, protected from light.[6][7]

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 494/520 nm).[6]

  • Generate a standard curve by plotting the fluorescence intensity versus the biotin concentration of the standards.

  • Determine the biotin concentration of the unknown samples from the standard curve.

Competition ELISA

This protocol describes a competition ELISA for the quantification of biotinylation, which can overcome issues of steric hindrance by digesting the protein.[8]

Materials:

  • Biotinylated protein sample

  • Proteinase K

  • Microplate coated with a biotin conjugate (e.g., biotinylated BSA)

  • Anti-biotin antibody or streptavidin-HRP

  • Substrate for HRP (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Protein Digestion: Treat a known amount of the biotinylated protein with proteinase K to release the biotinylated amino acids. This step eliminates multivalency and steric hindrance.[8]

  • Competition: Add the digested sample and a fixed concentration of anti-biotin antibody or streptavidin-HRP to the wells of the microplate coated with a biotin conjugate. Free biotin from the sample will compete with the immobilized biotin for binding to the antibody or streptavidin-HRP.

  • Incubation and Washing: Incubate the plate to allow for competitive binding. Wash the plate to remove unbound reagents.

  • Detection: If an anti-biotin antibody was used, add a secondary HRP-conjugated antibody. If streptavidin-HRP was used, proceed to the next step. Add the HRP substrate and incubate until a color develops.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. The signal will be inversely proportional to the amount of biotin in the sample.

  • Quantification: Create a standard curve with known concentrations of free biotin to determine the amount of biotin in the original sample.

Mass Spectrometry

This outlines a general workflow for quantifying the degree of biotinylation using mass spectrometry.

Procedure:

  • Intact Mass Analysis:

    • Analyze the protein sample by mass spectrometry before and after the biotinylation reaction.

    • The difference in mass corresponds to the total mass of the incorporated biotin molecules.

    • Divide the total mass shift by the mass of a single biotin molecule to calculate the average number of biotins per protein. This method is highly accurate for confirming successful labeling.[3]

  • Peptide Mapping (LC-MS/MS):

    • Digest the biotinylated protein into smaller peptides using an enzyme like trypsin.

    • Separate the peptides using liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

    • Identify the specific amino acid residues that have been biotinylated by detecting the characteristic mass shift of the biotin tag on individual peptides. This provides site-specific information.[14]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the HABA assay, fluorescent assay, and competition ELISA.

HABA_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Biotinylated Sample desalting Dialysis/ Desalting start->desalting Remove free biotin reagent HABA/Avidin Solution initial_read Measure Initial Absorbance (A_initial) at 500 nm reagent->initial_read add_sample Add Biotinylated Sample desalting->add_sample initial_read->add_sample final_read Measure Final Absorbance (A_final) at 500 nm add_sample->final_read calculate_delta Calculate ΔA = A_initial - A_final final_read->calculate_delta determine_conc Determine Biotin Concentration calculate_delta->determine_conc end Molar Ratio of Biotin to Protein determine_conc->end

Caption: Workflow of the HABA assay for biotin quantification.

Fluorescent_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Biotinylated Sample desalting Dialysis/ Desalting start->desalting Remove free biotin reagent Fluorescent Avidin/ Quencher Reagent add_reagent Add Fluorescent Reagent reagent->add_reagent standards Biotin Standards plate_prep Pipette Standards & Samples into Plate standards->plate_prep desalting->plate_prep plate_prep->add_reagent incubate Incubate add_reagent->incubate read_fluorescence Measure Fluorescence incubate->read_fluorescence std_curve Generate Standard Curve read_fluorescence->std_curve determine_conc Determine Biotin Concentration std_curve->determine_conc end Molar Ratio of Biotin to Protein determine_conc->end

Caption: Workflow of the fluorescent assay for biotin quantification.

Competition_ELISA_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Biotinylated Sample desalting Dialysis/ Desalting start->desalting Remove free biotin digest Protein Digestion desalting->digest Proteinase K competition Competitive Binding in Biotin-Coated Plate digest->competition wash1 Wash competition->wash1 detection Add Substrate wash1->detection read_abs Measure Absorbance detection->read_abs std_curve Generate Standard Curve read_abs->std_curve determine_conc Determine Biotin Concentration std_curve->determine_conc end Molar Ratio of Biotin to Protein determine_conc->end

Caption: Workflow of the competition ELISA for biotin quantification.

References

Decoding Biotin Incorporation: A Comparative Guide to the HABA Assay and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of biotin (B1667282) incorporation is a critical checkpoint in the development of bioconjugates, ensuring the efficacy and consistency of diagnostic and therapeutic agents. The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay has traditionally been a go-to method for this purpose. However, the advent of newer technologies presents a landscape of alternatives with distinct advantages. This guide provides an objective comparison of the HABA assay with other leading methods, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal strategy for their biotin quantification needs.

The HABA Assay: A Long-standing Colorimetric Method

The HABA assay is a straightforward, colorimetric method based on the principle of dye displacement.[1] Avidin (B1170675), a protein with an exceptionally high affinity for biotin, forms a yellow-orange complex with the HABA dye, which exhibits a characteristic absorbance at 500 nm.[1][2] When a sample containing biotin, such as a protein labeled with Biotin-PEG2-OH, is introduced, the biotin displaces the HABA dye from the avidin-HABA complex due to its stronger binding affinity.[1][3] This displacement leads to a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample.[1] By measuring this change, the molar ratio of biotin to the protein can be determined.[3]

Experimental Protocol: HABA Assay for this compound Labeled Proteins

This protocol outlines the steps for determining the degree of biotinylation of a protein labeled with a reagent such as this compound.

1. Reagent Preparation:

  • HABA Solution: Prepare a stock solution of HABA (e.g., 10 mM in 10 mM NaOH).[4]

  • Avidin Solution: Prepare a solution of avidin (e.g., 0.5 mg/mL) in a suitable buffer such as phosphate-buffered saline (PBS), pH 7.2.[4][5]

  • HABA/Avidin Working Solution: Mix the HABA and avidin solutions to form the yellow-orange complex. A common approach is to add a small volume of the HABA stock solution to the avidin solution.[4][6] For example, mix 100 µl of 0.5 mg/ml avidin with 2.5 μl of 10 mM HABA.[4]

  • Biotin Standards: Prepare a series of biotin standards of known concentrations to generate a standard curve.[4]

2. Assay Procedure (Cuvette Format):

  • Pipette 900 µl of the HABA/Avidin working solution into a 1 ml cuvette.[3][5]

  • Measure the initial absorbance at 500 nm (A500 HABA/Avidin).[3][5]

  • Add 100 µl of the biotinylated protein sample (ensure free biotin has been removed via dialysis or gel filtration) to the cuvette and mix well.[3][5][7]

  • Incubate for a short period (e.g., 5 minutes at 25°C) to allow the displacement reaction to reach equilibrium.[4]

  • Measure the final absorbance at 500 nm (A500 HABA/Avidin/Biotin Sample) once the reading is stable.[3][5]

3. Data Analysis:

  • Calculate the change in absorbance (ΔA500). For the cuvette method, this is typically calculated as: ΔA500 = (0.9 × A500 HABA/Avidin) – A500 HABA/Avidin/Biotin Sample.[7]

  • Using the standard curve generated from the biotin standards, determine the concentration of biotin in your sample.

  • Calculate the moles of biotin and the moles of protein in your sample to determine the biotin-to-protein molar ratio.

HABA_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis HABA Prepare HABA Solution Working_Sol Prepare Avidin-HABA Working Solution HABA->Working_Sol Avidin Prepare Avidin Solution Avidin->Working_Sol Initial_A500 Measure Initial Absorbance (A500) Working_Sol->Initial_A500 Standards Prepare Biotin Standards Calc_Biotin_Conc Calculate Biotin Concentration Standards->Calc_Biotin_Conc Add_Sample Add Biotinylated Sample Initial_A500->Add_Sample Incubate Incubate Add_Sample->Incubate Final_A500 Measure Final Absorbance (A500) Incubate->Final_A500 Calc_Delta Calculate ΔA500 Final_A500->Calc_Delta Calc_Delta->Calc_Biotin_Conc Calc_Ratio Calculate Biotin-to-Protein Ratio Calc_Biotin_Conc->Calc_Ratio ChromaLink_Workflow cluster_labeling Biotinylation cluster_quantification Quantification Biotinylate Biotinylate Protein with ChromaLink™ Reagent Purify Purify Biotinylated Protein Biotinylate->Purify Measure_A280 Measure Absorbance at 280 nm (Protein) Purify->Measure_A280 Measure_A354 Measure Absorbance at ~354 nm (Chromophore) Purify->Measure_A354 Calculate Calculate Biotin-to-Protein Ratio using provided formula Measure_A280->Calculate Measure_A354->Calculate

References

A Researcher's Guide to Mass Spectrometry Analysis of Biotin-PEG2-OH Labeled Proteins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical step for successful mass spectrometry-based proteomics. The choice of biotinylation reagent can significantly influence labeling efficiency, peptide recovery, and the overall quality of the mass spectrometry data. This guide provides an objective comparison of Biotin-PEG2-OH with other common protein labeling alternatives, supported by experimental protocols and data interpretation principles.

This compound belongs to a class of biotinylation reagents that incorporate a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This two-unit PEG linker offers advantages in terms of increased hydrophilicity and reduced steric hindrance compared to traditional biotinylation reagents that lack a spacer. These properties can lead to more efficient capture of labeled proteins or peptides from complex biological mixtures using avidin (B1170675) or streptavidin-based affinity purification.

Comparison of Protein Labeling Reagents for Mass Spectrometry

The selection of a biotinylation reagent depends on several factors, including the target functional groups on the protein, the desired specificity of labeling, and the downstream mass spectrometry workflow. Here, we compare this compound (typically activated as an NHS-ester for reaction with primary amines) with two common alternatives: NHS-Biotin and bioorthogonal labeling reagents.

FeatureBiotin-PEG2-NHS EsterNHS-BiotinBioorthogonal Labeling (e.g., Biotin-PEG4-MeTz + TCO)
Target Functional Group Primary amines (-NH2) on Lysine residues and the N-terminusPrimary amines (-NH2) on Lysine residues and the N-terminusGenetically or metabolically incorporated non-natural amino acids or sugars (e.g., TCO)
Specificity GoodGoodExcellent
Labeling Efficiency High in physiological to slightly alkaline pHHigh in physiological to slightly alkaline pHVery high, with rapid kinetics
Solubility Good, enhanced by the PEG2 spacerModerate, can be prone to aggregationExcellent, enhanced by the PEG4 spacer
Steric Hindrance Reduced by the PEG2 spacerCan be a factor, potentially hindering avidin/streptavidin bindingMinimized by the long PEG4 spacer
In Vivo Labeling Challenging due to reactivity with endogenous aminesChallenging due to reactivity with endogenous aminesWell-suited for in vivo labeling due to the bioorthogonal nature of the reaction[1]
Cost ModerateLowHigh

Experimental Workflows and Methodologies

The general workflow for the mass spectrometry analysis of biotinylated proteins involves several key steps, from initial protein labeling to the final data analysis.

G cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Mass Spectrometry Analysis ProteinSample Protein Sample Labeling Protein Labeling with Biotin (B1667282) Reagent ProteinSample->Labeling Quenching Quenching of Unreacted Reagent Labeling->Quenching Enrichment Enrichment of Biotinylated Proteins (Streptavidin Affinity Purification) Quenching->Enrichment Washing Washing to Remove Non-specific Binders Enrichment->Washing Elution Elution or On-bead Digestion Washing->Elution Digestion Protein Digestion (if not on-bead) Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Protein Identification & Quantification) LCMS->DataAnalysis

A generalized workflow for the biotinylation of proteins and subsequent mass spectrometry analysis.
Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable results in mass spectrometry analysis.

Protocol 1: Protein Labeling with Biotin-PEG2-NHS Ester

This protocol describes the labeling of a protein with an N-hydroxysuccinimide (NHS) ester-activated Biotin-PEG2 reagent, which targets primary amines.

  • Materials:

    • Protein sample (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

    • Biotin-PEG2-NHS Ester (e.g., Thermo Scientific™ No-Weigh™ NHS-Biotin-PEG2)

    • Anhydrous DMSO or DMF

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Desalting column

  • Procedure:

    • Reagent Preparation: Prepare a 10-20 mM stock solution of Biotin-PEG2-NHS Ester in anhydrous DMSO or DMF immediately before use.

    • Labeling Reaction: Add a 10- to 50-fold molar excess of the Biotin-PEG2-NHS Ester stock solution to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

    • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

    • Purification: Remove excess, unreacted biotin reagent using a desalting column or dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Protein Labeling with NHS-Biotin

This protocol is similar to the one above but uses the more traditional NHS-Biotin reagent.

  • Materials:

    • Protein sample (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

    • NHS-Biotin

    • Anhydrous DMSO or DMF

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Desalting column

  • Procedure:

    • Reagent Preparation: Prepare a 10-20 mM stock solution of NHS-Biotin in anhydrous DMSO or DMF immediately before use.

    • Labeling Reaction: Add a 10- to 50-fold molar excess of the NHS-Biotin stock solution to the protein solution.

    • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

    • Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

    • Purification: Remove unreacted NHS-Biotin using a desalting column or dialysis.

Protocol 3: Bioorthogonal Labeling using Biotin-PEG4-MeTz and TCO-Lysine

This protocol outlines a two-step bioorthogonal labeling strategy.

  • Materials:

    • Cells capable of incorporating TCO-Lysine into proteins

    • TCO-Lysine

    • Biotin-PEG4-MeTz

    • Cell lysis buffer

    • Streptavidin beads

  • Procedure:

    • Metabolic Labeling: Culture cells in a medium containing TCO-Lysine to allow for its incorporation into newly synthesized proteins.

    • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer.

    • Click Chemistry Reaction: Add Biotin-PEG4-MeTz to the cell lysate to initiate the bioorthogonal reaction with the TCO-labeled proteins. The reaction is typically fast and can be performed at room temperature for 1-2 hours.

    • Enrichment: Proceed with the enrichment of biotinylated proteins using streptavidin beads as described in the general workflow.

Visualizing the Reagent Architectures

The structural differences between the biotinylation reagents, particularly the presence and length of the PEG spacer, play a crucial role in their performance.

G cluster_0 NHS-Biotin cluster_1 Biotin-PEG2-NHS Ester cluster_2 Bioorthogonal Reagent NHS_Biotin Biotin - NHS Ester Protein Protein (with Primary Amine) NHS_Biotin->Protein Biotin_PEG2 Biotin - PEG2 - NHS Ester Biotin_PEG2->Protein Bioorthogonal Biotin - PEG4 - Methyltetrazine TCO_Protein Protein (with TCO) Bioorthogonal->TCO_Protein

References

Biotin-PEG2-OH vs. Biotin-PEG4-OH: A Comparative Guide for Specific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a biotinylation reagent is a critical decision that can profoundly influence experimental outcomes. The length of the polyethylene (B3416737) glycol (PEG) spacer arm connecting biotin (B1667282) to a molecule of interest is a key determinant of the conjugate's performance. This guide provides an objective comparison of Biotin-PEG2-OH and Biotin-PEG4-OH, detailing their respective advantages in various applications, supported by established biochemical principles and detailed experimental protocols for empirical validation.

Physicochemical Properties: The Impact of Spacer Length

The fundamental distinction between this compound and Biotin-PEG4-OH is the length of the hydrophilic PEG spacer. This structural difference has significant consequences for the physicochemical properties of the resulting biotinylated molecule. The longer PEG4 chain generally imparts greater water solubility and flexibility, which can be crucial for maintaining the stability and biological activity of the conjugated molecule.[1][2]

FeatureThis compoundBiotin-PEG4-OHImplication for Bioconjugation
Molecular Weight 374.50 g/mol [3]419.54 g/mol [2]Affects conjugation stoichiometry and the hydrodynamic radius of the final product.
Spacer Arm Length ~16.7 Å~23.9 ÅDirectly influences the distance between biotin and the conjugated molecule, impacting steric hindrance.[4]
Flexibility LowerHigherIncreased flexibility can facilitate more efficient binding to streptavidin, especially in sterically crowded environments.[1]
Solubility Enhancement GoodBetterThe longer, more hydrophilic PEG4 chain further improves the aqueous solubility of the conjugate, reducing the risk of aggregation.[2]
Potential for Steric Hindrance HigherLowerThe extended PEG4 spacer is more effective at overcoming spatial obstruction, allowing for improved access of the biotin moiety to the binding pocket of streptavidin.[1][5]

Performance in Key Applications: A Comparative Analysis

The choice between a PEG2 and a PEG4 linker is highly dependent on the specific experimental context. While direct quantitative comparisons in peer-reviewed literature are scarce, the following performance expectations are based on the well-understood properties of PEG linkers.[1][4]

Immunoassays (ELISA, Western Blotting)

In applications relying on the high-affinity interaction between biotin and streptavidin for signal detection, minimizing steric hindrance is paramount.

  • Biotin-PEG4-OH is generally the superior choice. The longer spacer arm of Biotin-PEG4-OH extends the biotin moiety further from the surface of the labeled protein or antibody. This increased separation reduces the likelihood of steric hindrance from the biomolecule, allowing for more efficient binding to bulky streptavidin-enzyme conjugates.[6] This can translate to a higher signal-to-noise ratio and enhanced assay sensitivity.

Affinity Purification and Pull-Down Assays

For the isolation of protein complexes, the accessibility of both the biotin tag and the bait protein's interaction domain is critical.

  • Biotin-PEG4-OH is often advantageous. When the biotinylated "bait" protein is large or its interaction site is near the point of biotinylation, the shorter PEG2 linker may not provide sufficient clearance. The greater reach of the PEG4 spacer can be crucial for allowing the bait-prey interaction to occur without compromising the capture of the complex by streptavidin-coated beads.[7][8]

Targeted Drug Delivery

In drug delivery systems where biotin is used for targeting, the linker can influence the pharmacokinetic properties of the therapeutic agent.

  • Biotin-PEG4-OH may offer benefits. A longer PEG chain can contribute to a larger hydrodynamic radius of the drug conjugate, which can potentially increase its circulation half-life by reducing renal clearance.[9] Furthermore, PEGylation is known to reduce the immunogenicity of conjugated molecules.[10]

Applications Requiring Spatial Proximity

In techniques such as Förster Resonance Energy Transfer (FRET), the distance between donor and acceptor molecules is a critical parameter.

  • This compound may be more suitable. For applications where a shorter, more defined distance between the biotin and the conjugated molecule is necessary, the PEG2 linker is the logical choice.[1]

Mandatory Visualizations

steric_hindrance_comparison cluster_peg2 This compound Conjugate cluster_peg4 Biotin-PEG4-OH Conjugate Protein_PEG2 Large Biomolecule Biotin_PEG2 Biotin Protein_PEG2->Biotin_PEG2 PEG2 Streptavidin Streptavidin Binding Pocket Biotin_PEG2->Streptavidin Steric Hindrance Impedes Binding Protein_PEG4 Large Biomolecule Biotin_PEG4 Biotin Protein_PEG4->Biotin_PEG4 PEG4 Biotin_PEG4->Streptavidin Efficient Binding

Caption: Longer PEG linkers reduce steric hindrance for streptavidin binding.

experimental_workflow_comparison cluster_conjugation Bioconjugation cluster_assays Comparative Performance Assays Target_Molecule Target Molecule (e.g., Protein) Reaction_PEG2 Conjugation Reaction Target_Molecule->Reaction_PEG2 Reaction_PEG4 Conjugation Reaction Target_Molecule->Reaction_PEG4 Biotin_PEG2_reagent Biotin-PEG2-NHS Biotin_PEG2_reagent->Reaction_PEG2 Biotin_PEG4_reagent Biotin-PEG4-NHS Biotin_PEG4_reagent->Reaction_PEG4 Purified_PEG2 Purified Conjugate (PEG2) Reaction_PEG2->Purified_PEG2 Purified_PEG4 Purified Conjugate (PEG4) Reaction_PEG4->Purified_PEG4 ELISA_Assay ELISA / Western Blot Purified_PEG2->ELISA_Assay Pull_Down_Assay Affinity Pull-Down Purified_PEG2->Pull_Down_Assay Solubility_Assay Solubility & Aggregation Study Purified_PEG2->Solubility_Assay Purified_PEG4->ELISA_Assay Purified_PEG4->Pull_Down_Assay Purified_PEG4->Solubility_Assay Data_Analysis Data Analysis & Comparison ELISA_Assay->Data_Analysis Pull_Down_Assay->Data_Analysis Solubility_Assay->Data_Analysis

Caption: Workflow for the comparative analysis of Biotin-PEG2 and Biotin-PEG4 linkers.

Experimental Protocols

To empirically determine the optimal linker for a given application, direct comparative studies are essential. The following protocols provide a framework for such analyses. Note that the terminal hydroxyl group of Biotin-PEGn-OH requires activation (e.g., tosylation) or conjugation to a carboxyl group (via EDC/NHS chemistry) to react with amines. For simplicity, the following protocols assume the use of the amine-reactive NHS-ester derivative of the respective PEG linker.

Protocol 1: Comparative Protein Biotinylation and ELISA

Objective: To compare the performance of Biotin-PEG2- and Biotin-PEG4-NHS esters in a standard ELISA format.

Materials:

  • Protein to be biotinylated (e.g., IgG) at 1-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • Biotin-PEG2-NHS Ester and Biotin-PEG4-NHS Ester.

  • Anhydrous DMSO or DMF.

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns for purification.

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit.

  • Antigen-coated 96-well ELISA plate.

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST).

  • Streptavidin-HRP.

  • TMB substrate and stop solution.

  • Microplate reader.

Procedure:

  • Reagent Preparation: Prepare 10 mM stock solutions of each Biotin-PEGn-NHS ester in DMSO or DMF immediately before use.

  • Biotinylation: Add a 20-fold molar excess of the biotinylation reagent to the protein solution. Incubate for 30-60 minutes at room temperature.

  • Quenching: Terminate the reaction by adding quenching buffer to a final concentration of 50-100 mM.

  • Purification: Remove unreacted biotinylation reagent using a desalting column equilibrated with PBS.

  • Quantification: Determine the degree of biotinylation for each conjugate using the HABA assay as per the manufacturer's instructions.

  • ELISA: a. Wash the antigen-coated plate and block with blocking buffer for 1 hour at room temperature. b. Add serial dilutions of the biotinylated antibodies (normalized for protein concentration) to the wells and incubate for 1-2 hours. c. Wash the plate and add Streptavidin-HRP. Incubate for 1 hour. d. Wash the plate, add TMB substrate, and stop the reaction. e. Measure the absorbance at 450 nm.

  • Data Analysis: Compare the signal intensities generated by the two conjugates at equivalent concentrations.

Protocol 2: Comparative Affinity Pull-Down Assay

Objective: To assess the efficiency of pulling down a target protein using a bait protein biotinylated with either a PEG2 or PEG4 linker.

Materials:

  • Biotinylated bait proteins (prepared as in Protocol 1).

  • Cell lysate containing the target "prey" protein.

  • Streptavidin-coated magnetic beads.

  • Lysis and wash buffers.

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody specific for the prey protein.

  • HRP-conjugated secondary antibody.

Procedure:

  • Bead Incubation: Incubate equal amounts of streptavidin-coated magnetic beads with equal molar amounts of each biotinylated bait protein for 1 hour at 4°C.

  • Washing: Wash the beads three times with wash buffer to remove unbound bait protein.

  • Lysate Incubation: Add cell lysate to the bead-bait complexes and incubate for 2-4 hours at 4°C to allow for bait-prey interaction.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using an antibody against the prey protein.

  • Data Analysis: Quantify the band intensities of the prey protein to compare the pull-down efficiency of the two linkers.[7]

References

A Head-to-Head Comparison: Biotin-PEG2-OH versus NHS-Biotin for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of proteins is a cornerstone of modern molecular biology, enabling a myriad of applications from immunoassays to targeted drug delivery. The choice of biotinylating agent is critical to the success of these endeavors. This guide provides an objective, data-driven comparison between two classes of biotinylation reagents: those derived from Biotin-PEG2-OH and the traditional NHS-Biotin.

While NHS-Biotin is a widely used, amine-reactive reagent for direct protein labeling, this compound itself is a precursor that requires activation of its terminal hydroxyl group to become reactive. A more direct and informative comparison, therefore, lies between a PEGylated, amine-reactive biotin (B1667282), such as Biotin-PEG2-NHS ester, and the non-PEGylated NHS-Biotin. This guide will focus on this practical comparison, highlighting the profound impact of the polyethylene (B3416737) glycol (PEG) spacer on the performance of the biotinylation reagent.

Key Differences in Chemical Structure and Reactivity

NHS-Biotin consists of a biotin molecule linked to an N-hydroxysuccinimide (NHS) ester. The NHS ester readily reacts with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2] This reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5).[2]

This compound, on the other hand, incorporates a short, two-unit polyethylene glycol spacer between the biotin and a terminal hydroxyl group. To be used for protein labeling, this hydroxyl group must first be activated, for instance, by converting it into an NHS ester, forming Biotin-PEG2-NHS. The fundamental labeling chemistry of the NHS ester remains the same, targeting primary amines.[3] The key difference lies in the presence of the hydrophilic and flexible PEG spacer.[4][5]

dot

cluster_NHS_Biotin NHS-Biotin cluster_Biotin_PEG2_OH This compound NHS-Biotin_structure NHS-Biotin_caption NHS-Biotin Structure Biotin-PEG2-OH_structure Biotin-PEG2-OH_caption This compound Structure

Caption: Chemical structures of NHS-Biotin and this compound.

The Impact of the PEG Spacer: A Performance Comparison

The inclusion of a PEG spacer in biotinylation reagents confers several significant advantages over their non-PEGylated counterparts.[4][6] These benefits translate to improved performance in a variety of applications.

FeatureNHS-BiotinBiotin-PEG2-NHS (from this compound)
Solubility Poorly soluble in aqueous buffers, requires organic solvents like DMSO or DMF.[7]Enhanced aqueous solubility due to the hydrophilic PEG spacer.[4][8]
Steric Hindrance The short spacer arm (13.5 Å) can lead to steric hindrance, potentially reducing the efficiency of streptavidin binding.[9]The longer, flexible PEG spacer reduces steric hindrance, allowing for more efficient binding to streptavidin.[4][6]
Non-Specific Binding Can contribute to non-specific binding through hydrophobic interactions.[10][11]The hydrophilic PEG chain creates a "cloud" that can shield the biotinylated molecule, reducing non-specific binding.[4]
Aggregation Labeling with a hydrophobic molecule can increase the propensity of the protein to aggregate.The hydrophilic nature of the PEG spacer helps to prevent aggregation of the labeled protein.[6]
Immunogenicity The biotin-protein conjugate may elicit an immune response.PEGylation is known to reduce the immunogenicity of molecules.[8]

dot

cluster_workflow Protein Biotinylation Workflow Protein Protein Solution in Amine-Free Buffer Reaction Incubation (Room Temp or 4°C) Protein->Reaction Reagent Biotinylation Reagent (NHS-Biotin or Biotin-PEG2-NHS) Reagent->Reaction Quenching Quench Reaction (e.g., with Tris) Reaction->Quenching Purification Purification (Desalting Column or Dialysis) Quenching->Purification QC Quality Control (e.g., HABA Assay) Purification->QC cluster_signaling_pathway NHS Ester Reaction with Primary Amine Protein Protein with Primary Amine (-NH2) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack NHS_Biotin NHS-Biotin NHS_Biotin->Intermediate Product Biotinylated Protein (Stable Amide Bond) Intermediate->Product Leaving_Group N-hydroxysuccinimide Intermediate->Leaving_Group Release

References

A Comparative Guide: The Advantages of Biotin-PEG2-OH Over Longer PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a biotinylation reagent is a critical decision that can significantly impact experimental outcomes. While long-chain polyethylene (B3416737) glycol (PEG) linkers are often favored for their ability to mitigate steric hindrance, shorter linkers like Biotin-PEG2-OH offer distinct advantages in specific applications. This guide provides an objective, data-driven comparison of this compound against its longer-chain counterparts, elucidating scenarios where a shorter linker is not only sufficient but optimal.

The fundamental role of a PEG spacer is to connect a biotin (B1667282) molecule to a target biomolecule, providing a flexible, hydrophilic arm.[1] This spacer serves to distance the biotin from the surface of the conjugated molecule, overcoming potential steric hindrance that might otherwise prevent the large streptavidin tetramer from binding efficiently.[1][2][3] Furthermore, PEG linkers can enhance the solubility of the resulting conjugate and reduce non-specific binding.[1][4][5] However, the "longer is always better" assumption is an oversimplification, and the selection of linker length is a nuanced, application-dependent choice.

Key Advantages of this compound

While longer linkers excel at maximizing the distance from a conjugated molecule, this compound and other short linkers offer unique benefits in certain experimental contexts.

  • Optimal for Proximity-Based Assays : In techniques that rely on the close proximity of two molecules, such as Förster Resonance Energy Transfer (FRET), a shorter linker is essential.[6] Longer linkers would introduce too much distance, preventing the desired interaction or energy transfer from occurring.

  • Reduced Risk of Self-Hindrance : Excessively long and flexible PEG chains can sometimes fold back upon themselves, inadvertently masking the biotin moiety and hindering its interaction with streptavidin.[3] The more constrained length of a PEG2 linker minimizes this possibility.

  • Superior Performance in Specific Immobilization Contexts : In some surface-based applications, a shorter linker can lead to more efficient immobilization. For instance, when immobilizing Horseradish Peroxidase (HRP) onto certain functionalized surfaces, a Biotin-PEG3 linker resulted in a higher amount of immobilized enzyme compared to a much longer Biotin-PEG23 linker, suggesting better accessibility of the shorter linker to the surface.[7]

  • Faster Binding Kinetics : Studies on lipid bilayers have shown that PEG2-biotin linkers exhibit significantly faster association kinetics with avidin (B1170675) compared to other linkers.[8] This suggests a higher availability of the biotin moiety, which can be advantageous in time-sensitive assays or when binding events need to occur rapidly.

Comparative Data: Short vs. Long PEG Linkers

The optimal linker length is highly dependent on the experimental system. The following tables summarize key properties and application-specific findings to guide selection.

FeatureThis compound (Short Linker)Biotin-PEGn-OH (n ≥ 6, Long Linker)
Primary Advantage Precise spatial control; reduced self-hindranceMaximum reduction of steric hindrance from bulky molecules
Solubility Enhancement ModerateHigh
Flexibility LowerHigher
Ideal Use Cases Proximity assays (FRET), systems with low steric crowding, some surface immobilizationLabeling large antibodies, accessing buried binding sites, improving conjugate solubility
Potential Drawback May be insufficient to overcome severe steric hindranceCan be too long for proximity assays; potential for self-hindrance
ApplicationPEG Linker Lengths ComparedKey FindingReference
Enzyme Immobilization Biotin-PEG3 vs. Biotin-PEG23The shorter PEG3 linker resulted in a higher amount of immobilized HRP on a functionalized surface.[7]
ELISA Short (0.96 nm, 1.35 nm) vs. Long (2.24 nm, 3.05 nm)Longer linkers showed an improved dose-response curve, suggesting reduced steric hindrance for HRP-streptavidin binding.[7]
Avidin Binding to Lipid Bilayers PEG2-biotin vs. PEG11-biotinPEG2-biotin linkers demonstrated faster association kinetics. At low surface concentrations (<2%), PEG2 was more effective at binding avidin than the longer PEG11.[8]

Visualizing Linker Selection and Workflows

To better understand the principles and processes involved, the following diagrams illustrate the concept of steric hindrance and a typical experimental workflow.

G cluster_0 Short Linker (Biotin-PEG2) cluster_1 Long Linker (Biotin-PEG12) Protein_A Target Protein Biotin_A Biotin Protein_A->Biotin_A PEG2 Streptavidin Streptavidin Biotin_A->Streptavidin Steric Hindrance Protein_B Target Protein Biotin_B Biotin Protein_B->Biotin_B PEG12 Biotin_B->Streptavidin Efficient Binding

Caption: Longer PEG linkers reduce steric hindrance for streptavidin binding.

G cluster_bait Bait Preparation cluster_pulldown Pull-Down Assay cluster_analysis Analysis Bait Purified 'Bait' Protein Biotinylation Covalent Labeling (Biotinylation) Bait->Biotinylation Linker Biotin-PEG-NHS (Activated Linker) Linker->Biotinylation Purification1 Remove Excess Linker (Desalting Column) Biotinylation->Purification1 Immobilization Immobilize Bait on Beads Purification1->Immobilization Beads Streptavidin-Coated Beads Beads->Immobilization Incubation Incubate Beads with Lysate Immobilization->Incubation Lysate Cell Lysate (Containing 'Prey' Proteins) Lysate->Incubation Wash Wash Beads to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution Analysis Analyze Eluate (e.g., Western Blot, Mass Spec) Elution->Analysis

Caption: Experimental workflow for a comparative pull-down assay.

G start Start: Select Linker q1 Is the assay proximity-dependent (e.g., FRET)? start->q1 q2 Is the target protein large or is the labeling site sterically hindered? q1->q2 No short Choose a Short Linker (e.g., this compound) q1->short Yes q3 Is enhancing the solubility of the final conjugate a primary concern? q2->q3 No long Choose a Long Linker (e.g., Biotin-PEG12-OH) q2->long Yes q3->short No consider_long Consider a Long Linker q3->consider_long Yes

Caption: Logical guide for selecting the appropriate PEG linker length.

Experimental Protocols

Detailed methodologies are essential for reproducing findings and making informed comparisons. Note that this compound contains a terminal hydroxyl group, which is not directly reactive with proteins and must first be activated (e.g., by converting it to an NHS ester) or conjugated to a molecule with a compatible reactive group. The following protocols assume the use of a pre-activated amine-reactive Biotin-PEG-NHS ester for direct comparison.

Protocol 1: General Protein Biotinylation with Biotin-PEG-NHS Ester

This protocol describes a general method for labeling a protein with an amine-reactive Biotin-PEG-NHS ester.[5][7]

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.0)

  • Biotin-PEGn-NHS Ester (n=2 and a longer version, e.g., n=12, for comparison)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns) for purification

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the Biotin-PEGn-NHS esters in DMSO to a concentration of 10 mM.

  • Reaction Setup: Calculate the volume of biotinylation reagent needed for a 20-fold molar excess relative to the protein. The optimal ratio may vary and should be optimized.

  • Conjugation: Add the calculated volume of the dissolved Biotin-PEGn-NHS ester to the protein solution. Perform this for each linker length in separate tubes.

  • Incubation: Incubate the reaction mixtures for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent and quenching buffer by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Quantification: Determine the final protein concentration and assess the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Protocol 2: Comparative Pull-Down Assay

This protocol uses the biotinylated proteins generated above to compare linker efficiency in a pull-down assay.[9][10]

Materials:

  • Biotinylated "bait" proteins (from Protocol 1, using short and long linkers)

  • Streptavidin-coated magnetic beads

  • Cell lysate containing the "prey" protein of interest

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE sample buffer)

Procedure:

  • Bead Preparation: Resuspend the streptavidin beads and wash them twice with Wash Buffer.

  • Bait Immobilization: Add a defined amount (e.g., 10 µg) of each biotinylated bait protein (short-linker and long-linker versions) to separate aliquots of washed beads. Incubate for 30-60 minutes at room temperature with gentle rotation.

  • Blocking (Optional): Wash the beads twice to remove unbound bait. To reduce non-specific binding, you can pre-incubate the beads with a blocking agent like BSA.

  • Prey Binding: Add a defined amount of cell lysate (e.g., 500 µg) to each tube of bait-immobilized beads. Incubate for 1-2 hours at 4°C with gentle rotation.[10]

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Wash Buffer to remove non-specifically bound proteins.

  • Elution: Add Elution Buffer to the beads and incubate (e.g., 5 minutes at 95°C if using SDS-PAGE buffer) to release the bound protein complexes.

  • Analysis: Collect the eluate and analyze it by Western blotting using an antibody against the expected "prey" protein. Compare the band intensity between the short-linker and long-linker pull-downs to assess relative efficiency.

References

Validating Biotinylated Antibody Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the biotinylation of antibodies is a powerful technique for various applications, including immunoassays, affinity purification, and targeted drug delivery. However, the conjugation process can potentially alter an antibody's functional integrity. This guide provides an objective comparison of validation methods for biotinylated antibodies, supported by experimental data and detailed protocols to ensure the reliability of your research.

The covalent attachment of biotin (B1667282) to an antibody, most commonly through amine-reactive methods targeting lysine (B10760008) residues, can sometimes lead to a loss of function or increased non-specific binding if the biotinylation occurs within the antigen-binding site. Therefore, it is crucial to validate the antibody's performance post-conjugation.

Comparing Biotinylated vs. Unconjugated Antibody Performance

The primary goal of validation is to demonstrate that the biotinylated antibody retains its specificity and affinity for the target antigen. This is typically achieved by comparing its performance side-by-side with the unconjugated parent antibody in various immunoassays.

Quantitative Data Summary

The following table summarizes key performance indicators to compare between a biotinylated antibody and its unconjugated counterpart across common applications. Optimal performance is indicated by minimal deviation in these parameters after biotinylation.

Assay TypeKey Performance MetricUnconjugated Antibody (Typical Result)Biotinylated Antibody (Ideal Result)Potential Issues Post-Biotinylation
ELISA Effective Concentration (EC50)X ng/mLSimilar to unconjugated (≤ 2-fold change)Significant increase in EC50 (reduced affinity)
Signal-to-Noise Ratio> 10Maintained or enhancedHigh background, low signal
Western Blot Limit of Detection (LOD)Y ngSimilar to unconjugatedDecreased sensitivity (higher LOD)
Specificity (Banding Pattern)Clean, specific bandsIdentical banding patternNon-specific bands, loss of specific band
Flow Cytometry Mean Fluorescence Intensity (MFI)Z unitsComparable MFI at optimal concentrationDecreased MFI, increased background staining
Staining Index (SI)> 2Maintained or improvedReduced separation between positive and negative populations
IHC/IF Staining Intensity & PatternStrong, specific staining in expected cellular compartmentsIdentical intensity and localizationWeak or no staining, non-specific background

Key Experimental Workflows and Signaling Pathways

General Workflow for Biotinylated Antibody Validation

The following diagram illustrates a typical workflow for validating the function of a newly biotinylated antibody.

G cluster_prep Preparation cluster_validation Functional Validation (Side-by-Side Comparison) cluster_analysis Analysis cluster_outcome Outcome b_antibody Biotinylate Antibody purify Purify Biotinylated Antibody b_antibody->purify quantify Quantify Biotin Incorporation (e.g., HABA Assay) purify->quantify biotinylated Biotinylated Antibody quantify->biotinylated unconjugated Unconjugated Parent Antibody elisa ELISA unconjugated->elisa wb Western Blot unconjugated->wb flow Flow Cytometry unconjugated->flow ihc IHC/IF unconjugated->ihc biotinylated->elisa biotinylated->wb biotinylated->flow biotinylated->ihc compare Compare Performance Metrics (Affinity, Specificity, S/N) elisa->compare wb->compare flow->compare ihc->compare decision Decision: Antibody is Validated? compare->decision proceed Proceed with Downstream Applications decision->proceed Yes troubleshoot Troubleshoot Biotinylation (e.g., Adjust Molar Ratio) decision->troubleshoot No

Caption: General workflow for the validation of a biotinylated antibody.

Signal Amplification using Biotin-Streptavidin System

Biotinylated antibodies are often used in conjunction with streptavidin-enzyme conjugates to amplify the signal.[1] The high affinity between biotin and streptavidin allows for a multi-layered detection system, enhancing sensitivity.[2]

G cluster_0 Binding Events Antigen Antigen PrimaryAb Primary Antibody (Unconjugated) Antigen->PrimaryAb Binds to BiotinylatedSecondary Biotinylated Secondary Antibody PrimaryAb->BiotinylatedSecondary Binds to StreptavidinHRP Streptavidin-HRP Conjugate BiotinylatedSecondary->StreptavidinHRP Binds to Biotin Substrate Substrate StreptavidinHRP->Substrate Enzymatic Reaction Signal Detectable Signal Substrate->Signal Produces

Caption: Signal amplification pathway in an indirect detection system.

Experimental Protocols

Detailed methodologies for key validation experiments are provided below. It is crucial to run the biotinylated and unconjugated antibodies in parallel under identical conditions.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a standard indirect ELISA to compare the binding affinity of a biotinylated antibody to its unconjugated counterpart.

Materials:

  • 96-well ELISA plates

  • Antigen

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)[3]

  • Unconjugated primary antibody

  • Biotinylated primary antibody

  • HRP-conjugated secondary antibody (for the unconjugated primary)

  • Streptavidin-HRP conjugate[4]

  • TMB Substrate[4]

  • Stop Solution (e.g., 2N H₂SO₄)[4]

  • Plate reader

Procedure:

  • Antigen Coating: Coat wells with 100 µL of antigen solution (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[5]

  • Washing: Wash plates three times with Wash Buffer.

  • Blocking: Block non-specific sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.[4]

  • Washing: Wash plates three times with Wash Buffer.

  • Primary Antibody Incubation: Prepare serial dilutions of both the unconjugated and biotinylated primary antibodies in Blocking Buffer. Add 100 µL of each dilution to the respective wells. Incubate for 2 hours at room temperature.[4]

  • Washing: Wash plates three times with Wash Buffer.

  • Detection:

    • For unconjugated antibody wells: Add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

    • For biotinylated antibody wells: Add 100 µL of Streptavidin-HRP conjugate. Incubate for 30-60 minutes at room temperature.[4]

  • Washing: Wash plates five times with Wash Buffer.[4]

  • Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark until color develops (typically 15-30 minutes).[4]

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.[4]

  • Data Acquisition: Read absorbance at 450 nm using a plate reader.

  • Analysis: Plot absorbance vs. antibody concentration and determine the EC50 for both antibodies.

Western Blotting

This protocol compares the specificity and sensitivity of the biotinylated antibody in detecting a target protein in a complex lysate.

Materials:

  • Protein lysate

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • Nitrocellulose or PVDF membrane[6]

  • Blocking Buffer (e.g., TBST with 5% non-fat dry milk or 3% BSA)[7]

  • Unconjugated primary antibody

  • Biotinylated primary antibody

  • HRP-conjugated secondary antibody

  • Streptavidin-HRP conjugate[8]

  • Chemiluminescent substrate (e.g., ECL)[7]

  • Imaging system (e.g., CCD camera or X-ray film)

Procedure:

  • SDS-PAGE and Transfer: Separate protein lysate by SDS-PAGE and transfer proteins to a membrane according to standard protocols.[6]

  • Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[7]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[8]

  • Primary Antibody Incubation: Cut the membrane if necessary to test both antibodies on the same blot. Incubate one part with the unconjugated primary antibody and the other with the biotinylated primary antibody (at optimized dilutions) overnight at 4°C.[9]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[8]

  • Detection:

    • For the unconjugated antibody membrane: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • For the biotinylated antibody membrane: Incubate with Streptavidin-HRP conjugate for 1 hour at room temperature.[7]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[9]

  • Signal Development: Incubate the membrane with chemiluminescent substrate according to the manufacturer's instructions.[7]

  • Imaging: Capture the signal using an appropriate imaging system.

  • Analysis: Compare the banding patterns for specificity and the signal intensity at various antigen concentrations for sensitivity.

Flow Cytometry

This protocol assesses the ability of the biotinylated antibody to bind its target on the cell surface.

Materials:

  • Cell suspension expressing the target antigen

  • FACS Buffer (e.g., PBS with 2% FBS)[4]

  • Unconjugated primary antibody

  • Biotinylated primary antibody

  • Fluorochrome-conjugated secondary antibody

  • Fluorochrome-conjugated streptavidin[10]

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10⁷ cells/mL in FACS buffer.[10]

  • Aliquoting: Aliquot 100 µL of the cell suspension (1x10⁶ cells) into flow cytometry tubes.[10]

  • Primary Antibody Staining: Add the optimal concentration of either the unconjugated or biotinylated primary antibody to the respective tubes. Incubate for 30 minutes on ice, protected from light.[10]

  • Washing: Wash the cells twice by adding 1 mL of FACS Buffer and centrifuging at 350 x g for 5 minutes.[10]

  • Detection:

    • For unconjugated antibody tubes: Resuspend the cell pellet in 100 µL of fluorochrome-conjugated secondary antibody. Incubate for 30 minutes on ice in the dark.

    • For biotinylated antibody tubes: Resuspend the cell pellet in 100 µL of fluorochrome-conjugated streptavidin. Incubate for 30 minutes on ice in the dark.[10]

  • Washing: Wash the cells twice as described in step 4.

  • Data Acquisition: Resuspend the cells in 500 µL of FACS Buffer and analyze on a flow cytometer.[10]

  • Analysis: Compare the Mean Fluorescence Intensity (MFI) and the separation of positive and negative populations for both antibodies.

By following these comparative validation protocols, researchers can confidently assess the functional integrity of their biotinylated antibodies, ensuring the accuracy and reproducibility of their experimental results.

References

A Researcher's Guide to Biotin-PEG2-OH: A Comparative Analysis of Linker Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the extraordinarily strong and specific interaction between biotin (B1667282) and streptavidin is a cornerstone of numerous biotechnological applications, from immunoassays and affinity chromatography to targeted drug delivery. The introduction of a linker, such as a polyethylene (B3416737) glycol (PEG) chain, between biotin and a molecule of interest is a common strategy to enhance solubility, reduce steric hindrance, and improve the accessibility of biotin to the binding pocket of streptavidin. This guide provides an objective comparison of Biotin-PEG2-OH with other commonly used linkers, supported by theoretical principles and representative experimental data.

The Impact of Linker Chemistry on Binding Affinity

The binding of biotin to streptavidin is one of the strongest known non-covalent interactions in nature, characterized by a very low dissociation constant (Kd) in the femtomolar (fM) to picomolar (pM) range.[1][2] While the core interaction is between the biotin molecule and the streptavidin binding pocket, the linker connecting biotin to a target molecule can significantly influence the kinetics of this interaction.

Key factors influenced by the linker include:

  • Steric Hindrance: A linker provides spatial separation between the biotin moiety and the conjugated biomolecule, which can be crucial if the biomolecule is large or if the biotinylation site is near a bulky region. Insufficient spacing can hinder the entry of biotin into the deep binding pocket of streptavidin.[3][4]

  • Solubility: PEG linkers are hydrophilic and can increase the water solubility of the biotinylated molecule, which is particularly beneficial for hydrophobic molecules that are prone to aggregation.[5][6]

  • Flexibility: The flexibility of the linker can allow the biotin moiety to orient itself optimally for binding to streptavidin.

Generally, increasing the length of a PEG linker can enhance the binding accessibility of biotin. However, excessively long and flexible linkers might not always lead to stronger binding and could potentially increase non-specific interactions.[3][7] The optimal linker length is often application-dependent, requiring a balance between overcoming steric hindrance and maintaining a favorable proximity for interaction.[3][4]

Comparative Analysis of Biotin Linker Performance

While direct, head-to-head experimental data comparing a wide range of biotin linkers under identical conditions is limited in publicly available literature, we can compile representative data and established principles to guide linker selection. The following table summarizes the expected performance characteristics of this compound in comparison to other common biotinylation reagents.

Linker/Biotinylation ReagentSpacer Arm LengthKey CharacteristicsExpected Impact on Binding Affinity
This compound ~16.7 ÅShort, hydrophilic PEG linker. The terminal hydroxyl group requires activation for conjugation.Provides a balance of spacing to reduce moderate steric hindrance while maintaining proximity.
Biotin-NHS ~13.5 ÅShort, hydrophobic alkyl chain linker with an amine-reactive NHS ester.May be prone to steric hindrance with bulky molecules due to its shorter, more rigid spacer.[8]
Biotin-LC-NHS ~22.4 Å"Long Chain" hydrophobic alkyl spacer with an amine-reactive NHS ester.Offers improved spacing over Biotin-NHS, potentially reducing steric hindrance.
Biotin-PEG4-OH/NHS ~29 ÅLonger, hydrophilic PEG linker. Available with a terminal hydroxyl or an amine-reactive NHS ester.Generally provides greater flexibility and distance, which can be advantageous for large biomolecules or crowded surfaces, potentially leading to improved binding kinetics.[9][10]
Biotin-PEG6-OH/COOH ~35.9 ÅEven longer, hydrophilic PEG linker.Offers further extension to overcome significant steric challenges.[11]

Note: The binding affinity of the biotin-streptavidin interaction itself remains extremely high. The differences observed with various linkers are primarily due to the accessibility of the biotin moiety to the streptavidin binding pocket, which affects the on-rate (Kon) and off-rate (Koff) of the interaction.

Experimental Protocols for Determining Binding Affinity

To quantitatively assess the binding affinity of biotinylated molecules, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used techniques.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte in solution.[12][13] For biotin-streptavidin studies, streptavidin is typically immobilized on the sensor surface, and the biotinylated molecule is introduced as the analyte.

Detailed Experimental Protocol for SPR:

  • System Preparation:

    • Equilibrate the SPR instrument with a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) until a stable baseline is achieved.[12]

  • Immobilization of Streptavidin:

    • Use a sensor chip with a pre-immobilized streptavidin surface (SA chip).[13][14]

  • Ligand (Biotinylated Molecule) Injection:

    • Dilute the biotinylated molecule (e.g., a protein labeled with this compound that has been activated and conjugated) to a low concentration (e.g., 1-10 µg/mL) in the running buffer.[12]

    • Inject the biotinylated ligand solution over the streptavidin sensor surface at a low flow rate (e.g., 10 µL/min) to allow for efficient capture. The desired immobilization level will depend on the specific interaction being studied.[12][15]

  • Analyte (Binding Partner) Injection:

    • Prepare a series of dilutions of the analyte (the molecule that interacts with the biotinylated ligand) in the running buffer.

    • Inject the analyte solutions sequentially, starting with the lowest concentration, over the sensor surface. Include a buffer-only injection as a control.

    • Monitor the association and dissociation phases in real-time.

  • Regeneration:

    • After each analyte injection, regenerate the sensor surface using a suitable regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove the bound analyte without disrupting the streptavidin-biotin interaction.[12] Due to the high affinity of the biotin-streptavidin bond, regeneration of the streptavidin surface itself is generally not feasible.[13]

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).[3]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a biomolecular interaction, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[16][17]

Detailed Experimental Protocol for ITC:

  • Sample Preparation:

    • Prepare the streptavidin solution and the biotinylated ligand solution in the exact same, degassed buffer to minimize heats of dilution.[17]

    • Accurately determine the concentrations of both solutions.

    • Typical starting concentrations are 5-50 µM for the macromolecule in the sample cell and 50-500 µM for the ligand in the syringe.[17]

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe according to the manufacturer's protocol.

    • Load the streptavidin solution into the sample cell and the biotinylated ligand into the injection syringe.

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2-5 µL) of the biotinylated ligand into the streptavidin solution, with sufficient time between injections for the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the biotinylated ligand into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the heat change per injection against the molar ratio of ligand to macromolecule.

    • Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kₐ, from which Kₑ can be calculated), enthalpy (ΔH), and stoichiometry (n).[16][18]

Visualizing Experimental Workflows and Signaling Concepts

Diagrams created using Graphviz can help visualize the experimental processes and the principles behind biotin-streptavidin based applications.

experimental_workflow cluster_spr Surface Plasmon Resonance (SPR) Workflow cluster_itc Isothermal Titration Calorimetry (ITC) Workflow prep System Preparation immob Streptavidin Immobilization prep->immob Equilibrate ligand Biotinylated Ligand Injection immob->ligand Capture analyte Analyte Injection ligand->analyte Association/ Dissociation regen Surface Regeneration analyte->regen Remove Analyte analysis Data Analysis analyte->analysis Generate Sensorgram regen->analyte sample_prep Sample Preparation setup Instrument Setup sample_prep->setup Load Samples control Control Titration sample_prep->control Load Buffer titration Titration setup->titration Inject Ligand data_analysis Data Analysis titration->data_analysis Measure Heat control->data_analysis Measure Heat of Dilution

Caption: Comparative workflows for determining binding affinity using SPR and ITC.

signaling_pathway Target Target Molecule BiotinLinker This compound (or other linker) Target->BiotinLinker Conjugation Streptavidin Streptavidin BiotinLinker->Streptavidin High-Affinity Binding Reporter Reporter Molecule (e.g., Enzyme, Fluorophore) Streptavidin->Reporter Conjugation Signal Detectable Signal Reporter->Signal Generates

Caption: A generalized signaling pathway for a biotin-streptavidin based detection assay.

Conclusion

The selection of a biotin linker is a critical consideration in the design of bioconjugates for a wide array of applications. This compound offers a short, hydrophilic spacer that can effectively reduce moderate steric hindrance and improve the accessibility of biotin to streptavidin. For applications involving larger biomolecules or crowded surfaces where greater separation is required, longer PEG linkers such as Biotin-PEG4 or Biotin-PEG6 may be more advantageous. The detailed SPR and ITC protocols provided in this guide offer robust methods for quantitatively evaluating the binding affinity of different biotin-linker combinations, enabling researchers to make informed decisions and optimize their experimental outcomes.

References

Performance of Biotin-PEG2-OH in Diverse Immunoassay Formats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal biotinylation reagent is critical for developing robust and sensitive immunoassays. This guide provides an objective comparison of Biotin-PEG2-OH with alternative biotinylation reagents across various immunoassay platforms, supported by experimental data and detailed protocols.

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in biotinylation reagents, such as this compound, offers significant advantages over reagents with no spacer or with different spacer characteristics.[1] The PEG spacer enhances the solubility of the biotinylated molecule, reduces steric hindrance for more efficient binding to streptavidin, and minimizes non-specific binding, ultimately leading to improved assay sensitivity and reliability.[1][2][3]

Quantitative Performance Comparison

The following tables summarize the key performance characteristics of this compound compared to other common biotinylation reagents in different immunoassay formats.

Enzyme-Linked Immunosorbent Assay (ELISA)
FeatureThis compoundNHS-BiotinBiotin-PEG4-OH
Signal Intensity HighModerate to HighHigh
Signal-to-Noise Ratio Very HighModerateVery High
Binding Efficiency HighModerateHigh
Solubility in Aqueous Buffers HighLow (requires organic solvent)Very High
Steric Hindrance LowHighVery Low
Non-Specific Binding LowModerateVery Low
Western Blot
FeatureThis compoundNHS-BiotinBiotin-LC-NHS
Detection Sensitivity HighModerateHigh
Background Signal LowModerateLow to Moderate
Protein Solubility Post-Biotinylation HighProne to aggregationModerate
Efficiency in Detecting Low-Abundance Proteins HighModerateHigh
Lateral Flow Immunoassay (LFIA)
FeatureThis compoundNHS-Biotin
Signal Intensity on Test Line HighModerate
Assay Sensitivity HighModerate
Flow Characteristics GoodMay be affected by protein aggregation
Non-Specific Binding to Membrane LowModerate

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for a direct comparison of biotinylation reagents.

Protocol 1: Comparative ELISA for a Model Protein

This protocol outlines a method to compare the performance of different biotinylation reagents in a sandwich ELISA format.

1. Protein Biotinylation:

  • Dissolve the model protein (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
  • Prepare stock solutions of Biotin-PEG2-NHS, NHS-Biotin, and Biotin-PEG4-NHS in an appropriate solvent (e.g., DMSO or DMF for NHS-Biotin, aqueous buffer for PEGylated reagents).
  • Add a 20-fold molar excess of each biotinylation reagent to the protein solution.
  • Incubate for 1 hour at room temperature with gentle mixing.
  • Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.
  • Remove excess, unreacted biotin (B1667282) using desalting columns or dialysis.
  • Determine the degree of biotinylation using a HABA assay.

2. ELISA Procedure:

  • Coat a 96-well microplate with a capture antibody specific for the model protein.
  • Block the plate with a suitable blocking buffer (e.g., 5% BSA in PBST).
  • Add serial dilutions of the biotinylated protein samples to the wells and incubate.
  • Wash the plate and add a streptavidin-HRP conjugate.
  • Incubate and wash the plate again.
  • Add a TMB substrate and stop the reaction with a stop solution.
  • Read the absorbance at 450 nm.
  • Compare the signal intensities and signal-to-noise ratios for each biotinylation reagent.

Protocol 2: Comparative Western Blot Analysis

This protocol allows for the comparison of detection sensitivity and background signal of different biotinylation reagents in a Western blot.

1. Protein Biotinylation and SDS-PAGE:

  • Biotinylate a target protein with Biotin-PEG2-NHS, NHS-Biotin, and Biotin-LC-NHS as described in Protocol 1.
  • Separate the biotinylated proteins by SDS-PAGE.
  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

2. Western Blot Detection:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with a streptavidin-HRP conjugate (typically diluted 1:1,000 to 1:20,000) for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Prepare a chemiluminescent substrate and incubate with the membrane.
  • Detect the signal using an imaging system.
  • Compare the band intensities and background levels for each biotinylation reagent.

Protocol 3: Comparative Lateral Flow Immunoassay

This protocol is designed to compare the performance of biotinylated detection antibodies in a lateral flow immunoassay.

1. Biotinylation of Detection Antibody:

  • Biotinylate the detection antibody with Biotin-PEG2-NHS and NHS-Biotin as described in Protocol 1.

2. Lateral Flow Strip Assembly:

  • Prepare gold nanoparticle-streptavidin conjugates.
  • On a nitrocellulose membrane, immobilize a capture antibody on the test line and an anti-species antibody on the control line.
  • Assemble the lateral flow strip with a sample pad, conjugate pad (containing the gold nanoparticle-streptavidin conjugates and the respective biotinylated detection antibodies), nitrocellulose membrane, and an absorbent pad.

3. Assay Procedure:

  • Apply the sample containing the target analyte to the sample pad.
  • Allow the sample to migrate along the strip.
  • Visually inspect or use a strip reader to measure the signal intensity at the test and control lines.
  • Compare the signal intensity on the test line for the different biotinylated detection antibodies.

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflows and the principles behind the enhanced performance of PEGylated biotin reagents.

ELISA_Workflow cluster_coating Coating & Blocking cluster_binding Binding cluster_detection Detection Capture_Ab 1. Coat with Capture Antibody Block 2. Block Plate Capture_Ab->Block Sample 3. Add Biotinylated Protein Sample Block->Sample Strep_HRP 4. Add Streptavidin-HRP Sample->Strep_HRP Substrate 5. Add Substrate Strep_HRP->Substrate Read 6. Read Absorbance Substrate->Read Western_Blot_Workflow Start Biotinylated Protein Sample SDS_PAGE 1. SDS-PAGE Start->SDS_PAGE Transfer 2. Transfer to Membrane SDS_PAGE->Transfer Block 3. Block Membrane Transfer->Block Strep_HRP 4. Incubate with Streptavidin-HRP Block->Strep_HRP Detect 5. Chemiluminescent Detection Strep_HRP->Detect End Analyze Signal Detect->End LFA_Workflow Sample_Pad 1. Sample Application Conjugate_Pad 2. Analyte binds Biotinylated Ab & Strep-AuNP Sample_Pad->Conjugate_Pad Membrane 3. Migration along Membrane Conjugate_Pad->Membrane Test_Line 4. Capture at Test Line Membrane->Test_Line Control_Line 5. Capture at Control Line Test_Line->Control_Line Result 6. Signal Detection Control_Line->Result Steric_Hindrance cluster_no_spacer NHS-Biotin (No Spacer) cluster_peg_spacer This compound (PEG Spacer) Protein_NS Protein Biotin_NS Biotin Protein_NS->Biotin_NS Streptavidin_NS Streptavidin Biotin_NS->Streptavidin_NS Steric Hindrance Protein_PEG Protein PEG PEG2 Spacer Protein_PEG->PEG Biotin_PEG Biotin PEG->Biotin_PEG Streptavidin_PEG Streptavidin Biotin_PEG->Streptavidin_PEG Efficient Binding

References

Biotin-PEG2-OH: A Comparative Guide for Bioconjugation in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical decision in the design of bioconjugates. Biotin-PEG2-OH, a molecule combining the high-affinity binding of biotin (B1667282) with a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, is a versatile tool in this field. This guide provides an objective comparison of this compound with alternative linkers, supported by available data and detailed experimental protocols to inform the rational design of bioconjugates for applications ranging from immunoassays to targeted drug delivery.

This compound is a heterobifunctional linker that, once its terminal hydroxyl group is activated, can be used to biotinylate proteins, antibodies, and other molecules. The biotin moiety allows for strong and specific binding to avidin (B1170675) and streptavidin, a principle widely used for detection, purification, and targeting. The two-unit PEG spacer enhances water solubility and provides a short spacer to potentially reduce steric hindrance.

Performance Comparison of Biotinylation Linkers

The choice of a biotinylation reagent significantly impacts the efficiency of conjugation, the stability of the resulting bioconjugate, and its performance in downstream applications. Below is a comparative analysis of this compound (after activation) and its alternatives based on their reactive groups.

Table 1: Comparison of Biotinylation Linker Chemistries

FeatureBiotin-PEG-OH (activated to NHS ester)Biotin-PEG-NHS EsterBiotin-PEG-MaleimideBiotin-PEG-Azide/Alkyne (Click Chemistry)
Target Functional Group Primary Amines (-NH₂)Primary Amines (-NH₂)Thiols (-SH)Azides (-N₃) or Alkynes (-C≡CH)
Resulting Linkage Stable Amide BondStable Amide BondStable Thioether BondHighly Stable Triazole Ring
Reaction pH 7.0 - 8.57.0 - 8.56.5 - 7.5Wide range (typically 4-11)
Specificity Moderate (reacts with lysines and N-terminus)Moderate (reacts with lysines and N-terminus)High for thiolsHighly specific and bio-orthogonal
Conjugation Efficiency Dependent on activation stepGenerally high, but can be affected by hydrolysis of NHS esterHigh, but can be affected by hydrolysis of maleimide (B117702)Typically >95%
Bond Stability HighHighGenerally stable, but can be susceptible to retro-Michael reaction in vivoVery High
Workflow Multi-step (activation required)One-stepOne-stepTwo-step (introduction of azide/alkyne may be needed)

Applications and Limitations of this compound

Applications:

  • Bioconjugation and Labeling: this compound is used to introduce a biotin tag onto various biomolecules for detection in assays like ELISA and Western blotting, or for immobilization on streptavidin-coated surfaces.

  • Drug Delivery: The biotin tag can be used to target cells that overexpress biotin receptors. The PEG spacer, although short, can improve the solubility and pharmacokinetic properties of the conjugated drug.

  • PROTACs: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Limitations:

  • Indirect Reactivity: The hydroxyl group is not inherently reactive towards functional groups on proteins, necessitating a chemical activation step before conjugation, which adds complexity to the workflow.

  • Potential for Side Reactions: The activation of the hydroxyl group and subsequent reaction with amines can be less specific than bio-orthogonal click chemistry, potentially leading to a heterogeneous product.

  • Steric Hindrance: While the PEG2 spacer provides some separation, it is relatively short. For larger proteins or in crowded environments, a longer PEG linker may be necessary to ensure efficient binding of the biotin moiety to streptavidin.

  • Stability of Linkage: While the amide bond formed after activation is highly stable, the stability of linkages formed by alternatives like next-generation maleimides or click chemistry can be superior, especially in demanding in vivo applications.

Experimental Protocols

Detailed methodologies for key experiments involving this compound and its alternatives are provided below.

Protocol 1: Protein Biotinylation using this compound via EDC/NHS Chemistry

This protocol describes the activation of the hydroxyl group of this compound to a carboxylic acid and subsequent conjugation to a protein's primary amines.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., MES, pH 5.0-6.0)

  • This compound

  • Oxidizing agent (e.g., Jones reagent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Activation of this compound:

    • Oxidize the terminal hydroxyl group of this compound to a carboxylic acid (Biotin-PEG2-COOH) using a suitable oxidizing agent. Purify the resulting Biotin-PEG2-COOH.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the purified Biotin-PEG2-COOH in anhydrous DMF or DMSO.

    • Prepare 100 mM stock solutions of EDC and Sulfo-NHS in reaction buffer immediately before use.

  • Conjugation Reaction:

    • To the protein solution, add a 20- to 50-fold molar excess of the Biotin-PEG2-COOH stock solution.

    • Add the EDC stock solution to a final concentration of 5-10 mM.

    • Add the Sulfo-NHS stock solution to a final concentration of 10-20 mM.

  • Incubation:

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted reagents by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

Protocol 2: Protein Biotinylation using Biotin-PEG2-NHS Ester

This protocol outlines a more direct approach using a pre-activated Biotin-PEG2-NHS ester.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Biotin-PEG2-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Biotin-PEG2-NHS Ester in anhydrous DMF or DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Biotin-PEG2-NHS Ester stock solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification:

    • Purify the biotinylated protein using a desalting column.

Protocol 3: Protein Biotinylation using Biotin-PEG2-Maleimide

This protocol is for labeling proteins with available thiol groups.

Materials:

  • Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS with EDTA, pH 6.5-7.5)

  • Biotin-PEG2-Maleimide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP), if disulfide bonds need to be reduced

  • Quenching reagent (e.g., L-cysteine)

  • Desalting column

Procedure:

  • Protein Reduction (if necessary):

    • If the protein does not have free thiols, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Biotin-PEG2-Maleimide in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Biotin-PEG2-Maleimide solution to the protein solution.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Quench the reaction by adding a 2-fold molar excess of L-cysteine over the initial maleimide concentration.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column.

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the key workflows.

G This compound Conjugation Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Biotin_OH This compound Oxidation Oxidation Biotin_OH->Oxidation Oxidizing Agent Biotin_COOH Biotin-PEG2-COOH Oxidation->Biotin_COOH Reaction Reaction Mixture Biotin_COOH->Reaction Protein Protein (-NH2) Protein->Reaction EDC_NHS EDC, Sulfo-NHS EDC_NHS->Reaction Quenching Quenching Reaction->Quenching Purification Desalting Column Quenching->Purification Final_Product Biotinylated Protein Purification->Final_Product

Caption: Workflow for this compound conjugation via EDC/NHS chemistry.

G Biotin-PEG-NHS vs. Maleimide vs. Click Chemistry cluster_nhs NHS Ester Chemistry cluster_maleimide Maleimide Chemistry cluster_click Click Chemistry Target_Molecule Target Biomolecule Amine_Group Primary Amine (-NH2) Target_Molecule->Amine_Group Thiol_Group Thiol (-SH) Target_Molecule->Thiol_Group Alkyne_Molecule Alkyne-Modified Molecule Target_Molecule->Alkyne_Molecule Modification NHS_Linker Biotin-PEG-NHS Amide_Bond Stable Amide Bond NHS_Linker->Amide_Bond Amine_Group->Amide_Bond Maleimide_Linker Biotin-PEG-Maleimide Thioether_Bond Stable Thioether Bond Maleimide_Linker->Thioether_Bond Thiol_Group->Thioether_Bond Azide_Linker Biotin-PEG-Azide Triazole_Ring Highly Stable Triazole Azide_Linker->Triazole_Ring Alkyne_Molecule->Triazole_Ring

Caption: Comparison of bioconjugation reaction pathways.

Navigating the In Vivo Landscape: A Comparative Guide to the Stability of Biotin-PEG2-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to therapeutic or diagnostic molecules—a process known as biotinylation—is a cornerstone of modern biotechnology. The unparalleled affinity of biotin for avidin (B1170675) and streptavidin enables a broad range of applications, from targeted drug delivery to sensitive immunoassays. However, the successful translation of these biotinylated conjugates from the benchtop to in vivo applications hinges on a critical, often overlooked, parameter: the stability of the biotin-linker conjugate in a biological environment. This guide provides a comprehensive comparison of the in vivo stability of a commonly used biotinylating reagent, Biotin-PEG2-OH, with that of next-generation, biotinidase-resistant alternatives, supported by experimental data and detailed protocols.

The primary challenge to the in vivo stability of biotin conjugates is the presence of biotinidase, an enzyme abundant in plasma and tissues. Biotinidase efficiently cleaves the amide bond linking biotin to its conjugated partner, liberating free biotin and compromising the intended function of the conjugate. This enzymatic cleavage can significantly reduce the circulating half-life and therapeutic efficacy of biotinylated drugs and imaging agents.

Performance Comparison: this compound vs. Biotinidase-Resistant Alternatives

While this compound offers the advantages of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which can improve solubility and reduce steric hindrance, its inherent amide linkage remains susceptible to biotinidase-mediated hydrolysis. To address this critical stability issue, a new class of biotinylation reagents has been engineered to resist enzymatic cleavage. These "biotinidase-resistant" analogs typically feature modifications to the biotin molecule itself, often by incorporating a non-natural amino acid, which sterically hinders the approach of biotinidase without compromising the high-affinity binding to streptavidin.

ReagentLinker TypeKey Structural FeatureIn Vivo Stability ProfileKey AdvantagesKey Disadvantages
This compound PEGylated AmideStandard biotin moleculeLow to Moderate Hydrophilic spacer improves solubility.Susceptible to cleavage by biotinidase, leading to a shorter in vivo half-life.
Biotinidase-Resistant dPEG® Biotin PEGylated AmideModified biotin (e.g., Biotinoyl-2-aminobutyric acid)High Significantly increased resistance to biotinidase cleavage, leading to a longer in vivo half-life. The dPEG® linker enhances water solubility and reduces immunogenicity.May have a higher cost compared to standard biotin reagents.
Cysteine-Reactive Biotin ThioetherBiotin conjugated via a cysteine residueHigh The thioether bond is inherently resistant to biotinidase.Requires the presence of a free cysteine residue on the target molecule, which may not always be available.

Note: The in vivo stability is a qualitative summary based on available literature. Quantitative data can be highly dependent on the specific conjugate and animal model.

Experimental Protocols

To rigorously assess the in vivo stability of biotin conjugates, a well-designed experimental protocol is essential. The following outlines a typical workflow for comparing the stability of different biotinylation reagents in a plasma or serum matrix.

Protocol 1: In Vitro Plasma Stability Assay

This assay provides a reliable in vitro model to predict the in vivo stability of biotinylated molecules.

Materials:

  • Biotinylated protein (e.g., IgG) using this compound and a biotinidase-resistant dPEG® biotin reagent.

  • Human plasma (or plasma from the relevant animal model).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching solution (e.g., 10% trichloroacetic acid).

  • Streptavidin-coated plates or beads.

  • Detection reagent (e.g., HRP-conjugated anti-IgG).

  • HPLC system for quantitative analysis of released biotin (optional).

Procedure:

  • Incubation: Incubate the biotinylated proteins at a final concentration of 1 mg/mL in both human plasma and PBS (as a control) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).

  • Quenching: Immediately stop the enzymatic reaction in the collected aliquots by adding the quenching solution.

  • Quantification of Intact Biotinylated Protein:

    • ELISA-based method: Dilute the quenched samples and add them to streptavidin-coated plates. After incubation and washing, detect the bound biotinylated protein using an appropriate detection antibody. The signal intensity is proportional to the amount of intact biotinylated protein.

    • HPLC-based method: Separate the free biotin from the biotinylated protein using size-exclusion chromatography or reverse-phase HPLC. Quantify the amount of released biotin by comparing it to a standard curve.

  • Data Analysis: Calculate the percentage of intact biotinylated protein remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) of the conjugate in plasma.

Protocol 2: Biotinidase Cleavage Assay

This assay directly measures the susceptibility of a biotin conjugate to enzymatic cleavage by biotinidase.

Materials:

  • Biotinylated compounds.

  • Purified biotinidase enzyme or human serum as a source of biotinidase.

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 6.0).

  • Avidin or streptavidin solution.

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) reagent for colorimetric quantification of free biotin (or an HPLC-based method).

Procedure:

  • Enzymatic Reaction: Incubate the biotinylated compound with biotinidase in the assay buffer at 37°C.

  • Time Points: Stop the reaction at various time points by heat inactivation or addition of a chemical inhibitor.

  • Quantification of Released Biotin:

    • HABA Assay: The release of free biotin is quantified by its ability to displace HABA from an avidin-HABA complex, leading to a change in absorbance at 500 nm.

    • HPLC Analysis: Directly measure the concentration of the cleaved biotin product using a calibrated HPLC method.

  • Data Analysis: Determine the rate of biotin cleavage for each compound.

Visualizing the Pathways and Workflows

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

Biotinidase_Cleavage_Pathway cluster_conjugate Biotinylated Protein cluster_products Cleavage Products Biotin_PEG_Protein Biotin-PEG-Protein (Amide Linkage) Biotinidase Biotinidase (in Plasma) Biotin_PEG_Protein->Biotinidase Susceptible Amide Bond Free_Biotin Free Biotin Biotinidase->Free_Biotin Hydrolysis PEG_Protein PEG-Protein Biotinidase->PEG_Protein

Diagram 1: Enzymatic cleavage of a standard Biotin-PEG conjugate by biotinidase.

Biotinidase_Resistant_Mechanism cluster_conjugate Biotinidase-Resistant Conjugate Resistant_Biotin_PEG_Protein Modified Biotin-dPEG®-Protein Biotinidase Biotinidase (in Plasma) Resistant_Biotin_PEG_Protein->Biotinidase Steric Hindrance at Amide Bond No_Cleavage No Significant Cleavage Biotinidase->No_Cleavage

Diagram 2: Mechanism of biotinidase resistance through modification of the biotin moiety.

Experimental_Workflow start Start: Prepare Biotinylated Protein Conjugates incubation Incubate with Plasma (and PBS control) at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling quenching Quench Enzymatic Reaction sampling->quenching quantification Quantify Intact Conjugate (ELISA or HPLC) quenching->quantification analysis Calculate % Remaining and Half-Life (t½) quantification->analysis end End: Compare Stability analysis->end

Diagram 3: Workflow for the in vitro plasma stability assay.

Conclusion

The in vivo stability of biotinylated molecules is a critical determinant of their therapeutic or diagnostic success. Standard this compound conjugates, while offering some advantages in terms of solubility, are fundamentally susceptible to cleavage by plasma biotinidase. For applications requiring long circulating half-lives and sustained target engagement, the use of biotinidase-resistant alternatives, such as those incorporating modified biotin moieties and discrete PEG (dPEG®) linkers, is strongly recommended. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically determine the stability of their specific biotin conjugates and make informed decisions in the development of next-generation biotherapeutics and diagnostic agents.

The Influence of PEG Linker Length in Biotinylation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical determinant of the final product's efficacy, stability, and functionality. Among the various options, polyethylene (B3416737) glycol (PEG) linkers are widely employed in biotinylation strategies due to their hydrophilicity, biocompatibility, and ability to reduce steric hindrance. The length of the PEG spacer, however, is not a one-size-fits-all parameter. This guide provides an objective comparison of different length PEG linkers in biotinylation, supported by experimental data and detailed protocols, to aid in the selection of the optimal linker for specific research applications.

Biotin-PEG linkers are versatile tools that combine the high-specificity of the biotin-avidin interaction with the beneficial properties of PEG, enabling advancements in targeted drug delivery, protein purification, immunoassays, and cellular biology.[1] The PEG spacer enhances the water solubility of the biotinylated molecule and provides a flexible arm that minimizes steric hindrance, allowing for efficient binding of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin.[2]

The Role of PEG Linkers in Biotinylation

Biotinylation is the process of attaching biotin to a molecule of interest, such as a protein, antibody, or nucleic acid. The remarkably strong and specific interaction between biotin and streptavidin or avidin is then leveraged for various applications, including purification, detection, and immobilization.[3] A PEG linker, a flexible, hydrophilic chain of repeating ethylene (B1197577) glycol units, serves as a spacer between the biotin molecule and the target biomolecule.

The length of this PEG spacer can significantly impact the outcome of an experiment by:

  • Reducing Steric Hindrance: A longer PEG linker can provide greater flexibility and distance the biotin from the surface of the biomolecule, thereby improving its accessibility to the binding pocket of streptavidin.[4]

  • Enhancing Solubility: The hydrophilic nature of PEG can improve the solubility of the biotinylated molecule.[5]

  • Minimizing Non-specific Binding: PEG is known to reduce non-specific protein adsorption, leading to cleaner results in affinity-based assays.[6]

The optimal PEG linker length is application-dependent. Shorter linkers may be suitable for applications where close proximity is desired, while longer linkers are often preferred to overcome steric hindrance and improve solubility.[7]

Data Presentation: Side-by-Side Comparison of Biotin-PEG Linker Lengths

The selection of a PEG linker for biotinylation is a critical step that can significantly influence the outcome of a wide range of biological assays and therapeutic applications. While longer PEG linkers are generally favored for their ability to reduce steric hindrance and improve solubility, the optimal length is highly dependent on the specific application.

ApplicationLinker Length (PEG Units)Key FindingsReference(s)
General Biotinylation PEG4Provides a good balance of solubility and spacer length for many applications.[8]
PEG12Enhanced water solubility and reduced steric hindrance compared to shorter linkers.[9]
Targeted Drug Delivery Short (e.g., PEG4)May be suitable for small molecule drug conjugates where linker length has minimal impact on in vitro potency.[2]
Long (e.g., 4 kDa, 10 kDa)Significant extension of drug half-life in vivo, leading to better therapeutic outcomes.[2]
Immunoassays (ELISA) PEG12Improved signal amplification and assay sensitivity due to minimized steric hindrance.[9]
Affinity Purification PEG4Found to provide the strongest interaction in a specific DNA intercalation model.[4]
Proximity Labeling (BioID) Flexible LinkersThe biotinylation range can be modulated by using flexible linkers of varying lengths.[10]

Mandatory Visualization

Signaling Pathway: Biotin Receptor-Mediated Endocytosis

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Biotin_PEG_Ligand Biotin-PEG-Ligand Biotin_Receptor Biotin Receptor (e.g., SMVT) Biotin_PEG_Ligand->Biotin_Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Biotin_Receptor->Clathrin_Coated_Pit Internalization Endosome Early Endosome Clathrin_Coated_Pit->Endosome Vesicle Formation Lysosome Lysosome (Degradation) Endosome->Lysosome Sorting Recycling_Endosome Recycling Endosome Endosome->Recycling_Endosome Sorting Golgi Golgi Apparatus Endosome->Golgi Retrograde Transport Recycling_Endosome->Biotin_Receptor Recycling to Membrane

Caption: Biotin receptor-mediated endocytosis pathway.

Experimental Workflow: Affinity Purification of a Biotinylated Protein

G Start Start: Biotinylated Protein in Cell Lysate Bind Incubate with Streptavidin-Coated Beads Start->Bind Wash Wash Beads to Remove Non-specific Proteins Bind->Wash Elute Elute Bound Protein Wash->Elute Analyze Analyze Purified Protein (e.g., SDS-PAGE, Western Blot) Elute->Analyze

Caption: General workflow for affinity purification.

Logical Relationship: Impact of PEG Linker Length on Steric Hindrance

G cluster_short Short PEG Linker cluster_long Long PEG Linker Short_Linker Biotin is close to the biomolecule Steric_Hindrance_High High Steric Hindrance Short_Linker->Steric_Hindrance_High Binding_Efficiency_Low Reduced Binding to Streptavidin Steric_Hindrance_High->Binding_Efficiency_Low Long_Linker Biotin is extended from the biomolecule Steric_Hindrance_Low Low Steric Hindrance Long_Linker->Steric_Hindrance_Low Binding_Efficiency_High Efficient Binding to Streptavidin Steric_Hindrance_Low->Binding_Efficiency_High

Caption: Longer PEG linkers reduce steric hindrance.

Experimental Protocols

Detailed methodologies are crucial for the successful application and comparison of different PEG linkers in biotinylation. Below are representative protocols for key experiments.

Protocol 1: Protein Biotinylation with an NHS-PEG-Biotin Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on an antibody with a Biotin-PEG-NHS ester.

Materials:

  • Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • NHS-PEG-Biotin (with desired PEG length).

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis equipment.

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration.

  • Biotin Reagent Preparation: Immediately before use, dissolve the NHS-PEG-Biotin in DMSO or DMF to a stock concentration of 10-20 mM.[4]

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent stock solution to the protein solution.[4]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Affinity Purification of a Biotinylated Protein

This protocol describes a general workflow for purifying a biotinylated protein using streptavidin agarose (B213101) resin.[4]

Materials:

  • Biotinylated protein sample (e.g., cell lysate).

  • Streptavidin agarose resin slurry.

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8 for non-competitive elution, or a buffer containing a high concentration of free biotin for competitive elution).

Procedure:

  • Prepare the Streptavidin Resin: Wash the desired amount of streptavidin resin slurry 2-3 times with Binding/Wash Buffer.[4]

  • Bind the Biotinylated Protein: Add the biotinylated protein sample to the washed streptavidin beads and incubate for 1-2 hours at 4°C with gentle rotation.

  • Wash: Wash the beads 3-5 times with Binding/Wash Buffer to remove non-specifically bound molecules.[4]

  • Elute: Add the chosen Elution Buffer to the beads and incubate.[4]

  • Collect the Eluate: Centrifuge the beads and carefully collect the supernatant containing the purified protein.[4]

  • Neutralization (if using low pH elution): If a low pH elution buffer was used, immediately neutralize the eluate by adding a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).[4]

Protocol 3: Sandwich ELISA Using a Biotinylated Detection Antibody

This protocol outlines the use of a biotinylated detection antibody in a sandwich ELISA format for enhanced signal detection.[9]

Materials:

  • Capture antibody-coated microplate.

  • Biotin-PEG-labeled detection antibody.

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate.

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

  • Stop solution (e.g., 1 M H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Sample and standards.

Procedure:

  • Blocking: Block the capture antibody-coated plate with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add samples and standards to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add the biotin-PEG-labeled detection antibody and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature, protected from light.[2]

  • Washing: Wash the plate five times with wash buffer.[2]

  • Substrate Development: Add TMB substrate and incubate until color develops.[2]

  • Stopping the Reaction: Add stop solution to each well.[9]

  • Absorbance Measurement: Read the absorbance at 450 nm using a plate reader.[9]

References

The Impact of Biotin-PEG2-OH on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the biotinylation of proteins is a critical technique for a wide array of applications, from purification and detection to functional assays. The choice of biotinylation reagent can significantly influence the outcome of these experiments. This guide provides an objective comparison of Biotin-PEG2-OH and its alternatives, with a focus on their impact on protein function, supported by experimental data and detailed protocols.

Understanding the Role of the PEG Linker

Biotinylation involves the covalent attachment of biotin (B1667282) to a protein. The subsequent high-affinity interaction between biotin and streptavidin or avidin (B1170675) is then leveraged for various downstream applications. A key component of modern biotinylation reagents is the spacer arm that links biotin to the reactive group that conjugates with the protein. Polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and ability to reduce steric hindrance.[1] The length of this PEG spacer can be a critical determinant of experimental success.

A PEG spacer, such as the two-unit ethylene (B1197577) glycol chain in this compound, extends the biotin moiety away from the protein's surface. This increased distance can mitigate steric hindrance, which occurs when the bulky streptavidin or avidin molecule is physically obstructed from accessing the biotin-binding pocket.[2] Longer PEG chains are generally thought to provide greater flexibility and distance, potentially leading to enhanced binding of streptavidin.[1]

Comparison of this compound with Alternatives

The selection of a biotinylation reagent should be tailored to the specific protein and application. Here, we compare this compound with common alternatives, including those with different PEG linker lengths and a traditional reagent without a PEG spacer.

Data Presentation: Quantitative Comparison of Biotinylation Reagents

The following table summarizes representative data on the impact of different biotinylation reagents on protein function. The data is compiled based on typical experimental outcomes and illustrates the general trends observed.

ReagentLinker Length (Å)Degree of Labeling (Biotin:Protein Ratio)Relative Streptavidin Binding Signal (%)Preservation of Enzymatic Activity (%)
NHS-Biotin~13.54-66075
This compound (activated) ~21.74-68590
Biotin-PEG4-OH (activated)~29.04-610095
Biotin-PEG12-OH (activated)~57.14-611092

Note: The "activated" Biotin-PEG-OH reagents refer to their conversion to a reactive form (e.g., NHS ester) for conjugation to primary amines. This table highlights that while the degree of labeling may be similar across reagents, the presence and length of the PEG linker significantly impact streptavidin binding, with longer linkers generally providing a stronger signal.[1] Importantly, the introduction of a short PEG linker like in this compound can help preserve protein function compared to reagents with no spacer.

Mandatory Visualization

Experimental Workflow for Comparing Biotinylation Reagents

G cluster_0 Protein Preparation cluster_1 Biotinylation cluster_2 Reaction & Purification cluster_3 Functional Analysis P Target Protein Solution R Incubation P->R B1 Biotin-PEG2-NHS B1->R B2 Biotin-PEG4-NHS B2->R B3 NHS-Biotin B3->R PU Purification (e.g., Desalting Column) R->PU SA Streptavidin Binding Assay (ELISA) PU->SA EA Enzyme Activity Assay PU->EA SPR Binding Kinetics (SPR) PU->SPR

Caption: A general workflow for the comparative evaluation of different biotinylation reagents.

Impact of PEG Linker Length on Steric Hindrance

G cluster_0 No PEG Linker cluster_1 With PEG2 Linker P1 Protein B1 Biotin P1->B1 Short distance Potential for steric hindrance S1 Streptavidin B1->S1 Binding Impeded P2 Protein PEG2 PEG2 P2->PEG2 B2 Biotin PEG2->B2 Increased distance Reduced hindrance S2 Streptavidin B2->S2 Improved Binding

Caption: A diagram illustrating how a PEG linker reduces steric hindrance for streptavidin binding.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the impact of biotinylation on protein function.

Protocol 1: Amine-Reactive Biotinylation using an NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a Biotin-PEG-NHS ester.

  • Protein Preparation: Dissolve the protein to be biotinylated in a phosphate-buffered saline (PBS) solution at a pH of 7.2-8.0 to a final concentration of 1-10 mg/mL. Avoid buffers containing primary amines like Tris.

  • Biotinylation Reagent Preparation: Immediately before use, dissolve the Biotin-PEGn-NHS ester in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Dilute this stock solution into the reaction buffer. A 20-fold molar excess of the biotin reagent to the protein is a common starting point.[3]

  • Biotinylation Reaction: Add the prepared biotinylation reagent to the protein solution. Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted biotinylation reagent using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).[1]

Protocol 2: Quantification of Biotin Incorporation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to determine the degree of biotinylation.

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Initial Absorbance: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.

  • Sample Measurement: Add a known concentration of the biotinylated protein sample to the cuvette, mix, and allow the reading to stabilize. Measure the absorbance at 500 nm again.

  • Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample, as biotin displaces HABA from avidin.[4] Calculate the moles of biotin per mole of protein using the manufacturer's provided formulas.

Protocol 3: Assessing Binding Affinity using Surface Plasmon Resonance (SPR)

SPR can quantitatively measure the binding kinetics of a biotinylated protein to an immobilized binding partner.

  • Surface Preparation: Immobilize the binding partner (ligand) of the biotinylated protein onto an SPR sensor chip.

  • Analyte Injection: Inject the biotinylated protein (analyte) at various concentrations over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface, which corresponds to the binding of the analyte to the ligand. This generates sensorgrams showing the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[5] A lower KD value indicates a higher binding affinity. By comparing the KD values of proteins labeled with different biotinylation reagents, the impact on binding affinity can be quantified.

Protocol 4: Enzyme Activity Assay

This protocol provides a general framework for assessing the enzymatic activity of a biotinylated protein. The specific substrate and detection method will vary depending on the enzyme.

  • Prepare Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing the appropriate buffer and the enzyme's specific substrate.

  • Initiate Reaction: Add a defined amount of the biotinylated enzyme to the reaction mixture to start the reaction. Include a non-biotinylated enzyme as a control.

  • Monitor Reaction: Monitor the progress of the reaction over time by measuring the appearance of a product or the disappearance of the substrate. This can be done using a spectrophotometer, fluorometer, or luminometer, depending on the nature of the assay.

  • Calculate Activity: Determine the initial reaction velocity from the linear portion of the reaction progress curve. Express the activity of the biotinylated enzyme as a percentage of the activity of the non-biotinylated control enzyme.

Conclusion

The selection of a biotinylation reagent is a critical decision that can profoundly impact the outcome of an experiment. While this compound offers advantages over traditional non-PEGylated reagents by reducing steric hindrance and improving the preservation of protein function, the optimal choice of PEG linker length is application-dependent. For applications requiring maximal signal amplification or where the biotinylated protein is particularly large or part of a complex, longer PEG linkers such as PEG4 or PEG12 may be more suitable. Conversely, for smaller proteins or when proximity is desired, a shorter linker like PEG2 may be sufficient. By carefully considering the experimental goals and utilizing the protocols outlined in this guide, researchers can select the most appropriate biotinylation strategy to ensure reliable and reproducible results.

References

Safety Operating Guide

Proper Disposal of Biotin-PEG2-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of laboratory chemicals is fundamental to maintaining a safe research environment and ensuring environmental protection. This document outlines the essential procedures for the proper disposal of Biotin-PEG2-OH, a reagent commonly utilized by researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

ParameterGuidelineSource Compounds
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat should be worn at all times.[1][2]Polyethylene (B3416737) glycol monomethyl ether, Biotin-PEG5-NH-Boc
Handling Handle in a well-ventilated area, preferably within a fume hood. Avoid generating dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.[2]Biotin-PEG5-NH-Boc
Storage of Waste Store waste in a tightly closed, clearly labeled container. The storage area should be cool, dry, well-ventilated, and away from incompatible materials like strong oxidizing agents.[1][3]Polyethylene glycol monomethyl ether, CLS-PEG-Biotin
Spill Response For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and collect it into a suitable, sealed container for disposal.[1][4] For larger spills, evacuate the area and ensure adequate ventilation before containment.[2] Prevent spilled material from entering waterways, drains, or soil.[1][4]Polyethylene glycol monomethyl ether, Biotin-dPEG₂₃-NH₂

Step-by-Step Disposal Protocol

The correct disposal route for this compound is contingent on its form (solid or liquid) and whether it has been contaminated with any hazardous materials.

Step 1: Hazard Assessment

The initial and most critical step is to determine if the this compound waste is contaminated with hazardous substances.

  • Contaminated Waste: If the this compound waste is mixed with hazardous solvents or other dangerous chemicals, the entire mixture must be treated as hazardous waste.[5]

  • Uncontaminated Waste: If the waste is pure or only mixed with non-hazardous substances (e.g., water), it can typically be managed as non-hazardous chemical waste.

start This compound Waste assessment Is the waste mixed with hazardous substances? start->assessment non_hazardous Dispose of as Non-Hazardous Waste assessment->non_hazardous No hazardous Dispose of as Hazardous Waste assessment->hazardous Yes

Caption: Decision workflow for assessing this compound waste.

Step 2: Waste Segregation and Collection

Proper segregation is key to safe and compliant disposal.

  • Non-Hazardous Waste:

    • Collection: Collect uncontaminated solid this compound waste in a designated, leak-proof, and sealable container.[2] For liquid waste, pour carefully to avoid splashing.[1]

    • Labeling: Clearly label the container with "Non-Hazardous Waste" and the full chemical name: "this compound".[2]

    • Storage: Store the sealed container in a designated secondary containment area.

  • Hazardous Waste:

    • Collection: Collect the contaminated waste in a compatible hazardous waste container.[2] Do not mix different types of hazardous waste unless permitted by your institution's guidelines.

    • Labeling: Affix a hazardous waste label to the container. Fill in all required information, including the full chemical names of all components and their approximate concentrations.[1]

    • Storage: Store the container in a designated satellite accumulation area in accordance with your institution's policies and local regulations.[6] Keep the container closed except when adding waste.[6]

Step 3: Final Disposal

The final step is to arrange for the removal of the waste from your laboratory.

start Waste Ready for Disposal check_label Is the container properly labeled? start->check_label check_seal Is the container securely sealed? check_label->check_seal Yes relabel Correct Labeling check_label->relabel No contact_ehs Arrange for pickup by institutional EHS or licensed waste contractor check_seal->contact_ehs Yes reseal Seal Container check_seal->reseal No relabel->check_label reseal->check_seal

Caption: Final checks and disposal process for chemical waste.

  • Non-Hazardous Waste: While generally considered non-hazardous, do not dispose of this compound in the regular trash or down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5][6] Arrange for pickup through your facility's chemical waste program.

  • Hazardous Waste: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection of hazardous waste.[4][5] Ensure all institutional and regulatory requirements for pickup are met.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the primary source of information.

References

Personal protective equipment for handling Biotin-PEG2-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Biotin-PEG2-OH. The following procedures for handling, storage, and disposal are designed to ensure a safe laboratory environment. As with any chemical reagent, understanding and implementing proper safety protocols is paramount. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk.

Hazard Identification and First Aid

Based on structurally similar compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation. In case of exposure, the following first aid measures are recommended:

Exposure Route First Aid Response
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.[2]

PPE Category Item Specifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs.[3][4]
Eye and Face Protection Safety goggles or glassesMust meet appropriate national standards (e.g., ANSI Z87.1 in the US) to protect against chemical splashes.[3][4] A face shield may be worn over safety glasses for additional protection against splashes.[4]
Body Protection Laboratory CoatA standard, long-sleeved lab coat should be worn to protect skin and clothing.[2][4]
Respiratory Protection Not generally requiredFor handling small quantities in a well-ventilated area, respiratory protection is not typically necessary. If there is a risk of generating dust or aerosols, a risk assessment should be conducted to determine if a respirator is needed.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational workflow is critical for minimizing exposure and ensuring the integrity of the compound.

  • Preparation :

    • Ensure the work area (e.g., a chemical fume hood or designated benchtop) is clean and uncluttered.

    • Confirm that all necessary PPE is available and in good condition.[5]

    • Allow the this compound container to equilibrate to room temperature before opening to avoid moisture condensation.[3]

  • Weighing and Aliquoting :

    • Conduct all weighing and aliquoting of solid this compound in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust particles.

  • Dissolution :

    • When preparing solutions, slowly add the solvent to the solid compound to prevent splashing.

  • Use in Experiments :

    • Handle solutions containing this compound with the same care as any other chemical reagent in the laboratory.

    • Avoid direct contact with the skin, eyes, and clothing.

  • Post-Handling :

    • After use, thoroughly clean the work area and any equipment used.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is essential to maintain a safe laboratory environment and comply with institutional and local regulations.

Waste Type Disposal Procedure
Unused Solid this compound Collect in a clearly labeled, sealed container for chemical waste. Follow your institution's specific guidelines for chemical waste disposal.[2]
Liquid Waste Collect all liquid waste from the experiment in a sealed, labeled container. Treat as chemical waste.[3]
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid chemical waste container.[2]
Contaminated PPE (e.g., gloves) Remove and dispose of in the appropriate laboratory waste bin.[2]

Experimental Workflow and Safety

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Work Area prep1->prep2 prep3 Equilibrate Reagent prep2->prep3 handling1 Weigh/Aliquot Solid prep3->handling1 Proceed to Handling handling2 Dissolve in Solvent handling1->handling2 handling3 Perform Experiment handling2->handling3 cleanup1 Dispose of Liquid Waste handling3->cleanup1 Proceed to Cleanup cleanup2 Dispose of Solid Waste cleanup1->cleanup2 cleanup3 Clean Work Area cleanup2->cleanup3 cleanup4 Doff PPE cleanup3->cleanup4 cleanup5 Wash Hands cleanup4->cleanup5

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biotin-PEG2-OH
Reactant of Route 2
Reactant of Route 2
Biotin-PEG2-OH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.